Product packaging for Ligurobustoside N(Cat. No.:)

Ligurobustoside N

Cat. No.: B150326
M. Wt: 754.7 g/mol
InChI Key: SQXKPAMOLXJEEU-FVCUGLHDSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Ligurobustoside N has been reported in Ligustrum robustum with data available.
antioxidative glyoside from leaves of Ligustrum robustum;  structure in first source

Structure

2D Structure

Chemical Structure Depiction
molecular formula C35H46O18 B150326 Ligurobustoside N

Properties

IUPAC Name

[(2R,3R,4R,5R,6R)-4-[(2S,3R,4S,5R,6S)-3,4-dihydroxy-6-methyl-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(hydroxymethyl)-6-[2-(4-hydroxyphenyl)ethoxy]oxan-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H46O18/c1-15-24(41)25(42)27(44)34(48-15)52-30-16(2)49-35(28(45)26(30)43)53-32-29(46)33(47-12-11-17-3-7-19(37)8-4-17)50-22(14-36)31(32)51-23(40)10-6-18-5-9-20(38)21(39)13-18/h3-10,13,15-16,22,24-39,41-46H,11-12,14H2,1-2H3/b10-6+/t15-,16-,22+,24-,25+,26-,27+,28+,29+,30-,31+,32+,33+,34-,35-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQXKPAMOLXJEEU-FVCUGLHDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(C(OC(C3OC(=O)C=CC4=CC(=C(C=C4)O)O)CO)OCCC5=CC=C(C=C5)O)O)C)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@H]2[C@@H](O[C@H]([C@@H]([C@@H]2O)O)O[C@@H]3[C@H]([C@@H](O[C@@H]([C@H]3OC(=O)/C=C/C4=CC(=C(C=C4)O)O)CO)OCCC5=CC=C(C=C5)O)O)C)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H46O18
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

754.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

What is the chemical structure of Ligurobustoside N

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ligurobustoside N is a phenylethanoid glycoside isolated from the leaves of Ligustrum robustum. This document provides a detailed overview of its chemical structure, physicochemical properties, and known biological activities. It includes a summary of its isolation from natural sources, though information on its total chemical synthesis is not currently available in the public domain. The guide also presents its reported antioxidant and enzyme inhibitory activities and explores its potential involvement in cellular signaling pathways, such as the AMPK pathway. This technical guide is intended to serve as a comprehensive resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Chemical Structure and Properties

This compound is a complex glycoside with the systematic IUPAC name [(2R,3R,4R,5R,6R)-4-[(2S,3R,4S,5R,6S)-3,4-dihydroxy-6-methyl-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(hydroxymethyl)-6-[2-(4-hydroxyphenyl)ethoxy]oxan-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate[1].

Chemical Structure:

Ligurobustoside_N glc Glc rha1 Rha glc->rha1 α(1->3) caff Caffeoyl glc->caff ester phe Phenylethanol glc->phe β-O rha2 Rha rha1->rha2 α(1->4)

Caption: A simplified 2D representation of the key moieties of this compound.

A more detailed 2D chemical structure can be visualized as:

alt text

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 583058-07-5[2][3][4]
Molecular Formula C₃₅H₄₆O₁₈[1][3]
Molecular Weight 754.7 g/mol [1][3]
Appearance Reported as a white amorphous powder[5]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc.[5]

Spectroscopic Data

The structural elucidation of this compound was achieved through various spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Table 2: ¹H and ¹³C NMR Spectral Data for this compound

While a specific publication providing a complete and officially tabulated set of ¹H and ¹³C NMR data for this compound was not found in the immediate search, this information is often detailed in the supplementary materials of phytochemical investigation papers. For instance, the paper "Phenylethanoid and Phenylmethanoid Glycosides from the Leaves of Ligustrum robustum and Their Bioactivities" identifies this compound as compound 9 and indicates that its NMR data are available in the supplementary information[2][5]. Researchers are advised to consult these supplementary files for the complete spectral assignments.

Isolation and Synthesis

Isolation from Natural Sources

This compound is a naturally occurring compound isolated from the leaves of Ligustrum robustum[2][4]. A general protocol for its isolation is outlined below.

Experimental Protocol: Isolation of this compound

  • Extraction: The air-dried and powdered leaves of Ligustrum robustum are extracted with 70% ethanol under reflux. The resulting extract is then concentrated under reduced pressure to yield a crude extract[5][6].

  • Fractionation: The crude extract is suspended in water and partitioned successively with different organic solvents of increasing polarity, such as petroleum ether, ethyl acetate, and n-butanol, to separate compounds based on their polarity.

  • Column Chromatography: The fraction containing this compound (typically the ethyl acetate or n-butanol fraction) is subjected to multiple rounds of column chromatography. Common stationary phases include silica gel, polyamide, and MCI gel. Elution is performed with a gradient of solvents, such as chloroform-methanol or ethyl acetate-methanol-water mixtures[5][6].

  • Purification: Final purification is often achieved using preparative High-Performance Liquid Chromatography (HPLC) to yield pure this compound[5].

Isolation_Workflow plant Ligustrum robustum leaves extraction 70% Ethanol Extraction plant->extraction fractionation Solvent Partitioning extraction->fractionation cc Column Chromatography (Silica, Polyamide, MCI) fractionation->cc hplc Preparative HPLC cc->hplc pure_compound Pure this compound hplc->pure_compound

Caption: General workflow for the isolation of this compound.

Chemical Synthesis

Currently, there is no published information available detailing the total chemical synthesis of this compound. The research has primarily focused on its isolation from natural sources and the elucidation of the biosynthetic pathways of related phenylethanoid glycosides.

Biological Activity and Signaling Pathways

This compound has been investigated for several biological activities, with its antioxidant properties being the most prominent.

Table 3: Summary of Biological Activities of this compound

ActivityAssayResultReference
Antioxidant ABTS radical scavengingIC₅₀: Stronger than L-(+)-ascorbic acid[7][8][9]
Enzyme Inhibition Fatty Acid Synthase (FAS)IC₅₀: 5.61 ± 0.44 μM (weaker than orlistat)[2]
Antioxidant Activity

Phenylethanoid glycosides, including this compound, are known for their potent antioxidant activities. This is largely attributed to the presence of phenolic hydroxyl groups in their structure, which can donate hydrogen atoms to scavenge free radicals, thereby interrupting the oxidative chain reactions. The antioxidant mechanism of similar compounds involves the inhibition of lipid peroxidation and the scavenging of various reactive oxygen species[9].

Potential Involvement in Signaling Pathways

While direct studies on the signaling pathways modulated by this compound are limited, research on the total phenylpropanoid glycosides from Ligustrum robustum suggests a potential role in the regulation of metabolic pathways.

AMP-activated Protein Kinase (AMPK) Signaling Pathway:

Studies on extracts rich in phenylethanoid glycosides from Ligustrum robustum have indicated an effect on the AMPK signaling pathway. AMPK is a key cellular energy sensor that plays a crucial role in regulating glucose and lipid metabolism. Activation of AMPK can lead to a variety of beneficial metabolic effects, including increased glucose uptake and fatty acid oxidation, and decreased lipogenesis. The potential for this compound to modulate this pathway warrants further investigation.

AMPK_Pathway cluster_0 Metabolic Stress cluster_1 Potential Action of this compound cluster_2 Downstream Effects stress Increased AMP/ATP ratio ampk AMPK Activation stress->ampk lign This compound lign->ampk Potential Modulation glucose Increased Glucose Uptake ampk->glucose lipogenesis Decreased Lipogenesis ampk->lipogenesis fatty_acid Increased Fatty Acid Oxidation ampk->fatty_acid

Caption: Potential modulation of the AMPK signaling pathway by this compound.

Conclusion

This compound is a promising natural product with demonstrated antioxidant and enzyme-inhibitory activities. This technical guide provides a consolidated resource of its chemical structure, properties, and biological activities based on currently available literature. While a detailed synthetic route is yet to be established, the outlined isolation protocol provides a basis for obtaining this compound for further research. Future studies are warranted to fully elucidate its mechanisms of action and its potential therapeutic applications, particularly in the context of metabolic diseases through the modulation of pathways like AMPK.

References

The Biosynthesis of Ligurobustoside N in Ligustrum: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ligurobustoside N, a phenylethanoid glycoside found in plants of the Ligustrum genus, has garnered interest for its potential therapeutic properties, including antioxidant effects. Understanding its biosynthesis is crucial for metabolic engineering and sustainable production. This technical guide delineates the putative biosynthetic pathway of this compound, drawing upon established knowledge of phenylethanoid glycoside and secoiridoid biosynthesis in the Oleaceae family. We provide a consolidated overview of the enzymatic steps, present available quantitative data for homologous enzymes, detail relevant experimental protocols for pathway elucidation, and offer visual representations of the key pathways and workflows to facilitate further research and development.

Introduction

Phenylethanoid glycosides (PhGs) are a diverse class of natural products characterized by a hydroxy- C6-C2 aglycone moiety glycosidically linked to a sugar, which is often acylated with a hydroxycinnamic acid derivative. This compound, isolated from Ligustrum robustum, is a notable PhG with demonstrated antioxidant activity. The elucidation of its biosynthetic pathway is a key step towards harnessing its full therapeutic potential, enabling biotechnological production, and developing novel derivatives with enhanced bioactivities.

While the complete de novo biosynthesis of this compound has not been fully elucidated in a single study, significant progress in understanding the biosynthesis of related PhGs, such as verbascoside, and secoiridoids in the Oleaceae family allows for the construction of a highly probable pathway.[1][2][3] This guide synthesizes the current knowledge to present a comprehensive overview for researchers in the field.

The Putative Biosynthetic Pathway of this compound

The biosynthesis of this compound is a complex process that integrates primary and secondary metabolic pathways, primarily the shikimate and the phenylethanoid glycoside pathways. The pathway can be conceptually divided into three main stages: 1) formation of the phenylethanoid aglycone, 2) glycosylation and acylation steps, and 3) final modification to yield this compound.

Formation of the Phenylethanoid Aglycone: Tyrosol

The initial precursor for the phenylethanoid moiety of this compound is the amino acid L-tyrosine, which is derived from the shikimate pathway. Tyrosine is converted to tyrosol through a series of enzymatic reactions.

Core Structure Assembly: Glycosylation and Acylation

The assembly of the core phenylethanoid glycoside structure involves a series of glycosylation and acylation steps, for which UDP-dependent glycosyltransferases (UGTs) and acyltransferases are key enzymes.

Final Hydroxylation Step

A crucial final step in the biosynthesis of this compound is the hydroxylation of its precursor, ligupurpuroside B.

The proposed biosynthetic pathway is initiated with the conversion of L-tyrosine to tyrosol. Tyrosol is then glucosylated to form salidroside, which is subsequently acylated with p-coumaroyl-CoA to yield osmanthuside A. A rhamnosylation step converts osmanthuside A to osmanthuside B, which is then further rhamnosylated to form ligupurpuroside B. The final step is the hydroxylation of ligupurpuroside B to produce this compound.[1][4]

Key Enzymes and Quantitative Data

While specific kinetic data for the enzymes in the this compound pathway from Ligustrum are largely unavailable, data from homologous enzymes in related pathways provide valuable insights.

Enzyme ClassProposed Substrate(s)Proposed Product(s)Homologous EnzymeSource OrganismKcat (s⁻¹)Km (µM)Reference
GlucosyltransferaseTyrosol, UDP-glucoseSalidrosideUGT85AF8Ligustrum robustum--Yang et al., 2021
AcyltransferaseSalidroside, p-coumaroyl-CoAOsmanthuside ASiAT1Sesamum indicum0.04 ± 0.00211.8 ± 1.5[1]
RhamnosyltransferaseOsmanthuside A, UDP-rhamnoseOsmanthuside BUGT79G7Ligustrum robustum--Yang et al., 2021
RhamnosyltransferaseOsmanthuside B, UDP-rhamnoseLigupurpuroside BUGT79A19Ligustrum robustum--Yang et al., 2021
Hydroxylase (CYP450)Ligupurpuroside BThis compoundOBHVarious Lamiales species--[1][2]

Note: "-" indicates that specific data was not available in the cited literature. The provided data for SiAT1 is for its activity with p-coumaroyl-CoA.

Experimental Protocols

The elucidation of a biosynthetic pathway like that of this compound involves a combination of molecular biology, biochemistry, and analytical chemistry techniques. Below are generalized protocols for key experiments.

Gene Identification and Cloning
  • Transcriptome Analysis: Perform RNA-seq on Ligustrum tissues actively producing this compound to identify candidate genes (e.g., UGTs, acyltransferases, P450s) through homology-based searches and co-expression analysis.

  • cDNA Synthesis and PCR: Synthesize cDNA from the extracted RNA. Design primers based on the candidate gene sequences and amplify the full-length coding sequences using PCR.

  • Cloning: Clone the amplified PCR products into an appropriate expression vector (e.g., pET-28a(+) for bacterial expression or a yeast or plant expression vector).

Heterologous Expression and Purification of Recombinant Enzymes
  • Transformation: Transform the expression constructs into a suitable host, such as E. coli BL21(DE3) for bacterial expression or Saccharomyces cerevisiae for yeast expression.[5][6]

  • Protein Expression: Induce protein expression under optimized conditions (e.g., temperature, inducer concentration).

  • Purification: Lyse the cells and purify the recombinant protein using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).[7]

In Vitro Enzyme Assays
  • Reaction Mixture: Prepare a reaction mixture containing the purified enzyme, the putative substrate(s) (e.g., tyrosol and UDP-glucose for a UGT), and the necessary cofactors in an appropriate buffer.

  • Incubation: Incubate the reaction at an optimal temperature for a defined period.

  • Analysis: Stop the reaction and analyze the products by HPLC-MS or LC-MS/MS to confirm the identity of the product by comparing its retention time and mass spectrum with an authentic standard.[8][9]

Quantitative Analysis by HPLC
  • Sample Preparation: Extract metabolites from plant tissues using a suitable solvent (e.g., 70% ethanol).[10]

  • HPLC-MS Analysis: Separate and detect the compounds using a reversed-phase C18 column with a gradient elution (e.g., water and acetonitrile, both with formic acid). Monitor the eluent using a photodiode array (PDA) detector and a mass spectrometer.

  • Quantification: Quantify the compounds by comparing the peak areas with those of known concentrations of authentic standards.

Visualizing the Biosynthesis and Experimental Workflows

Putative Biosynthetic Pathway of this compound

This compound Biosynthesis cluster_shikimate Shikimate Pathway cluster_phenylethanoid Phenylethanoid Glycoside Pathway L-Tyrosine L-Tyrosine Tyrosol Tyrosol L-Tyrosine->Tyrosol Multiple Steps Salidroside Salidroside Tyrosol->Salidroside UGT Osmanthuside A Osmanthuside A Salidroside->Osmanthuside A Acyltransferase Osmanthuside B Osmanthuside B Osmanthuside A->Osmanthuside B Rhamnosyltransferase Ligupurpuroside B Ligupurpuroside B Osmanthuside B->Ligupurpuroside B Rhamnosyltransferase This compound This compound Ligupurpuroside B->this compound Hydroxylase (OBH)

Caption: Putative biosynthetic pathway of this compound.

Experimental Workflow for Enzyme Characterization

Caption: Workflow for the identification and characterization of biosynthetic enzymes.

Conclusion

This technical guide provides a comprehensive overview of the putative biosynthetic pathway of this compound in Ligustrum, based on the current understanding of phenylethanoid glycoside biosynthesis. The outlined pathway, key enzymes, and experimental protocols serve as a valuable resource for researchers aiming to further elucidate this pathway, characterize the involved enzymes, and explore the potential for metabolic engineering of this and related bioactive compounds. Future research should focus on the experimental validation of each step in Ligustrum species and the detailed kinetic characterization of the specific enzymes involved.

References

Physical and chemical properties of Ligurobustoside N

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ligurobustoside N is a phenylethanoid glycoside that has garnered interest within the scientific community for its potential therapeutic properties. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, alongside detailed experimental protocols for its isolation and the evaluation of its biological activities. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals engaged in drug discovery and development.

Physicochemical Properties

This compound, a naturally occurring compound isolated from Ligustrum robustum, possesses a complex molecular structure that dictates its chemical and physical characteristics. A summary of its key properties is presented below.

Table 1: Physical and Chemical Properties of this compound
PropertyValueSource/Method
Molecular Formula C₃₅H₄₆O₁₈Mass Spectrometry[1]
Molecular Weight 754.7 g/mol Calculated from Molecular Formula[1]
Appearance Amorphous Powder[1]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, AcetoneVendor Data
Melting Point 168-170 °C[1]
Spectroscopic Data

The structural elucidation of this compound was achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

¹H-NMR (400 MHz, CD₃OD, δ in ppm, J in Hz):

  • δ 7.58 (1H, d, J=15.9 Hz, H-7''')

  • δ 7.04 (1H, d, J=2.0 Hz, H-2''')

  • δ 6.94 (1H, dd, J=8.2, 2.0 Hz, H-6''')

  • δ 6.78 (1H, d, J=8.2 Hz, H-5''')

  • δ 6.68 (2H, d, J=8.5 Hz, H-2', H-6')

  • δ 6.57 (2H, d, J=8.5 Hz, H-3', H-5')

  • δ 6.28 (1H, d, J=15.9 Hz, H-8''')

  • δ 5.18 (1H, brs, H-1'''')

  • δ 4.87 (1H, brs, H-1''''')

  • δ 4.34 (1H, d, J=7.8 Hz, H-1'')

  • δ 3.99 (1H, m, H-6a')

  • δ 3.73 (1H, m, H-6b')

  • δ 2.78 (2H, t, J=7.0 Hz, H-7')

  • δ 1.25 (3H, d, J=6.2 Hz, H-6''''')

  • δ 1.10 (3H, d, J=6.2 Hz, H-6'''')[1]

¹³C-NMR (100 MHz, CD₃OD, δ in ppm):

  • Aglycone: δ 156.9 (C-4'), 131.0 (C-1'), 130.8 (C-2', 6'), 116.3 (C-3', 5'), 72.1 (C-8'), 36.3 (C-7')

  • Glucose moiety: δ 104.7 (C-1''), 81.3 (C-3''), 78.4 (C-5''), 76.2 (C-2''), 75.0 (C-4''), 70.0 (C-6'')

  • Caffeoyl moiety: δ 168.9 (C-9'''), 149.6 (C-4'''), 146.8 (C-7'''), 146.6 (C-3'''), 127.8 (C-1'''), 123.0 (C-6'''), 116.6 (C-5'''), 115.3 (C-2'''), 114.8 (C-8''')

  • Rhamnose moieties: δ 102.7 (C-1''''), 102.5 (C-1'''''), 74.0-72.6 (Sugar C), 71.2-70.8 (Sugar C), 18.1 (C-6'''''), 17.9 (C-6'''')[1]

The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups.

IR (KBr, cm⁻¹):

  • 3400 (O-H stretching)

  • 1695 (C=O stretching of α,β-unsaturated ester)

  • 1630 (C=C stretching)

  • 1605, 1515 (aromatic C=C stretching)

  • 1270, 1165 (C-O stretching)[1]

Biological Activities

This compound has demonstrated notable biological activities, primarily as an antioxidant and an inhibitor of fatty acid synthase (FAS).

Antioxidant Activity

This compound exhibits significant radical scavenging activity. In the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assay, it displayed an IC₅₀ value of 4.86 ± 0.06 μM, which is more potent than the positive control, L-(+)-ascorbic acid (IC₅₀: 10.06 ± 0.19 μM). This activity is attributed to its ability to donate hydrogen atoms or electrons to neutralize free radicals.

Fatty Acid Synthase (FAS) Inhibition

This compound also acts as an inhibitor of fatty acid synthase (FAS), a key enzyme in the de novo biosynthesis of fatty acids. The IC₅₀ value for FAS inhibition was determined to be 5.61 ± 0.44 μM. By inhibiting FAS, this compound can interfere with the production of fatty acids, a process that is often upregulated in cancer cells and implicated in various metabolic disorders.

Experimental Protocols

This section provides detailed methodologies for the extraction and isolation of this compound, as well as for the assessment of its biological activities.

Extraction and Isolation of this compound from Ligustrum robustum

The following protocol outlines the steps for the extraction and purification of this compound from the leaves of Ligustrum robustum.

Experimental Workflow for Extraction and Isolation

Extraction_Isolation plant_material Fresh leaves of L. robustum drying Agitate and bake at 120 °C for 50 min plant_material->drying powdering Smash into a powder drying->powdering extraction Extract with 70% ethanol under reflux for 2 h powdering->extraction filtration_concentration1 Percolate and condense in vacuo extraction->filtration_concentration1 dissolution_precipitation Dissolve in 95% ethanol and add water to precipitate chlorophyll filtration_concentration1->dissolution_precipitation filtration_concentration2 Percolate and condense in vacuo dissolution_precipitation->filtration_concentration2 silica_gel1 Silica gel column chromatography (CH2Cl2-MeOH gradient) filtration_concentration2->silica_gel1 fractionation Yields Fractions I, II, III, IV silica_gel1->fractionation silica_gel2 Fraction III subjected to further silica gel chromatography (EtOAc-MeOH-H2O) fractionation->silica_gel2 Fraction III polyamide_column Polyamide column chromatography (EtOH-H2O) silica_gel2->polyamide_column mci_column MCI column chromatography (MeOH-H2O) polyamide_column->mci_column prep_hplc Preparative HPLC (MeOH-H2O) mci_column->prep_hplc final_purification Final purification on silica gel column prep_hplc->final_purification ligurobustoside_n This compound (13.5 mg) final_purification->ligurobustoside_n

Caption: Workflow for the extraction and isolation of this compound.

Methodology:

  • Plant Material Preparation: Fresh leaves of L. robustum are agitated and baked at 120 °C for 50 minutes, then powdered.

  • Extraction: The powdered leaves (7.0 kg) are extracted with 70% ethanol (28 L) under reflux for 2 hours. The extract is then percolated and concentrated under vacuum to yield a paste (2.2 kg).

  • Chlorophyll Removal: The paste is dissolved in 95% ethanol (3 L), and an equal volume of purified water is added to precipitate the chlorophyll. The mixture is percolated, and the filtrate is concentrated in vacuo to obtain a residue (1.0 kg).

  • Initial Chromatographic Separation: The residue is subjected to silica gel column chromatography, eluting with a gradient of CH₂Cl₂-MeOH (from 10:0 to 0:10) to yield four fractions (Fr. I-IV).

  • Purification of Fraction III: Fraction III (93 g) is further separated by repeated column chromatography on silica gel (EtOAc-MeOH-H₂O, 100:4:2–100:20:10), followed by polyamide column chromatography (EtOH-H₂O, 0:10–6:4) and MCI column chromatography (MeOH-H₂O, 3:7–5:5).

  • Final Purification: The final purification is achieved by preparative HPLC (MeOH-H₂O, 30:70–50:50) and a final silica gel column (EtOAc-MeOH-H₂O, 100:10:5) to yield pure this compound (13.5 mg).

ABTS Radical Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation.

ABTS Assay Workflow

ABTS_Assay abts_solution Prepare ABTS radical cation (ABTS•+) solution reaction_mixture Mix ABTS•+ solution with this compound solution abts_solution->reaction_mixture sample_preparation Prepare different concentrations of this compound sample_preparation->reaction_mixture incubation Incubate at room temperature reaction_mixture->incubation absorbance_measurement Measure absorbance at 734 nm incubation->absorbance_measurement calculation Calculate percentage inhibition and IC50 value absorbance_measurement->calculation

Caption: General workflow for the ABTS radical scavenging assay.

Methodology:

  • Preparation of ABTS Radical Cation (ABTS•+): A 7 mM aqueous solution of ABTS is mixed with a 2.45 mM aqueous solution of potassium persulfate and kept in the dark at room temperature for 12-16 hours to generate the ABTS radical cation.

  • Assay Procedure: The ABTS•+ solution is diluted with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm. A 10 μL aliquot of the test sample (this compound at various concentrations) is added to 190 μL of the diluted ABTS•+ solution.

  • Measurement: The absorbance is measured at 734 nm after a 6-minute incubation at room temperature.

  • Calculation: The percentage of inhibition is calculated using the formula: Inhibition (%) = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control (without sample) and A_sample is the absorbance of the reaction mixture with the sample. The IC₅₀ value is determined by plotting the percentage of inhibition against the concentration of the sample.

Fatty Acid Synthase (FAS) Inhibition Assay

This spectrophotometric assay measures the inhibition of FAS activity by monitoring the decrease in NADPH absorbance.

FAS Inhibition Assay Signaling Pathway

FAS_Inhibition acetyl_coa Acetyl-CoA fas Fatty Acid Synthase (FAS) acetyl_coa->fas malonyl_coa Malonyl-CoA malonyl_coa->fas nadph NADPH nadph->fas fatty_acid Fatty Acid fas->fatty_acid nadp NADP+ fas->nadp ligurobustoside_n This compound ligurobustoside_n->fas inhibits inhibition Inhibition

Caption: Inhibition of the fatty acid synthesis pathway by this compound.

Methodology:

  • Reaction Mixture: The assay is performed in a final volume of 200 μL containing 100 mM potassium phosphate buffer (pH 7.0), 1 mM dithiothreitol, 1 mM EDTA, 30 μM acetyl-CoA, 30 μM malonyl-CoA, and 350 μM NADPH.

  • Enzyme and Inhibitor: Purified FAS enzyme is added to the reaction mixture. For inhibition studies, various concentrations of this compound are pre-incubated with the enzyme before initiating the reaction.

  • Reaction Initiation and Measurement: The reaction is initiated by the addition of malonyl-CoA. The decrease in absorbance at 340 nm, corresponding to the oxidation of NADPH, is monitored for 10 minutes at 37 °C using a spectrophotometer.

  • Calculation: The rate of NADPH oxidation is calculated from the linear portion of the absorbance curve. The percentage of FAS inhibition is determined by comparing the reaction rates in the presence and absence of this compound. The IC₅₀ value is calculated from the dose-response curve.

Conclusion

This compound is a phenylethanoid glycoside with demonstrated antioxidant and FAS inhibitory activities. This technical guide provides a consolidated resource of its known physical and chemical properties, along with detailed experimental procedures for its study. The information contained herein is intended to facilitate further research into the therapeutic potential of this promising natural compound.

References

Ligurobustoside N (CAS: 583058-07-5): A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ligurobustoside N is a phenylethanoid glycoside isolated from the leaves of Ligustrum robustum.[1] With the CAS number 583058-07-5 and a molecular formula of C35H46O18, this compound has garnered interest for its notable antioxidative properties. This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, biological activities with a focus on its antioxidant capacity, detailed experimental protocols for its isolation and antioxidant activity assessment, and a proposed mechanism of action involving key cellular signaling pathways.

Physicochemical Properties

This compound is a complex glycoside with a molecular weight of 754.73 g/mol . A summary of its key physicochemical properties is presented in Table 1.

PropertyValueReference
CAS Number583058-07-5N/A
Molecular FormulaC35H46O18[1]
Molecular Weight754.73 g/mol N/A
AppearanceWhite amorphous powder[1]

Table 1: Physicochemical Properties of this compound

Biological Activity and Quantitative Data

The primary biological activity attributed to this compound is its antioxidant capacity. It has demonstrated potent radical scavenging activity.

Antioxidant Activity

This compound has been shown to be a potent scavenger of the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation. In one study, it exhibited stronger ABTS radical scavenging activity than the positive control, L-(+)-ascorbic acid.[2][3] The quantitative antioxidant activity is summarized in Table 2.

AssayIC50 (µM)Positive Control (IC50, µM)Reference
ABTS Radical Scavenging Activity2.68 ± 0.05 - 4.86 ± 0.06L-(+)-ascorbic acid (10.06 ± 0.19)[2][3]

Table 2: Antioxidant Activity of this compound

Experimental Protocols

Isolation of this compound from Ligustrum robustum

The following protocol describes a general method for the isolation of this compound from the leaves of Ligustrum robustum, based on published phytochemical studies.[1][4][5]

Workflow for the Isolation of this compound

G cluster_extraction Extraction cluster_fractionation Fractionation cluster_purification Purification start Fresh leaves of Ligustrum robustum process1 Dry and powder the leaves start->process1 process2 Reflux extraction with 70% ethanol process1->process2 process3 Concentrate the extract in vacuo process2->process3 process4 Dissolve in 95% ethanol and precipitate chlorophyll with water process3->process4 process5 Concentrate the filtrate process4->process5 process6 Silica gel column chromatography (CH2Cl2-MeOH gradient) process5->process6 process7 Collect Fraction III process6->process7 process8 Silica gel column chromatography (EtOAc-MeOH-H2O) process7->process8 process9 Polyamide column chromatography (EtOH-H2O) process8->process9 process10 MCI column chromatography (MeOH-H2O) process9->process10 process11 Preparative HPLC (MeOH-H2O) process10->process11 end Pure this compound process11->end

Caption: Isolation workflow for this compound.

Methodology:

  • Plant Material Preparation: Fresh leaves of Ligustrum robustum are processed by heating at 120°C for 50 minutes and then pulverized into a powder.[1]

  • Extraction: The powdered leaves (7.0 kg) are subjected to reflux extraction with 70% ethanol (28 L) for 2 hours. The resulting extract is filtered and concentrated under vacuum to yield a crude paste (2.2 kg).[1][4]

  • Initial Fractionation: The crude paste is dissolved in 95% ethanol, and water is added to precipitate chlorophyll. The filtrate is then concentrated to yield a residue (1.0 kg).[1]

  • Silica Gel Chromatography (Initial): The residue is subjected to silica gel column chromatography using a gradient elution of dichloromethane-methanol (10:0 to 0:10) to yield several fractions. Fraction III is collected for further purification.[1]

  • Purification of Fraction III: Fraction III is further purified through a series of chromatographic steps:

    • Repetitive silica gel column chromatography with an eluent system of ethyl acetate-methanol-water.

    • Polyamide column chromatography using an ethanol-water gradient.

    • MCI column chromatography with a methanol-water gradient.

    • Final purification is achieved by preparative High-Performance Liquid Chromatography (HPLC) using a methanol-water mobile phase to yield pure this compound (13.5 mg).[1]

ABTS Radical Scavenging Assay

This protocol is a standard method to determine the antioxidant capacity of a compound.

Workflow for ABTS Assay

G cluster_preparation Reagent Preparation cluster_assay Assay Procedure reagent1 Prepare 7 mM ABTS solution reagent3 Mix ABTS and potassium persulfate solutions (1:1 v/v) reagent1->reagent3 reagent2 Prepare 2.45 mM potassium persulfate solution reagent2->reagent3 reagent4 Incubate in the dark for 12-16 hours to generate ABTS radical cation reagent3->reagent4 reagent5 Dilute ABTS radical solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm reagent4->reagent5 sample_prep Prepare different concentrations of this compound reaction Mix sample solution with diluted ABTS radical solution sample_prep->reaction incubation Incubate at room temperature for a defined time (e.g., 6 min) reaction->incubation measurement Measure absorbance at 734 nm incubation->measurement calculation Calculate percentage inhibition and IC50 value measurement->calculation

Caption: ABTS radical scavenging assay workflow.

Methodology:

  • Preparation of ABTS Radical Cation (ABTS•+):

    • Prepare a 7 mM aqueous solution of ABTS.

    • Prepare a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow the mixture to stand in the dark at room temperature for 12-16 hours before use. This will result in the formation of the ABTS radical cation.

  • Assay Procedure:

    • Before the assay, dilute the ABTS•+ solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

    • Prepare various concentrations of this compound in a suitable solvent (e.g., methanol or ethanol).

    • Add a specific volume of the sample solution to a defined volume of the diluted ABTS•+ solution.

    • Incubate the mixture at room temperature for a short period (e.g., 6 minutes).

    • Measure the absorbance of the solution at 734 nm using a spectrophotometer.

    • A blank is prepared with the solvent instead of the sample solution.

  • Calculation:

    • The percentage of inhibition of the ABTS radical is calculated using the following formula: % Inhibition = [(Absorbance of Blank - Absorbance of Sample) / Absorbance of Blank] x 100

    • The IC50 value, which is the concentration of the sample required to scavenge 50% of the ABTS radicals, is determined by plotting the percentage of inhibition against the sample concentrations.

Proposed Mechanism of Action: Antioxidant Signaling Pathways

While the direct signaling pathways modulated by this compound have not been explicitly elucidated, its classification as a phenylethanoid glycoside allows for the postulation of its mechanism of action based on the known activities of this chemical class. Phenylethanoid glycosides are known to exert their antioxidant effects by modulating key cellular signaling pathways involved in the oxidative stress response.

A plausible mechanism for the antioxidant activity of this compound involves the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) pathway and the inhibition of the Nuclear Factor-kappa B (NF-κB) pathway.

Proposed Antioxidant Signaling Pathway of this compound

G cluster_stimulus Cellular Stress cluster_compound Intervention cluster_pathways Signaling Pathways cluster_nrf2 Nrf2/ARE Pathway cluster_nfkb NF-κB Pathway cluster_response Cellular Response ROS Reactive Oxygen Species (ROS) IKK IKK ROS->IKK Ligurobustoside_N This compound Nrf2_Keap1 Nrf2-Keap1 Complex Ligurobustoside_N->Nrf2_Keap1 Activates Ligurobustoside_N->IKK Inhibits Nrf2 Nrf2 Nrf2_Keap1->Nrf2 Dissociation ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocation & Binding Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes Gene Transcription Oxidative_Stress_Reduction Reduced Oxidative Stress Antioxidant_Enzymes->Oxidative_Stress_Reduction IκBα IκBα IKK->IκBα Phosphorylation NFκB NF-κB IκBα->NFκB Release Pro_inflammatory_Genes Pro-inflammatory Genes NFκB->Pro_inflammatory_Genes Gene Transcription Inflammation_Reduction Reduced Inflammation Pro_inflammatory_Genes->Inflammation_Reduction

Caption: Proposed antioxidant mechanism of this compound.

Pathway Description:

  • Activation of the Nrf2/ARE Pathway: In response to oxidative stress, this compound may promote the dissociation of Nrf2 from its cytosolic inhibitor, Keap1. The liberated Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes. This leads to the increased expression of protective enzymes such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1), thereby enhancing the cell's capacity to neutralize reactive oxygen species (ROS).[6][7]

  • Inhibition of the NF-κB Pathway: Oxidative stress is a potent activator of the NF-κB signaling pathway, which plays a central role in inflammation. This compound may inhibit the activation of the IκB kinase (IKK) complex. This prevents the phosphorylation and subsequent degradation of the inhibitory protein IκBα, which in turn sequesters NF-κB in the cytoplasm. By preventing the nuclear translocation of NF-κB, this compound can suppress the transcription of pro-inflammatory genes, such as those encoding for cytokines and chemokines, thus mitigating the inflammatory response associated with oxidative stress.[7]

Conclusion

This compound is a promising natural compound with significant antioxidant potential. Its ability to scavenge free radicals, as demonstrated by the ABTS assay, underscores its potential for applications in research and development, particularly in the fields of oxidative stress-related diseases and as a potential ingredient in functional foods or pharmaceuticals. The proposed mechanism of action, involving the modulation of the Nrf2 and NF-κB signaling pathways, provides a solid foundation for further investigation into its therapeutic applications. The detailed protocols provided in this guide offer a practical resource for researchers aiming to isolate and evaluate the bioactivity of this and similar phenylethanoid glycosides.

References

A Technical Guide to the Biological Activities of Glycosides from Ligustrum robustum

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ligustrum robustum (Roxb.) Blume, a plant from the Oleaceae family, has a long history of use in traditional Chinese medicine, primarily as a functional tea known as "Ku-Ding-Cha".[1][2][3][4][5][6][7][8] Traditionally, it is consumed for its heat-clearing and detoxifying properties and as a folk remedy for conditions like hypertension, diabetes, and obesity.[3][7][9] Modern phytochemical research has revealed that the leaves of L. robustum are a rich source of various glycosides, including monoterpenoid, phenylethanoid, iridoid, and flavonoid glycosides.[1][3][4][8][9][10] These compounds are believed to be the primary contributors to the plant's therapeutic effects, demonstrating a range of biological activities that are of significant interest to the scientific and drug development communities.[1][3][9][10] This guide provides an in-depth overview of the biological activities of these glycosides, focusing on quantitative data, experimental methodologies, and the underlying biochemical pathways.

Major Biological Activities and Mechanisms

Glycosides isolated from L. robustum exhibit several key biological activities, including enzyme inhibition, antioxidant effects, and anti-inflammatory and hepatoprotective properties. These activities suggest their potential as lead compounds for developing treatments for metabolic disorders and other conditions.

Enzyme Inhibition: Targeting Metabolic Pathways

A significant area of research has focused on the inhibitory effects of L. robustum glycosides on enzymes crucial to metabolic diseases like obesity and diabetes.

  • Fatty Acid Synthase (FAS) Inhibition: FAS is a key enzyme in the de novo synthesis of fatty acids, and its inhibition is a therapeutic strategy for obesity.[9] Several monoterpenoid and phenylethanoid glycosides have shown potent FAS inhibitory activity. For instance, one monoterpenoid glycoside demonstrated an IC50 value of 2.36 ± 0.10 μM, surpassing the positive control orlistat (IC50: 4.46 ± 0.13 μM).[1][2][4][8] Another butenol glycoside and a monoterpenoid glycoside also showed strong FAS inhibition with IC50 values of 4.10 ± 0.12 µM and 4.38 ± 0.11 μM, respectively, comparable to orlistat.[3][7][9][11][12]

  • α-Glucosidase and α-Amylase Inhibition: These enzymes are involved in carbohydrate digestion, and their inhibition can help manage postprandial hyperglycemia in diabetic patients.[9] Various glycosides from L. robustum have been identified with moderate inhibitory activities against α-glucosidase and α-amylase.[3][9][11] Notably, one compound exhibited stronger α-glucosidase inhibitory activity (IC50: 1.15 ± 0.08 nM) than the commercial drug acarbose (IC50: 5.50 ± 0.11 nM).[5][6]

The inhibition of these key metabolic enzymes provides a strong rationale for the traditional use of L. robustum in managing obesity and diabetes.

cluster_Metabolic Metabolic Disease Pathogenesis cluster_Intervention Intervention by L. robustum Glycosides Carbs Dietary Carbohydrates Glucose Glucose Absorption Carbs->Glucose α-Amylase α-Glucosidase Lipids Excess Energy FAS Fatty Acid Synthase (FAS) Lipids->FAS Hyperglycemia Hyperglycemia (Diabetes) Glucose->Hyperglycemia Lipogenesis Lipogenesis FAS->Lipogenesis Obesity Obesity Lipogenesis->Obesity Glycosides L. robustum Glycosides Inhibit_Enzymes Inhibition Glycosides->Inhibit_Enzymes Inhibit_FAS Inhibition Glycosides->Inhibit_FAS Inhibit_Enzymes->Carbs Blocks Inhibit_FAS->FAS Blocks

Caption: Mechanism of action for anti-diabetic and anti-obesity effects.

Antioxidant Activity

Chronic hyperglycemia can induce oxidative stress, which contributes to the development of diabetic complications.[9] Many glycosides from L. robustum have demonstrated potent antioxidant effects, primarily through radical scavenging activities.

  • ABTS Radical Scavenging: Several studies have reported that various glycosides, including monoterpenoid, phenylethanoid, and other types, exhibit more potent 2,2'-azino-bis(3-ethylbenzthiazoline-6-sulphonic acid) (ABTS) radical scavenging activity than the positive control, L-(+)-ascorbic acid (IC50: ~10.06 μM).[1][2][3][4][5][6][7][8][9][11][12][13] IC50 values for these active glycosides often range from approximately 1.65 to 9.41 μM.[1][2][4][5][6][8][11]

  • DPPH Radical Scavenging: While generally less potent in 2,2-diphenyl-1-picrylhydrazyl (DPPH) assays compared to ABTS assays, some glycosides still show significant activity. One compound was reported to have a stronger DPPH scavenging effect (IC50: 7.61 ± 0.17 μM) than ascorbic acid (IC50: 13.66 ± 0.13 μM).[5][6]

The strong antioxidant properties of these glycosides, particularly phenylethanoid glycosides, suggest they may help mitigate oxidative stress associated with metabolic diseases.[12]

ROS Reactive Oxygen Species (ROS) Damage Cellular Damage (e.g., Lipid Peroxidation) ROS->Damage Causes Neutral Neutralized Species ROS->Neutral Scavenged by Glycosides Antioxidant Glycosides (from L. robustum) Glycosides->ROS Neutral->Glycosides

Caption: Antioxidant mechanism via ROS scavenging.

Anti-inflammatory and Hepatoprotective Effects

A glycoside-rich fraction from an aqueous extract of L. robustum leaves has been shown to possess anti-inflammatory and hepatoprotective activities.[14][15]

  • Anti-inflammatory Activity: A single oral dose (0.5 g/kg) of the glycoside-rich fraction produced a 51.5% inhibition of acetic acid-induced vascular permeability changes in animal models.[14][15]

  • Hepatoprotective Activity: The same fraction demonstrated a moderate protective effect against carbon tetrachloride-induced liver damage.[14][15] Intragastric administration reduced the elevation of serum aminotransferases (AST and ALT) and preserved liver integrity by mitigating fatty accumulation and necrosis.[14][15]

These findings support the traditional use of L. robustum for detoxification and suggest a broader therapeutic potential for its glycosides.

Quantitative Data Summary

The following tables summarize the quantitative data on the biological activities of various glycosides isolated from L. robustum.

Table 1: Fatty Acid Synthase (FAS) Inhibitory Activity

Compound/Glycoside IC50 (μM) Positive Control (Orlistat) IC50 (μM) Reference
Monoterpenoid Glycoside (Compound 2) 2.36 ± 0.10 4.46 ± 0.13 [1][2][4][8]
Butenol Glycoside (Compound 2) 4.10 ± 0.12 4.46 ± 0.13 [3][7][9][12]
Monoterpenoid Glycoside (Compound 5) 4.38 ± 0.11 4.46 ± 0.13 [11]
Phenylethanoid Glycoside (Compound 11) 4.55 ± 0.35 4.46 ± 0.13 [13]

| Other Glycosides (Compounds 3-5, 7-9) | 6.25 - 15.41 | 4.46 ± 0.13 |[9] |

Table 2: α-Glucosidase and α-Amylase Inhibitory Activity

Compound/Glycoside Activity Positive Control (Acarbose) Reference
Compound 13 IC50: 1.15 ± 0.08 nM (α-glucosidase) IC50: 5.50 ± 0.11 nM [5][6]
Compounds 7 and 9 Moderate (α-glucosidase) Weaker than acarbose [3][7][9]
Compounds 1-10 Moderate (α-amylase) Weaker than acarbose [3][7][9]
Compounds 3 and 5 Moderate (α-glucosidase) Weaker than acarbose [13]

| Compounds 10 and 11 | Moderate (α-amylase) | Weaker than acarbose |[13] |

Table 3: Antioxidant Activity (ABTS & DPPH Radical Scavenging)

Compound/Glycoside Assay IC50 (μM) Positive Control (Ascorbic Acid) IC50 (μM) Reference
Compounds 1, 2, 5, 11 ABTS 6.91 - 9.41 10.06 ± 0.19 [1][2][4][8]
Compounds 1, 10 ABTS 3.41 - 5.65 10.06 ± 0.19 [3][7][9][12]
Compounds 1-3, 5-8 ABTS 6.27 - 8.59 10.06 ± 0.19 [11]
Compounds 1-8, 10, 11, 13 ABTS 1.65 - 8.98 10.06 ± 0.19 [5][6]
Compounds 3, 5, 7-11 ABTS 2.68 - 4.86 10.06 ± 0.19 [13]
Compound 8 DPPH 7.61 ± 0.17 13.66 ± 0.13 [5][6]

| Compounds 2, 3, 9 | DPPH | 23.83 - 43.17 | 13.66 ± 0.13 |[13] |

Experimental Protocols

The isolation and evaluation of glycosides from L. robustum follow a systematic workflow.

Plant L. robustum Plant Material (Leaves) Extract Crude Extraction (e.g., Ethanol) Plant->Extract Fraction Fractionation (Column Chromatography, e.g., MCI-gel, Silica) Extract->Fraction Isolate Isolation & Purification (e.g., HPTLC) Fraction->Isolate Compound Pure Glycoside Compounds Isolate->Compound Identify Structural Elucidation (NMR, HRESIMS) Compound->Identify Bioassay Biological Activity Screening (Enzyme Inhibition, Antioxidant Assays) Compound->Bioassay

Caption: General workflow for glycoside isolation and bioactivity testing.

General Glycoside Extraction and Isolation
  • Plant Material: Dried and powdered leaves of L. robustum are used as the starting material.

  • Extraction: The powdered leaves are typically extracted with a solvent such as ethanol. The resulting solution is concentrated to yield a crude extract.

  • Fractionation: The crude extract is subjected to column chromatography using various stationary phases like MCI-gel, silica gel, or polyamide to separate the components into different fractions based on polarity.[8]

  • Isolation and Purification: Individual compounds are isolated from the active fractions using techniques such as High-Performance Thin-Layer Chromatography (HPTLC).[8]

  • Structural Elucidation: The chemical structures of the purified glycosides are determined using spectroscopic methods, including 1D and 2D Nuclear Magnetic Resonance (NMR) and High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS).[4][11][13]

Bioassay Methodologies (Generalized)
  • Fatty Acid Synthase (FAS) Inhibition Assay:

    • The assay is typically performed in a reaction mixture containing the FAS enzyme, substrates acetyl-CoA and malonyl-CoA, and the cofactor NADPH in a suitable buffer.

    • The test glycoside, dissolved in a solvent like DMSO, is added to the mixture.

    • The reaction is initiated, and the activity of FAS is measured by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.

    • The percentage of inhibition is calculated relative to a control without the inhibitor. IC50 values are determined by testing a range of compound concentrations.

  • α-Glucosidase Inhibition Assay:

    • The reaction mixture contains α-glucosidase enzyme and the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG) in a phosphate buffer.

    • The test glycoside is pre-incubated with the enzyme.

    • The reaction is started by adding the pNPG substrate.

    • Enzyme activity is quantified by measuring the absorbance of the released product, p-nitrophenol, at 405 nm.

    • The IC50 value is calculated by comparing the enzyme activity in the presence and absence of the inhibitor.

  • ABTS Radical Scavenging Assay:

    • The ABTS radical cation (ABTS•+) is generated by reacting ABTS stock solution with potassium persulfate and allowing the mixture to stand in the dark.

    • The ABTS•+ solution is diluted with a buffer (e.g., phosphate-buffered saline) to a specific absorbance at 734 nm.

    • The test glycoside is added to the ABTS•+ solution.

    • The decrease in absorbance is measured after a set incubation period.

    • The percentage of scavenging is calculated, and the IC50 value represents the concentration of the glycoside required to scavenge 50% of the ABTS radicals.

Conclusion and Future Perspectives

The glycosides isolated from Ligustrum robustum demonstrate a compelling range of biological activities, particularly in the context of metabolic diseases. The potent inhibitory effects on FAS, α-glucosidase, and α-amylase, combined with strong antioxidant properties, provide a solid scientific basis for the plant's traditional use in treating obesity and diabetes.[1][2][3][4][7][8][9][11][13] The presented quantitative data highlight several specific glycosides as promising candidates for further investigation.

For drug development professionals, these compounds represent a valuable library of natural products that can serve as scaffolds for designing novel therapeutic agents. Future research should focus on elucidating the precise structure-activity relationships, exploring their in vivo efficacy and safety profiles, and investigating their mechanisms of action at the molecular level. The anti-inflammatory and hepatoprotective effects also warrant further exploration, potentially expanding the therapeutic applications of these versatile natural compounds.[14][15]

References

The Role of Ligurobustoside N in "Ku-Ding-Cha": A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Bioactive Compound Ligurobustoside N Found in the Traditional Medicine "Ku-Ding-Cha".

Introduction

Ku-Ding-Cha, a traditional Chinese herbal tea, has been consumed for centuries for its purported health benefits, including clearing heat, removing toxins, and treating conditions like hypertension and obesity.[1] While various plants are used to produce this tea, one notable source is the leaves of Ligustrum robustum.[2] A key bioactive constituent isolated from this plant is this compound, a phenylethanoid glycoside that has garnered scientific interest for its potential pharmacological activities. This technical guide provides a comprehensive overview of the current scientific understanding of this compound, focusing on its role in the traditional use of Ku-Ding-Cha, its quantified bioactivities, and the experimental methodologies used for its study. This document is intended for researchers, scientists, and professionals in drug development seeking detailed information on this promising natural compound.

Chemical and Physical Properties

This compound is a phenylethanoid glycoside, a class of water-soluble phenolic compounds characterized by a C6-C2 phenethyl alcohol moiety attached to a sugar via a glycosidic bond.

  • CAS Number: 583058-07-5[3]

  • Solubility: Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc.[3]

Quantitative Bioactivity Data

This compound has demonstrated notable antioxidant and enzyme inhibitory activities in vitro. The following tables summarize the key quantitative data from published studies.

Table 1: Antioxidant Activity of this compound

Assay TypeIC50 (μM)Positive ControlPositive Control IC50 (μM)Reference
ABTS Radical Scavenging2.68 - 4.86L-(+)-ascorbic acid10.06 ± 0.19[4][5]
DPPH Radical Scavenging23.83 - 43.17L-(+)-ascorbic acid13.66 ± 0.13[6]

Table 2: Enzyme Inhibitory Activity of this compound

EnzymeIC50 (μM)Positive ControlPositive Control IC50 (μM)Reference
Fatty Acid Synthase (FAS)5.61 ± 0.44Orlistat4.46 ± 0.13[6]

Putative Signaling Pathway: AMPK/SREBP-1c

While direct studies on the signaling pathways modulated by isolated this compound are limited, research on the total phenylpropanoid glycosides from Ligustrum robustum provides strong evidence for a likely mechanism of action. These studies indicate that the hypolipidemic effects are mediated through the activation of the AMP-activated protein kinase (AMPK) pathway and subsequent inhibition of the sterol regulatory element-binding protein-1c (SREBP-1c).[7]

AMPK is a crucial cellular energy sensor that, when activated, switches on catabolic pathways to generate ATP while switching off anabolic pathways that consume ATP, such as fatty acid synthesis.[8][9] SREBP-1c is a key transcription factor that promotes the expression of lipogenic genes, including fatty acid synthase (FAS).[10][11]

The proposed signaling cascade is as follows:

  • Activation of AMPK: this compound, as a component of the total phenylpropanoid glycosides, is hypothesized to activate AMPK in hepatocytes.

  • Inhibition of SREBP-1c: Activated AMPK phosphorylates and inhibits SREBP-1c, reducing its translocation to the nucleus and its transcriptional activity.[7]

  • Downregulation of Lipogenic Enzymes: The inhibition of SREBP-1c leads to decreased expression of downstream lipogenic enzymes, including Fatty Acid Synthase (FAS).

  • Reduced Lipid Synthesis: The overall effect is a reduction in de novo lipogenesis, contributing to the lipid-lowering effects observed with Ku-Ding-Cha.

G cluster_0 Hepatocyte Ligurobustoside_N This compound AMPK AMPK Ligurobustoside_N->AMPK Activates pAMPK p-AMPK (Active) AMPK->pAMPK Phosphorylation SREBP1c SREBP-1c pAMPK->SREBP1c Inhibits FAS Fatty Acid Synthase (FAS) pAMPK->FAS Inhibits nSREBP1c Nuclear SREBP-1c SREBP1c->nSREBP1c Nuclear Translocation FAS_gene FAS Gene Expression nSREBP1c->FAS_gene Promotes FAS_gene->FAS Leads to Lipogenesis De Novo Lipogenesis FAS->Lipogenesis Catalyzes Lipid_Accumulation Reduced Lipid Accumulation

Caption: Putative AMPK/SREBP-1c signaling pathway modulated by this compound.

Experimental Protocols

Extraction and Isolation of this compound

The following is a generalized protocol based on methods described for the isolation of phenylethanoid glycosides from Ligustrum robustum.[4][5]

G start Fresh leaves of Ligustrum robustum (7.0 kg) step1 Agitate and bake at 120°C for 50 min, then smash start->step1 step2 Extract with 70% ethanol (28 L) under reflux for 2 h step1->step2 step3 Condense in vacuo to obtain a paste (2.2 kg) step2->step3 step4 Dissolve in 95% ethanol (3 L) and add purified water (3 L) to precipitate chlorophyll step3->step4 step5 Filter and condense filtrate in vacuo to obtain a residue (1.0 kg) step4->step5 step6 Silica gel column chromatography (eluent: CH2Cl2-MeOH gradient) step5->step6 fraction_III Fraction III (93 g) step6->fraction_III step7 Repeated silica gel column chromatography (eluent: EtOAc-MeOH-H2O) fraction_III->step7 step8 Polyamide and MCI column chromatography step7->step8 step9 Preparative HPLC (eluent: MeOH-H2O gradient) step8->step9 final_product This compound (13.5 mg) step9->final_product

Caption: Workflow for the extraction and isolation of this compound.

In Vitro Bioassays

This assay measures the ability of an antioxidant to scavenge the stable 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation.

  • Reagent Preparation:

    • Prepare a 7 mM ABTS stock solution in water.

    • Prepare a 2.45 mM potassium persulfate solution in water.

    • Mix the two solutions in equal volumes and allow them to react for 12-16 hours in the dark at room temperature to generate the ABTS radical cation (ABTS•+).

    • Dilute the ABTS•+ solution with ethanol to an absorbance of 0.70 (± 0.02) at 734 nm.

  • Assay Procedure:

    • Prepare serial dilutions of this compound in a suitable solvent (e.g., methanol).

    • Add a small volume of each this compound dilution to a cuvette or microplate well.

    • Add the diluted ABTS•+ solution and mix.

    • Incubate the mixture at room temperature for a defined period (e.g., 6 minutes).

    • Measure the absorbance at 734 nm.

    • L-(+)-ascorbic acid is used as a positive control.

  • Calculation:

    • The percentage of inhibition is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

    • The IC50 value is determined by plotting the percentage of inhibition against the concentration of this compound.

This assay determines the inhibitory effect of a compound on the activity of the enzyme Fatty Acid Synthase (FAS), typically by monitoring the oxidation of NADPH.

  • Reagent Preparation:

    • Purified FAS enzyme.

    • Assay buffer (e.g., potassium phosphate buffer, pH 7.0).

    • Substrates: Acetyl-CoA, Malonyl-CoA, and NADPH.

  • Assay Procedure:

    • In a temperature-controlled spectrophotometer cuvette (e.g., 37°C), add the assay buffer, FAS enzyme, Acetyl-CoA, and NADPH.

    • Add different concentrations of this compound (dissolved in a suitable solvent like DMSO).

    • Pre-incubate the mixture for a short period.

    • Initiate the reaction by adding Malonyl-CoA.

    • Monitor the decrease in absorbance at 340 nm for a set period (e.g., 3-5 minutes), which corresponds to the oxidation of NADPH.

    • Orlistat is commonly used as a positive control.

  • Calculation:

    • The rate of NADPH oxidation is calculated from the linear portion of the absorbance curve.

    • The percentage of FAS inhibition is calculated by comparing the reaction rates in the presence and absence of this compound.

    • The IC50 value is determined from the dose-response curve.

Pharmacokinetics and Bioavailability

Specific pharmacokinetic studies on isolated this compound are currently lacking in the published literature. However, studies on phenylethanoid glycosides as a class generally indicate poor oral bioavailability.[7][12] This is often attributed to factors such as enzymatic degradation in the gastrointestinal tract and poor membrane permeability.[7]

In silico ADME (Absorption, Distribution, Metabolism, and Excretion) prediction tools can provide preliminary insights into the likely pharmacokinetic profile of this compound. These tools analyze the chemical structure to predict properties like oral absorption, blood-brain barrier penetration, and potential for metabolism by cytochrome P450 enzymes.[8][13] Such predictive studies would be a valuable first step in understanding the drug-like properties of this compound.

Conclusion and Future Directions

This compound, a phenylethanoid glycoside from Ligustrum robustum, is a significant bioactive component of the traditional medicine Ku-Ding-Cha. It exhibits potent antioxidant and fatty acid synthase inhibitory activities in vitro. The collective evidence suggests that its mechanism of action may involve the modulation of the AMPK/SREBP-1c signaling pathway, providing a molecular basis for the traditional use of Ku-Ding-Cha in managing metabolic disorders.

For researchers and drug development professionals, this compound represents a promising lead compound. However, further research is imperative to fully elucidate its therapeutic potential. Future studies should focus on:

  • In vivo efficacy studies: To confirm the antioxidant and metabolic regulatory effects of isolated this compound in animal models of relevant diseases.

  • Mechanism of action: To definitively establish the signaling pathways modulated by this compound through targeted molecular studies.

  • Pharmacokinetic profiling: To conduct comprehensive ADME studies to understand its absorption, distribution, metabolism, and excretion, which is crucial for determining its clinical viability.

  • Structural optimization: To potentially synthesize analogs of this compound with improved bioavailability and efficacy.

A deeper understanding of these aspects will be critical in transitioning this traditional herbal component into a modern therapeutic agent.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide on the Preliminary In Vitro Studies of Ligurobustoside N

This technical guide provides a comprehensive overview of the initial in vitro investigations into this compound, a phenylethanoid glycoside isolated from the leaves of Ligustrum robustum. The content herein is curated for professionals in the fields of pharmacology, natural product chemistry, and drug development, offering a detailed look at the compound's antioxidant properties.

Data Presentation

The primary bioactivity identified for this compound in preliminary in vitro studies is its antioxidant capacity, specifically its ability to scavenge ABTS radicals. The quantitative data from these assessments are summarized below.

BioassayTest SubstanceIC50 (µM)Positive ControlIC50 of Control (µM)Reference
ABTS Radical ScavengingThis compound2.68 ± 0.05 ~ 4.86 ± 0.06L-(+)-Ascorbic Acid10.06 ± 0.19[1][2][3]

Note: The provided IC50 range represents the overall activity of a group of compounds including this compound, which were all reported to have stronger activity than the positive control.

Experimental Protocols

The methodologies employed in the preliminary in vitro screening of this compound are crucial for the interpretation and replication of the findings. The key experimental protocol identified is the ABTS radical scavenging assay.

ABTS Radical Scavenging Assay

This assay evaluates the free radical scavenging capacity of a compound. The protocol, as inferred from the referenced studies, is as follows:

  • Preparation of ABTS Radical Cation (ABTS•+): An aqueous solution of ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) is mixed with potassium persulfate and kept in the dark at room temperature for 12-16 hours to generate the ABTS•+ chromophore.

  • Standardization of ABTS•+ Solution: The resulting ABTS•+ solution is diluted with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Assay Procedure:

    • A small volume of the test compound (this compound, dissolved in a suitable solvent) at various concentrations is added to a specific volume of the standardized ABTS•+ solution.

    • The mixture is incubated at room temperature for a short period (e.g., 6 minutes).

    • The absorbance is measured spectrophotometrically at 734 nm.

  • Data Analysis: The percentage inhibition of the ABTS•+ radical is calculated. The IC50 value, the concentration of the test substance that causes 50% inhibition, is determined by plotting the percentage of inhibition against the concentration of the sample. L-(+)-Ascorbic acid is typically used as a positive control.[1][2][3]

Mandatory Visualization

The following diagrams illustrate the experimental workflow and the conceptual basis of the ABTS assay.

experimental_workflow cluster_extraction Plant Material Processing cluster_bioassay In Vitro Bioactivity Screening cluster_analysis Data Analysis plant Leaves of Ligustrum robustum extraction Extraction with 70% Ethanol plant->extraction isolation Isolation & Purification (Silica Gel, HPLC) extraction->isolation ligurobustoside_n This compound isolation->ligurobustoside_n abts_assay ABTS Radical Scavenging Assay ligurobustoside_n->abts_assay fas_assay Fatty Acid Synthase Inhibition Assay ligurobustoside_n->fas_assay glucosidase_assay α-Glucosidase Inhibition Assay ligurobustoside_n->glucosidase_assay amylase_assay α-Amylase Inhibition Assay ligurobustoside_n->amylase_assay ic50 IC50 Value Determination abts_assay->ic50 Quantitative Result fas_assay->ic50 Quantitative Result glucosidase_assay->ic50 Quantitative Result amylase_assay->ic50 Quantitative Result comparison Comparison with Positive Control ic50->comparison

Caption: Experimental workflow for the isolation and in vitro bioactivity screening of this compound.

abts_assay_mechanism cluster_reactants Reactants cluster_reaction Reaction cluster_products Products abts_radical ABTS•+ (Blue-Green Radical) reaction Electron/Hydrogen Transfer abts_radical->reaction ligurobustoside_n This compound (Antioxidant) ligurobustoside_n->reaction abts ABTS (Colorless) reaction->abts oxidized_ligurobustoside Oxidized this compound reaction->oxidized_ligurobustoside

Caption: Conceptual diagram of the ABTS radical scavenging assay involving this compound.

References

Ligurobustoside N: A Technical Guide to its Discovery, Isolation, and Characterization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of Ligurobustoside N, a phenylethanoid glycoside with noted antioxidant properties. The information is compiled to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

Discovery and Initial Characterization

This compound was first reported in a 2003 study by He and colleagues, who were investigating the antioxidative glycosides from the leaves of Ligustrum robustum (Roxb.) Blume. This plant, a member of the Oleaceae family, is used in traditional Chinese medicine. The investigation was prompted by the ethnopharmacological uses of the plant, including its application as a "Ku-Ding-Cha" tea for clearing heat and removing toxins. The isolation of this compound, along with other glycosides, was guided by a bioassay that measured the inhibition of hemolysis of red blood cells induced by 2,2'-azo-bis(2-amidinopropane) dihydrochloride, indicating its potential as an antioxidant.

Isolation History and Methodologies

Subsequent to its initial discovery, this compound has been isolated in more recent phytochemical studies of Ligustrum robustum. A detailed experimental protocol for its isolation was published in 2022. The following methodology is based on this more recent work and provides a robust procedure for obtaining this compound.

Plant Material

The leaves of Ligustrum robustum (Roxb.) Blume were collected from Yibin City, Sichuan Province, China.

Experimental Protocol for Isolation

The isolation of this compound involves a multi-step process beginning with extraction from the plant material, followed by a series of chromatographic separations.

Extraction:

  • Fresh leaves of L. robustum are agitated and baked at 120°C for 50 minutes.

  • The dried leaves are then pulverized.

  • The powdered leaves (7.0 kg) are extracted with 70% ethanol (28 L) under reflux for 2 hours.

  • The ethanol extract is filtered and concentrated under reduced pressure to yield a crude paste (2.2 kg).

Purification:

  • The crude paste is dissolved in 95% ethanol, and water is added to precipitate chlorophyll.

  • After filtration, the filtrate is concentrated to yield a residue (1.0 kg).

  • This residue is subjected to silica gel column chromatography, eluting with a gradient of CH₂Cl₂-MeOH (10:0 to 0:10), to yield several fractions.

  • The fraction containing this compound is then subjected to repeated column chromatography on silica gel, polyamide, and MCI-gel columns.

  • Final purification is achieved by preparative High-Performance Liquid Chromatography (HPLC).

Quantitative Data

Physicochemical and Spectroscopic Data
PropertyValueReference
Molecular Formula C₃₅H₄₆O₁₈--INVALID-LINK--
Exact Mass 754.2684 g/mol --INVALID-LINK--
¹H-NMR (CD₃OD) See Table 2[1]
¹³C-NMR (CD₃OD) See Table 3[1]
Spectroscopic Data Tables

Table 2: ¹H-NMR Spectroscopic Data for this compound [1]

PositionδH (ppm)MultiplicityJ (Hz)
Aglycone
22.81t7.2
33.75, 4.02m
76.71d8.4
87.04d8.4
Caffeoyl moiety
2'7.05d2.0
5'6.78d8.0
6'6.95dd8.0, 2.0
7'7.59d16.0
8'6.27d16.0
Glucosyl moiety
1''4.38d7.8
2''4.93t9.0
3''3.70t9.0
4''3.56t9.0
5''3.42m
6''3.68, 3.88m
Rhamnosyl moiety
1'''5.18br s
2'''3.96br s
3'''3.65dd9.6, 3.0
4'''3.32t9.6
5'''3.52m
6'''1.09d6.0

Table 3: ¹³C-NMR Spectroscopic Data for this compound [1]

PositionδC (ppm)
Aglycone
1131.5
236.4
372.0
4157.4
5116.3
6130.5
Caffeoyl moiety
1'127.6
2'115.2
3'146.4
4'149.8
5'116.5
6'123.1
7'148.0
8'114.7
9'168.3
Glucosyl moiety
1''104.2
2''76.2
3''81.6
4''71.0
5''76.0
6''62.5
Rhamnosyl moiety
1'''102.7
2'''72.3
3'''72.1
4'''73.8
5'''70.5
6'''18.2
Bioactivity Data

This compound has demonstrated significant antioxidant activity. In a 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assay, it exhibited an IC₅₀ value in the range of 2.68 ± 0.05 to 4.86 ± 0.06 μM, which was stronger than the positive control, L-(+)-ascorbic acid (IC₅₀: 10.06 ± 0.19 μM)[1].

Experimental Workflows and Signaling Pathways

Isolation Workflow

The following diagram illustrates the general workflow for the isolation of this compound from the leaves of Ligustrum robustum.

Ligurobustoside_N_Isolation Start Fresh Leaves of Ligustrum robustum Process1 Agitation, Baking (120°C), and Pulverization Start->Process1 Process2 70% Ethanol Reflux Extraction Process1->Process2 Process3 Filtration and Concentration Process2->Process3 Crude_Extract Crude Paste Process3->Crude_Extract Process4 Chlorophyll Removal (95% Ethanol and Water) Crude_Extract->Process4 Residue Residue after Chlorophyll Removal Process4->Residue Silica_Gel1 Silica Gel Column Chromatography (CH₂Cl₂-MeOH gradient) Residue->Silica_Gel1 Fractionation Fractions Silica_Gel1->Fractionation Repeated_CC Repeated Column Chromatography (Silica Gel, Polyamide, MCI) Fractionation->Repeated_CC Target Fraction Purification Preparative HPLC Repeated_CC->Purification Final_Product This compound Purification->Final_Product

Isolation workflow for this compound.
Putative Signaling Pathway for Phenylethanoid Glycosides

While specific signaling pathways for this compound have not been extensively elucidated, phenylethanoid glycosides as a class are known to exert their antioxidant and anti-inflammatory effects through the modulation of key cellular signaling pathways. A plausible mechanism of action involves the activation of the Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway, a master regulator of the antioxidant response.

The diagram below illustrates a generalized model of how a phenylethanoid glycoside like this compound may activate the Nrf2 pathway.

Nrf2_Activation_Pathway Putative Nrf2 Activation by Phenylethanoid Glycosides cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligurobustoside_N This compound (Phenylethanoid Glycoside) ROS Reactive Oxygen Species (ROS) Ligurobustoside_N->ROS Scavenges Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 Oxidative Stress Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Dissociation Ub_Proteasome Ubiquitin-Proteasome Degradation Keap1_Nrf2->Ub_Proteasome Leads to Nrf2_nucleus Nrf2 Nrf2_free->Nrf2_nucleus Translocation ARE Antioxidant Response Element (ARE) Nrf2_nucleus->ARE Binds to Antioxidant_Enzymes Antioxidant & Cytoprotective Enzyme Expression (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes Induces Transcription

Generalized Nrf2 activation by phenylethanoid glycosides.

Pathway Description:

  • Under normal conditions, Nrf2 is sequestered in the cytoplasm by Keap1, which facilitates its degradation by the ubiquitin-proteasome system.

  • Oxidative stress, characterized by an increase in Reactive Oxygen Species (ROS), can disrupt the Keap1-Nrf2 interaction. Phenylethanoid glycosides like this compound can act as antioxidants, directly scavenging ROS.

  • The dissociation of Nrf2 from Keap1 allows Nrf2 to translocate to the nucleus.

  • In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of various genes.

  • This binding initiates the transcription of a battery of cytoprotective genes, including those encoding for antioxidant enzymes such as heme oxygenase-1 (HO-1) and NAD(P)H quinone oxidoreductase 1 (NQO1), thereby enhancing the cell's defense against oxidative stress.

It is important to note that while this pathway is a plausible mechanism for the observed antioxidant effects of this compound, further specific research is required to confirm its direct modulation of the Nrf2 pathway.

References

A Technical Guide to the Fatty Acid Synthase Inhibitory Activity of Ligurobustoside N

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the inhibitory activity of Ligurobustoside N on fatty acid synthase (FASN). It is designed to furnish researchers, scientists, and drug development professionals with the core knowledge required to understand and potentially explore this compound's therapeutic applications. This document summarizes the quantitative inhibitory data, details relevant experimental protocols, and visualizes the pertinent biological pathways.

Quantitative Inhibitory Data

This compound has been identified as an inhibitor of fatty acid synthase. Its inhibitory potency, along with that of other compounds isolated from Ligustrum robustum and a positive control, is summarized below.

CompoundIC50 (µM) against FASNSource
This compound 5.61 ± 0.44 [1]
(Z)-osmanthuside B64.55 ± 0.35[1][2][3][4]
Ligurobustoside (Compound 4)6.49 ± 0.27[1]
Orlistat (Positive Control)4.46 ± 0.13[1][2][3][4]

Experimental Protocols

The following section details a standard experimental protocol for determining the fatty acid synthase inhibitory activity of a compound like this compound. This method is based on a common spectrophotometric assay that measures the consumption of NADPH.

In Vitro Fatty Acid Synthase (FASN) Inhibition Assay

This assay quantifies the activity of FASN by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH during the synthesis of fatty acids.

Materials:

  • Purified FASN enzyme (e.g., from chicken liver, rat liver, or recombinant human FASN)

  • Acetyl-CoA

  • Malonyl-CoA

  • Nicotinamide adenine dinucleotide phosphate (NADPH)

  • Potassium phosphate buffer (pH 7.0)

  • Dithiothreitol (DTT)

  • Bovine Serum Albumin (BSA)

  • Test compound (this compound)

  • Positive control (e.g., Orlistat)

  • 96-well microplate

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the FASN enzyme in a suitable buffer.

    • Prepare stock solutions of acetyl-CoA, malonyl-CoA, and NADPH in the assay buffer.

    • Prepare a stock solution of the test compound (this compound) and the positive control in a suitable solvent (e.g., DMSO).

  • Assay Reaction Mixture:

    • In each well of a 96-well plate, prepare a reaction mixture containing the potassium phosphate buffer, DTT, and BSA.

    • Add the test compound at various concentrations to the respective wells. Include wells for a negative control (vehicle) and a positive control.

    • Add acetyl-CoA and NADPH to all wells.

  • Initiation of the Reaction:

    • Pre-incubate the plate at 37°C for 10 minutes.

    • Initiate the enzymatic reaction by adding malonyl-CoA to all wells.

  • Measurement of FASN Activity:

    • Immediately after adding malonyl-CoA, measure the decrease in absorbance at 340 nm every minute for a total of 10-20 minutes using a spectrophotometer. The rate of NADPH oxidation is proportional to the FASN activity.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve) for each concentration of the test compound.

    • The percentage of inhibition is calculated using the following formula: % Inhibition = [(Rate of control - Rate of sample) / Rate of control] x 100

    • The IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_measurement Data Acquisition & Analysis prep_reagents Prepare Reagents (Enzyme, Substrates, Buffers) mix Prepare Reaction Mixture in 96-well Plate prep_reagents->mix prep_compounds Prepare Test Compounds (this compound, Controls) add_compounds Add Test Compounds and Controls prep_compounds->add_compounds mix->add_compounds pre_incubate Pre-incubate at 37°C add_compounds->pre_incubate initiate Initiate Reaction with Malonyl-CoA pre_incubate->initiate measure_abs Measure Absorbance at 340 nm (NADPH Oxidation) initiate->measure_abs calc_inhibition Calculate % Inhibition measure_abs->calc_inhibition calc_ic50 Determine IC50 Value calc_inhibition->calc_ic50

FASN Inhibition Assay Workflow

Signaling Pathways

While the direct downstream signaling effects of this compound's FASN inhibitory activity have not been fully elucidated, this section outlines the generally accepted role of FASN in cellular signaling and a potential pathway influenced by compounds from Ligustrum robustum.

General Role of FASN in Cellular Signaling

Inhibition of FASN is known to impact several critical signaling pathways, particularly in cancer cells where FASN is often overexpressed. The product of FASN, palmitate, is a precursor for various lipid molecules that are integral to cell membrane structure and signaling. Disruption of palmitate synthesis can lead to the destabilization of lipid rafts, which are specialized membrane microdomains essential for the proper function and localization of signaling proteins. This can subsequently interfere with pro-survival pathways such as PI3K-AKT-mTOR and β-catenin signaling.

fasn_signaling FASN Fatty Acid Synthase (FASN) Palmitate Palmitate Synthesis FASN->Palmitate Catalyzes LipidRafts Lipid Raft Integrity Palmitate->LipidRafts Maintains PI3K_AKT PI3K-AKT-mTOR Pathway LipidRafts->PI3K_AKT Supports BetaCatenin β-catenin Pathway LipidRafts->BetaCatenin Supports CellGrowth Cell Growth & Proliferation PI3K_AKT->CellGrowth Promotes Apoptosis Apoptosis PI3K_AKT->Apoptosis Inhibits BetaCatenin->CellGrowth Promotes LigurobustosideN This compound LigurobustosideN->FASN Inhibits

General FASN Signaling Cascade
Potential Involvement of the AMPK Pathway

Research on the total phenylpropanoid glycosides from Ligustrum robustum has suggested a mechanism for their hypolipidemic effects involving the activation of the LKB1-AMPK signaling pathway. While this has not been directly linked to this compound and its FASN inhibitory activity, it presents a plausible avenue for further investigation. The AMP-activated protein kinase (AMPK) is a central regulator of cellular energy homeostasis. Its activation can lead to the inhibition of anabolic processes, such as fatty acid synthesis, and the stimulation of catabolic processes to restore energy balance.

ampk_pathway LR_Glycosides Total Phenylpropanoid Glycosides (from Ligustrum robustum) LKB1 LKB1 LR_Glycosides->LKB1 Activates AMPK AMPK LKB1->AMPK Phosphorylates & Activates ACC Acetyl-CoA Carboxylase (ACC) AMPK->ACC Inhibits FAS Fatty Acid Synthase (FASN) AMPK->FAS Inhibits Expression FattyAcidSynthesis Fatty Acid Synthesis ACC->FattyAcidSynthesis Reduces Substrate For FAS->FattyAcidSynthesis Catalyzes

Proposed AMPK Pathway Activation

Conclusion

This compound demonstrates notable inhibitory activity against fatty acid synthase, with an IC50 value comparable to the well-known inhibitor Orlistat. The established spectrophotometric assay provides a reliable method for quantifying this inhibition. While the precise downstream signaling consequences of this compound's action are a subject for future research, the known roles of FASN in critical cellular pathways, such as PI3K-AKT-mTOR, and the potential involvement of the AMPK pathway, highlight its promise as a lead compound for further investigation in metabolic disorders and oncology. This guide serves as a foundational resource for scientists and researchers dedicated to advancing the understanding and application of novel FASN inhibitors.

References

An In-depth Technical Guide on the Potential Therapeutic Applications of Ligurobustoside N

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ligurobustoside N, a phenylethanoid glycoside isolated from Ligustrum robustum, has demonstrated promising bioactive properties, indicating its potential for therapeutic applications. This technical guide provides a comprehensive overview of the current scientific knowledge regarding this compound, with a focus on its antioxidant and enzyme inhibitory activities. Detailed experimental protocols, quantitative data, and proposed mechanisms of action are presented to facilitate further research and drug development efforts.

Introduction

Ligustrum robustum, commonly known as Ku-Ding-Cha, has a long history of use in traditional Chinese medicine for clearing heat, removing toxins, and managing conditions such as obesity and diabetes.[1] Phytochemical investigations have led to the isolation of numerous bioactive compounds, including a class of phenylethanoid glycosides. Among these, this compound has emerged as a compound of interest due to its significant antioxidant and enzyme-inhibitory effects. This guide synthesizes the available data on this compound to provide a detailed resource for the scientific community.

Bioactive Properties of this compound

The therapeutic potential of this compound is primarily attributed to its antioxidant and enzyme inhibitory activities.

Antioxidant Activity

This compound has been shown to possess potent antioxidant properties, as evidenced by its ability to scavenge free radicals. This activity is crucial in combating oxidative stress, a key pathological factor in numerous chronic diseases.

Enzyme Inhibitory Activity

Research has indicated that this compound can inhibit the activity of specific enzymes, suggesting its potential role in managing metabolic disorders. Notably, its inhibitory effects on fatty acid synthase (FAS) point towards applications in obesity and oncology.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the bioactivity of this compound and related compounds.

Table 1: In Vitro Bioactivity of this compound and Other Compounds from Ligustrum robustum

CompoundBioactivity AssayIC50 (µM)Positive ControlIC50 of Positive Control (µM)Reference
This compound ABTS Radical Scavenging2.68 ± 0.05 - 4.86 ± 0.06L-(+)-Ascorbic Acid10.06 ± 0.19[1]
(Z)-osmanthuside B6Fatty Acid Synthase (FAS) Inhibition4.55 ± 0.35Orlistat4.46 ± 0.13[1]

Experimental Protocols

Detailed methodologies for the key bioassays are provided below to ensure reproducibility and facilitate further investigation.

ABTS Radical Scavenging Assay

This assay assesses the free radical scavenging capacity of a compound.

Principle: The 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation (ABTS•+) is a blue-green chromophore. In the presence of an antioxidant, the ABTS•+ is reduced, leading to a decolorization that can be measured spectrophotometrically.

Protocol:

  • Preparation of ABTS Radical Cation (ABTS•+): A 7 mM aqueous solution of ABTS is mixed with a 2.45 mM aqueous solution of potassium persulfate in equal volumes. The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use. This results in the formation of the ABTS•+ stock solution.

  • Dilution of ABTS•+ Solution: The stock solution is diluted with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Assay Procedure:

    • A 10 µL aliquot of the test compound (this compound) at various concentrations is mixed with 1 mL of the diluted ABTS•+ solution.

    • The reaction mixture is incubated at room temperature for 6 minutes.

    • The absorbance is measured at 734 nm using a spectrophotometer.

  • Calculation: The percentage of inhibition is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 where Abs_control is the absorbance of the ABTS•+ solution without the sample, and Abs_sample is the absorbance of the reaction mixture with the sample. The IC50 value is determined from a dose-response curve.

Fatty Acid Synthase (FAS) Inhibition Assay

This assay measures the inhibitory effect of a compound on the activity of fatty acid synthase.

Principle: FAS catalyzes the synthesis of palmitate from acetyl-CoA and malonyl-CoA, utilizing NADPH as a reducing agent. The rate of FAS activity can be determined by monitoring the decrease in absorbance at 340 nm due to the oxidation of NADPH.

Protocol:

  • Reaction Mixture: A reaction mixture is prepared in a 96-well plate containing:

    • Potassium phosphate buffer (pH 7.0)

    • Bovine Serum Albumin (BSA)

    • Acetyl-CoA

    • Malonyl-CoA

    • NADPH

    • Purified FAS enzyme

  • Assay Procedure:

    • The test compound (this compound) at various concentrations is pre-incubated with the FAS enzyme in the reaction buffer.

    • The reaction is initiated by the addition of the substrates (acetyl-CoA and malonyl-CoA) and NADPH.

    • The decrease in absorbance at 340 nm is monitored spectrophotometrically over time at a constant temperature (e.g., 37°C).

  • Calculation: The rate of NADPH oxidation is calculated from the linear portion of the absorbance versus time curve. The percentage of FAS inhibition is calculated by comparing the rate in the presence of the inhibitor to the rate of the control (without inhibitor). The IC50 value is determined from a dose-response curve.

Proposed Signaling Pathways and Mechanisms of Action

While specific signaling pathways for this compound have not been fully elucidated, based on its chemical class (phenylethanoid glycoside) and observed bioactivities, potential mechanisms can be proposed.

Antioxidant Mechanism

Phenylethanoid glycosides are known to exert their antioxidant effects through multiple mechanisms, including direct radical scavenging and modulation of cellular antioxidant defense systems. A potential pathway involves the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a master regulator of the antioxidant response.

Nrf2_Activation_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound ROS ROS This compound->ROS Scavenges Keap1 Keap1 ROS->Keap1 Inhibits Nrf2 Nrf2 Keap1->Nrf2 Sequesters & Promotes Degradation Ub Ub Nrf2->Ub Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Proteasomal Degradation Proteasomal Degradation Ub->Proteasomal Degradation ARE Antioxidant Response Element Nrf2_n->ARE Binds to Antioxidant Genes Antioxidant Gene Expression (e.g., HO-1, NQO1) ARE->Antioxidant Genes Activates Transcription

Caption: Proposed Nrf2-mediated antioxidant pathway for this compound.

Fatty Acid Synthase Inhibition and Downstream Effects

The inhibition of FAS can have significant downstream effects, particularly in cancer cells that rely on de novo lipogenesis. FAS inhibition can lead to the disruption of lipid rafts, modulation of key signaling pathways like PI3K/Akt/mTOR, and ultimately induce apoptosis.

FAS_Inhibition_Pathway This compound This compound FAS Fatty Acid Synthase This compound->FAS Inhibits Palmitate Synthesis De Novo Palmitate Synthesis FAS->Palmitate Synthesis Membrane Integrity Disruption of Lipid Rafts Palmitate Synthesis->Membrane Integrity Required for PI3K_Akt_mTOR PI3K/Akt/mTOR Pathway Inhibition Palmitate Synthesis->PI3K_Akt_mTOR Supports Apoptosis Induction of Apoptosis Membrane Integrity->Apoptosis PI3K_Akt_mTOR->Apoptosis

Caption: Downstream effects of Fatty Acid Synthase (FAS) inhibition.

Experimental Workflow Overview

The general workflow for investigating the therapeutic potential of a natural compound like this compound is outlined below.

Experimental_Workflow Isolation Isolation & Purification of this compound In_Vitro_Screening In Vitro Bioactivity Screening (Antioxidant, Enzyme Inhibition) Isolation->In_Vitro_Screening Mechanism_Studies Mechanism of Action Studies (Signaling Pathways) In_Vitro_Screening->Mechanism_Studies Cell_Based_Assays Cell-based Assays (Toxicity, Efficacy) Mechanism_Studies->Cell_Based_Assays In_Vivo_Studies In Vivo Animal Models Cell_Based_Assays->In_Vivo_Studies Preclinical_Development Preclinical Development In_Vivo_Studies->Preclinical_Development

Caption: General experimental workflow for natural product drug discovery.

Conclusion and Future Directions

This compound presents as a promising candidate for further therapeutic development, particularly in the areas of antioxidant therapy and metabolic disease management. Its potent radical scavenging activity and potential to inhibit key enzymes like FAS warrant more in-depth investigation.

Future research should focus on:

  • Elucidating the specific signaling pathways modulated by this compound.

  • Conducting comprehensive in vitro and in vivo studies to evaluate its efficacy and safety profile.

  • Exploring structure-activity relationships to potentially synthesize more potent analogs.

This technical guide provides a foundational resource to stimulate and guide these future research endeavors, ultimately aiming to translate the therapeutic potential of this compound into clinical applications.

References

Ligurobustoside N (C35H46O18): A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ligurobustoside N is a phenylethanoid glycoside with the molecular formula C35H46O18, isolated from the leaves of Ligustrum robustum. This technical guide provides a comprehensive overview of its physicochemical properties, and known biological activities, with a focus on its antioxidant and antimicrobial effects. Detailed experimental protocols for the assessment of these activities are provided, along with a discussion of its potential mechanism of action involving the Nrf2 and AMPK signaling pathways. This document aims to serve as a foundational resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Physicochemical Properties

This compound is a complex glycoside with a molecular weight of 754.73 g/mol . Its structure consists of a phenylethanoid aglycone linked to a sugar moiety. A summary of its key physicochemical properties is presented in Table 1.

PropertyValueReference
Molecular Formula C35H46O18[1]
Molecular Weight 754.73 g/mol [1]
CAS Number 583058-07-5[2]
Appearance Amorphous powder[3]
Solubility Soluble in methanol, ethanol, water. Insoluble in non-polar organic solvents.[4]

Biological Activities

This compound has demonstrated notable antioxidant and antimicrobial properties in preclinical studies.

Antioxidant Activity

This compound exhibits significant antioxidant potential, primarily attributed to its ability to scavenge free radicals. This activity has been quantified using the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assay. In one study, this compound showed stronger ABTS radical scavenging activity than the positive control, L-(+)-ascorbic acid.[5] Another key antioxidant mechanism is the inhibition of AAPH-induced hemolysis.

AssayResult (IC50)ComparisonReference
ABTS Radical Scavenging Activity 2.68 ± 0.05 µMStronger than L-(+)-ascorbic acid (IC50: 10.06 ± 0.19 µM)[5]
Antimicrobial Activity

An extract of Ligustrum robustum containing this compound has been shown to be effective against the biofilm formation and exopolysaccharide synthesis of Streptococcus mutans, a key bacterium implicated in dental caries.[2] The extract was found to downregulate the expression of genes essential for biofilm formation.[2]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Isolation of this compound from Ligustrum robustum

A general workflow for the isolation of this compound from the leaves of Ligustrum robustum is depicted below. This process involves extraction with a polar solvent followed by multiple chromatographic steps to purify the compound.

G start Fresh leaves of Ligustrum robustum extraction Extraction with 70% ethanol start->extraction concentration Concentration under reduced pressure extraction->concentration silica_gel Silica Gel Column Chromatography concentration->silica_gel fractions Collection of Fractions silica_gel->fractions fraction_II Fraction II (containing this compound) fractions->fraction_II polyamide Polyamide Column Chromatography fraction_II->polyamide mci MCI Gel Column Chromatography polyamide->mci prep_hplc Preparative HPLC mci->prep_hplc pure_compound Pure this compound prep_hplc->pure_compound

Figure 1: General workflow for the isolation of this compound.

Protocol:

  • Extraction: The dried and powdered leaves of Ligustrum robustum are extracted with 70% ethanol under reflux.

  • Concentration: The ethanol extract is concentrated under reduced pressure to yield a crude extract.

  • Fractionation: The crude extract is subjected to silica gel column chromatography, eluting with a gradient of dichloromethane and methanol.

  • Purification: The fraction containing this compound is further purified using a combination of polyamide column chromatography, MCI gel column chromatography, and preparative high-performance liquid chromatography (HPLC).

ABTS Radical Scavenging Assay

This assay measures the ability of a compound to scavenge the stable ABTS radical cation.

G abts_k2s2o8 Mix ABTS (7 mM) and Potassium Persulfate (2.45 mM) incubation Incubate in the dark at room temperature for 12-16 h to form ABTS radical cation abts_k2s2o8->incubation dilution Dilute ABTS radical solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm incubation->dilution reaction Mix diluted ABTS radical solution with this compound solution dilution->reaction measurement Measure absorbance at 734 nm after 6 min reaction->measurement calculation Calculate percentage inhibition and IC50 value measurement->calculation

Figure 2: Workflow for the ABTS radical scavenging assay.

Protocol:

  • Preparation of ABTS Radical Cation (ABTS•+): A 7 mM aqueous solution of ABTS is mixed with a 2.45 mM aqueous solution of potassium persulfate. The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use.

  • Assay: The ABTS•+ solution is diluted with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm. A 10 µL aliquot of the this compound solution (at various concentrations) is added to 190 µL of the diluted ABTS•+ solution.

  • Measurement: The absorbance is read at 734 nm after 6 minutes of incubation at room temperature.

  • Calculation: The percentage of inhibition is calculated using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the control (without sample) and A_sample is the absorbance of the reaction mixture with the sample. The IC50 value is determined from a dose-response curve.

AAPH-Induced Hemolysis Inhibition Assay

This assay assesses the protective effect of an antioxidant against peroxyl radical-induced damage to erythrocytes.

Protocol:

  • Preparation of Erythrocyte Suspension: Freshly collected human or rat blood is centrifuged to separate the erythrocytes. The erythrocytes are washed three times with phosphate-buffered saline (PBS) and resuspended in PBS to a final concentration of 5% (v/v).

  • Assay: The erythrocyte suspension is pre-incubated with various concentrations of this compound for 30 minutes at 37°C.

  • Induction of Hemolysis: 2,2'-Azobis(2-amidinopropane) dihydrochloride (AAPH) is added to the suspension to a final concentration of 100 mM to induce hemolysis.

  • Incubation: The mixture is incubated at 37°C for 4 hours with gentle shaking.

  • Measurement: The reaction is stopped by adding cold PBS, and the mixture is centrifuged. The absorbance of the supernatant is measured at 540 nm to quantify the amount of hemoglobin released.

  • Calculation: The percentage of hemolysis inhibition is calculated.

Antimicrobial Activity against Streptococcus mutans

The minimum inhibitory concentration (MIC) is determined to assess the antimicrobial efficacy of this compound.

G prepare_inoculum Prepare a standardized inoculum of Streptococcus mutans inoculation Inoculate each well with the bacterial suspension prepare_inoculum->inoculation serial_dilution Perform serial dilutions of this compound in a 96-well microplate serial_dilution->inoculation incubation Incubate the microplate at 37°C for 24 hours inoculation->incubation read_results Observe for visible bacterial growth incubation->read_results determine_mic Determine the MIC as the lowest concentration with no visible growth read_results->determine_mic

Figure 3: Workflow for MIC determination.

Protocol:

  • Preparation of Inoculum: A standardized suspension of Streptococcus mutans (e.g., ATCC 25175) is prepared in a suitable broth medium (e.g., Brain Heart Infusion broth) to a concentration of approximately 5 x 10^5 CFU/mL.

  • Serial Dilution: Two-fold serial dilutions of this compound are prepared in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the bacterial suspension. A positive control (bacteria and broth) and a negative control (broth only) are included.

  • Incubation: The plate is incubated at 37°C for 24 hours in a 5% CO2 atmosphere.

  • Determination of MIC: The MIC is determined as the lowest concentration of this compound that completely inhibits the visible growth of the bacteria.

Potential Signaling Pathways

While direct evidence for the signaling pathways modulated by pure this compound is still emerging, studies on extracts of Ligustrum robustum and related phenylethanoid glycosides suggest the involvement of the Nrf2 and AMPK pathways in its biological activities.

Nrf2 Signaling Pathway

Phenylpropanoid glycosides, the class of compounds to which this compound belongs, have been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[6] Nrf2 is a key transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. Activation of this pathway likely contributes to the antioxidant effects of this compound.

G cluster_0 Cytoplasm cluster_1 Nucleus Ligurobustoside_N This compound Keap1_Nrf2 Keap1-Nrf2 Complex Ligurobustoside_N->Keap1_Nrf2 Induces dissociation Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Releases Nrf2_n Nrf2 Nrf2_free->Nrf2_n Translocation ARE Antioxidant Response Element (ARE) Nrf2_n->ARE Binds to Antioxidant_Genes Antioxidant & Cytoprotective Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Activates transcription Cellular_Protection Enhanced Cellular Protection Antioxidant_Genes->Cellular_Protection

Figure 4: Proposed activation of the Nrf2 pathway by this compound.
AMPK Signaling Pathway

Total phenylpropanoid glycosides from Ligustrum robustum have been found to exert hypolipidemic effects by activating the AMP-activated protein kinase (AMPK) signaling pathway.[5] AMPK is a central regulator of cellular energy homeostasis. Its activation can lead to a switch from anabolic to catabolic pathways, which may contribute to some of the observed health benefits of Ligustrum robustum extracts. It is plausible that this compound, as a constituent of this extract, contributes to this effect.

G Ligurobustoside_N This compound AMPK AMPK Ligurobustoside_N->AMPK p_AMPK p-AMPK (Active) AMPK->p_AMPK Phosphorylation SREBP1c SREBP-1c p_AMPK->SREBP1c Inhibits Fatty_Acid_Oxidation Fatty Acid Oxidation p_AMPK->Fatty_Acid_Oxidation Promotes Lipogenesis Lipogenesis SREBP1c->Lipogenesis

Figure 5: Proposed modulation of the AMPK pathway by this compound.

Conclusion and Future Directions

This compound is a promising natural product with demonstrated antioxidant and potential antimicrobial activities. The detailed protocols provided in this guide offer a foundation for further research into its biological effects. Future studies should focus on elucidating the precise molecular mechanisms underlying its activities, particularly its direct effects on the Nrf2 and AMPK signaling pathways. Further in vivo studies are warranted to evaluate its therapeutic potential for conditions associated with oxidative stress and bacterial infections. Additionally, structure-activity relationship studies could lead to the development of novel therapeutic agents based on the this compound scaffold.

References

Spectroscopic and Bioactivity Profile of Ligurobustoside N: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the phenylethanoid glycoside, Ligurobustoside N. It includes detailed Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, the experimental protocols for their acquisition, and an exploration of its known biological activities, including fatty acid synthase (FAS) inhibition and antioxidant effects.

Spectroscopic Data

The structural elucidation of this compound was achieved through extensive spectroscopic analysis, primarily NMR and High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS).

Mass Spectrometry (MS)

High-resolution mass spectrometry provides an accurate mass measurement, which is crucial for determining the elemental composition of a molecule.

ParameterObserved ValueMolecular Formula
[M+Na]+ Data not available in search resultsC35H46O18Na

Note: The exact observed m/z value for the sodium adduct of this compound is not explicitly stated in the provided search results. However, the molecular formula has been reported.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The 1H and 13C NMR data provide detailed information about the chemical environment of each proton and carbon atom in the molecule, respectively, allowing for the complete assignment of its structure. The data presented here is based on comparisons with published data for known compounds isolated from Ligustrum robustum.

Table 1: 1H NMR Spectroscopic Data for this compound

Atom No.Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) Hz
Data for specific proton assignments of this compound are not available in the provided search results.

Table 2: 13C NMR Spectroscopic Data for this compound

Atom No.Chemical Shift (δ) ppm
Data for specific carbon assignments of this compound are not available in the provided search results.

Experimental Protocols

The following protocols are representative of the methods used for the isolation and spectroscopic analysis of this compound and related compounds from Ligustrum robustum.

Isolation of this compound

This compound is typically isolated from the leaves of Ligustrum robustum (Roxb.) Blume. The general procedure involves the following steps:

G cluster_extraction Extraction cluster_purification Purification Air-dried leaves Air-dried leaves Powdered material Powdered material Air-dried leaves->Powdered material Grinding Crude extract Crude extract Powdered material->Crude extract Reflux with 70% Ethanol Fractionation Fractionation Crude extract->Fractionation Silica gel column chromatography Crude extract->Fractionation Further separation Further separation Fractionation->Further separation Repeated column chromatography (MCI gel, polyamide) This compound This compound Further separation->this compound Preparative HPLC

Figure 1. General workflow for the isolation of this compound.
Spectroscopic Analysis

High-resolution electrospray ionization mass spectra (HRESIMS) are acquired on a time-of-flight (TOF) mass spectrometer. Samples are typically dissolved in methanol before analysis.

NMR spectra are recorded on spectrometers operating at frequencies of 400 MHz or 600 MHz for 1H NMR and 100 MHz or 150 MHz for 13C NMR. Deuterated methanol (CD3OD) is commonly used as the solvent, and tetramethylsilane (TMS) serves as the internal standard. Standard NMR experiments for structural elucidation include:

  • 1D NMR: 1H NMR and 13C NMR

  • 2D NMR:

    • 1H-1H Correlation Spectroscopy (COSY)

    • Heteronuclear Single Quantum Coherence (HSQC)

    • Heteronuclear Multiple Bond Correlation (HMBC)

Bioactivity and Signaling Pathways

This compound has demonstrated notable biological activities, particularly as an inhibitor of fatty acid synthase (FAS) and as an antioxidant.

Fatty Acid Synthase (FAS) Inhibition

Fatty acid synthase is a key enzyme in the de novo biosynthesis of fatty acids. Its inhibition is a target for therapeutic intervention in various diseases, including cancer and metabolic disorders. This compound has been shown to inhibit FAS activity.

G Acetyl-CoA Acetyl-CoA FAS Fatty Acid Synthase (FAS) Acetyl-CoA->FAS Malonyl-CoA Malonyl-CoA Malonyl-CoA->FAS Palmitate Palmitate FAS->Palmitate Fatty Acid Synthesis Ligurobustoside_N This compound Ligurobustoside_N->FAS Inhibition

Figure 2. Inhibition of Fatty Acid Synthase (FAS) by this compound.
Antioxidant Activity

This compound exhibits antioxidant properties, as demonstrated by its ability to scavenge ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radicals. This activity is crucial for combating oxidative stress, which is implicated in a variety of pathological conditions.

G ABTS_radical ABTS•+ (Blue-green radical) Ligurobustoside_N This compound (Antioxidant) ABTS_neutral ABTS (Colorless neutral form) ABTS_radical->ABTS_neutral Reduction Oxidized_Ligurobustoside_N Oxidized This compound Ligurobustoside_N->Oxidized_Ligurobustoside_N Oxidation

The Efficacy of Ligustrum robustum Extracts: A Technical Guide to its Health Benefits

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ligustrum robustum, a plant traditionally used in Chinese medicine, has garnered significant scientific interest for its potential health benefits. Extracts from this plant have demonstrated a wide array of pharmacological activities, including potent antioxidant, anti-inflammatory, hepatoprotective, anti-obesity, and anti-diabetic properties. This technical guide provides an in-depth overview of the current scientific evidence supporting these health claims. It is intended for researchers, scientists, and professionals in the field of drug development who are seeking a comprehensive understanding of the bioactive properties of Ligustrum robustum extracts. This document summarizes key quantitative data, details the experimental protocols used in prominent studies, and visualizes the underlying molecular mechanisms through signaling pathway diagrams.

Introduction

Ligustrum robustum (Roxb.) Blume, commonly known as Kudingcha, has a long history of use in traditional Chinese medicine for clearing heat and removing toxins.[1] Modern pharmacological studies have begun to validate these traditional uses, identifying a rich phytochemical profile that includes polyphenols, flavonoids, and triterpenoids as the primary drivers of its therapeutic effects.[2] This guide synthesizes the current body of research to provide a technical and evidence-based perspective on the health benefits of Ligustrum robustum extracts.

Quantitative Data Summary

The following tables summarize the key quantitative findings from various in vitro and in vivo studies on Ligustrum robustum extracts and its isolated compounds.

Table 1: In Vitro Antioxidant and Enzyme Inhibitory Activities

Bioactive Compound/ExtractAssayTargetIC50 Value (µM)Reference
Compound 2 (from L. robustum)Fatty Acid Synthase (FAS) InhibitionFAS4.10 ± 0.12[1][3][4][5]
Orlistat (Positive Control)Fatty Acid Synthase (FAS) InhibitionFAS4.46 ± 0.13[1][3][4][5]
Compounds 1 and 10 (from L. robustum)ABTS Radical ScavengingABTS Radical3.41 ± 0.08 - 5.65 ± 0.19[1][3][4][5]
L-(+)-Ascorbic Acid (Positive Control)ABTS Radical ScavengingABTS Radical10.06 ± 0.19[1][3][4][5]
Compound 6 (from L. robustum)DPPH Radical ScavengingDPPH Radical46.66 ± 1.58[1]
L-(+)-Ascorbic Acid (Positive Control)DPPH Radical ScavengingDPPH Radical13.66 ± 0.13[1]
Isocubein (from L. robustum)Cell Proliferation InhibitionHepG2 Cells3.1 ± 0.9[6]
4-(2-acetoxyethyl)phenol (from L. robustum)Cell Proliferation InhibitionHepG2 Cells4.5 ± 14[6]

Table 2: In Vivo Anti-Inflammatory and Hepatoprotective Effects

Extract/FractionAnimal ModelTreatmentDosageEffectReference
Fraction B2 (glycoside-rich)MiceAcetic acid-induced vascular permeability0.5 g/kg (oral)51.5% inhibition of vascular permeability[7]
Fraction B2 (glycoside-rich)RatsCarbon tetrachloride-induced liver injury1.25, 2.5, 5 g/kg (intragastric)Reduced serum ALT and AST levels[7]

Table 3: In Vivo Anti-Obesity and Metabolic Effects in High-Fat Diet (HFD) Models

ExtractAnimal ModelDurationDosageKey FindingsReference
L. robustum aqueous extract (LR)Rats-2.5, 5, 10 mL/kgLowered adipose weight, Lee's index, blood glucose, total cholesterol, and lipids.[8][8]
Small‐leaved Kuding tea (SLKDT) extractC57BL/6J mice--Alleviated liver damage and fat accumulation; decreased total cholesterol, triglycerides, and LDL-C; increased HDL-C.[5][5]
L. robustum extract (LRE)C57BL/6J mice16 weeks-Alleviated insulin resistance, improved hepatic metabolism, enhanced intestinal integrity, and suppressed inflammatory responses.[6][6]

Table 4: Human Intervention Study on Weight Loss

InterventionParticipantsDurationDosageKey FindingsReference
Ligustrum robustum (LR) intake30 overweight and obese women12 weeks10 g/day 2.5% weight loss; -1.77 ± 1.19 kg change in body fat; decreased fasting glucose and serum leptin.[9][10][9][10]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature on Ligustrum robustum extracts.

In Vitro Antioxidant Activity Assays

This assay assesses the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical.

  • Reagents: 2,2-diphenyl-1-picrylhydrazyl (DPPH) solution (typically 0.1 mM in methanol), Ligustrum robustum extract, and a positive control (e.g., L-ascorbic acid).

  • Protocol:

    • Prepare various concentrations of the plant extract in a suitable solvent (e.g., methanol).

    • Add a small volume of each extract concentration to a solution of DPPH in a 96-well plate or cuvettes.

    • Incubate the mixture in the dark at room temperature for a specified period (e.g., 30 minutes).

    • Measure the absorbance of the solution at a specific wavelength (typically 517 nm) using a spectrophotometer.

    • The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the extract, and A_sample is the absorbance of the DPPH solution with the extract.

    • The IC50 value (the concentration of the extract required to scavenge 50% of the DPPH radicals) is determined from a dose-response curve.[3][11]

This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+).

  • Reagents: 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) diammonium salt (ABTS) solution (e.g., 7 mM), potassium persulfate (e.g., 2.45 mM), Ligustrum robustum extract, and a positive control (e.g., Trolox or L-ascorbic acid).

  • Protocol:

    • Generate the ABTS•+ solution by mixing ABTS and potassium persulfate solutions and allowing them to react in the dark for 12-16 hours.

    • Dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol or water) to obtain a specific absorbance at 734 nm.

    • Add the plant extract at various concentrations to the diluted ABTS•+ solution.

    • After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.

    • The percentage of ABTS•+ scavenging is calculated similarly to the DPPH assay.

    • The results can be expressed as an IC50 value or in terms of Trolox Equivalent Antioxidant Capacity (TEAC).[3][12]

Cell-Based Assays

This colorimetric assay is used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

  • Principle: Viable cells with active metabolism convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product.

  • Protocol:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of the Ligustrum robustum extract for a specified duration (e.g., 24, 48, or 72 hours).

    • Add MTT solution (typically 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

    • Solubilize the formazan crystals by adding a solubilizing agent (e.g., DMSO or a specialized solubilization buffer).

    • Measure the absorbance of the solubilized formazan at a wavelength between 500 and 600 nm using a microplate reader.

    • Cell viability is expressed as a percentage of the untreated control cells.[13][14][15]

In Vivo Animal Studies

This model is widely used to evaluate the hepatoprotective effects of various compounds.

  • Animal Model: Typically, male Sprague-Dawley rats or BALB/c mice are used.

  • Protocol:

    • Induce liver injury by intraperitoneal injection of CCl4 (often diluted in olive oil).

    • Administer the Ligustrum robustum extract orally or via intragastric gavage at different doses, either before or after CCl4 administration.

    • After a specific period, collect blood samples to measure serum levels of liver enzymes such as alanine aminotransferase (ALT) and aspartate aminotransferase (AST).

    • Euthanize the animals and collect liver tissues for histopathological examination to assess the degree of liver damage (e.g., necrosis, fatty accumulation).[7]

This model is used to investigate the anti-obesity and metabolic regulatory effects of test substances.

  • Animal Model: Commonly used strains include C57BL/6J mice or Sprague-Dawley rats.

  • Protocol:

    • Feed the animals a high-fat diet (typically 45-60% of calories from fat) for several weeks to induce obesity and metabolic syndrome.

    • Concurrently, administer the Ligustrum robustum extract orally at various doses.

    • Monitor body weight, food intake, and other relevant parameters throughout the study.

    • At the end of the study, measure parameters such as fasting blood glucose, insulin levels, serum lipid profiles (total cholesterol, triglycerides, LDL-C, HDL-C), and liver enzyme levels.

    • Collect and weigh adipose tissue and liver for further analysis, including histopathology and gene expression studies.[5][6][8]

Signaling Pathways and Mechanisms of Action

The therapeutic effects of Ligustrum robustum extracts are underpinned by their modulation of key cellular signaling pathways.

Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response. Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. Upon exposure to oxidative stress or electrophiles, such as some polyphenols from Ligustrum robustum, Nrf2 is released from Keap1, translocates to the nucleus, and activates the transcription of antioxidant and cytoprotective genes.[2][16]

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LR Ligustrum robustum Extracts (Polyphenols) Keap1_Nrf2 Keap1-Nrf2 Complex LR->Keap1_Nrf2 inactivates Keap1 ROS Oxidative Stress (ROS) ROS->Keap1_Nrf2 oxidizes Keap1 Nrf2_cyto Nrf2 Keap1_Nrf2->Nrf2_cyto releases Ub_Proteasome Ubiquitination & Proteasomal Degradation Keap1_Nrf2->Ub_Proteasome targets Nrf2 for Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc translocates to ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE binds to sMaf sMaf sMaf->ARE binds to Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes activates transcription

Caption: Nrf2 signaling pathway activation by Ligustrum robustum extracts.

PPARγ Signaling Pathway

Peroxisome proliferator-activated receptor-gamma (PPARγ) is a nuclear receptor that plays a crucial role in adipogenesis, lipid metabolism, and inflammation. Activation of PPARγ by ligands, which may include compounds from Ligustrum robustum, can lead to improved insulin sensitivity and reduced inflammation, contributing to its anti-diabetic and anti-obesity effects.

PPARg_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LR Ligustrum robustum Extracts (Ligands) PPARg_RXR PPARγ-RXR Heterodimer LR->PPARg_RXR activates PPRE Peroxisome Proliferator Response Element (PPRE) PPARg_RXR->PPRE binds to Target_Genes Target Genes PPRE->Target_Genes regulates transcription Adipogenesis ↑ Adipogenesis Target_Genes->Adipogenesis Lipid_Metabolism ↑ Lipid Metabolism Target_Genes->Lipid_Metabolism Insulin_Sensitivity ↑ Insulin Sensitivity Target_Genes->Insulin_Sensitivity Inflammation ↓ Inflammation Target_Genes->Inflammation

Caption: PPARγ signaling pathway and its role in metabolic regulation.

Conclusion

The scientific evidence strongly supports the traditional use of Ligustrum robustum and highlights its potential as a source for the development of novel therapeutic agents. The extracts and their bioactive constituents exhibit robust antioxidant, anti-inflammatory, hepatoprotective, and metabolic regulatory effects. The data presented in this guide, along with the detailed experimental protocols and elucidated mechanisms of action, provide a solid foundation for further research and development in this promising area. Future studies should focus on the clinical efficacy and safety of standardized Ligustrum robustum extracts in human populations to fully realize their therapeutic potential.

References

Methodological & Application

Application Notes and Protocols for the Isolation of Ligurobustoside N from Ligustrum robustum Leaves

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ligurobustoside N is a phenylethanoid glycoside isolated from the leaves of Ligustrum robustum. This compound has garnered interest within the scientific community due to its potential therapeutic properties, including significant antioxidant activity.[1][2][3] The leaves of Ligustrum robustum, a traditional Chinese medicine known as "Ku-Ding-Cha," have been historically used for clearing heat and removing toxins.[3][4] Modern phytochemical investigations have revealed a rich composition of glycosides, with this compound being a noteworthy constituent.[1][2][3] This document provides detailed protocols for the extraction, isolation, and purification of this compound, along with relevant quantitative data and a proposed signaling pathway related to its antioxidant effects.

Quantitative Data Summary

The following table summarizes the quantitative data from a representative study on the isolation of this compound and other compounds from the leaves of Ligustrum robustum.

ParameterValueReference
Starting Plant Material (Fresh Leaves)7.0 kg[3]
Extraction Solvent70% Ethanol (28 L)[3]
Yield of Crude Paste2.2 kg[3]
Yield of Residue after Chlorophyll Removal1.0 kg[3]
Fraction III (from Silica Gel Chromatography)93 g[3]
Final Yield of this compound 13.5 mg [3]

Experimental Protocols

Preparation of Plant Material

Fresh leaves of Ligustrum robustum are processed to facilitate extraction.

  • Processing: The fresh leaves are agitated and baked at 120°C for approximately 50 minutes.[3]

  • Grinding: The dried leaves are then pulverized into a coarse powder.

Extraction

A solvent extraction method is employed to obtain the crude extract containing this compound.

  • Solvent: 70% ethanol in water.[3]

  • Procedure:

    • The powdered leaves (7.0 kg) are refluxed with 70% ethanol (28 L) for 2 hours in a multi-function extractor.[3]

    • The extract is then filtered.

    • The filtrate is concentrated under reduced pressure (in vacuo) to yield a dark brown paste (approximately 2.2 kg).[3]

Chlorophyll Removal

To purify the extract, chlorophyll is precipitated and removed.

  • Procedure:

    • The crude paste (2.2 kg) is dissolved in 3 L of 95% ethanol.[3]

    • 3 L of purified water is then added to the solution to precipitate the chlorophyll.[3]

    • The mixture is filtered to remove the precipitated chlorophyll.

    • The resulting filtrate is concentrated in vacuo to obtain a brown residue (approximately 1.0 kg).[3]

Chromatographic Isolation and Purification

A multi-step chromatographic process is utilized to isolate this compound from the complex mixture.

  • Step 1: Initial Silica Gel Chromatography

    • Stationary Phase: Silica gel column.

    • Mobile Phase: A gradient of dichloromethane-methanol (CH₂Cl₂-MeOH) from 10:0 to 0:10.[3]

    • Fractionation: The residue (1.0 kg) is loaded onto the column and eluted with the solvent gradient to yield several fractions. Fraction III (93 g) is the fraction containing this compound.[3]

  • Step 2: Further Purification of Fraction III

    • Column Chromatography: Fraction III is subjected to repeated column chromatography on silica gel, polyamide, and MCI columns.[3]

      • Silica Gel Elution: EtOAc-MeOH-H₂O (100:4:2 to 100:20:10).[3]

      • Polyamide Elution: EtOH-H₂O (0:10 to 6:4).[3]

      • MCI Column Elution: MeOH-H₂O (3:7 to 5:5).[3]

    • Preparative High-Performance Liquid Chromatography (HPLC): The final purification is achieved by preparative HPLC.

      • Mobile Phase: MeOH-H₂O gradient (30:70 to 50:50).[3]

      • Final Isolation: This step yields pure this compound (13.5 mg).[3]

Visualizations

Experimental Workflow

G Experimental Workflow for this compound Isolation cluster_prep Plant Material Preparation cluster_extract Extraction & Chlorophyll Removal cluster_iso Isolation & Purification start Fresh Ligustrum robustum Leaves process1 Agitate and Bake (120°C, 50 min) start->process1 process2 Pulverize to Powder process1->process2 extract Reflux with 70% Ethanol process2->extract concentrate1 Concentrate in vacuo to yield Crude Paste extract->concentrate1 chloro_remove Dissolve in 95% EtOH, add H2O, Filter concentrate1->chloro_remove concentrate2 Concentrate in vacuo to yield Brown Residue chloro_remove->concentrate2 silica1 Silica Gel Chromatography (CH2Cl2-MeOH gradient) concentrate2->silica1 fraction3 Collect Fraction III silica1->fraction3 multi_column Repeated Column Chromatography (Silica, Polyamide, MCI) fraction3->multi_column prep_hplc Preparative HPLC (MeOH-H2O gradient) multi_column->prep_hplc end_product Pure this compound prep_hplc->end_product

Caption: Isolation workflow for this compound.

Proposed Signaling Pathway

Given the noted antioxidant properties of this compound, a plausible mechanism of action involves the modulation of cellular antioxidant defense pathways. The Keap1-Nrf2 signaling pathway is a critical regulator of endogenous antioxidant responses.

G Proposed Antioxidant Signaling Pathway for this compound cluster_cell Cellular Environment cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus liguro This compound keap1_nrf2 Keap1-Nrf2 Complex liguro->keap1_nrf2 Induces dissociation ros Oxidative Stress (e.g., ROS) ros->keap1_nrf2 Induces dissociation nrf2_free Nrf2 keap1_nrf2->nrf2_free Dissociation nrf2_nuc Nrf2 nrf2_free->nrf2_nuc Translocation are Antioxidant Response Element (ARE) nrf2_nuc->are Binds to antioxidant_genes Antioxidant Genes (e.g., HO-1, SOD, CAT) are->antioxidant_genes Activates Transcription antioxidant_proteins Antioxidant Proteins antioxidant_genes->antioxidant_proteins Translation cellular_protection Cellular Protection antioxidant_proteins->cellular_protection cellular_protection->ros Neutralizes

Caption: Keap1-Nrf2 antioxidant response pathway.

References

Application Note and Protocol: Purification of Ligurobustoside N using Column Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ligurobustoside N is a phenylethanoid glycoside that has been isolated from the leaves of Ligustrum robustum.[1][2] This compound, along with other glycosides from the same plant, has demonstrated notable antioxidant activities.[1][2][3][4] Specifically, this compound has shown potent radical scavenging activity, suggesting its potential as a natural antioxidant for further investigation in pharmaceutical and nutraceutical applications.[2][3][4] This document provides a detailed protocol for the purification of this compound from a crude plant extract using multi-step column chromatography.

Experimental Protocols

The purification of this compound is a multi-step process involving initial extraction followed by several column chromatography stages to isolate the compound from a complex mixture.

1. Extraction of Crude Glycosides from Ligustrum robustum

This initial step aims to obtain a crude extract enriched with glycosides from the plant material.

  • Plant Material Preparation: Fresh leaves of Ligustrum robustum are first agitated and baked at 120°C for 50 minutes, then pulverized.[5]

  • Extraction: The powdered plant material (7.0 kg) is extracted with 70% ethanol (28 L) under reflux for 2 hours.[5]

  • Concentration and Chlorophyll Removal: The ethanol extract is filtered and concentrated under vacuum to yield a paste (2.2 kg). This paste is dissolved in 95% ethanol (3 L), and purified water (3 L) is added to precipitate the chlorophyll. After filtration to remove the chlorophyll, the filtrate is concentrated in vacuo to obtain a residue (1.0 kg).[5]

2. Initial Fractionation using Silica Gel Column Chromatography

The crude residue is subjected to silica gel column chromatography for initial fractionation.

  • Column: Silica gel (200–300 mesh).[2][5]

  • Mobile Phase: A gradient of CH₂Cl₂-MeOH (from 10:0 to 0:10).[5]

  • Fraction Collection: This process yields several fractions. This compound is typically found in a fraction weighing approximately 93 g (Fr. III).[5]

3. Multi-Step Purification of this compound Fraction

The fraction containing this compound (Fr. III) is further purified through a series of column chromatography steps.

  • Step 1: Silica Gel Chromatography (Second Round)

    • Column: Silica gel.

    • Mobile Phase: A gradient of EtOAc-MeOH-H₂O (from 100:4:2 to 100:20:10).[2][5]

  • Step 2: Polyamide Column Chromatography

    • Column: Polyamide (60–90 mesh).[2][5]

    • Mobile Phase: A gradient of EtOH-H₂O (from 0:10 to 6:4).[2][5]

  • Step 3: MCI-gel Column Chromatography

    • Column: MCI-gel CHP-20P (75–150 μm).[2][5]

    • Mobile Phase: A gradient of MeOH-H₂O (from 3:7 to 5:5).[2][5]

  • Step 4: Preparative High-Performance Liquid Chromatography (Prep-HPLC)

    • System: GL3000-300 mL system with a UV-3292 detector.[5]

    • Column: GL C-18 column (5 μm, 50 × 450 mm).[5]

    • Mobile Phase: A gradient of MeOH-H₂O (from 30:70 to 50:50).[2][5]

    • Flow Rate: 30 mL/min.[5]

    • Detection: 215 nm.[5]

  • Step 5: Final Silica Gel Chromatography

    • Column: Silica gel.

    • Mobile Phase: EtOAc-MeOH-H₂O (100:10:5).[2][5]

Data Presentation

The following table summarizes the quantitative data from a representative purification process.

Parameter Value Source
Starting Plant Material7.0 kg[5]
Crude Residue1.0 kg[5]
Fraction III (containing this compound)93 g[5]
Final Yield of this compound (Compound 9) 13.5 mg [2][5]

Visualizations

Experimental Workflow for this compound Purification

G Figure 1: Experimental Workflow for the Purification of this compound cluster_extraction Extraction cluster_fractionation Initial Fractionation cluster_purification Multi-Step Purification start Fresh Leaves of Ligustrum robustum prep Agitation, Baking (120°C), and Pulverization start->prep extraction 70% Ethanol Reflux Extraction prep->extraction concentration Concentration and Chlorophyll Precipitation extraction->concentration crude_extract Crude Glycoside Residue concentration->crude_extract silica1 Silica Gel Chromatography (CH₂Cl₂-MeOH Gradient) crude_extract->silica1 fraction3 Fraction III (Containing this compound) silica1->fraction3 silica2 Silica Gel Chromatography (EtOAc-MeOH-H₂O Gradient) fraction3->silica2 polyamide Polyamide Column Chromatography (EtOH-H₂O Gradient) silica2->polyamide mci MCI-gel Column Chromatography (MeOH-H₂O Gradient) polyamide->mci prep_hplc Preparative HPLC (C18, MeOH-H₂O Gradient) mci->prep_hplc silica3 Final Silica Gel Chromatography (EtOAc-MeOH-H₂O) prep_hplc->silica3 final_product Purified this compound silica3->final_product

Caption: A flowchart illustrating the sequential steps for the extraction and purification of this compound.

Logical Relationship of Purification Steps

G Figure 2: Logical Flow of Purification Stages A Crude Plant Extract B Initial Fractionation (Silica Gel) A->B Removes bulk impurities C Intermediate Purity Fraction B->C D Multi-Column Chromatography (Silica, Polyamide, MCI) C->D Separates closely related glycosides E High Purity Fraction D->E F Final Polishing (Preparative HPLC & Silica Gel) E->F Achieves high purity G Isolated this compound F->G

Caption: A diagram showing the logical progression and purpose of each purification stage.

References

Application Note: A Preparative HPLC Method for the Efficient Purification of Ligurobustoside N

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust and efficient preparative High-Performance Liquid Chromatography (HPLC) method for the purification of Ligurobustoside N, a bioactive glycoside isolated from the leaves of Ligustrum robustum. This compound has demonstrated significant antioxidant properties.[1] This protocol is designed for researchers, scientists, and professionals in drug development who require a reliable method for obtaining high-purity this compound for further studies.

Introduction

This compound is a phenylethanoid glycoside that has garnered interest due to its potential therapeutic properties, including antioxidant and fatty acid synthase (FAS) inhibitory activities.[2][3] The leaves of Ligustrum robustum are a rich source of this compound.[1][2] Preparative HPLC is a powerful technique for isolating and purifying specific compounds from complex mixtures, such as plant extracts.[4][5][6] This document provides a detailed protocol for the purification of this compound using a reversed-phase C18 column, enabling the acquisition of a high-purity final product.

Chemical Structure
  • Compound: this compound

  • Molecular Formula: C₃₅H₄₆O₁₈[7][8]

  • Molecular Weight: 754.7 g/mol [7]

  • CAS No.: 583058-07-5[1]

Experimental Protocol

This protocol is divided into two main stages: initial extraction and preliminary purification, followed by the final purification using preparative HPLC.

Part 1: Extraction and Preliminary Purification from Ligustrum robustum Leaves
  • Plant Material: Fresh leaves of Ligustrum robustum.

  • Drying: The leaves are first agitated and baked at 120°C for 50 minutes and then crushed into a powder.[2]

  • Extraction: The powdered leaves (7.0 kg) are extracted with 70% ethanol (28 L) under reflux for 2 hours.[2]

  • Filtration and Concentration: The ethanol extract is filtered and concentrated under vacuum to yield a paste (2.2 kg).[2]

  • Chlorophyll Precipitation: The paste is dissolved in 95% ethanol (3 L), followed by the addition of purified water (3 L) to precipitate the chlorophyll.[2][9]

  • Further Concentration: After filtering out the precipitate, the filtrate is concentrated in vacuo to obtain a residue (1.0 kg).[2]

  • Silica Gel Column Chromatography: The residue is subjected to silica gel column chromatography, eluting with a gradient of CH₂Cl₂-MeOH (10:0 to 0:10) to yield several fractions.[2]

  • Fraction Isolation: Fraction III (93 g) is further separated using repeated column chromatography on silica gel, polyamide, and MCI columns.[2]

Part 2: Preparative HPLC Purification of this compound

The final purification of the enriched fraction containing this compound is performed using a preparative HPLC system.

Instrumentation and Conditions:

ParameterValue
Instrument GL3000-300 mL system or equivalent
Column GL C-18 (5 µm, 50 x 450 mm)
Mobile Phase Methanol (MeOH) - Water (H₂O) gradient (30:70 to 50:50)
Flow Rate 30 mL/min
Detection UV at 215 nm
Sample Preparation The enriched fraction from preliminary purification is dissolved in the initial mobile phase composition.
Injection Volume Dependent on sample concentration and column loading capacity.

Purification Protocol:

  • Equilibrate the preparative C18 column with the initial mobile phase (30% Methanol in Water) for at least 30 minutes or until a stable baseline is achieved.

  • Dissolve the semi-purified fraction containing this compound in the initial mobile phase. Filter the sample solution through a 0.45 µm filter to remove any particulate matter.

  • Inject the sample onto the column.

  • Run the gradient elution from 30% to 50% Methanol in Water.

  • Monitor the chromatogram at 215 nm and collect the fractions corresponding to the peak of this compound.

  • Combine the collected fractions and concentrate under reduced pressure to remove the mobile phase.

  • Lyophilize the concentrated sample to obtain pure this compound as a white amorphous powder.[2]

Quantitative Data
ParameterValueReference
Yield 13.5 mg[2]

Note: The yield is from the specified starting material and fractionation process described in the cited literature.

Visualizations

Experimental Workflow

Ligurobustoside_N_Purification_Workflow cluster_extraction Extraction & Preliminary Purification cluster_hplc Preparative HPLC Purification start Fresh Leaves of Ligustrum robustum drying Drying & Powdering start->drying extraction 70% Ethanol Reflux Extraction drying->extraction concentration1 Concentration extraction->concentration1 precipitation Chlorophyll Precipitation concentration1->precipitation concentration2 Concentration precipitation->concentration2 silica_gel Silica Gel Column Chromatography concentration2->silica_gel fractionation Further Column Chromatography (Silica, Polyamide, MCI) silica_gel->fractionation prep_hplc Preparative HPLC (C18 Column) fractionation->prep_hplc Enriched Fraction fraction_collection Fraction Collection prep_hplc->fraction_collection concentration3 Concentration fraction_collection->concentration3 lyophilization Lyophilization concentration3->lyophilization end_product Pure this compound lyophilization->end_product

Caption: Workflow for the purification of this compound.

Signaling Pathway Context

This compound exhibits antioxidant activity, which involves scavenging free radicals. This can be conceptually linked to pathways mitigating oxidative stress.

Antioxidant_Activity_Pathway ROS Reactive Oxygen Species (e.g., ABTS radical) Cellular_Damage Cellular Damage (Oxidative Stress) ROS->Cellular_Damage causes Scavenging Radical Scavenging ROS->Scavenging Ligurobustoside_N This compound Ligurobustoside_N->Scavenging exhibits Neutralized_Species Neutralized Species Scavenging->Neutralized_Species results in Healthy_Cell Cellular Protection Scavenging->Healthy_Cell leads to

References

Application Notes and Protocols for HPLC Analysis of Ligurobustoside N in Plant Extracts

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ligurobustoside N is a phenylethanoid glycoside found in various medicinal plants, notably within the Ligustrum genus. Phenylethanoid glycosides as a class are recognized for their diverse pharmacological activities, including antioxidant, anti-inflammatory, and neuroprotective effects. Accurate and reliable quantification of this compound in plant extracts is crucial for quality control, standardization of herbal products, and pharmacokinetic studies. This document provides a detailed protocol for the analysis of this compound using High-Performance Liquid Chromatography (HPLC).

Experimental Protocols

Sample Preparation

A robust sample preparation protocol is essential to ensure accurate quantification and to protect the analytical column from contaminants.

1.1. Materials and Reagents

  • Plant material (e.g., dried leaves of Ligustrum robustum)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Formic acid (or Acetic acid, HPLC grade)

  • Water (ultrapure)

  • Syringe filters (0.45 µm)

  • This compound reference standard

1.2. Extraction Procedure

  • Grinding: Mill the dried plant material into a fine powder (approximately 40-60 mesh).

  • Extraction:

    • Accurately weigh 1.0 g of the powdered plant material into a conical flask.

    • Add 25 mL of 70% methanol.

    • Extract using ultrasonication for 30 minutes at room temperature.

    • Alternatively, reflux extraction can be performed at 60°C for 1 hour.

  • Centrifugation: Centrifuge the extract at 4000 rpm for 10 minutes.

  • Filtration: Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

  • Storage: Store the filtered extract at 4°C until HPLC analysis.

HPLC Method

2.1. Instrumentation

  • HPLC system with a UV-Vis or Photodiode Array (PDA) detector.

  • C18 analytical column (e.g., 4.6 x 250 mm, 5 µm particle size).

2.2. Chromatographic Conditions

ParameterCondition
Column C18 reverse-phase column (4.6 x 250 mm, 5 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B Acetonitrile
Gradient Elution 0-10 min, 10-20% B; 10-25 min, 20-35% B; 25-30 min, 35-10% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 280 nm and 330 nm (Phenylethanoid glycosides typically have absorption maxima around these wavelengths)
Injection Volume 10 µL

2.3. Standard Preparation

  • Prepare a stock solution of this compound reference standard in methanol at a concentration of 1 mg/mL.

  • Prepare a series of working standard solutions by diluting the stock solution with methanol to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

2.4. Quantification

  • Construct a calibration curve by plotting the peak area of the this compound standard against its concentration.

  • Determine the concentration of this compound in the plant extract samples by interpolating their peak areas on the calibration curve.

Data Presentation

The following table summarizes representative quantitative data for phenylethanoid glycosides, including compounds structurally similar to this compound, found in Ligustrum species. This data is compiled from various studies and serves as a reference for expected concentration ranges.

Plant SpeciesPlant PartExtraction SolventPhenylethanoid GlycosideConcentration (mg/g dry weight)Reference
Ligustrum robustumLeaves70% EthanolTotal PhenylethanoidsVaries significantly[1]
Ligustrum purpurascensLeavesMethanolActeoside5.55 ± 0.43[2]
Ligustrum purpurascensLeavesMethanolForsythoside B1.33 ± 0.04[2]
Ligustrum purpurascensLeavesMethanolIsoacteoside0.75 ± 0.03[2]

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the HPLC analysis of this compound from plant extracts.

G HPLC Analysis Workflow for this compound cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing p1 Plant Material (e.g., Ligustrum robustum leaves) p2 Grinding p1->p2 p3 Extraction (70% Methanol, Ultrasonication) p2->p3 p4 Centrifugation p3->p4 p5 Filtration (0.45 µm filter) p4->p5 a1 HPLC System p5->a1 a2 C18 Column a3 Gradient Elution a4 UV Detection (280/330 nm) d1 Peak Integration a1->d1 Chromatogram d2 Calibration Curve d1->d2 d3 Quantification of This compound d2->d3 G Antioxidant Signaling Pathway of Phenylethanoid Glycosides cluster_cell Cellular Response to Oxidative Stress cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS Oxidative Stress (ROS) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 induces dissociation PG This compound (Phenylethanoid Glycoside) PG->Keap1_Nrf2 promotes dissociation Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free releases ARE Antioxidant Response Element (ARE) Nrf2_free->ARE binds to Antioxidant_Enzymes Antioxidant & Detoxifying Enzymes (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes activates transcription of Antioxidant_Enzymes->ROS neutralizes

References

Application Note: 1H and 13C NMR Spectral Assignment of Ligurobustoside N

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ligurobustoside N is a phenylethanoid glycoside that has been isolated from the leaves of Ligustrum robustum. As a member of the ligurobustoside family of natural products, it is of interest to researchers for its potential biological activities, which may include antioxidant effects. The structural elucidation of such complex natural products is fundamental to understanding their chemical properties and potential therapeutic applications. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous determination of the chemical structure of novel compounds. This application note provides a detailed protocol for the acquisition and assignment of 1H and 13C NMR spectra of this compound and similar natural product glycosides.

Chemical Structure of this compound

The chemical structure of this compound is presented below. A thorough understanding of this structure is essential for the correct assignment of NMR signals.

Molecular Formula: C₃₅H₄₆O₁₈

Experimental Protocols

Detailed methodologies for the key NMR experiments required for the structural elucidation of this compound are provided below. These protocols are based on standard practices for the analysis of natural products.[1][2]

1. Sample Preparation

  • Sample Purity: Ensure the purity of the isolated this compound using a suitable chromatographic method such as HPLC.

  • Solvent Selection: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent. Methanol-d₄ (CD₃OD) is a common choice for polar glycosides as it readily dissolves the compound and its residual solvent peak does not obscure significant regions of the ¹H NMR spectrum.[1][2]

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm for both ¹H and ¹³C NMR).[1][2]

2. NMR Data Acquisition

All NMR spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve optimal signal resolution and sensitivity.[1]

2.1. 1D NMR Spectroscopy

  • ¹H NMR Spectroscopy:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker systems).

    • Spectral Width: 12-16 ppm.

    • Acquisition Time: 2-3 seconds.

    • Relaxation Delay (d1): 1-2 seconds.

    • Number of Scans: 16-64, depending on the sample concentration.

    • Temperature: 298 K.

  • ¹³C NMR Spectroscopy:

    • Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker systems).

    • Spectral Width: 200-240 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay (d1): 2-5 seconds.

    • Number of Scans: 1024-4096, due to the lower natural abundance and sensitivity of the ¹³C nucleus.

2.2. 2D NMR Spectroscopy

2D NMR experiments are crucial for the complete and unambiguous assignment of the complex spectra of this compound.

  • ¹H-¹H COSY (Correlation Spectroscopy):

    • Purpose: To identify protons that are spin-spin coupled, typically those on adjacent carbon atoms.

    • Pulse Program: Standard COSY experiment (e.g., 'cosygpqf' on Bruker systems).

    • Data Points: 2048 in the direct dimension (F2) and 512 in the indirect dimension (F1).

    • Number of Scans: 2-4 per increment.

  • HSQC (Heteronuclear Single Quantum Coherence):

    • Purpose: To identify one-bond correlations between protons and their directly attached carbons.

    • Pulse Program: Standard HSQC experiment with sensitivity enhancement (e.g., 'hsqcedetgpsisp2.3' on Bruker systems).

    • Spectral Width: ~12 ppm in F2 (¹H) and ~180 ppm in F1 (¹³C).

    • ¹J(C,H) Coupling Constant: Optimized for an average one-bond C-H coupling of 145 Hz.

    • Number of Scans: 4-8 per increment.

  • HMBC (Heteronuclear Multiple Bond Correlation):

    • Purpose: To identify long-range (typically 2-3 bond) correlations between protons and carbons. This is critical for connecting different structural fragments.

    • Pulse Program: Standard HMBC experiment (e.g., 'hmbcgplpndqf' on Bruker systems).

    • Spectral Width: ~12 ppm in F2 (¹H) and ~220 ppm in F1 (¹³C).

    • Long-Range Coupling Constant: Optimized for an average long-range C-H coupling of 8 Hz.

    • Number of Scans: 16-32 per increment.

Data Presentation

The ¹H and ¹³C NMR spectral data for this compound should be tabulated for clarity and ease of interpretation. The following table presents a representative format for such data. The chemical shifts are hypothetical and are based on typical values for the structural motifs present in this compound.

Position¹³C Chemical Shift (δc)¹H Chemical Shift (δH, mult., J in Hz)Key HMBC Correlations
Aglycone
1~131.0
2~130.0~7.05 (d, 8.0)
3~116.0~6.75 (d, 8.0)
4~156.0
5~116.0~6.75 (d, 8.0)
6~130.0~7.05 (d, 8.0)
7 (CH₂)~36.0~2.80 (t, 7.0)
8 (CH₂)~71.0~3.95 (m), ~3.70 (m)
Caffeoyl Moiety
1'~128.0
2'~115.0~6.95 (d, 2.0)
3'~146.0
4'~149.0
5'~116.0~6.80 (d, 8.0)
6'~123.0~7.05 (dd, 8.0, 2.0)
7' (CH)~147.0~7.60 (d, 16.0)
8' (CH)~115.0~6.30 (d, 16.0)
9' (C=O)~168.0
Glucose
1''~104.0~4.40 (d, 8.0)H-8
2''~75.0~3.40 (m)
3''~78.0~3.50 (m)
4''~72.0~3.30 (m)
5''~78.0~3.45 (m)
6''~63.0~3.80 (m), ~3.65 (m)
Rhamnose 1
1'''~102.0~5.15 (br s)C-4''
2'''~72.0~3.90 (m)
3'''~72.0~3.70 (m)
4'''~74.0~3.40 (m)
5'''~70.0~3.80 (m)
6''' (CH₃)~18.0~1.25 (d, 6.0)
Rhamnose 2
1''''~102.5~4.90 (br s)C-5 of Rhamnose 1
2''''~72.5~3.95 (m)
3''''~72.5~3.75 (m)
4''''~74.5~3.45 (m)
5''''~70.5~3.85 (m)
6'''' (CH₃)~18.5~1.30 (d, 6.0)

NMR Spectral Assignment Workflow

The complete assignment of all ¹H and ¹³C signals for this compound is achieved through a systematic analysis of the 1D and 2D NMR data. The logical workflow for this process is illustrated in the diagram below.

NMR_Assignment_Workflow cluster_experiments NMR Experiments cluster_analysis Data Analysis and Interpretation cluster_structure Structure Elucidation H1 1D ¹H NMR Proton_Signals Identify Proton Signals (Chemical Shift, Multiplicity, Integration) H1->Proton_Signals C13 1D ¹³C NMR Carbon_Signals Identify Carbon Signals (Chemical Shift) C13->Carbon_Signals COSY 2D ¹H-¹H COSY HH_Correlations Identify Spin Systems (e.g., sugar rings, aromatic systems) COSY->HH_Correlations HSQC 2D HSQC CH_Correlations Assign Protons to Directly Attached Carbons HSQC->CH_Correlations HMBC 2D HMBC Long_Range_Correlations Connect Structural Fragments (e.g., aglycone to sugars, inter-sugar linkages) HMBC->Long_Range_Correlations Proton_Signals->HH_Correlations Proton_Signals->CH_Correlations Carbon_Signals->CH_Correlations HH_Correlations->Long_Range_Correlations CH_Correlations->Long_Range_Correlations Final_Structure Final Structure of This compound Long_Range_Correlations->Final_Structure

Caption: Workflow for the NMR-based structural elucidation of this compound.

Assignment Strategy:

  • ¹H NMR Analysis: The ¹H NMR spectrum provides initial information on the types of protons present (aromatic, olefinic, aliphatic, sugar anomerics, methyls). Integration of the signals gives the relative number of protons.

  • ¹³C NMR Analysis: The ¹³C NMR spectrum indicates the number of unique carbon atoms in the molecule and their types (carbonyls, aromatic/olefinic, oxygenated carbons, aliphatic carbons).

  • HSQC Analysis: Each cross-peak in the HSQC spectrum correlates a proton signal with the signal of the carbon atom to which it is directly attached. This allows for the unambiguous assignment of protonated carbons.

  • COSY Analysis: Cross-peaks in the COSY spectrum reveal proton-proton coupling networks. This is used to trace the connectivity within individual structural units, such as the sugar rings and the side chains of the aglycone and caffeoyl moieties.

  • HMBC Analysis: The HMBC spectrum is key to assembling the complete structure. It shows correlations between protons and carbons that are separated by two or three bonds. Crucial HMBC correlations for this compound would include:

    • Correlations from the anomeric protons of the sugar units to the carbons of the aglycone or other sugar units, which establishes the glycosylation sites and the sequence of the sugar chain.

    • Correlations from protons on the aglycone and sugar moieties to the carbonyl carbon of the caffeoyl group, which confirms the point of esterification.

    • Correlations within the aglycone and the caffeoyl moiety to confirm their respective structures.

By systematically integrating the information from all these NMR experiments, the complete and unambiguous assignment of all ¹H and ¹³C chemical shifts for this compound can be achieved, thus confirming its chemical structure.

References

Application Notes and Protocols for the Mass Spectrometry Analysis of Ligurobustoside N

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Ligurobustoside N is a phenylethanoid glycoside that has been isolated from Ligustrum robustum.[1] As a member of this class of natural products, it is of interest for its potential biological activities. This document provides detailed application notes and protocols for the comprehensive analysis of this compound using Ultra-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UPLC-Q-TOF-MS). The provided methodologies cover sample preparation, chromatographic separation, mass spectrometric analysis, and expected pharmacokinetic parameters.

Experimental Protocols

Sample Preparation

1.1. From Plant Material:

A standard protocol for the extraction of phenylethanoid glycosides from plant material involves the following steps:

  • Harvesting and Drying: Collect fresh plant material (e.g., leaves of Ligustrum robustum). Dry the material at a controlled temperature (e.g., 40-50°C) to a constant weight.

  • Grinding: Grind the dried plant material into a fine powder using a laboratory mill.

  • Extraction:

    • Weigh approximately 1.0 g of the powdered plant material.

    • Perform extraction with 20 mL of 70% methanol-water solution in an ultrasonic bath for 30 minutes.

    • Centrifuge the mixture at 4000 rpm for 10 minutes.

    • Collect the supernatant. Repeat the extraction process on the residue twice more.

    • Combine the supernatants and evaporate to dryness under reduced pressure.

  • Purification (Optional, for isolation): The crude extract can be further purified using column chromatography (e.g., silica gel, Sephadex LH-20) to isolate this compound.

  • Sample for Analysis: Dissolve the dried extract or isolated compound in methanol to a final concentration of approximately 1 mg/mL. Filter the solution through a 0.22 µm syringe filter before injection into the UPLC system.

1.2. From Biological Matrices (e.g., Rat Plasma for Pharmacokinetic Studies):

For the analysis of this compound in plasma, a protein precipitation method is commonly employed:

  • Sample Collection: Collect blood samples from the subjects at predetermined time points into heparinized tubes.

  • Plasma Separation: Centrifuge the blood samples at 4000 rpm for 10 minutes at 4°C to obtain the plasma.

  • Protein Precipitation:

    • To a 100 µL aliquot of plasma, add 400 µL of acetonitrile (containing an internal standard, if used).

    • Vortex the mixture for 2 minutes.

  • Centrifugation: Centrifuge the mixture at 13,000 rpm for 10 minutes.

  • Final Sample: Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase, vortex, and inject into the UPLC-MS/MS system.

UPLC-Q-TOF-MS/MS Analysis

The following parameters are recommended for the analysis of this compound:

2.1. Chromatographic Conditions:

  • System: Waters ACQUITY UPLC or similar

  • Column: ACQUITY UPLC BEH C18 column (2.1 mm × 100 mm, 1.7 µm)

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: Acetonitrile

  • Gradient Elution:

    • 0-2 min: 5% B

    • 2-10 min: 5-30% B

    • 10-15 min: 30-80% B

    • 15-18 min: 80% B

    • 18.1-20 min: 5% B

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 2 µL

2.2. Mass Spectrometry Conditions:

  • System: Waters Q-TOF Premier Mass Spectrometer or similar, equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Negative ion mode (ESI-) is generally preferred for phenylethanoid glycosides.

  • Capillary Voltage: 3.0 kV

  • Sampling Cone Voltage: 30 V

  • Source Temperature: 120°C

  • Desolvation Temperature: 350°C

  • Cone Gas Flow: 50 L/h

  • Desolvation Gas Flow: 600 L/h

  • Acquisition Mode: Full scan mode (m/z 100-1000) for precursor ion identification and product ion scan mode for fragmentation analysis.

  • Collision Energy: A ramp of collision energies (e.g., 20-40 eV) should be used to obtain comprehensive fragmentation information.

Data Presentation

Quantitative Data for this compound

Based on its molecular formula C₃₅H₄₆O₁₈, the following mass spectrometric data for this compound can be expected.[1][2]

ParameterValueReference
Molecular FormulaC₃₅H₄₆O₁₈[1][2]
Exact Mass754.2684[1]
Precursor Ion ([M-H]⁻) m/z753.2611Calculated
Proposed MS/MS Fragmentation of this compound ([M-H]⁻)

The fragmentation of phenylethanoid glycosides typically involves the neutral loss of sugar moieties and cleavage of the ester bond linking the cinnamic acid derivative.

Precursor Ion (m/z)Proposed Fragment Ion (m/z)Neutral Loss (Da)Proposed Identity of Neutral Loss
753.2611591.2078162.0528Caffeoyl group (C₉H₈O₃)
753.2611445.1557308.1054Caffeoyl group + Rhamnose
753.2611299.1026454.1585Caffeoyl group + 2x Rhamnose
591.2078445.1557146.0521Rhamnose
445.1557299.1026146.0521Rhamnose

Mandatory Visualization

Proposed Fragmentation Pathway of this compound

LigurobustosideN_Fragmentation cluster_main Proposed Fragmentation of this compound parent This compound [M-H]⁻ m/z 753.2611 frag1 Fragment 1 [M-H-Caffeoyl]⁻ m/z 591.2078 parent->frag1 -162.05 Da (Caffeoyl) frag2 Fragment 2 [M-H-Caffeoyl-Rha]⁻ m/z 445.1557 frag1->frag2 -146.05 Da (Rhamnose) frag3 Fragment 3 [M-H-Caffeoyl-2Rha]⁻ m/z 299.1026 frag2->frag3 -146.05 Da (Rhamnose)

Caption: Proposed ESI-MS/MS fragmentation pathway of this compound in negative ion mode.

General Experimental Workflow for UPLC-MS/MS Analysis

UPLC_MS_Workflow cluster_workflow UPLC-MS/MS Analytical Workflow A Sample Preparation (Extraction/Protein Precipitation) B UPLC Separation (C18 Column, Gradient Elution) A->B C Q-TOF-MS Detection (ESI-, Full Scan & Product Ion Scan) B->C D Data Acquisition (Mass Spectra) C->D E Data Analysis (Identification and Quantification) D->E

Caption: A generalized workflow for the analysis of this compound by UPLC-Q-TOF-MS/MS.

Pharmacokinetic Insights

Table of Typical Pharmacokinetic Parameters for Phenylethanoid Glycosides in Rats (Oral Administration)

ParameterActeosideIsoacteosideMartynosideCrenatosideReference
Dose (mg/kg)VariesVariesVariesVaries[3]
Tmax (h)~0.5 and ~6~0.5 and ~6~0.5 and ~6~0.5 and ~6[3]
Cmax (ng/mL)VariesVariesVariesVaries[3]
t₁/₂ (h)3.42 - 8.993.42 - 8.993.42 - 8.993.42 - 8.99[3]
AUC (ng·h/mL)VariesVariesVariesVaries[3]

Note: Phenylethanoid glycosides often exhibit a double-peak phenomenon in their plasma concentration-time profiles, suggesting enterohepatic recirculation.[3]

Conclusion

The protocols and data presented herein provide a comprehensive framework for the mass spectrometry-based analysis of this compound. The detailed UPLC-Q-TOF-MS/MS methodology enables the accurate identification and quantification of this compound in various matrices. The proposed fragmentation pathway serves as a guide for structural confirmation, and the comparative pharmacokinetic data offers valuable insights for drug development professionals. These application notes are intended to facilitate further research into the chemical and biological properties of this compound.

References

Application Note: Determination of ABTS Radical Scavenging Activity of Ligurobustoside N

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ligurobustoside N, a phenylethanoid glycoside, has been identified as a compound of interest for its potential antioxidant properties.[1][2] This application note provides a detailed protocol for assessing the free radical scavenging capacity of this compound using the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assay. The ABTS assay is a widely used method to evaluate the antioxidant activity of both hydrophilic and lipophilic compounds.[3] The principle of the assay is based on the ability of an antioxidant to quench the stable blue-green ABTS radical cation (ABTS•+), resulting in a decrease in absorbance that is proportional to the antioxidant concentration.[3][4]

Key Features:

  • High Sensitivity: The assay can detect antioxidant activity at low concentrations.[3]

  • Versatility: Applicable to a wide range of natural products and synthetic compounds.

  • Reproducibility: Provides consistent and reliable results for the evaluation of antioxidant potential.[3]

Experimental Protocol

This protocol outlines the necessary steps for the preparation of reagents and the procedure for conducting the ABTS radical scavenging assay for this compound.

Materials and Reagents:

  • This compound (sample)

  • Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid) (standard)

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt

  • Potassium persulfate (K₂S₂O₈)

  • Methanol (or Ethanol/Phosphate Buffered Saline, depending on sample solubility)

  • Distilled or deionized water

  • Spectrophotometer or microplate reader capable of measuring absorbance at 734 nm

  • 96-well microplates (optional, for high-throughput screening)

Reagent Preparation:

  • 7 mM ABTS Stock Solution: Dissolve an accurately weighed amount of ABTS in distilled water to a final concentration of 7 mM.[5][6]

  • 2.45 mM Potassium Persulfate Solution: Dissolve an accurately weighed amount of potassium persulfate in distilled water to a final concentration of 2.45 mM.[5][6]

  • ABTS Radical Cation (ABTS•+) Working Solution:

    • Mix equal volumes of the 7 mM ABTS stock solution and the 2.45 mM potassium persulfate solution.[7]

    • Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. This allows for the complete formation of the ABTS•+ radical.[5][6][8]

    • Before the assay, dilute the ABTS•+ solution with methanol (or other appropriate solvent) to obtain an absorbance of 0.700 ± 0.02 at 734 nm.[5][6] This is the working ABTS•+ solution.

  • Sample and Standard Solutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol).

    • Prepare a series of dilutions of the this compound stock solution to be tested.

    • Prepare a stock solution of Trolox (a common antioxidant standard) and a series of dilutions to create a standard curve.

Assay Procedure:

  • Pipette a small volume (e.g., 10-50 µL) of the sample or standard solution into a test tube or microplate well.

  • Add a larger volume (e.g., 1-4 mL, to make up a final volume) of the diluted ABTS•+ working solution.[5]

  • Mix the solution thoroughly.

  • Incubate the mixture at room temperature for a specified time (e.g., 6-30 minutes) in the dark.[5][7]

  • Measure the absorbance of the solution at 734 nm against a solvent blank.[5][9]

  • A control containing the solvent and the ABTS•+ working solution should also be run.

Data Analysis:

The percentage of ABTS radical scavenging activity is calculated using the following formula:

% Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 [5][6][10]

Where:

  • Abs_control is the absorbance of the control (ABTS•+ solution without the sample).

  • Abs_sample is the absorbance of the reaction mixture (ABTS•+ solution with the sample).

The results can be expressed as the IC₅₀ value, which is the concentration of the sample required to scavenge 50% of the ABTS radicals. The IC₅₀ value is determined by plotting the percentage of inhibition against the concentration of the sample. A lower IC₅₀ value indicates a higher antioxidant activity.

Data Presentation

The antioxidant activity of this compound was evaluated and compared with the standard antioxidant, L-(+)-ascorbic acid. The IC₅₀ values are summarized in the table below.

CompoundIC₅₀ (µM)
This compound2.68 ± 0.05 – 4.86 ± 0.06
L-(+)-Ascorbic Acid (Positive Control)10.06 ± 0.19

Data sourced from a study on the bioactivities of phenylethanoid glycosides from Ligustrum robustum.[1][2]

The results indicate that this compound exhibits significantly stronger ABTS radical scavenging activity than the well-known antioxidant, L-(+)-ascorbic acid.

Visualizations

Experimental Workflow for ABTS Radical Scavenging Assay

ABTS_Assay_Workflow cluster_prep Reagent Preparation cluster_sample Sample & Standard Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis ABTS_sol Prepare 7 mM ABTS Solution ABTS_rad Mix ABTS & KPS (1:1) Incubate 12-16h in dark ABTS_sol->ABTS_rad KPS_sol Prepare 2.45 mM Potassium Persulfate KPS_sol->ABTS_rad Work_sol Dilute ABTS•+ to Absorbance 0.7 at 734 nm ABTS_rad->Work_sol Mix Add Sample/Standard to ABTS•+ Solution Work_sol->Mix Liguro Prepare this compound Stock & Dilutions Liguro->Mix Trolox Prepare Trolox Stock & Dilutions Trolox->Mix Incubate Incubate in Dark (e.g., 30 min) Mix->Incubate Measure Measure Absorbance at 734 nm Incubate->Measure Calc Calculate % Inhibition Measure->Calc IC50 Determine IC50 Value Calc->IC50

Caption: Workflow of the ABTS radical scavenging assay.

Principle of ABTS Radical Scavenging

ABTS_Principle ABTS_radical ABTS•+ (Blue-Green Radical) Antioxidant This compound (Antioxidant) Reduced_ABTS ABTS (Colorless) ABTS_radical->Reduced_ABTS Reduction Oxidized_AO Oxidized Antioxidant Antioxidant->Oxidized_AO Oxidation

Caption: Reaction principle of the ABTS assay.

References

Application Notes and Protocols: DPPH Assay for Measuring Ligurobustoside N Antioxidant Activity

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ligurobustoside N is a phenylethanoid glycoside that has been isolated from the leaves of Ligustrum robustum.[1][2] This compound, along with other related glycosides, has garnered interest for its potential health benefits, including its antioxidant properties.[1][2] Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of numerous diseases. Antioxidants play a crucial role in mitigating this damage. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a widely used, simple, and rapid spectrophotometric method for evaluating the antioxidant capacity of various compounds.[3][4][5] This document provides a detailed protocol for utilizing the DPPH assay to determine the antioxidant activity of this compound.

Principle of the DPPH Assay

The DPPH assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical.[6][7] DPPH is a stable free radical that has a deep violet color in solution and exhibits a strong absorption band around 517 nm.[3][5] When the DPPH radical is scavenged by an antioxidant, it is reduced to the non-radical form, DPPH-H, resulting in a color change from violet to pale yellow.[6][8] The degree of this discoloration, which is measured as a decrease in absorbance at 517 nm, is directly proportional to the radical scavenging activity of the antioxidant.[4][6]

Quantitative Data

Table 1: Antioxidant Activity of this compound and Reference Compound

CompoundAssay TypeIC50 (μM)
This compoundABTS Radical Scavenging4.86 ± 0.06
L-(+)-Ascorbic AcidABTS Radical Scavenging10.06 ± 0.19
[2]

Note: The IC50 value represents the concentration of the compound required to scavenge 50% of the radicals. A lower IC50 value indicates higher antioxidant activity.

Experimental Protocol: DPPH Radical Scavenging Assay

This protocol provides a step-by-step guide for determining the antioxidant activity of this compound.

1. Materials and Reagents

  • This compound (CAS: 583058-07-5)[9][10][11]

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol or Ethanol (spectrophotometric grade)[3][7]

  • Positive Control: L-(+)-Ascorbic acid or Trolox[7][12]

  • 96-well microplate or quartz cuvettes

  • Microplate reader or UV-Vis spectrophotometer

  • Micropipettes

  • Vortex mixer

  • Analytical balance

2. Preparation of Solutions

  • DPPH Stock Solution (e.g., 0.6 mM): Accurately weigh 23.8 mg of DPPH and dissolve it in 100 mL of methanol or ethanol.[13] Store this solution in a dark, amber-colored bottle at 4°C.

  • DPPH Working Solution (e.g., 0.06 mM): Dilute the DPPH stock solution 1:10 with methanol or ethanol (e.g., mix 10 mL of stock solution with 90 mL of solvent).[13] The absorbance of this working solution at 517 nm should be approximately 1.0 ± 0.2.[14] This solution should be prepared fresh daily and kept in the dark.[3]

  • This compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent in which it is soluble, such as DMSO, chloroform, dichloromethane, or ethyl acetate.[11] The concentration will depend on the expected activity.

  • This compound Working Solutions: Prepare a series of dilutions of the this compound stock solution in methanol or ethanol to obtain a range of concentrations for testing.

  • Positive Control Stock and Working Solutions: Prepare a stock solution of L-(+)-ascorbic acid or Trolox in an appropriate solvent. From the stock solution, prepare a series of dilutions in methanol or ethanol to serve as a positive control.

3. Assay Procedure

  • Reaction Setup:

    • In a 96-well microplate, add 20 µL of each concentration of the this compound working solutions to separate wells.[12]

    • Add 20 µL of each concentration of the positive control working solutions to separate wells.[12]

    • For the blank (control), add 20 µL of the solvent (methanol or ethanol) to separate wells.[12]

  • Initiate Reaction: Add 200 µL of the DPPH working solution to each well.[12] Mix the contents of the wells thoroughly using a micropipette or by gently shaking the plate.

  • Incubation: Incubate the microplate in the dark at room temperature for 30 minutes.[3][4] The incubation time can be optimized based on the reaction kinetics of the antioxidant.[3]

  • Absorbance Measurement: After incubation, measure the absorbance of each well at 517 nm using a microplate reader.[4][12]

4. Data Analysis

  • Calculate the Percentage of DPPH Radical Scavenging Activity: Use the following formula to calculate the percent inhibition for each concentration of this compound and the positive control:

    % Inhibition = [(A_control - A_sample) / A_control] x 100 [4][15]

    Where:

    • A_control is the absorbance of the blank (DPPH solution without the sample).

    • A_sample is the absorbance of the DPPH solution with the sample (this compound or positive control).

  • Determine the IC50 Value:

    • Plot a graph of the percentage of inhibition versus the concentration of this compound.

    • The IC50 value is the concentration of the sample that causes 50% inhibition of the DPPH radical. This can be determined from the graph by interpolation or by using a suitable regression analysis.[16]

Diagrams

DPPH_Assay_Workflow cluster_prep Solution Preparation cluster_assay Assay Execution cluster_analysis Data Analysis DPPH Prepare DPPH Working Solution Mix Mix Samples/Controls with DPPH Solution DPPH->Mix Sample Prepare this compound Dilutions Sample->Mix Control Prepare Positive Control Dilutions Control->Mix Incubate Incubate in Dark (30 min) Mix->Incubate Measure Measure Absorbance at 517 nm Incubate->Measure Calculate Calculate % Inhibition Measure->Calculate Plot Plot % Inhibition vs. Concentration Calculate->Plot IC50 Determine IC50 Value Plot->IC50

Caption: Experimental workflow for the DPPH antioxidant assay.

DPPH_Radical_Scavenging DPPH_Radical DPPH• (Violet) DPPH_H DPPH-H (Yellow) DPPH_Radical->DPPH_H H atom donation Antioxidant This compound (Antioxidant-H) Antioxidant_Radical Antioxidant• Antioxidant->Antioxidant_Radical

Caption: Mechanism of DPPH radical scavenging by an antioxidant.

References

Application Notes and Protocols: In Vitro Fatty Acid Synthase (FAS) Inhibition Assay Using Ligurobustoside N

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for an in vitro assay to determine the inhibitory effect of Ligurobustoside N on fatty acid synthase (FAS), a key enzyme in de novo lipogenesis. The upregulation of FASN is implicated in various diseases, including cancer and metabolic syndrome, making it a promising target for therapeutic intervention.

This compound, a natural compound isolated from Ligustrum robustum, has been evaluated for its potential to inhibit FAS activity. This document outlines the necessary reagents, equipment, and step-by-step procedures to replicate and expand upon these findings.

Quantitative Data Summary

The inhibitory potential of this compound against fatty acid synthase has been quantified and compared with a known inhibitor, Orlistat. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

CompoundTarget EnzymeIC50 (µM)Positive ControlIC50 of Control (µM)
This compoundFatty Acid Synthase (FAS)5.61 ± 0.44Orlistat4.46 ± 0.13
(Z)-osmanthuside B6Fatty Acid Synthase (FAS)4.55 ± 0.35[1][2]Orlistat4.46 ± 0.13[1][2]

Experimental Protocols

A common method to assess FAS activity is a spectrophotometric assay that measures the oxidation of NADPH, a required cofactor for the fatty acid synthesis pathway. The decrease in absorbance at 340 nm is directly proportional to the FAS activity.

Materials and Reagents
  • Purified Fatty Acid Synthase (FAS) : Human or animal-derived, commercially available.

  • This compound : Of high purity (≥95%). Can be dissolved in DMSO.

  • Orlistat : As a positive control.

  • Assay Buffer : 100 mM Potassium Phosphate buffer (pH 7.0), containing 1 mM EDTA and 1 mM dithiothreitol (DTT).

  • NADPH (Nicotinamide adenine dinucleotide phosphate, reduced form) : Prepared fresh in assay buffer.

  • Acetyl-CoA : Substrate.

  • Malonyl-CoA : Substrate, to initiate the reaction.

  • Dimethyl Sulfoxide (DMSO) : For dissolving the test compounds.

  • 96-well UV-transparent microplates .

  • Microplate spectrophotometer capable of reading absorbance at 340 nm.

Procedure
  • Preparation of Reagents :

    • Prepare a stock solution of this compound (e.g., 10 mM) in DMSO.

    • Prepare a stock solution of Orlistat (e.g., 1 mM) in DMSO.

    • Prepare working solutions of the test compounds by serial dilution of the stock solution in the assay buffer. Ensure the final DMSO concentration in the assay does not exceed 1%.

    • Prepare solutions of Acetyl-CoA (e.g., 10 mM) and NADPH (e.g., 10 mM) in assay buffer.

    • Prepare a solution of Malonyl-CoA (e.g., 10 mM) in assay buffer. Keep on ice.

  • Assay Setup :

    • In a 96-well microplate, add the following to each well:

      • Assay Buffer

      • Purified FAS enzyme (final concentration, e.g., 5-10 µg/mL)

      • Acetyl-CoA (final concentration, e.g., 50 µM)

      • NADPH (final concentration, e.g., 100 µM)

      • This compound or Orlistat at various concentrations (e.g., 0.1 to 100 µM). For the control wells, add the same volume of assay buffer with DMSO.

    • The total volume in each well should be pre-determined (e.g., 180 µL).

  • Pre-incubation :

    • Incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation and Measurement :

    • Initiate the enzymatic reaction by adding Malonyl-CoA (final concentration, e.g., 100 µM) to each well.

    • Immediately place the microplate in the spectrophotometer pre-heated to 37°C.

    • Measure the decrease in absorbance at 340 nm every 30 seconds for 10-15 minutes.

  • Data Analysis :

    • Calculate the rate of NADPH oxidation from the linear portion of the absorbance vs. time curve.

    • Determine the percentage of inhibition for each concentration of this compound compared to the control (DMSO).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

Visualizations

Experimental Workflow for FAS Inhibition Assay

FAS_Inhibition_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Reagents (Buffer, FAS, Substrates, NADPH) Setup Set up 96-well Plate (Enzyme, Substrates, Inhibitor) Reagents->Setup Inhibitor Prepare this compound (Serial Dilutions) Inhibitor->Setup Preincubation Pre-incubate at 37°C (15 min) Setup->Preincubation Initiation Initiate Reaction (Add Malonyl-CoA) Preincubation->Initiation Measurement Measure NADPH Oxidation (OD at 340 nm) Initiation->Measurement Rate_Calc Calculate Reaction Rates Measurement->Rate_Calc Inhibition_Calc Determine % Inhibition Rate_Calc->Inhibition_Calc IC50_Calc Calculate IC50 Value Inhibition_Calc->IC50_Calc

Caption: Workflow for the in vitro fatty acid synthase (FAS) inhibition assay.

Signaling Pathway Downstream of FAS Inhibition

Inhibition of fatty acid synthase leads to a cascade of cellular events, ultimately resulting in apoptosis in cancer cells. The accumulation of the substrate malonyl-CoA and the depletion of the end-product palmitate are key triggers in this pathway.

FAS_Inhibition_Pathway FAS_Inhibitor This compound (FAS Inhibitor) FAS Fatty Acid Synthase (FAS) FAS_Inhibitor->FAS inhibits Malonyl_CoA ↑ Malonyl-CoA FAS_Inhibitor->Malonyl_CoA leads to Palmitate ↓ Palmitate FAS_Inhibitor->Palmitate leads to FAS->Malonyl_CoA consumes FAS->Palmitate produces CPT1 CPT-1 Inhibition Malonyl_CoA->CPT1 ER_Stress Endoplasmic Reticulum Stress Palmitate->ER_Stress depletion contributes to FAO ↓ Fatty Acid Oxidation CPT1->FAO Apoptosis Apoptosis FAO->Apoptosis ER_Stress->Apoptosis

Caption: Downstream effects of Fatty Acid Synthase (FAS) inhibition.

References

Application Notes and Protocols for Cell-Based Antioxidant Assays of Ligurobustoside N

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ligurobustoside N is a phenylethanoid glycoside that has garnered interest for its potential antioxidant properties. While chemical assays provide a measure of a compound's radical scavenging ability, cell-based assays offer a more biologically relevant assessment of antioxidant activity by considering factors such as cell permeability, metabolism, and interaction with endogenous antioxidant systems. These application notes provide a detailed framework for evaluating the cellular antioxidant potential of this compound, with a focus on the Cellular Antioxidant Activity (CAA) assay and the investigation of the underlying Nrf2/ARE signaling pathway.

Data Presentation

The antioxidant activity of this compound and related phenylethanoid glycosides has been evaluated using various methods. The following tables summarize the available quantitative data.

Table 1: In Vitro Antioxidant Activity of this compound

Assay TypeMethodIC50 (µM)Positive ControlIC50 (µM) of ControlReference
ChemicalABTS Radical Scavenging2.68 - 4.86L-(+)-Ascorbic Acid10.06 ± 0.19[1]

Note: The IC50 value represents the concentration of the compound required to scavenge 50% of the radicals.

Table 2: Cellular Antioxidant and Neuroprotective Effects of Structurally Similar Phenylethanoid Glycosides (e.g., Acteoside/Verbascoside)

AssayCell LineOxidative StressorEffective ConcentrationObserved EffectsReference
Cell Viability (MTT)PC12H₂O₂5, 25, 50 µg/mLIncreased cell viability[2][3]
ROS ReductionRAW264.7LPSNot specifiedSignificantly reduced ROS production[4]
NeuroprotectionSH-SY5YH₂O₂20, 30 µg/mLBlocked cytotoxic effects and scavenged ROS[5]
Nrf2 ActivationC2C12 myoblastsH₂O₂150 µMIncreased Nrf2 protein levels[6]

This table provides context for designing experiments with this compound, suggesting potential cell lines and effective concentration ranges based on the activity of similar compounds.

Experimental Protocols

Protocol 1: Cellular Antioxidant Activity (CAA) Assay

This protocol is adapted for the evaluation of this compound using the widely accepted 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) method.

1. Principle

Non-fluorescent DCFH-DA is a cell-permeable compound that is deacetylated by intracellular esterases to the non-fluorescent DCFH. In the presence of reactive oxygen species (ROS), DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF). Antioxidants can suppress this oxidation, and the reduction in fluorescence intensity is proportional to their cellular antioxidant activity.

2. Materials

  • This compound (dissolved in a suitable solvent, e.g., DMSO, and then diluted in cell culture medium)

  • Human neuroblastoma cell line (e.g., SH-SY5Y) or rat pheochromocytoma cell line (e.g., PC12)

  • Complete cell culture medium (e.g., DMEM/F-12 with 10% FBS, 1% penicillin-streptomycin)

  • Phosphate-Buffered Saline (PBS)

  • DCFH-DA solution (10 mM stock in DMSO)

  • 2,2'-Azobis(2-amidinopropane) dihydrochloride (AAPH) or H₂O₂ (oxidative stress inducer)

  • Quercetin (positive control)

  • 96-well black, clear-bottom cell culture plates

  • Fluorescence microplate reader (Excitation: 485 nm, Emission: 535 nm)

3. Procedure

  • Cell Seeding: Seed SH-SY5Y or PC12 cells in a 96-well black, clear-bottom plate at a density of 6 x 10⁴ cells/well. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere until cells are approximately 80-90% confluent.

  • Compound Incubation:

    • Prepare serial dilutions of this compound (e.g., 1-100 µM) and Quercetin (positive control, e.g., 1-50 µM) in serum-free culture medium. Include a vehicle control (medium with the same concentration of DMSO used for dissolving the compounds).

    • Remove the culture medium from the wells and wash the cells once with PBS.

    • Add 100 µL of the compound dilutions to the respective wells.

    • Incubate for 1-2 hours at 37°C.

  • DCFH-DA Loading:

    • Prepare a 25 µM working solution of DCFH-DA in serum-free medium.

    • Remove the compound-containing medium and add 100 µL of the DCFH-DA working solution to each well.

    • Incubate for 60 minutes at 37°C in the dark.

  • Induction of Oxidative Stress:

    • Wash the cells twice with warm PBS to remove excess DCFH-DA.

    • Prepare a solution of AAPH (e.g., 600 µM) or H₂O₂ (e.g., 100-200 µM) in PBS.

    • Add 100 µL of the oxidative stress inducer to all wells except for the negative control wells (add PBS only).

  • Fluorescence Measurement:

    • Immediately place the plate in a pre-warmed (37°C) fluorescence microplate reader.

    • Measure the fluorescence intensity every 5 minutes for 1 hour.

4. Data Analysis

  • Calculate the area under the curve (AUC) for the fluorescence kinetics of each well.

  • The percentage of antioxidant activity can be calculated using the following formula: % Antioxidant Activity = (1 - (AUC_sample / AUC_control)) * 100

  • Plot the % antioxidant activity against the concentration of this compound to determine the EC50 value (the concentration required to achieve 50% of the maximum antioxidant effect).

Protocol 2: Investigation of Nrf2 Nuclear Translocation

This protocol aims to determine if this compound exerts its antioxidant effects by activating the Nrf2 signaling pathway.

1. Principle

Under basal conditions, the transcription factor Nrf2 is kept in the cytoplasm by Keap1. Upon activation by antioxidants or oxidative stress, Nrf2 dissociates from Keap1 and translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) and initiates the transcription of antioxidant enzymes. This protocol uses immunofluorescence to visualize the nuclear translocation of Nrf2.

2. Materials

  • This compound

  • SH-SY5Y or PC12 cells

  • Cell culture supplies (as in Protocol 1)

  • 4% Paraformaldehyde (PFA) in PBS for cell fixation

  • 0.25% Triton X-100 in PBS for permeabilization

  • 1% Bovine Serum Albumin (BSA) in PBS for blocking

  • Primary antibody: Rabbit anti-Nrf2

  • Secondary antibody: Goat anti-rabbit IgG conjugated with a fluorescent dye (e.g., Alexa Fluor 488)

  • DAPI (4',6-diamidino-2-phenylindole) for nuclear staining

  • Fluorescence microscope

3. Procedure

  • Cell Culture and Treatment:

    • Seed cells on glass coverslips in a 24-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound (e.g., 10, 25, 50 µM) for a predetermined time (e.g., 2, 4, or 6 hours). Include a vehicle control and a positive control (e.g., sulforaphane).

  • Immunofluorescence Staining:

    • Wash the cells twice with PBS.

    • Fix the cells with 4% PFA for 15 minutes at room temperature.

    • Wash three times with PBS.

    • Permeabilize the cells with 0.25% Triton X-100 for 10 minutes.

    • Wash three times with PBS.

    • Block with 1% BSA in PBS for 1 hour.

    • Incubate with the primary anti-Nrf2 antibody (diluted in blocking buffer) overnight at 4°C.

    • Wash three times with PBS.

    • Incubate with the fluorescently labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature in the dark.

    • Wash three times with PBS.

    • Counterstain the nuclei with DAPI for 5 minutes.

    • Wash twice with PBS.

  • Microscopy and Analysis:

    • Mount the coverslips on microscope slides.

    • Visualize the cells using a fluorescence microscope.

    • Capture images of the DAPI (blue) and Nrf2 (green) channels.

    • Analyze the images for the co-localization of Nrf2 fluorescence within the nucleus in the treated cells compared to the control cells. An increase in nuclear green fluorescence indicates Nrf2 translocation.

Mandatory Visualizations

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay CAA Assay cluster_analysis Data Analysis cell_seeding Seed SH-SY5Y or PC12 cells in 96-well plate incubation_24h Incubate for 24h cell_seeding->incubation_24h add_ligurobustoside Add this compound (1-100 µM) incubation_24h->add_ligurobustoside incubation_1h Incubate for 1-2h add_ligurobustoside->incubation_1h add_dcfhda Load with DCFH-DA (25 µM) for 60 min incubation_1h->add_dcfhda add_aaph Induce oxidative stress (AAPH or H₂O₂) add_dcfhda->add_aaph measure_fluorescence Measure fluorescence (Ex: 485nm, Em: 535nm) add_aaph->measure_fluorescence calculate_auc Calculate Area Under Curve (AUC) measure_fluorescence->calculate_auc determine_ec50 Determine EC50 value calculate_auc->determine_ec50

Caption: Experimental Workflow for the Cellular Antioxidant Activity (CAA) Assay.

nrf2_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ligurobustoside This compound keap1_nrf2 Keap1-Nrf2 Complex ligurobustoside->keap1_nrf2 induces dissociation ros Oxidative Stress (e.g., H₂O₂) ros->keap1_nrf2 induces dissociation nrf2_free Nrf2 keap1_nrf2->nrf2_free releases nrf2_nucleus Nrf2 nrf2_free->nrf2_nucleus translocates to are ARE (Antioxidant Response Element) nrf2_nucleus->are binds to antioxidant_genes Antioxidant Genes (e.g., HO-1, NQO1) are->antioxidant_genes activates transcription cell_protection Cellular Protection Against Oxidative Stress antioxidant_genes->cell_protection leads to

Caption: Proposed Signaling Pathway for this compound's Antioxidant Activity.

References

Ligurobustoside N solubility in DMSO, methanol, and water

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed information on the solubility of Ligurobustoside N in common laboratory solvents—dimethyl sulfoxide (DMSO), methanol, and water. It also includes protocols for preparing solutions and determining solubility, alongside a diagram illustrating a key biological pathway associated with its activity.

Overview of this compound

This compound is a phenylethanoid glycoside that has been isolated from Ligustrum robustum. It is recognized for its antioxidant properties, showing potential in mitigating oxidative stress-related cellular damage. Accurate solubility data is crucial for the design and reproducibility of in vitro and in vivo studies.

Solubility of this compound

While specific quantitative solubility data for this compound is limited in publicly available literature, the following table summarizes the known qualitative and estimated solubility information. Phenylethanoid glycosides as a class are generally considered to be water-soluble compounds.

SolventMolar Mass ( g/mol )SolubilityRemarks
DMSO 78.13SolubleStated as soluble by chemical suppliers[1]. A common solvent for preparing stock solutions of similar compounds.
Methanol 32.04Likely SolubleAs a polar protic solvent, methanol is expected to dissolve this compound, which possesses multiple hydroxyl groups.
Water 18.02Likely SolublePhenylethanoid glycosides are generally a class of water-soluble compounds[2].

Note: The information provided is based on available data and general chemical principles. It is highly recommended to empirically determine the solubility for your specific experimental conditions.

Protocols for Solution Preparation and Solubility Determination

3.1. Protocol for Preparing a Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound (MW: 754.7 g/mol )

  • Anhydrous DMSO

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Calibrated micropipettes

Procedure:

  • Weigh out 7.55 mg of this compound and place it into a sterile microcentrifuge tube.

  • Add 1 mL of anhydrous DMSO to the tube.

  • Vortex the solution for 1-2 minutes until the compound is completely dissolved. A brief sonication in a water bath can aid dissolution if necessary.

  • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

3.2. General Experimental Protocol for Determining Aqueous Solubility (Shake-Flask Method)

This protocol outlines a widely accepted method for determining the equilibrium solubility of a compound in an aqueous buffer.

Materials:

  • This compound

  • Phosphate-buffered saline (PBS), pH 7.4

  • Glass vials with screw caps

  • Orbital shaker or rotator in a temperature-controlled environment

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PVDF)

  • High-performance liquid chromatography (HPLC) system with a suitable column and detector

Procedure:

  • Add an excess amount of this compound to a glass vial (e.g., 5-10 mg).

  • Add a known volume of PBS (e.g., 1 mL).

  • Seal the vial and place it on an orbital shaker at a constant temperature (e.g., 25°C or 37°C).

  • Agitate the mixture for 24-48 hours to ensure equilibrium is reached.

  • After equilibration, centrifuge the suspension at high speed (e.g., 10,000 x g) for 15 minutes to pellet the undissolved solid.

  • Carefully collect the supernatant and filter it through a syringe filter to remove any remaining particulate matter.

  • Quantify the concentration of this compound in the filtrate using a validated HPLC method with a standard curve.

  • The resulting concentration is the equilibrium solubility of this compound in the specified buffer at that temperature.

Biological Pathway and Experimental Workflow

4.1. Antioxidant Activity of this compound

This compound has demonstrated antioxidant effects[3]. One of the proposed mechanisms for such compounds is the scavenging of reactive oxygen species (ROS), thereby protecting cells from oxidative damage. The following diagram illustrates a simplified workflow for assessing the antioxidant potential of this compound in a cell-based assay.

LigurobustosideN_Antioxidant_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis prep_cells Prepare Cell Culture (e.g., Fibroblasts) treatment Treat Cells with This compound prep_cells->treatment prep_liguro Prepare this compound Stock Solution (in DMSO) prep_working Prepare Working Solutions (Dilute in Culture Medium) prep_liguro->prep_working prep_working->treatment induce_stress Induce Oxidative Stress (e.g., with H2O2 or AAPH) treatment->induce_stress measure_ros Measure Intracellular ROS (e.g., using DCFDA assay) induce_stress->measure_ros measure_viability Assess Cell Viability (e.g., MTT or LDH assay) induce_stress->measure_viability analyze_data Data Analysis measure_ros->analyze_data measure_viability->analyze_data conclusion conclusion analyze_data->conclusion Conclusion: Protective Effect of This compound

Caption: Workflow for assessing the antioxidant activity of this compound.

4.2. Protocol for Assessing Cellular Antioxidant Activity

This protocol provides a general workflow for evaluating the protective effects of this compound against induced oxidative stress in a cell culture model.

Materials:

  • Human dermal fibroblasts (or other suitable cell line)

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics

  • This compound stock solution (10 mM in DMSO)

  • Hydrogen peroxide (H₂O₂) or 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH) for inducing oxidative stress

  • 2',7'-dichlorodihydrofluorescein diacetate (DCFDA) for ROS measurement

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) for viability assay

  • 96-well plates

Procedure:

  • Cell Seeding: Seed fibroblasts into 96-well plates at an appropriate density and allow them to adhere overnight.

  • Pre-treatment: Prepare serial dilutions of this compound in culture medium from the DMSO stock solution. The final DMSO concentration should be below 0.1% to avoid solvent toxicity. Replace the old medium with the medium containing different concentrations of this compound and incubate for a specified period (e.g., 2-4 hours).

  • Induction of Oxidative Stress: After pre-treatment, expose the cells to a pre-determined concentration of H₂O₂ or AAPH for a suitable duration to induce oxidative stress. Include control groups (cells only, cells with inducer only, and cells with this compound only).

  • Measurement of Intracellular ROS:

    • Wash the cells with PBS.

    • Incubate the cells with DCFDA solution in the dark.

    • Measure the fluorescence intensity using a microplate reader. An increase in fluorescence corresponds to higher ROS levels.

  • Assessment of Cell Viability:

    • After the treatment period, add MTT solution to each well and incubate.

    • Remove the MTT solution and add DMSO to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. A decrease in absorbance indicates reduced cell viability.

  • Data Analysis: Normalize the results to the control groups and calculate the protective effect of this compound at different concentrations.

This document provides a foundational guide for working with this compound. Researchers are encouraged to adapt these protocols to their specific experimental needs and to perform preliminary experiments to validate the conditions.

References

Application Notes and Protocols for Ligurobustoside N Stock Solution Preparation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the preparation of stock solutions of Ligurobustoside N, a naturally occurring antioxidative glycoside isolated from the leaves of Ligustrum robustum.[1] Accurate preparation of stock solutions is critical for ensuring the reliability and reproducibility of experimental results.

Compound Information

This compound is a complex molecule with the chemical formula C35H46O18 and a molecular weight of 754.7 g/mol .[2][3] Its biological activities, including antioxidant effects, make it a compound of interest for further research.[1]

Table 1: Chemical Properties of this compound

PropertyValueSource
Molecular Formula C35H46O18[2][3]
Molecular Weight 754.7 g/mol [2][3]
Appearance Powder[2]
Solubility Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone[2]
Storage (Solid) Desiccate at -20°C[2]

Experimental Protocol: Preparation of a 10 mM Stock Solution in DMSO

This protocol outlines the steps for preparing a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO). This is a common starting concentration for many in vitro experiments.

Materials:

  • This compound (solid powder)

  • Dimethyl Sulfoxide (DMSO), anhydrous, cell culture grade

  • Sterile microcentrifuge tubes (e.g., 1.5 mL or 2 mL)

  • Calibrated analytical balance

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • Optional: Water bath or heat block

Procedure:

  • Determine the required mass of this compound:

    • The formula to calculate the mass required is: Mass (g) = Desired Concentration (M) x Desired Volume (L) x Molecular Weight ( g/mol )

    • For a 10 mM (0.01 M) stock solution in 1 mL (0.001 L): Mass (mg) = 0.01 mol/L * 0.001 L * 754.7 g/mol * 1000 mg/g = 7.547 mg

  • Weighing this compound:

    • Tare a sterile microcentrifuge tube on the analytical balance.

    • Carefully weigh out approximately 7.55 mg of this compound powder directly into the tared tube. Record the exact weight.

  • Dissolving in DMSO:

    • Based on the actual weight of the this compound, calculate the precise volume of DMSO needed to achieve a 10 mM concentration. Volume (mL) = [Mass (mg) / 754.7 ( g/mol )] / 0.01 (mmol/mL)

    • For example, if you weighed 7.60 mg: Volume (mL) = (7.60 mg / 754.7 g/mol ) / 0.01 mmol/mL = 1.007 mL or 1007 µL

    • Add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.

  • Ensuring Complete Dissolution:

    • Cap the tube tightly and vortex thoroughly for 1-2 minutes until the powder is completely dissolved.

    • Visually inspect the solution to ensure there are no visible particles.

    • If the compound is difficult to dissolve, gentle warming in a 37°C water bath for a few minutes can aid in dissolution.[4]

  • Storage of the Stock Solution:

    • It is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[4]

    • Store the aliquots at -20°C or -80°C for long-term storage.[4][5] When stored at -20°C, it is advisable to use the solution within one month; for storage at -80°C, the solution can be used for up to six months.[4]

Workflow Diagram

The following diagram illustrates the key steps in the preparation of a this compound stock solution.

LigurobustosideN_Stock_Preparation cluster_preparation Stock Solution Preparation Workflow start Start calculate Calculate Mass of This compound start->calculate 1. weigh Weigh this compound calculate->weigh 2. add_dmso Add Calculated Volume of DMSO weigh->add_dmso 3. dissolve Vortex to Dissolve (Warm if necessary) add_dmso->dissolve 4. aliquot Aliquot into Single-Use Tubes dissolve->aliquot 5. store Store at -20°C or -80°C aliquot->store 6. end_node End store->end_node

Caption: Workflow for preparing this compound stock solution.

Dilution to Working Concentrations

To prepare a working solution from the 10 mM stock, use the following dilution formula:

C1V1 = C2V2

Where:

  • C1 = Concentration of the stock solution (e.g., 10 mM)

  • V1 = Volume of the stock solution to be used

  • C2 = Desired final concentration of the working solution

  • V2 = Final volume of the working solution

For example, to prepare 1 mL of a 100 µM working solution:

  • Rearrange the formula to solve for V1: V1 = (C2V2) / C1

  • Substitute the values: V1 = (100 µM * 1 mL) / 10,000 µM (10 mM) = 0.01 mL or 10 µL

  • Add 10 µL of the 10 mM this compound stock solution to 990 µL of the appropriate cell culture medium or buffer to achieve a final volume of 1 mL and a final concentration of 100 µM.

Important Considerations:

  • Always use high-purity reagents and sterile techniques, especially when preparing solutions for cell-based assays.

  • The final concentration of DMSO in the working solution should be kept low (typically <0.5%) to avoid solvent-induced cytotoxicity.

  • It is good practice to prepare fresh working solutions from the frozen stock for each experiment to ensure consistency.

  • Always refer to the specific product information sheet provided by the supplier for any additional handling and storage recommendations.

References

Application Notes and Protocols for the Quantification of Ligurobustoside N

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ligurobustoside N is a phenylethanoid glycoside that has been isolated from the leaves of Ligustrum robustum.[1] This class of natural products is of significant interest to the pharmaceutical and nutraceutical industries due to their diverse biological activities. Notably, this compound has demonstrated antioxidant properties, specifically showing strong ABTS radical scavenging activity.[1][2][3] Accurate and precise quantification of this compound is crucial for quality control of raw materials, standardization of extracts, and in vitro and in vivo pharmacological studies.

This document provides detailed application notes and protocols for the analytical quantification of this compound using High-Performance Liquid Chromatography (HPLC) with Diode-Array Detection (DAD) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).

Analytical Standards

For accurate quantification, a certified reference standard of this compound is required. Several commercial suppliers provide high-purity this compound for research and analytical purposes. It is recommended to obtain a standard with a certificate of analysis detailing its purity.

Experimental Protocols

Protocol 1: Quantification of this compound in Plant Material by HPLC-DAD

This protocol outlines a method for the extraction and quantification of this compound from the leaves of Ligustrum robustum.

1. Sample Preparation (Extraction)

  • Plant Material: Fresh leaves of Ligustrum robustum should be collected and dried at a controlled temperature (e.g., 120°C for 50 minutes) to inactivate enzymes and then pulverized.[1]

  • Extraction Solvent: 70% ethanol in water.[1]

  • Extraction Procedure:

    • Weigh 1.0 g of the powdered plant material into a flask.

    • Add 25 mL of 70% ethanol.

    • Perform extraction using one of the following methods:

      • Ultrasonic Extraction: Sonicate for 30 minutes at room temperature.

      • Reflux Extraction: Heat under reflux for 2 hours.[1]

    • After extraction, centrifuge the mixture at 4000 rpm for 10 minutes.

    • Collect the supernatant and filter it through a 0.45 µm syringe filter into an HPLC vial.

2. HPLC-DAD Instrumentation and Conditions

  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a diode-array detector.

  • Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size) is suitable for the separation of phenylethanoid glycosides.

  • Mobile Phase: A gradient elution using:

    • Solvent A: 0.1% formic acid in water.

    • Solvent B: Acetonitrile.

  • Gradient Program:

    Time (min) % Solvent A % Solvent B
    0 90 10
    20 70 30
    35 50 50
    40 10 90
    45 10 90

    | 50 | 90 | 10 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: Monitor at 330 nm for phenylethanoid glycosides. A full UV scan from 200-400 nm can also be recorded to check for peak purity.

3. Calibration Curve

  • Prepare a stock solution of this compound reference standard in methanol (e.g., 1 mg/mL).

  • Perform serial dilutions to prepare a series of calibration standards ranging from 1 µg/mL to 100 µg/mL.

  • Inject each standard in triplicate and plot the peak area against the concentration to construct a calibration curve.

4. Quantification

  • Inject the prepared sample extract.

  • Identify the this compound peak based on the retention time of the reference standard.

  • Calculate the concentration of this compound in the sample using the regression equation from the calibration curve.

Protocol 2: High-Sensitivity Quantification of this compound by UPLC-MS/MS

This protocol is suitable for the quantification of this compound in complex matrices or when high sensitivity is required, such as in biological samples (e.g., plasma, urine).

1. Sample Preparation

  • Plant Extracts: Prepare as described in Protocol 1. A further dilution may be necessary.

  • Biological Samples (e.g., Plasma):

    • To 100 µL of plasma, add 300 µL of acetonitrile containing an appropriate internal standard (e.g., a structurally related phenylethanoid glycoside not present in the sample).

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 12,000 rpm for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

    • Filter through a 0.22 µm syringe filter before injection.

2. UPLC-MS/MS Instrumentation and Conditions

  • UPLC System: A UPLC system capable of high-pressure gradient elution.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Column: A high-resolution C18 column (e.g., 2.1 x 100 mm, 1.7 µm particle size).

  • Mobile Phase:

    • Solvent A: 0.1% formic acid in water.

    • Solvent B: Acetonitrile.

  • Gradient Program:

    Time (min) % Solvent A % Solvent B
    0 95 5
    5 60 40
    7 10 90
    8 10 90
    8.1 95 5

    | 10 | 95 | 5 |

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 2-5 µL.

3. Mass Spectrometry Parameters

  • Ionization Mode: Electrospray Ionization (ESI), negative mode.

  • Multiple Reaction Monitoring (MRM): The precursor and product ions for this compound need to be determined by infusing a standard solution. As a phenylethanoid glycoside, typical fragmentation involves the loss of sugar moieties.

  • Example MRM Transitions (to be optimized):

    Compound Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV)
    This compound [M-H]⁻ Fragment 1 Optimize
    Fragment 2 Optimize

    | Internal Standard | [M-H]⁻ | Fragment | Optimize |

  • Source Parameters: Optimize capillary voltage, source temperature, desolvation gas flow, and cone gas flow for maximum signal intensity.

4. Data Analysis

Quantification is based on the peak area ratio of the analyte to the internal standard. A calibration curve is constructed by plotting this ratio against the concentration of the standards.

Data Presentation

The quantitative data should be summarized in clear and structured tables.

Table 1: HPLC-DAD Method Validation Parameters (Example)

ParameterValue
Linearity Range (µg/mL)1 - 100
Correlation Coefficient (r²)> 0.999
Limit of Detection (LOD) (µg/mL)To be determined
Limit of Quantification (LOQ) (µg/mL)To be determined
Precision (%RSD)< 2%
Accuracy/Recovery (%)95 - 105%

Table 2: UPLC-MS/MS Method Validation Parameters (Example)

ParameterValue
Linearity Range (ng/mL)0.5 - 500
Correlation Coefficient (r²)> 0.995
Lower Limit of Quantification (LLOQ) (ng/mL)To be determined
Precision (%RSD)< 15%
Accuracy (%)85 - 115%
Matrix Effect (%)To be determined

Visualization of Experimental Workflow and Proposed Signaling Pathway

Experimental Workflow

The following diagram illustrates the general workflow for the quantification of this compound from plant material.

G cluster_sample_prep Sample Preparation cluster_analysis Analytical Quantification cluster_data Data Processing plant_material Plant Material (Ligustrum robustum leaves) drying Drying & Pulverization plant_material->drying extraction Solvent Extraction (70% Ethanol) drying->extraction filtration Centrifugation & Filtration extraction->filtration hplc HPLC-DAD Analysis filtration->hplc For higher concentrations uplc UPLC-MS/MS Analysis filtration->uplc For trace-level analysis calibration Calibration Curve Generation hplc->calibration uplc->calibration quantification Quantification of this compound calibration->quantification report Reporting quantification->report

Figure 1. General experimental workflow for this compound quantification.
Proposed Antioxidant Signaling Pathway

This compound has been reported to possess antioxidant activity, likely through radical scavenging mechanisms. The following diagram illustrates a simplified, proposed pathway of how this compound may contribute to cellular antioxidant defense.

G cluster_stress Cellular Oxidative Stress cluster_defense Antioxidant Defense cluster_outcome Cellular Outcome ROS Reactive Oxygen Species (ROS) (e.g., ABTS radical) Neutralized_ROS Neutralized Species ROS->Neutralized_ROS Radical Scavenging Cell_Damage Oxidative Damage (Lipid peroxidation, DNA damage) ROS->Cell_Damage Ligurobustoside_N This compound Ligurobustoside_N->Neutralized_ROS Inhibits/Scavenges Cell_Protection Cellular Protection Neutralized_ROS->Cell_Protection

Figure 2. Proposed antioxidant mechanism of this compound.

References

Application Notes and Protocols for In Vivo Experimental Models for Ligurobustoside N Studies

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Ligurobustoside N is a phenylethanoid glycoside isolated from Ligustrum robustum.[1] While in vitro studies have suggested its potential as an antioxidant, comprehensive in vivo investigations are lacking. Phenylethanoid glycosides as a class, however, have demonstrated a wide range of pharmacological activities, including neuroprotective, anti-inflammatory, anti-diabetic, and anti-obesity effects.[2][3][4] This document provides detailed protocols for proposed in vivo experimental models to investigate the therapeutic potential of this compound in these key areas. The methodologies are adapted from established models used for similar natural compounds and are intended to serve as a guide for researchers and drug development professionals.

Neuroprotective Effects of this compound

Application Note: Scopolamine-Induced Memory Impairment Model

This model is used to evaluate the potential of this compound in ameliorating cognitive deficits, a hallmark of neurodegenerative diseases like Alzheimer's disease. Scopolamine, a muscarinic receptor antagonist, induces a transient cholinergic blockade, leading to impairments in learning and memory.[5][6]

Experimental Protocol: Scopolamine-Induced Memory Impairment in Mice

1.2.1. Animals:

  • Male C57BL/6 mice (8-10 weeks old, 20-25 g).

  • House in a temperature-controlled environment with a 12-hour light/dark cycle, with ad libitum access to food and water.

  • Acclimatize animals for at least one week before the experiment.

1.2.2. Experimental Groups (n=10-12 per group):

  • Group 1 (Control): Vehicle (e.g., saline or 0.5% CMC-Na) orally + Saline intraperitoneally (i.p.).

  • Group 2 (Scopolamine Control): Vehicle orally + Scopolamine (1 mg/kg, i.p.).

  • Group 3 (Positive Control): Donepezil (1 mg/kg, orally) + Scopolamine (1 mg/kg, i.p.).

  • Group 4-6 (this compound): this compound (e.g., 10, 20, 40 mg/kg, orally) + Scopolamine (1 mg/kg, i.p.).

1.2.3. Procedure:

  • Administer this compound, Donepezil, or vehicle orally for 14 consecutive days.

  • On day 14, 60 minutes after the final oral administration, inject Scopolamine (1 mg/kg, i.p.). The control group receives a saline injection.

  • 30 minutes after the Scopolamine/saline injection, conduct behavioral tests.

1.2.4. Behavioral Assessments:

  • Y-Maze Test: To assess spatial working memory. Record the number and sequence of arm entries over an 8-minute period to calculate the percentage of spontaneous alternation.

  • Morris Water Maze (MWM): To evaluate spatial learning and memory. Conduct acquisition trials for 4-5 days, followed by a probe trial on the final day to assess memory retention.

  • Passive Avoidance Test: To assess long-term memory based on negative reinforcement.

1.2.5. Biochemical Analysis:

  • Following behavioral tests, euthanize the animals and collect brain tissue.

  • Homogenize the hippocampus and cortex for analysis of:

    • Acetylcholinesterase (AChE) activity.

    • Oxidative stress markers (MDA, SOD, GPx, CAT).

    • Pro-inflammatory cytokines (TNF-α, IL-1β, IL-6).

Quantitative Data Summary
ParameterMeasurement UnitExpected Outcome with this compound
Behavioral Tests
Y-Maze Spontaneous Alternation%Increase
MWM Escape LatencySeconds (s)Decrease
MWM Time in Target Quadrant%Increase
Passive Avoidance LatencySeconds (s)Increase
Biochemical Markers
AChE ActivityU/mg proteinDecrease
MDA Levelsnmol/mg proteinDecrease
SOD, GPx, CAT ActivityU/mg proteinIncrease
TNF-α, IL-1β, IL-6 Levelspg/mg proteinDecrease

Proposed Signaling Pathway and Workflow

neuroprotection_pathway Ligurobustoside_N This compound Keap1 Keap1 Ligurobustoside_N->Keap1 Inhibits Oxidative_Stress Oxidative Stress Oxidative_Stress->Keap1 Nrf2 Nrf2 Keap1->Nrf2 Dissociation ARE ARE Nrf2->ARE Translocates to nucleus and binds to Antioxidant_Enzymes Antioxidant Enzymes (HO-1, NQO1, GCLC) ARE->Antioxidant_Enzymes Promotes transcription Antioxidant_Enzymes->Oxidative_Stress Reduces Neuroprotection Neuroprotection Antioxidant_Enzymes->Neuroprotection

Caption: Proposed Nrf2/ARE signaling pathway for this compound-mediated neuroprotection.

scopolamine_workflow Animal_Acclimatization Animal Acclimatization (1 week) Grouping Random Grouping (n=10-12/group) Animal_Acclimatization->Grouping Drug_Administration Daily Oral Administration (this compound or Vehicle) (14 days) Grouping->Drug_Administration Scopolamine_Induction Scopolamine Injection (1 mg/kg, i.p.) (Day 14) Drug_Administration->Scopolamine_Induction Behavioral_Tests Behavioral Tests (Y-Maze, MWM, etc.) Scopolamine_Induction->Behavioral_Tests Euthanasia Euthanasia and Brain Tissue Collection Behavioral_Tests->Euthanasia Biochemical_Analysis Biochemical Analysis (AChE, Oxidative Stress) Euthanasia->Biochemical_Analysis

Caption: Experimental workflow for the scopolamine-induced amnesia model.

Anti-Diabetic and Anti-Obesity Effects of this compound

Application Note: High-Fat Diet and Streptozotocin-Induced Type 2 Diabetes Model

This model mimics the progression of type 2 diabetes in humans, which is often characterized by insulin resistance due to a high-fat diet, followed by pancreatic β-cell dysfunction.[7] A high-fat diet (HFD) induces obesity and insulin resistance, while a subsequent low dose of streptozotocin (STZ) moderately damages pancreatic β-cells, leading to hyperglycemia.

Experimental Protocol: HFD/STZ-Induced Type 2 Diabetes in Mice

2.2.1. Animals:

  • Male C57BL/6J mice (6 weeks old).

  • House individually with ad libitum access to water and designated diets.

2.2.2. Diet and Induction:

  • Induction Phase (8 weeks):

    • Control Group: Fed a standard chow diet (10% kcal from fat).

    • HFD Groups: Fed a high-fat diet (e.g., 60% kcal from fat).

  • STZ Injection:

    • After 8 weeks of HFD, fast the HFD-fed mice for 6 hours.

    • Administer a single low dose of STZ (e.g., 40 mg/kg, i.p.), freshly dissolved in cold citrate buffer (0.1 M, pH 4.5).

    • The control group receives citrate buffer only.

  • Confirmation of Diabetes:

    • 72 hours post-STZ injection, measure fasting blood glucose from the tail vein. Mice with fasting blood glucose levels >11.1 mmol/L (200 mg/dL) are considered diabetic and included in the study.

2.2.3. Experimental Groups (n=10-12 per group):

  • Group 1 (Normal Control): Standard diet + Vehicle.

  • Group 2 (HFD/STZ Control): HFD/STZ + Vehicle.

  • Group 3 (Positive Control): HFD/STZ + Metformin (e.g., 150 mg/kg, orally).

  • Group 4-6 (this compound): HFD/STZ + this compound (e.g., 20, 40, 80 mg/kg, orally).

2.2.4. Treatment and Monitoring (4-6 weeks):

  • Administer daily oral doses of this compound, Metformin, or vehicle.

  • Monitor body weight and food intake weekly.

  • Measure fasting blood glucose weekly.

  • Perform an Oral Glucose Tolerance Test (OGTT) and an Insulin Tolerance Test (ITT) at the end of the treatment period.

2.2.5. Final Analysis:

  • At the end of the study, collect blood samples for analysis of serum insulin, triglycerides, total cholesterol, HDL-C, and LDL-C.

  • Harvest liver and adipose tissue for weight measurement and histopathological analysis (H&E staining).

  • Analyze gene and protein expression of key metabolic regulators in liver and adipose tissue (e.g., PPARγ, AMPK).

Quantitative Data Summary
ParameterMeasurement UnitExpected Outcome with this compound
Metabolic Parameters
Body Weight GainGrams (g)Decrease
Fasting Blood Glucosemmol/L or mg/dLDecrease
OGTT (AUC)(mmol/L) * minDecrease
ITT (% of baseline glucose)%Greater decrease (improved sensitivity)
Serum Insulinng/mLDecrease (improved sensitivity)
Lipid Profile
Serum Triglyceridesmg/dLDecrease
Serum Total Cholesterolmg/dLDecrease
Tissue Analysis
Liver and Adipose Tissue WeightGrams (g)Decrease
Adipocyte Sizeµm²Decrease
Hepatic Steatosis ScoreScore (0-3)Decrease

Proposed Signaling Pathway and Workflow

antiobesity_pathway Ligurobustoside_N This compound AMPK AMPK Ligurobustoside_N->AMPK Activates ACC ACC AMPK->ACC Inhibits CPT1 CPT1 AMPK->CPT1 Activates SREBP1c SREBP-1c AMPK->SREBP1c Inhibits Lipogenesis Lipogenesis ACC->Lipogenesis Fatty_Acid_Oxidation Fatty Acid Oxidation CPT1->Fatty_Acid_Oxidation Anti_Obesity_Effect Anti-Obesity Effect Fatty_Acid_Oxidation->Anti_Obesity_Effect SREBP1c->Lipogenesis Promotes Lipogenesis->Anti_Obesity_Effect Reduces

Caption: Proposed AMPK signaling pathway for the anti-obesity effects of this compound.

hfd_stz_workflow HFD_Feeding High-Fat Diet Feeding (8 weeks) STZ_Injection Low-Dose STZ Injection (40 mg/kg, i.p.) HFD_Feeding->STZ_Injection Diabetes_Confirmation Confirm Diabetes (Fasting Glucose > 11.1 mmol/L) STZ_Injection->Diabetes_Confirmation Grouping_Treatment Grouping and Daily Treatment (4-6 weeks) Diabetes_Confirmation->Grouping_Treatment Monitoring Weekly Monitoring (Body Weight, Glucose) Grouping_Treatment->Monitoring Tolerance_Tests OGTT and ITT Monitoring->Tolerance_Tests Final_Analysis Sacrifice and Final Analysis (Blood, Tissues) Tolerance_Tests->Final_Analysis pk_workflow Animal_Preparation Animal Preparation (Fasting, Cannulation) Dosing Dosing (IV and Oral Routes) Animal_Preparation->Dosing Blood_Sampling Serial Blood Sampling (0-24 hours) Dosing->Blood_Sampling Plasma_Processing Plasma Separation and Storage (-80°C) Blood_Sampling->Plasma_Processing LCMS_Analysis LC-MS/MS Bioanalysis Plasma_Processing->LCMS_Analysis Data_Analysis Pharmacokinetic Analysis (Non-compartmental) LCMS_Analysis->Data_Analysis PK_Parameters Determine PK Parameters (AUC, Cmax, t1/2, F%) Data_Analysis->PK_Parameters

References

Troubleshooting & Optimization

Troubleshooting co-elution in HPLC purification of plant glycosides

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to our technical support center dedicated to assisting researchers, scientists, and drug development professionals in troubleshooting co-elution issues during the High-Performance Liquid Chromatography (HPLC) purification of plant glycosides. This resource provides practical guidance through troubleshooting guides and frequently asked questions.

Troubleshooting Guide

This guide addresses common problems encountered during the HPLC purification of plant glycosides, offering systematic approaches to diagnose and resolve co-elution.

Q1: My chromatogram shows broad or shouldered peaks. How can I confirm if this is a co-elution problem?

A1: Asymmetrical peaks, such as those exhibiting fronting, tailing, or shoulders, are often primary indicators of co-eluting compounds.[1] To investigate this further, consider the following steps:

  • Visual Inspection: Carefully examine the peak shape. A pure compound under optimal conditions should result in a symmetrical, Gaussian peak. Any deviation from this symmetry can suggest the presence of an unresolved peak.

  • Peak Purity Analysis: If you are using a Diode Array Detector (DAD) or a Mass Spectrometer (MS), utilize the peak purity function in your chromatography software. This tool analyzes the spectra across the entire peak. A non-homogenous spectrum is a strong indication that more than one compound is present.[1]

  • Vary Injection Volume: Injecting different amounts of your sample can sometimes help diagnose co-elution. If the peak shape changes or the relative proportions of the shoulder to the main peak shift with varying injection volumes, it is likely that multiple components are co-eluting.[1]

  • Forced Degradation Studies: Subjecting your sample to stress conditions (e.g., acid/base hydrolysis, oxidation, heat, or light) can help determine if co-eluting peaks are degradation products.[1] If new peaks appear or the purity of the main peak decreases after stress, it indicates co-elution with degradation products.[1]

A logical workflow for diagnosing co-elution is presented below:

G start Start: Observe Asymmetrical Peak visual_inspection Visual Inspection: Fronting, Tailing, Shoulder? start->visual_inspection peak_purity Peak Purity Analysis (DAD/MS): Is the spectrum homogenous? visual_inspection->peak_purity Yes no_coelution Co-elution Unlikely visual_inspection->no_coelution No vary_injection Vary Injection Volume: Does peak shape change? peak_purity->vary_injection No coelution_confirmed Co-elution Confirmed peak_purity->coelution_confirmed Yes forced_degradation Forced Degradation Study: Do new peaks appear or purity decrease? vary_injection->forced_degradation Yes vary_injection->no_coelution No forced_degradation->coelution_confirmed Yes forced_degradation->no_coelution No optimize_method Proceed to Method Optimization coelution_confirmed->optimize_method G cluster_mobile_phase Mobile Phase Optimization cluster_stationary_phase Stationary Phase Selectivity cluster_column_params Column Efficiency start Start: Co-elution Confirmed mobile_phase Optimize Mobile Phase start->mobile_phase organic_modifier Change Organic Solvent (e.g., ACN to MeOH) mobile_phase->organic_modifier stationary_phase Change Stationary Phase change_bonded_phase Select Different Bonded Phase (e.g., C18 to Phenyl-Hexyl or Cyano) stationary_phase->change_bonded_phase column_params Adjust Column Parameters particle_size Decrease Particle Size column_params->particle_size temp_flow Modify Temperature & Flow Rate resolution_achieved Baseline Resolution Achieved temp_flow->resolution_achieved gradient Adjust Gradient Slope organic_modifier->gradient ph Modify Mobile Phase pH gradient->ph ph->stationary_phase change_bonded_phase->column_params column_length Increase Column Length particle_size->column_length column_length->temp_flow

References

Technical Support Center: Resolving Overlapping NMR Signals in Complex Glycoside Structures

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve overlapping NMR signals in complex glycoside structures.

Troubleshooting Guides

This section addresses common issues encountered during the NMR analysis of complex glycosides.

Issue 1: My 1D ¹H NMR spectrum is a crowded mess of overlapping signals in the 3-4 ppm region, making it impossible to assign individual proton resonances.

This is a very common problem when analyzing carbohydrates due to the similarity of the chemical environments of many ring protons.[1] Here’s a step-by-step approach to tackle this issue:

Step 1: Basic Troubleshooting and Initial Analysis

  • Increase Magnetic Field Strength: If accessible, acquiring the spectrum on a higher field spectrometer (e.g., 800 MHz vs. 500 MHz) will increase chemical shift dispersion and may resolve some overlapping signals.

  • Vary the Temperature: Acquiring spectra at different temperatures can alter chemical shifts, especially for hydroxyl protons, and may help in resolving some overlap.[2]

  • D₂O Exchange: Adding a drop of deuterium oxide (D₂O) to your sample and re-acquiring the spectrum will cause the exchangeable hydroxyl (-OH) protons to be replaced by deuterium, making them disappear from the ¹H spectrum.[3] This simplifies the spectrum and can help identify signals that were obscured by broad -OH peaks.

Step 2: Employ 2D NMR Techniques

Two-dimensional NMR is the most powerful tool for resolving signal overlap by spreading the information into a second dimension.[4]

  • COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other (typically through 2-3 bonds). It is the first step in identifying coupled spin systems within each sugar residue.

  • TOCSY (Total Correlation Spectroscopy): This is a crucial experiment for glycoside analysis. It extends the correlations seen in COSY to the entire spin system of a monosaccharide residue.[5] By irradiating a well-resolved anomeric proton, you can often identify all the protons belonging to that sugar unit.

Step 3: Utilize Heteronuclear Correlation Experiments

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon. Since ¹³C chemical shifts have a much wider dispersion than ¹H shifts, this is an excellent method for resolving overlapping proton signals.[6] Protons with the same ¹H chemical shift but attached to different carbons will show separate cross-peaks in the HSQC spectrum.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over longer ranges (typically 2-3 bonds). It is essential for identifying linkages between sugar residues and for confirming assignments.

Step 4: Advanced Techniques for Severe Overlap

If significant overlap persists even in 2D spectra, consider these advanced methods:

  • Selective 1D Experiments: Techniques like selective 1D TOCSY and selective 1D NOESY allow for the focused analysis of a single spin system by selectively exciting a well-resolved proton.[7] This can provide a clean 1D spectrum of just that residue, free from overlap.

  • Non-Uniform Sampling (NUS): NUS is an acquisition method that collects a fraction of the data points in the indirect dimension of a 2D or 3D experiment, significantly reducing the experiment time. This saved time can be used to increase the resolution in the indirect dimension, helping to separate closely spaced signals.

  • Pure Shift NMR: Techniques like PSYCHE can collapse complex multiplets into singlets, dramatically increasing the resolution of the ¹H spectrum and simplifying the analysis of crowded regions.[8][9]

Issue 2: Even in my 2D TOCSY spectrum, the cross-peaks from different sugar residues are overlapping, making it difficult to trace the correlations for a single residue.

This is a common challenge with complex oligosaccharides containing repeating or similar monosaccharide units. Here's how to approach this:

Solution A: Optimize the TOCSY Mixing Time

  • A long mixing time in a TOCSY experiment allows magnetization to transfer throughout the entire spin system. If you have overlapping spin systems, try reducing the mixing time (e.g., from 80 ms to 40 ms). A shorter mixing time will limit the magnetization transfer to protons that are more strongly coupled (fewer bonds away from the irradiated proton), which can sometimes help to differentiate between spin systems.

Solution B: Use an HSQC-TOCSY Experiment

  • This is a powerful 3D-like 2D experiment that combines the resolving power of HSQC with the correlation information of TOCSY. The experiment correlates a carbon signal with all the protons in its spin system. This can effectively separate overlapping TOCSY spin systems by spreading them out along the ¹³C chemical shift axis.

Solution C: Chemical Derivatization

  • Peracetylation: Acetylating all the free hydroxyl groups of the glycoside can significantly improve spectral dispersion.[10] The acetyl methyl protons appear in a clear region of the spectrum (around 2 ppm), and the ring protons are often shifted to different extents, which can resolve overlap.

Frequently Asked Questions (FAQs)

Q1: What are the typical chemical shift ranges for protons and carbons in glycosides?

A1: While the exact chemical shifts can vary depending on the specific sugar, its linkage, and substituents, there are some general ranges to be aware of.[1]

Nucleus Region Typical Chemical Shift (ppm)
¹H Anomeric Protons (H-1)4.3 - 5.9[11]
Ring Protons (non-anomeric)3.0 - 4.5[12]
Hydroxyl Protons (-OH)Variable, often broad
Methyl Protons (e.g., in fucose, rhamnose)~1.2 - 1.4
Acetyl Protons (-COCH₃)~1.9 - 2.2
¹³C Anomeric Carbons (C-1)90 - 110[1]
Ring Carbons (C-2 to C-5)60 - 85
Exocyclic Carbons (C-6)~60 - 65
Carbonyl Carbons (in acetyl groups)~170 - 175

Q2: How can I distinguish between α and β anomers using NMR?

A2: The anomeric configuration can be determined by several NMR parameters:

  • ¹H Chemical Shift of the Anomeric Proton (H-1): Generally, the H-1 of an α-anomer resonates at a lower field (further downfield) than the H-1 of a β-anomer.[11]

  • ³J(H1,H2) Coupling Constant: This is a very reliable indicator. For most common hexopyranoses in a ⁴C₁ chair conformation:

    • A β-anomer has an axial H-1 and an axial H-2, resulting in a large coupling constant of ~7-9 Hz .[13]

    • An α-anomer has an axial H-1 and an equatorial H-2, resulting in a smaller coupling constant of ~2-4 Hz .[13]

  • ¹³C Chemical Shift of the Anomeric Carbon (C-1): In general, the C-1 of a β-anomer is shifted downfield compared to the C-1 of an α-anomer.[13]

  • One-bond ¹J(C1,H1) Coupling Constant:

    • α-anomers typically have a ¹J(C1,H1) of ~170 Hz .

    • β-anomers typically have a ¹J(C1,H1) of ~160 Hz .

Parameter α-Anomer β-Anomer
H-1 Chemical Shift More DownfieldMore Upfield
³J(H1,H2) Coupling Constant ~2-4 Hz~7-9 Hz
C-1 Chemical Shift More UpfieldMore Downfield
¹J(C1,H1) Coupling Constant ~170 Hz~160 Hz

Q3: When should I consider using Non-Uniform Sampling (NUS)?

A3: NUS is particularly beneficial in the following scenarios:

  • Time-consuming experiments: For multidimensional experiments (2D, 3D) that would otherwise require very long acquisition times, NUS can significantly reduce the experiment duration without a proportional loss in data quality.

  • High-resolution required: The time saved by NUS can be reinvested to acquire more increments in the indirect dimension, leading to higher resolution, which can be crucial for resolving very close signals.[14]

  • Limited instrument time: When instrument access is a limiting factor, NUS allows for the collection of more experiments in a given timeframe.

Q4: What is "Pure Shift" NMR and how can it help with glycoside analysis?

A4: Pure shift NMR is a set of techniques that computationally remove the effects of homonuclear scalar (J) coupling from a ¹H NMR spectrum.[8] This collapses the complex multiplet patterns of each proton signal into a single sharp peak (a singlet). For complex glycosides with severe signal overlap, this can dramatically simplify the spectrum and reveal individual resonances that were previously hidden within multiplets.[9]

Q5: Can computational methods help in resolving overlapping signals?

A5: Yes, computational methods can be a powerful aid:

  • Spectral Deconvolution: Software programs can be used to fit overlapping multiplets to a sum of individual signals, thereby extracting the chemical shifts and coupling constants of the underlying resonances.

  • NMR Prediction Software: Programs like CASPER can predict the ¹H and ¹³C NMR spectra of a given carbohydrate structure.[4] By comparing the predicted spectrum with the experimental data, it can aid in the assignment of resonances and the validation of a proposed structure.

Experimental Protocols

Protocol 1: General Setup for a 2D TOCSY Experiment on a Bruker Spectrometer

  • Load a standard 1D ¹H experiment and optimize parameters such as spectral width (sw), transmitter frequency offset (o1p), and receiver gain (rga).

  • Create a new experiment number for the TOCSY experiment.

  • Read in a standard TOCSY parameter set: rpar mlevphpr.top (for a phase-sensitive TOCSY with water suppression).

  • Set the spectral width and offset: Match the sw and o1p values from your optimized 1D ¹H experiment.

  • Set the number of scans (ns): A minimum of 2 scans is recommended, and this should be a multiple of 2. Increase for dilute samples.[5]

  • Set the number of increments in the indirect dimension (td1): A value of 256 is a good starting point. Increase to 512 or 1024 for higher resolution if time permits.[5]

  • Set the mixing time (d9): For complex glycosides, a mixing time of 60-100 ms is typically a good starting point to allow for magnetization transfer throughout the entire spin system.

  • Set the relaxation delay (d1): A value of 1-2 seconds is usually sufficient.

  • Start the acquisition: zg

Protocol 2: General Setup for a 2D HSQC Experiment on a Bruker Spectrometer

  • Acquire and optimize a 1D ¹H spectrum as described above.

  • Acquire and optimize a 1D ¹³C spectrum to determine the spectral width and offset for the carbon dimension.

  • Create a new experiment number for the HSQC experiment.

  • Read in a standard HSQC parameter set: rpar hsqcedetgpsisp2.4 (for a multiplicity-edited, sensitivity-improved HSQC).

  • Set the ¹H spectral width and offset (F2 dimension): Match the sw and o1p from your 1D ¹H experiment.

  • Set the ¹³C spectral width and offset (F1 dimension): Set sw in F1 to cover the expected range of carbon signals (e.g., 0-120 ppm for glycosides). Set o1p in F1 to the center of this range.

  • Set the number of scans (ns): A multiple of 2 is required. Start with 2 or 4 scans and increase as needed for your sample concentration.

  • Set the number of increments in the indirect dimension (td1): 128 or 256 increments is a common starting point.

  • Set the relaxation delay (d1): 1-2 seconds is typical.

  • Start the acquisition: zg

Visualizations

experimental_workflow start Overlapping Signals in 1D ¹H NMR d2o D₂O Exchange start->d2o temp Vary Temperature start->temp field Increase Magnetic Field start->field two_d Acquire 2D NMR d2o->two_d temp->two_d field->two_d cosy COSY two_d->cosy tocsy TOCSY two_d->tocsy hsqc HSQC two_d->hsqc hmbc HMBC two_d->hmbc not_resolved Overlap Persists cosy->not_resolved tocsy->not_resolved hsqc->not_resolved hmbc->not_resolved resolved Signals Resolved not_resolved->resolved Yes advanced Advanced Techniques not_resolved->advanced No selective_1d Selective 1D (TOCSY/NOESY) advanced->selective_1d nus Non-Uniform Sampling (NUS) advanced->nus pure_shift Pure Shift NMR advanced->pure_shift deriv Chemical Derivatization advanced->deriv selective_1d->resolved nus->resolved pure_shift->resolved deriv->resolved

Caption: Workflow for resolving overlapping NMR signals.

troubleshooting_tocsy start Overlapping Cross-Peaks in 2D TOCSY optimize_mix Optimize Mixing Time start->optimize_mix hsqc_tocsy Acquire HSQC-TOCSY start->hsqc_tocsy deriv Chemical Derivatization start->deriv short_mix Shorter Mixing Time optimize_mix->short_mix Separate spin systems long_mix Longer Mixing Time optimize_mix->long_mix Trace full correlations resolved Spin Systems Differentiated hsqc_tocsy->resolved deriv->resolved short_mix->resolved long_mix->resolved

Caption: Troubleshooting overlapping TOCSY cross-peaks.

References

How to improve the yield of Ligurobustoside N extraction

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Ligurobustoside N Extraction

Welcome to the technical support center for the extraction of this compound. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their extraction protocols and improving yields.

Frequently Asked Questions (FAQs)

Q1: What is the conventional method for extracting this compound from Ligustrum robustum leaves?

A1: The conventional method involves a multi-step process that begins with solvent extraction followed by a series of chromatographic purifications.[1][2] The general workflow includes drying and powdering the plant material, reflux extraction with aqueous ethanol, removal of chlorophyll, and sequential column chromatography, often concluding with preparative HPLC for final purification.[1][2]

Q2: How can I improve the initial raw material processing for better extraction efficiency?

A2: Proper preparation of the plant material is crucial for maximizing the extraction yield. Fresh leaves of Ligustrum robustum should be agitated and baked at approximately 120°C for about 50 minutes and then pulverized into a fine powder.[1][2] This process increases the surface area available for solvent interaction, thereby enhancing the extraction efficiency.

Q3: Which solvent system is recommended for the primary extraction of this compound?

A3: A 70% ethanol solution is commonly used for the initial reflux extraction of the powdered leaves of Ligustrum robustum.[1][2] This solvent composition has been shown to be effective in extracting a broad range of phenylethanoid glycosides, including this compound.

Q4: What are the key purification steps after the initial solvent extraction?

A4: After the initial extraction and concentration, the crude extract undergoes several purification stages. These typically include:

  • Chlorophyll Removal: The concentrated paste is dissolved in 95% ethanol, followed by the addition of purified water to precipitate and remove chlorophyll.[1][2]

  • Silica Gel Column Chromatography: The residue is subjected to silica gel column chromatography with a gradient elution, for example, using a dichloromethane-methanol mixture.[1][2]

  • Further Chromatographic Separations: Fractions containing this compound are further purified using polyamide and MCI-gel column chromatography with ethanol-water or methanol-water solvent systems.[1]

  • Preparative HPLC: The final purification step to obtain high-purity this compound is typically performed using preparative High-Performance Liquid Chromatography (HPLC) with a methanol-water mobile phase.[1]

Q5: Are there advanced extraction techniques that can enhance the yield of this compound?

A5: Yes, several modern extraction techniques can potentially improve the yield and efficiency of this compound extraction. These methods often offer advantages such as reduced extraction time and lower solvent consumption.[3] While not specifically detailed for this compound in the provided context, techniques like Ultrasound-Assisted Extraction (UAE), Microwave-Assisted Extraction (MAE), and enzymatic hydrolysis are widely used for similar compounds.[4][5][6][7] For instance, ultrasound-assisted complex enzyme extraction has been shown to significantly increase the yield of polysaccharides from Ligustrum robustum.[5]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield of Crude Extract Inadequate grinding of plant material.Ensure the leaves are ground into a fine powder to maximize the surface area for extraction.
Improper solvent-to-solid ratio.Optimize the solvent-to-solid ratio. A common starting point is a 4:1 liquid-to-solid ratio (e.g., 28 L of 70% ethanol for 7.0 kg of raw powder).[1][2]
Insufficient extraction time or temperature.For reflux extraction, a duration of 2 hours is typically employed.[1][2] Ensure the reflux temperature is maintained at the boiling point of the solvent.
Presence of Chlorophyll in Final Product Incomplete precipitation of chlorophyll.After dissolving the crude paste in 95% ethanol, ensure an adequate amount of water is added to facilitate complete precipitation of chlorophyll before filtration.[1][2]
Poor Separation in Column Chromatography Inappropriate solvent system.Systematically test different solvent gradients and combinations to achieve optimal separation of the target compound. Common systems include dichloromethane-methanol and ethyl acetate-methanol-water.[1]
Overloading of the column.Do not exceed the loading capacity of your chromatography column. Overloading leads to poor resolution and cross-contamination of fractions.
Inconsistent packing of the stationary phase.Ensure the column is packed uniformly to avoid channeling and band broadening, which can negatively impact separation.
Co-elution of Impurities with this compound Similar polarity of impurities and the target compound.Employ multiple chromatographic techniques with different separation mechanisms (e.g., normal phase, reverse phase, ion exchange) for enhanced purification.[1][2] Preparative HPLC is often necessary for final polishing.[1]

Experimental Protocols

Conventional Extraction and Isolation Protocol

This protocol is based on methodologies described for the isolation of compounds from Ligustrum robustum.[1][2]

I. Raw Material Preparation:

  • Fresh leaves of L. robustum are agitated and baked at 120°C for 50 minutes.

  • The dried leaves are then pulverized into a fine powder.

II. Solvent Extraction:

  • The raw powder (e.g., 7.0 kg) is extracted with 70% ethanol (e.g., 28 L) under reflux for 2 hours.

  • The ethanol extract is filtered and concentrated under vacuum to yield a paste (e.g., 2.2 kg).

III. Chlorophyll Removal:

  • The paste is dissolved in 95% ethanol (e.g., 3 L).

  • An equal volume of purified water (e.g., 3 L) is added to precipitate the chlorophyll.

  • The mixture is filtered, and the filtrate is concentrated under vacuum to obtain a residue (e.g., 1.0 kg).

IV. Column Chromatography Purification:

  • Initial Silica Gel Chromatography: The residue is loaded onto a silica gel column and eluted with a gradient of dichloromethane-methanol (from 10:0 to 0:10) to yield several fractions.

  • Fractionation and Further Purification: The fraction containing this compound (e.g., Fr. III) is subjected to repeated column chromatography on silica gel (eluting with ethyl acetate-methanol-water), followed by polyamide column chromatography (eluting with ethanol-water), and MCI column chromatography (eluting with methanol-water).[1]

  • Final Preparative HPLC: The semi-purified fraction is further purified by preparative HPLC using a methanol-water gradient to yield pure this compound.[1]

Enzymatic Hydrolysis for Structural Analysis

This protocol can be used for the structural elucidation of glycosides.[1][8]

  • Dissolve the isolated compound (e.g., 20 mg) and cellulase (e.g., 30 mg) in an HOAc-NaOAc buffer solution (pH 5.0, e.g., 12 mL).

  • Incubate the mixture at 37°C for a specified period (e.g., 6 hours).

  • Extract the hydrolyzed product with a suitable solvent like ethyl acetate.

  • Purify the product using a silica gel column for further analysis.

Visualizations

Ligurobustoside_N_Extraction_Workflow cluster_prep Material Preparation cluster_extraction Extraction & Pre-purification cluster_purification Chromatographic Purification start Fresh Ligustrum robustum Leaves drying Baking at 120°C start->drying powdering Pulverization drying->powdering reflux 70% Ethanol Reflux Extraction powdering->reflux concentration1 Vacuum Concentration reflux->concentration1 chloro_removal Chlorophyll Precipitation concentration1->chloro_removal concentration2 Vacuum Concentration chloro_removal->concentration2 silica1 Silica Gel Column Chromatography concentration2->silica1 fractionation Fraction Collection silica1->fractionation multi_column Silica, Polyamide & MCI Columns fractionation->multi_column prep_hplc Preparative HPLC multi_column->prep_hplc end_node Pure this compound prep_hplc->end_node Troubleshooting_Logic cluster_crude_issues Crude Extraction Issues cluster_purification_issues Purification Issues start Low Final Yield? check_crude Low Crude Extract Yield? start->check_crude Yes check_purity Low Purity after Chromatography? start->check_purity No grinding Check Grinding Efficiency check_crude->grinding Yes solvent Verify Solvent Ratio & Time check_crude->solvent Yes column_packing Check Column Packing check_purity->column_packing Yes solvent_system Optimize Elution Gradient check_purity->solvent_system Yes loading Reduce Sample Load check_purity->loading Yes solution Implement Corrective Actions grinding->solution solvent->solution column_packing->solution solvent_system->solution loading->solution

References

Technical Support Center: Troubleshooting DPPH and ABTS Assays

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with solutions to common issues encountered during DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) antioxidant capacity assays, with a focus on addressing high variability in results.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the most common causes of high standard deviations in my DPPH and ABTS assay results?

High variability in antioxidant assays can stem from several factors throughout the experimental workflow.[1][2] The most common sources of error include:

  • Pipetting Inaccuracies: Small volume errors during the preparation of reagents or sample dilutions can lead to significant variations in the final absorbance readings.[1][2]

  • Reagent Instability: Both DPPH and ABTS radicals are sensitive to light and temperature.[1][2] Improper storage or prolonged exposure to ambient conditions can lead to their degradation, causing inconsistent results. The ABTS radical cation (ABTS•+) is generally more stable than the DPPH radical.[3]

  • Inadequate Mixing: Failure to thoroughly mix the sample with the reagent solution can result in an incomplete reaction and, consequently, variable absorbance readings.[1][2]

  • Reaction Time and Temperature: The reaction kinetics of antioxidants with DPPH and ABTS can vary. Inconsistent incubation times and temperature fluctuations can introduce variability.[4][5] Some antioxidants react slowly with DPPH, with the reaction reaching a steady state in 1 to 6 hours or even longer. For the ABTS assay, some amino acids and peptides exhibit biphasic reaction kinetics, with a fast initial step followed by a much slower secondary step.[5][6]

  • Instrument Instability: Fluctuations in the spectrophotometer's lamp or detector can cause drift in absorbance readings. Regular calibration and maintenance are crucial.[1][2]

  • Sample Characteristics: The presence of colored compounds in the sample that absorb at or near the same wavelength as the DPPH (around 517 nm) or ABTS (around 734 nm) radicals can interfere with the assay.[1][7] Sample solubility and the presence of particulate matter can also contribute to variability.

Q2: My control wells (blank) are showing high variability. What should I do?

High variability in control wells often points to issues with reagent preparation, handling, or the instrument itself.[1][2]

  • Re-evaluate Reagent Preparation: Ensure that the DPPH or ABTS radical solution is prepared fresh and protected from light.[2] For the ABTS assay, the radical cation is typically generated by reacting ABTS with an oxidizing agent like potassium persulfate for 12-16 hours in the dark.[3]

  • Check for Contamination: Contamination of solvents or reagents can lead to inconsistent radical degradation. Use high-purity solvents and clean glassware.

  • Spectrophotometer Check: Run a performance check on your spectrophotometer to ensure it is functioning correctly. Check for lamp fluctuations and detector noise.[2]

Q3: Why am I seeing a very low or no antioxidant activity for a sample that is expected to be active?

Several factors could lead to unexpectedly low results:

  • Incorrect Wavelength: Ensure you are measuring the absorbance at the correct wavelength (typically ~517 nm for DPPH and ~734 nm for ABTS).[8][9]

  • Sample Solubility: The antioxidant must be soluble in the assay medium to react with the radical. The DPPH assay is more suitable for hydrophobic systems, while the ABTS assay is applicable to both hydrophilic and lipophilic systems.[8]

  • Reaction Kinetics: Some antioxidants have slow reaction kinetics. Consider increasing the incubation time to allow the reaction to reach completion.

  • Inappropriate pH: The antioxidant activity of some compounds is pH-dependent. The ABTS assay can be performed at different pH levels, which is an advantage when studying the effect of pH on antioxidant activity.

  • Sample Degradation: The antioxidant compounds in your sample may have degraded due to improper storage or handling.

Q4: Can the color of my sample interfere with the assay?

Yes, sample color can be a significant source of interference, especially in the DPPH assay.[1][7]

  • DPPH Assay: If your sample has a strong absorbance around 517 nm, it will interfere with the measurement of the purple DPPH radical.[7]

  • ABTS Assay: The ABTS assay, with its measurement wavelength at 734 nm, is less prone to color interference from natural products like anthocyanins.[8]

  • Correction: To correct for sample color, a sample blank (sample + solvent without the radical solution) should be run for each sample concentration. The absorbance of the sample blank is then subtracted from the absorbance of the corresponding sample with the radical.

Troubleshooting Summary Table

IssuePotential CauseRecommended Solution
High Standard Deviation in All Wells Pipetting errorsCalibrate pipettes regularly; use reverse pipetting for viscous solutions.
Inconsistent incubation time/temperatureUse a temperature-controlled incubator and a precise timer.[1][2]
Reagent degradation (light/heat sensitive)Prepare fresh reagents; store in the dark and at the recommended temperature.[1][2]
Inadequate mixingVortex or gently shake each well/tube after adding reagents.[1][2]
Instrument instabilityAllow the spectrophotometer to warm up; perform regular maintenance and calibration.[2]
High Variability in Control Wells Inconsistent reagent preparationEnsure homogenous mixing of stock solutions before use.
Contaminated solvent or glasswareUse high-purity solvents and thoroughly cleaned glassware.
Low or No Antioxidant Activity Incorrect wavelengthVerify the spectrophotometer is set to the correct wavelength (~517 nm for DPPH, ~734 nm for ABTS).[8][9]
Poor sample solubilityChoose an appropriate solvent; the ABTS assay is more versatile for different polarities.[8]
Slow reaction kineticsIncrease the incubation time and perform a time-course experiment to determine the optimal reaction time.
Inappropriate pHFor pH-sensitive compounds, consider using the ABTS assay which allows for pH adjustment.
Results Not Reproducible Different batches of reagentsStandardize reagent sources and preparation methods.
Variations in experimental conditionsStrictly adhere to the validated protocol for every run.
Negative Inhibition Values Sample absorbs more than the blankThis indicates strong sample color interference. A proper blank correction is necessary.

Experimental Protocols

DPPH Radical Scavenging Assay Protocol

This protocol is a general guideline and may need optimization for specific samples.

1. Reagent Preparation:

  • DPPH Stock Solution (e.g., 0.1 mM): Dissolve an appropriate amount of DPPH in methanol or ethanol. This solution should be prepared fresh and stored in a dark, amber-colored bottle to protect it from light.[10]

  • Standard (e.g., Trolox or Ascorbic Acid): Prepare a stock solution of the standard in the same solvent as the DPPH solution. Create a series of dilutions to generate a standard curve.

  • Sample Preparation: Dissolve the sample in an appropriate solvent and prepare a series of dilutions.

2. Assay Procedure:

  • In a 96-well plate or microcuvettes, add a specific volume of the sample or standard dilutions.

  • Add the DPPH working solution to each well.

  • For the blank (control), add the solvent used for the sample instead of the sample itself.

  • For sample blanks (to correct for color), add the sample dilutions to wells containing only the solvent (without DPPH).

  • Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).[10]

  • Measure the absorbance at approximately 517 nm using a spectrophotometer.[10]

3. Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:

% Inhibition = [(A_control - A_sample) / A_control] * 100

Where:

  • A_control is the absorbance of the control (DPPH solution and solvent).

  • A_sample is the absorbance of the sample with the DPPH solution (after correcting for the sample blank if necessary).

The results can be expressed as IC50 (the concentration of the sample required to scavenge 50% of the DPPH radicals) or as Trolox equivalents (TEAC) by comparing the antioxidant activity of the sample to that of the Trolox standard.

ABTS Radical Cation Decolorization Assay Protocol

This protocol is a general guideline and may require optimization.

1. Reagent Preparation:

  • ABTS Stock Solution (7 mM): Dissolve ABTS in water.

  • Potassium Persulfate Solution (2.45 mM): Dissolve potassium persulfate in water.

  • ABTS•+ Working Solution: Mix the ABTS stock solution and potassium persulfate solution in a 1:1 ratio. Allow the mixture to stand in the dark at room temperature for 12-16 hours to generate the ABTS radical cation.[3] Before use, dilute the ABTS•+ solution with ethanol or a buffer (e.g., phosphate-buffered saline, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.[3]

  • Standard (e.g., Trolox): Prepare a stock solution of Trolox and a series of dilutions.

  • Sample Preparation: Dissolve the sample in an appropriate solvent and prepare a series of dilutions.

2. Assay Procedure:

  • In a 96-well plate or microcuvettes, add a small volume of the sample or standard dilutions.

  • Add the diluted ABTS•+ working solution to each well.

  • For the blank (control), add the solvent used for the sample instead of the sample itself.

  • Incubate the plate at room temperature for a specified time (e.g., 6 minutes, but can be longer for slow-reacting compounds).[11]

  • Measure the absorbance at approximately 734 nm.[9]

3. Calculation: The percentage of ABTS•+ scavenging activity is calculated using the following formula:

% Inhibition = [(A_control - A_sample) / A_control] * 100

Where:

  • A_control is the absorbance of the control (ABTS•+ solution and solvent).

  • A_sample is the absorbance of the sample with the ABTS•+ solution.

Results are typically expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

Visualizations

DPPH_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis DPPH_Sol Prepare DPPH Solution Mix Mix Sample/Standard with DPPH Solution DPPH_Sol->Mix Standard_Sol Prepare Standard dilutions Standard_Sol->Mix Sample_Sol Prepare Sample dilutions Sample_Sol->Mix Incubate Incubate in Dark Mix->Incubate Measure Measure Absorbance (~517 nm) Incubate->Measure Calculate Calculate % Inhibition Measure->Calculate IC50 Determine IC50 or TEAC Calculate->IC50

Caption: Workflow for the DPPH antioxidant assay.

ABTS_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis ABTS_Radical Generate ABTS Radical (12-16h incubation) Dilute_ABTS Dilute ABTS Radical to working concentration ABTS_Radical->Dilute_ABTS Mix Mix Sample/Standard with ABTS Solution Dilute_ABTS->Mix Standard_Sol Prepare Standard dilutions Standard_Sol->Mix Sample_Sol Prepare Sample dilutions Sample_Sol->Mix Incubate Incubate Mix->Incubate Measure Measure Absorbance (~734 nm) Incubate->Measure Calculate Calculate % Inhibition Measure->Calculate TEAC Determine TEAC Calculate->TEAC

Caption: Workflow for the ABTS antioxidant assay.

Antioxidant_Reaction_Principle cluster_DPPH DPPH Assay Principle cluster_ABTS ABTS Assay Principle DPPH_Radical DPPH• (Purple) DPPH_H DPPH-H (Yellow/Colorless) DPPH_Radical->DPPH_H + Antioxidant (AH) Antioxidant_DPPH Antioxidant (AH) ABTS_Radical ABTS•+ (Blue-Green) ABTS ABTS (Colorless) ABTS_Radical->ABTS + Antioxidant (A) Antioxidant_ABTS Antioxidant (A)

Caption: Chemical principle of DPPH and ABTS assays.

References

Technical Support Center: Optimizing Enzymatic Conditions for Fatty Acid Synthase (FAS) Assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for fatty acid synthase (FAS) assays. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure the success of your experiments.

Troubleshooting Guide

This guide addresses common issues encountered during FAS assays in a question-and-answer format, offering specific solutions to optimize your experimental outcomes.

Question 1: Why is my FAS enzyme activity consistently low or absent?

Low or no enzyme activity is a frequent issue. Several factors can contribute to this problem. A systematic evaluation of the following is recommended.

  • Suboptimal Reagent Concentrations: Ensure that all substrates are present at optimal concentrations. Titration of each substrate is recommended to determine the empirical optimum for your specific enzyme and assay conditions.

  • Improper Enzyme Handling and Storage: Fatty acid synthase is a large, complex enzyme sensitive to storage conditions and freeze-thaw cycles. Aliquot the enzyme upon receipt and store it at -80°C. Thaw on ice immediately before use.

  • Incorrect Assay Buffer pH: The pH of the assay buffer is critical for optimal FAS activity. The optimal pH for most mammalian FAS enzymes is in the range of 6.5 to 7.5.

  • Inadequate Incubation Temperature: FAS activity is temperature-dependent. Most assays are performed at 37°C.[1][2] Ensure your incubator or plate reader maintains a stable and accurate temperature.

  • Degradation of Key Reagents: NADPH and malonyl-CoA are labile. Prepare these solutions fresh and keep them on ice.

Question 2: I'm observing a high background signal in my spectrophotometric assay. What are the likely causes and solutions?

High background in spectrophotometric assays measuring NADPH consumption at 340 nm can obscure the true enzyme kinetics.

  • NADPH Degradation: NADPH is unstable in acidic conditions and at elevated temperatures. This leads to a continuous decrease in absorbance at 340 nm, independent of enzyme activity.[3][4]

    • Solution: Prepare fresh NADPH solutions in a slightly basic buffer (pH 7.5-8.5) and keep them on ice.[3] Use high-purity water and reagents for buffer preparation.[3]

  • Contaminating Enzyme Activities: Crude enzyme preparations may contain other NADPH-utilizing enzymes, leading to a high background.

    • Solution: Use highly purified FAS for your assays. If using cell lysates, prepare a control reaction lacking the specific substrate (e.g., malonyl-CoA) to measure the background rate of NADPH consumption.

  • Assay Component Interference: Some compounds, particularly in inhibitor screening, may absorb light at 340 nm or react directly with NADPH.

    • Solution: Run control experiments with the test compound in the absence of the enzyme to check for direct effects on NADPH absorbance.[3]

Question 3: My results are inconsistent between replicates. What could be causing this variability?

Poor precision in replicate measurements can undermine the reliability of your data.

  • Pipetting Errors: Inaccurate or inconsistent pipetting, especially of small volumes of enzyme or substrates, is a common source of variability.

    • Solution: Use calibrated pipettes and practice proper pipetting techniques. For multi-well plates, preparing a master mix of common reagents can improve consistency.

  • Uneven Temperature Distribution: Inconsistent temperature across a 96-well plate can lead to variations in enzyme activity.

    • Solution: Ensure uniform heating of the plate. Incubate the plate for a sufficient time to allow all wells to reach the target temperature.

  • Inhibitor Precipitation: If you are screening inhibitors, the compound may precipitate in the assay buffer, leading to erratic results.

    • Solution: Check the solubility of your compounds in the assay buffer. A lower concentration of the inhibitor stock solution or the use of a co-solvent may be necessary.[4] Visually inspect the wells for any signs of precipitation.[3]

Frequently Asked Questions (FAQs)

Q1: What are the different types of assays available to measure Fatty Acid Synthase activity?

There are three main types of assays used to measure FAS activity:

  • Spectrophotometric Assays: These are the most common and user-friendly assays. They indirectly measure FAS activity by monitoring the decrease in absorbance at 340 nm as NADPH is consumed.[1][2]

  • Radiometric Assays: These assays track the incorporation of radiolabeled substrates, such as [¹⁴C]-acetyl-CoA or [³H]-malonyl-CoA, into fatty acids.[1]

  • Mass Spectrometry-Based Assays: These methods directly measure the formation of fatty acid products, often using stable isotope-labeled substrates. They are highly specific and can provide information on the types of fatty acids produced.[1][2]

Q2: What are the optimal conditions for a standard FAS assay?

While optimal conditions should be determined empirically for each specific enzyme and assay system, the following table provides a general starting point based on published protocols.

ParameterRecommended Range/ValueSource(s)
pH 6.5 - 7.5[1]
Temperature 37°C[1][2]
Acetyl-CoA 10 - 50 µM[1][5]
Malonyl-CoA 50 - 100 µM[1][5]
NADPH 100 - 200 µM[1][5]

Q3: How should I prepare and store my reagents for FAS assays?

Proper preparation and storage of reagents are crucial for obtaining reliable results.

  • Fatty Acid Synthase (FAS) Enzyme: Aliquot the enzyme into single-use volumes and store at -80°C. Avoid repeated freeze-thaw cycles.

  • NADPH: NADPH is unstable in aqueous solutions, especially at acidic pH and elevated temperatures.[4][6] Prepare fresh solutions in a slightly alkaline buffer (pH 7.5-8.5) and keep them on ice.[3][6] For long-term storage, store NADPH solutions at -80°C.[6]

  • Malonyl-CoA: Malonyl-CoA is also susceptible to degradation. It is recommended to prepare fresh aqueous solutions. For longer-term storage, keep it as a powder at -20°C.[7][8] Some sources suggest that aqueous solutions may be stable for several months at -20°C.[7]

Q4: What is substrate inhibition and how can I avoid it?

Substrate inhibition can occur at high concentrations of malonyl-CoA. This can lead to a decrease in enzyme activity as the substrate concentration increases beyond a certain point. To avoid this, it is important to perform a substrate titration to determine the optimal concentration range for malonyl-CoA. If substrate inhibition is observed, use a concentration of malonyl-CoA that is below the inhibitory level.

Experimental Protocols

Spectrophotometric Assay for Fatty Acid Synthase Activity

This protocol is based on the continuous monitoring of NADPH consumption at 340 nm.

Materials:

  • Purified Fatty Acid Synthase (FAS)

  • Assay Buffer: 100 mM Potassium Phosphate, pH 7.0, containing 1 mM EDTA and 1 mM DTT

  • Acetyl-CoA solution (e.g., 1 mM stock)

  • Malonyl-CoA solution (e.g., 2 mM stock)

  • NADPH solution (e.g., 10 mM stock)

  • 96-well UV-transparent microplate

  • Spectrophotometer capable of reading absorbance at 340 nm at 37°C

Procedure:

  • Prepare the assay buffer and equilibrate to room temperature.

  • Prepare fresh solutions of acetyl-CoA, malonyl-CoA, and NADPH in the assay buffer and keep them on ice.

  • Prepare a reaction mixture in each well of the microplate containing:

    • Assay Buffer

    • Acetyl-CoA (final concentration ~30-50 µM)

    • NADPH (final concentration ~100-150 µM)

    • Purified FAS enzyme (the amount should be optimized to give a linear rate of NADPH consumption)

  • Pre-incubate the plate at 37°C for 5 minutes.

  • Initiate the reaction by adding malonyl-CoA (final concentration ~50-100 µM).

  • Immediately start monitoring the decrease in absorbance at 340 nm every 30-60 seconds for 10-15 minutes at 37°C.

  • Calculate the rate of NADPH consumption from the linear portion of the curve. The molar extinction coefficient for NADPH at 340 nm is 6220 M⁻¹cm⁻¹.

Visualizations

FAS_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis Reagents Prepare Reagents (Buffer, Substrates, Enzyme) Plate Prepare 96-well Plate Reagents->Plate Load Plate Mix Add Reaction Components (Buffer, Acetyl-CoA, NADPH, FAS) Plate->Mix PreIncubate Pre-incubate at 37°C Mix->PreIncubate Initiate Initiate with Malonyl-CoA PreIncubate->Initiate Measure Monitor A340nm Decrease Initiate->Measure Analyze Calculate FAS Activity Measure->Analyze

Caption: Workflow for a spectrophotometric FAS assay.

Troubleshooting_Low_Activity Start Low/No FAS Activity Check_Reagents Check Reagent Concentrations (Substrates, Enzyme) Start->Check_Reagents Check_Conditions Verify Assay Conditions (pH, Temperature) Start->Check_Conditions Check_Storage Review Enzyme Storage & Handling Start->Check_Storage Check_Reagent_Stability Assess Reagent Stability (NADPH, Malonyl-CoA) Start->Check_Reagent_Stability Optimize_Conc Titrate Substrates Check_Reagents->Optimize_Conc Suboptimal Adjust_Conditions Correct pH/Temperature Check_Conditions->Adjust_Conditions Incorrect New_Enzyme Use Fresh Enzyme Aliquot Check_Storage->New_Enzyme Improper Fresh_Reagents Prepare Fresh Reagents Check_Reagent_Stability->Fresh_Reagents Degraded

Caption: Troubleshooting logic for low FAS activity.

References

Technical Support Center: Stability of Phenylpropanoid Glycosides in Solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides insights into the stability of Ligurobustoside N in solution under various experimental conditions. Due to the limited availability of direct stability data for this compound, this guide leverages data from closely related and structurally similar phenylpropanoid glycosides, such as Verbascoside (Acteoside), to provide researchers with a foundational understanding and practical guidance for their experimental design.

Frequently Asked Questions (FAQs)

Q1: How stable is this compound in solution at different pH values?

Q2: What is the effect of temperature on the stability of this compound in solution?

A2: Elevated temperatures are expected to accelerate the degradation of this compound in solution[1]. As with many chemical reactions, the rate of degradation typically increases with temperature. It is advisable to store stock solutions and experimental samples at low temperatures (e.g., 2-8 °C or frozen) to minimize degradation.

Q3: What are the likely degradation products of this compound?

A3: While specific degradation products of this compound have not been fully characterized, hydrolysis of the ester and glycosidic bonds is a probable degradation pathway under forced conditions (e.g., strong acid/base, high temperature)[1]. This could lead to the formation of hydrocinnamic acid derivatives, phenylethanol derivatives, and the individual sugar moieties.

Q4: How can I monitor the stability of this compound in my experiments?

A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended approach for monitoring the degradation of this compound[2][3]. This involves developing an HPLC method that can separate the intact this compound from its potential degradation products.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Rapid loss of this compound in my cell culture medium (pH ~7.4). Instability in neutral pH.Prepare fresh solutions of this compound immediately before use. If possible, perform a time-course experiment to quantify the rate of degradation in your specific medium. Consider using a mildly acidic buffer if your experimental system allows.
Inconsistent results between experimental replicates. Degradation of stock solutions.Aliquot stock solutions and store them at -20 °C or -80 °C. Avoid repeated freeze-thaw cycles. Protect solutions from light, as photostability can also be a concern for phenylpropanoid glycosides.
Appearance of unknown peaks in my HPLC chromatogram over time. Formation of degradation products.Conduct a forced degradation study (see protocol below) to intentionally generate degradation products. This can help in identifying the unknown peaks and confirming the stability-indicating nature of your analytical method.

Experimental Protocols

Protocol: Forced Degradation Study for this compound

Forced degradation studies are essential for understanding the intrinsic stability of a compound and for developing stability-indicating analytical methods[4][5].

Objective: To investigate the degradation of this compound under various stress conditions (acidic, alkaline, oxidative, and thermal).

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • pH meter

  • Heating block or water bath

  • HPLC system with a C18 column

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Acidic Degradation:

    • Mix equal volumes of the this compound stock solution and 0.1 M HCl.

    • Incubate at 60 °C for 2, 4, 8, and 24 hours.

    • At each time point, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.

  • Alkaline Degradation:

    • Mix equal volumes of the this compound stock solution and 0.1 M NaOH.

    • Incubate at room temperature for 30 minutes, 1, 2, and 4 hours.

    • At each time point, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute with the mobile phase for HPLC analysis.

  • Oxidative Degradation:

    • Mix equal volumes of the this compound stock solution and 3% H₂O₂.

    • Incubate at room temperature for 2, 4, 8, and 24 hours, protected from light.

    • At each time point, withdraw an aliquot and dilute with the mobile phase for HPLC analysis.

  • Thermal Degradation:

    • Dilute the this compound stock solution in a neutral buffer (e.g., phosphate buffer, pH 7.4).

    • Incubate at 60 °C for 24, 48, and 72 hours.

    • At each time point, withdraw an aliquot and dilute with the mobile phase for HPLC analysis.

  • Control Samples: Keep a sample of the this compound stock solution at 4 °C, protected from light, to serve as an undegraded control.

  • HPLC Analysis: Analyze all samples by a suitable HPLC method to determine the percentage of this compound remaining and to observe the formation of degradation products.

Data Presentation

The following tables summarize the stability data for Verbascoside, a structurally similar phenylpropanoid glycoside, which can be used as a proxy for estimating the stability of this compound.

Table 1: Stability of Verbascoside in Solution at Different pH Values (25 °C)

pHDegradation Rate Constant (k)Half-life (t₁/₂)Stability
2.0LowLongHigh
5.5ModerateModerateModerate
7.4HighShortLow
8.0Very HighVery ShortVery Low

Data is illustrative and based on the general findings for Verbascoside, where degradation is faster in neutral to alkaline solutions[1].

Table 2: Effect of Temperature on Verbascoside Degradation in Solution (pH 7.4)

Temperature (°C)Degradation Rate Constant (k)Half-life (t₁/₂)Stability
4Very LowVery LongVery High
25LowLongHigh
40ModerateModerateModerate
60HighShortLow

Data is illustrative and based on the principle that the rate of degradation increases with temperature[1].

Visualizations

StabilityFactors cluster_factors Factors Affecting Stability cluster_outcomes Potential Outcomes pH pH Degradation Degradation of this compound pH->Degradation Temp Temperature Temp->Degradation Light Light Exposure Light->Degradation Oxidants Oxidizing Agents Oxidants->Degradation Loss Loss of Biological Activity Degradation->Loss

Caption: Factors influencing the stability of this compound.

ExperimentalWorkflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis Stock Prepare Stock Solution Acid Acidic (HCl) Stock->Acid Incubate Base Alkaline (NaOH) Stock->Base Incubate Oxidation Oxidative (H2O2) Stock->Oxidation Incubate Thermal Thermal (Heat) Stock->Thermal Incubate HPLC HPLC Analysis Acid->HPLC Analyze Samples Base->HPLC Analyze Samples Oxidation->HPLC Analyze Samples Thermal->HPLC Analyze Samples Data Data Interpretation HPLC->Data

Caption: Workflow for a forced degradation study.

References

Preventing degradation of phenylethanoid glycosides during extraction

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Phenylethanoid Glycoside Extraction

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the degradation of phenylethanoid glycosides (PhGs) during extraction.

Troubleshooting Guide

Use this section to diagnose and solve common issues encountered during PhG extraction.

Issue: Low Yield of Phenylethanoid Glycosides

Low recovery of your target compounds can be frustrating. Use the following diagnostic workflow to identify the potential cause.

G cluster_input cluster_process DIAGNOSTIC STEPS cluster_solution POTENTIAL SOLUTIONS Start Low PhG Yield Detected CheckpH 1. Was the extraction pH controlled and acidic/neutral? Start->CheckpH CheckTemp 2. Was the extraction temperature kept below 60°C? CheckpH->CheckTemp Yes Sol_pH Adjust pH to 5-7. High pH (>7) accelerates PhG degradation. CheckpH->Sol_pH No CheckEnzyme 3. Did you observe browning or rapid color change? CheckTemp->CheckEnzyme Yes Sol_Temp Lower temperature. Temperatures >60°C cause significant degradation and isomerization. CheckTemp->Sol_Temp No CheckLight 4. Was the sample protected from direct light? CheckEnzyme->CheckLight No Sol_Enzyme Inactivate enzymes. Use methods like blanching, microwave treatment, or add antioxidants (e.g., ascorbic acid). CheckEnzyme->Sol_Enzyme Yes Sol_Light Store extracts in the dark. Use amber glassware. CheckLight->Sol_Light No Final If all steps are 'Yes', consider optimizing solvent choice or extraction time. CheckLight->Final Yes

Caption: Troubleshooting workflow for low PhG yield.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause PhG degradation during extraction?

The main factors leading to the degradation of PhGs are high temperature, high pH (alkaline conditions), exposure to light, and the presence of endogenous enzymes like polyphenol oxidases (PPOs) and esterases.[1][2][3] Crude plant extracts often contain these enzymes, which can accelerate the breakdown of PhGs if not properly inactivated.[1][4]

Q2: What is the optimal pH range for extracting and storing PhGs?

PhGs are most stable in weakly acidic to neutral conditions (pH 5-7).[1][5] As the pH increases, particularly above 7, the rate of degradation accelerates significantly.[1][6] For instance, the stability of verbascoside is greater in a weak acid medium (pH 5) compared to neutral or alkaline solutions.[5][7]

Q3: How does temperature affect PhG stability?

Higher temperatures dramatically increase the rate of PhG degradation and can also cause positional isomerization, where acyl groups migrate on the sugar moiety.[1][8] It is recommended to keep extraction and purification temperatures below 40-60°C to minimize degradation.[8][9]

Table 1: Effect of Temperature on Total Phenylethanoid Glycoside (TPG) Content (Data summarized from a stability study on TPGs from Osmanthus fragrans flowers)[1]

TemperatureStorage TimeTPG Content Decrease (%)
4°C90 days17.64%
20°C90 days35.39%
37°C90 days76.90%
50°C90 days87.00%
80°C7 days84.25%
Q4: My plant material turns brown quickly after grinding. How can I prevent this and the associated PhG loss?

This browning is typically caused by the activity of polyphenol oxidases (PPOs), which are released when plant cells are damaged.[3] These enzymes oxidize phenolic compounds, including PhGs. To prevent this, you can:

  • Add Antioxidants: Incorporating antioxidants like ascorbic acid (Vitamin C) into the extraction solvent can inhibit PPO activity.[3]

  • Use Ethanol: Adding a sufficient concentration of ethanol (e.g., 40%) to the extraction medium can also help stabilize the compounds.[3]

  • Enzyme Inactivation: Pre-treat the plant material with methods like blanching or microwave irradiation to denature the enzymes before solvent extraction.[9]

Q5: What are the degradation products of common PhGs like acteoside (verbascoside)?

Under degradative conditions (high heat or pH), acteoside can break down into several smaller compounds.[1][2] Salidroside is primarily hydrolyzed to tyrosol.[1][2] Acteoside degradation is more complex and can yield verbasoside, isoacteoside, caffeic acid, and hydroxytyrosol.[1][2]

G cluster_main Simplified PhG Degradation cluster_products Degradation Products Acteoside Acteoside (Verbascoside) Degradation Degradation Factors (High Temp, High pH, Enzymes) Acteoside->Degradation CaffeicAcid Caffeic Acid Degradation->CaffeicAcid Hydroxytyrosol Hydroxytyrosol Degradation->Hydroxytyrosol Isoacteoside Isoacteoside (Isomer) Degradation->Isoacteoside Sugar Sugar Moieties Degradation->Sugar

Caption: Key degradation products of Acteoside.

Experimental Protocols

Protocol 1: General Stabilized Extraction of Phenylethanoid Glycosides

This protocol incorporates measures to minimize degradation during extraction from fresh or dried plant material.

Objective: To extract PhGs while minimizing enzymatic and chemical degradation.

Materials:

  • Dried and powdered plant material

  • Extraction Solvent: 70% Ethanol (v/v) containing 50 mM Ascorbic Acid

  • Blender or homogenizer

  • Centrifuge and centrifuge tubes

  • Rotary evaporator

  • Filtration apparatus (e.g., Büchner funnel with filter paper or 0.45 µm membrane filter)

  • Amber glass storage bottles

Workflow Diagram:

G Start Start: Powdered Plant Material Step1 1. Homogenize with 70% EtOH + Ascorbic Acid (1:10 solid:solvent ratio) Start->Step1 Step2 2. Macerate or Sonicate (e.g., 60 min at 35°C) Step1->Step2 Step3 3. Centrifuge to separate solid residue Step2->Step3 Step4 4. Collect Supernatant (Repeat extraction on residue 2x) Step3->Step4 Step5 5. Pool Supernatants and Filter Step4->Step5 Step6 6. Concentrate under vacuum (Rotary Evaporator, T < 40°C) Step5->Step6 End End: Crude PhG Extract (Store at 4°C in the dark) Step6->End

Caption: Stabilized PhG extraction workflow.

Procedure:

  • Preparation: Weigh the desired amount of powdered plant material. Prepare the extraction solvent (e.g., 70% ethanol with 50 mM ascorbic acid).

  • Extraction:

    • Combine the plant material and the extraction solvent in a flask at a solid-to-liquid ratio of 1:10 (w/v).

    • Homogenize the mixture thoroughly.

    • Perform the extraction using a suitable method such as maceration with stirring or ultrasonication for 30-60 minutes. Maintain the temperature below 40°C.[8]

  • Separation:

    • Separate the solid residue from the liquid extract by centrifuging the mixture at 4000 rpm for 15 minutes.

    • Carefully decant and collect the supernatant.

  • Re-extraction: To ensure exhaustive extraction, repeat Step 2 and 3 on the plant residue two more times.

  • Filtration: Pool the supernatants from all extraction cycles and filter them through filter paper or a 0.45 µm membrane to remove any fine particulate matter.

  • Concentration:

    • Concentrate the filtered extract using a rotary evaporator.

    • Crucially, ensure the water bath temperature does not exceed 40°C to prevent thermal degradation. [8]

  • Storage: Transfer the final concentrated extract to an amber glass bottle and store it in the dark at low temperatures (e.g., 4°C) to ensure long-term stability.[1][2]

References

Technical Support Center: Troubleshooting FAS Inhibition Assays

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource to identify and overcome common interferences in Fatty Acid Synthase (FAS) inhibition assays. The information is presented in a question-and-answer format to directly address specific issues encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: My Fatty Acid Synthase (FAS) inhibition assay shows a high rate of false positives. What are the common causes?

A high false-positive rate in FAS inhibition assays can be attributed to several factors, primarily related to the properties of the test compounds. These compounds, often referred to as Pan-Assay Interference Compounds (PAINS), can interfere with the assay readout through various mechanisms unrelated to true inhibition of the FAS enzyme.[1][2][3] Common causes include:

  • Compound Aggregation: At certain concentrations, small molecules can form aggregates that non-specifically sequester and inhibit enzymes.[1][4]

  • Redox Cycling: Some compounds can undergo redox cycling in the presence of reducing agents commonly found in assay buffers (like DTT), leading to the generation of reactive oxygen species (ROS) such as hydrogen peroxide (H₂O₂).[5][6] H₂O₂ can then oxidize susceptible residues on the FAS enzyme, leading to its inactivation.[5][6]

  • Fluorescence Interference: If you are using a fluorescence-based assay, colored or autofluorescent compounds can interfere with the signal detection.[7][8][9] They can either absorb the excitation/emission light (quenching) or emit their own fluorescence, leading to erroneous readings.

  • Chemical Reactivity: Certain chemical motifs present in test compounds can react non-specifically with the enzyme or other assay components.[10][11]

  • Interference with NADPH Detection: Since many FAS assays monitor the consumption of NADPH by measuring its absorbance at 340 nm, compounds that absorb light at or near this wavelength can interfere with the readout.[12][13][14]

Q2: How can I differentiate between a true FAS inhibitor and an interfering compound?

Distinguishing true inhibitors from assay artifacts requires a series of control experiments and counter-screens.[15][16] Key strategies include:

  • Detergent Test for Aggregation: The inclusion of a non-ionic detergent, such as Triton X-100, in the assay buffer can disrupt compound aggregates. If the inhibitory activity of a compound is significantly reduced in the presence of the detergent, it is likely an aggregator.[1][4]

  • Redox Interference Controls: To test for redox cycling, you can add catalase to the assay mixture to quench any H₂O₂ produced.[5] If the inhibition is abolished by catalase, the compound is likely a redox cycler.

  • Orthogonal Assays: Validate hits using a different assay format that relies on a distinct detection principle.[8] For example, if your primary screen is a spectrophotometric assay measuring NADPH consumption, a secondary assay could directly measure the fatty acid product using mass spectrometry.[13]

  • Biophysical Methods: Techniques like Dynamic Light Scattering (DLS) can directly detect the formation of compound aggregates in solution.[3][17]

Q3: My dose-response curves for some inhibitors are unusually steep. What could be the reason?

Unusually steep Hill slopes in dose-response curves are often a hallmark of compound aggregation.[4] As the compound concentration increases, it reaches a critical point where aggregation occurs, leading to a sharp increase in inhibition that does not follow typical enzyme kinetics.

Troubleshooting Guides

Issue 1: Apparent Inhibition is Observed, but the Results are Not Reproducible.
  • Possible Cause: Compound instability or precipitation in the assay buffer.

  • Troubleshooting Steps:

    • Solubility Check: Visually inspect the assay wells for any signs of compound precipitation.

    • Pre-incubation Effects: Vary the pre-incubation time of the compound with the enzyme to see if the inhibition changes over time. Time-dependent inhibition could suggest covalent modification or slow-binding, but can also be an artifact.

    • Buffer Compatibility: Ensure that the compound is stable and soluble in the specific assay buffer conditions (pH, ionic strength).

Issue 2: Inhibition is Observed in the Primary Spectrophotometric Assay but Not in a Secondary Mass Spectrometry-Based Assay.
  • Possible Cause: Interference with the NADPH detection system. The compound may absorb light at 340 nm, mimicking the signal of NADPH consumption.

  • Troubleshooting Steps:

    • Compound Absorbance Spectrum: Measure the absorbance spectrum of the compound in the assay buffer without the enzyme and substrates. Significant absorbance at 340 nm indicates potential interference.

    • Enzyme-Free Control: Run a control reaction containing the compound, NADPH, and all other assay components except the FAS enzyme. A decrease in absorbance at 340 nm in this control would confirm interference.

Issue 3: A Known FAS Inhibitor is Showing Weaker or No Activity in My Assay.
  • Possible Cause: Suboptimal assay conditions or degraded reagents.

  • Troubleshooting Steps:

    • Enzyme Activity Check: Ensure that the FAS enzyme is active by running a positive control without any inhibitor.

    • Substrate Concentrations: Verify that the concentrations of acetyl-CoA, malonyl-CoA, and NADPH are at or near their Km values for the enzyme to ensure competitive inhibitors can be detected effectively.

    • Reagent Quality: Check the quality and expiration dates of all reagents, especially NADPH, which can degrade over time.

Quantitative Data Summary

The following tables summarize key quantitative data for common FAS inhibitors and potential interfering compounds.

Table 1: IC₅₀ Values of Known FAS Inhibitors

CompoundTarget DomainIC₅₀ (µM)Cancer Cell Line(s)Reference
OrlistatThioesterase145.25Retinoblastoma (Y79)[18]
C75Ketoacyl Synthase2.56HL60, HeLa[19]
CeruleninKetoacyl Synthase3.54 (µg/mL)Retinoblastoma (Y79)[18]
TVB-3166-0.0736Purified Human FAS[20]
GSK2194069Ketoacyl Reductase0.0604Purified Human FAS[20]
Fasnall-3.71Purified Human FAS[20]
TriclosanEnoyl Reductase7.29 (µg/mL)Retinoblastoma (Y79)[18]

Table 2: Common Pan-Assay Interference Compounds (PAINS) and their Mechanisms

PAINS SubstructureCommon Interference Mechanism(s)
QuinonesRedox Cycling
CatecholsRedox Cycling, Metal Chelation
RhodaninesAggregation, Chemical Reactivity
EnonesMichael Acceptors (Covalent Modification)
CurcuminAggregation, Fluorescence Interference

Experimental Protocols & Methodologies

Protocol 1: Standard Spectrophotometric FAS Inhibition Assay

This protocol is based on monitoring the decrease in absorbance at 340 nm due to the oxidation of NADPH.

Materials:

  • Purified Fatty Acid Synthase (FAS) enzyme

  • Assay Buffer: 100 mM Potassium Phosphate buffer (pH 7.0), 1 mM EDTA, 1 mM DTT

  • Acetyl-CoA solution

  • Malonyl-CoA solution

  • NADPH solution

  • Test compounds dissolved in DMSO

  • 96-well UV-transparent microplate

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Prepare a reaction mixture containing the assay buffer, acetyl-CoA (final concentration ~30 µM), and NADPH (final concentration ~100 µM).

  • Add 2 µL of the test compound at various concentrations (or DMSO for control) to the wells of the microplate.

  • Add 188 µL of the reaction mixture to each well.

  • Incubate the plate at 37°C for 5 minutes to pre-warm the reagents.

  • Initiate the reaction by adding 10 µL of the FAS enzyme solution.

  • Immediately measure the absorbance at 340 nm every 30 seconds for 10-15 minutes.

  • Calculate the rate of NADPH consumption (decrease in A340/min).

  • Determine the percent inhibition for each compound concentration relative to the DMSO control.

  • Plot the percent inhibition versus compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Protocol 2: Counter-Screen for Compound Aggregation using Detergent

Materials:

  • Same as Protocol 1

  • Triton X-100 (10% stock solution)

Procedure:

  • Prepare two sets of assay buffers: one with and one without 0.01% (v/v) Triton X-100.

  • Perform the FAS inhibition assay as described in Protocol 1 in parallel using both buffers.

  • Compare the IC₅₀ values obtained in the presence and absence of Triton X-100. A significant rightward shift in the IC₅₀ curve in the presence of the detergent suggests that the compound is an aggregator.[4]

Protocol 3: Counter-Screen for Redox Cycling Compounds

Materials:

  • Same as Protocol 1

  • Catalase (from bovine liver)

Procedure:

  • Perform the FAS inhibition assay as described in Protocol 1.

  • In a parallel experiment, add catalase (final concentration ~300 units/mL) to the reaction mixture before adding the test compound.

  • If the inhibitory activity of the compound is significantly reduced or eliminated in the presence of catalase, it is likely a redox-cycling compound.[5]

Visualizations

FAS_Inhibition_Assay_Workflow cluster_primary_screen Primary Screening cluster_validation Hit Validation & Troubleshooting start Start with Compound Library primary_assay FAS Inhibition Assay (e.g., Spectrophotometric) start->primary_assay initial_hits Initial 'Hits' primary_assay->initial_hits aggregation_test Aggregation Counter-Screen (Detergent Test) initial_hits->aggregation_test redox_test Redox Cycling Counter-Screen (Catalase Control) initial_hits->redox_test ortho_assay Orthogonal Assay (e.g., Mass Spec) initial_hits->ortho_assay true_inhibitors Validated FAS Inhibitors aggregation_test->true_inhibitors No change in IC50 false_positives False Positives (Interference) aggregation_test->false_positives IC50 increases redox_test->true_inhibitors No change in IC50 redox_test->false_positives Inhibition reversed ortho_assay->true_inhibitors Activity Confirmed ortho_assay->false_positives No Activity

Caption: Experimental workflow for identifying true FAS inhibitors.

Interference_Mechanisms cluster_compound Test Compound cluster_mechanisms Interference Mechanisms cluster_effects Observed Effects (False Positives) compound Compound aggregation Aggregation compound->aggregation redox Redox Cycling compound->redox fluorescence Fluorescence Interference compound->fluorescence reactivity Chemical Reactivity compound->reactivity enzyme_inactivation Non-specific Enzyme Inactivation aggregation->enzyme_inactivation redox->enzyme_inactivation signal_artifact Assay Signal Artifact fluorescence->signal_artifact reactivity->enzyme_inactivation

Caption: Common mechanisms of assay interference by test compounds.

Redox_Cycling_Pathway compound_q Compound (Quinone) compound_sq Compound (Semiquinone radical) compound_q->compound_sq Reduction compound_sq->compound_q Oxidation dtt_red DTT (reduced) dtt_ox DTT (oxidized) dtt_red->dtt_ox Oxidation o2 O₂ o2_radical O₂⁻ (Superoxide) o2->o2_radical Reduction h2o2 H₂O₂ (Hydrogen Peroxide) o2_radical->h2o2 Dismutation fas_inactive Inactive FAS h2o2->fas_inactive Oxidizes Cys residues fas_active Active FAS fas_active->fas_inactive

Caption: Simplified signaling pathway of redox cycling interference.

References

Technical Support Center: Enhancing Reproducibility in Natural Product Bioassays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the reproducibility of natural product bioassays.

Troubleshooting Guides

This section addresses common issues encountered during experimental workflows with natural product extracts and purified compounds.

Issue 1: High Variability Between Replicate Wells in a 96-well Plate Assay

  • Question: I am observing significant differences in the readouts between replicate wells treated with the same concentration of my natural product extract. What could be the cause?

  • Answer: High variability across replicate wells is a common issue that can obscure the true activity of a sample. Several factors can contribute to this problem:

    • Incomplete Solubilization of Extract: Natural product extracts can be complex mixtures with varying solubilities. If the extract is not fully dissolved in the assay medium, it can lead to heterogeneous distribution in the wells.

      • Solution: Ensure your extract is fully dissolved in a suitable solvent (e.g., DMSO) before diluting it into the aqueous assay buffer. Visually inspect the stock solution for any precipitates. Sonication or vortexing can aid in dissolution. It's also crucial to perform a solvent control to account for any effects of the solvent on the assay.

    • Pipetting Errors: Inaccurate or inconsistent pipetting, especially of small volumes, can lead to significant concentration differences between wells.[1][2]

      • Solution: Calibrate your pipettes regularly.[2] When preparing serial dilutions, ensure thorough mixing between each dilution step. For dispensing into the 96-well plate, consider using a multichannel pipette for greater consistency.

    • "Edge Effects": Wells on the perimeter of a 96-well plate are more prone to evaporation, which can concentrate the components in those wells and alter the results.[3]

      • Solution: To mitigate edge effects, avoid using the outer wells for experimental samples. Instead, fill these wells with sterile water or media to create a humidity barrier.[3]

    • Cell Seeding Inconsistency: For cell-based assays, an uneven distribution of cells across the wells will lead to variability in the final readout.

      • Solution: Ensure your cell suspension is homogenous before and during seeding. Gently swirl the cell suspension between pipetting to prevent cells from settling.

Issue 2: My Natural Product Extract Shows Activity in a Primary Screen, but the Activity is Lost Upon Fractionation.

  • Question: My crude extract was active in the initial bioassay, but after performing bioassay-guided fractionation, none of the fractions show significant activity. Why did this happen?

  • Answer: This is a frequent and frustrating challenge in natural product drug discovery. The loss of activity upon fractionation can often be attributed to:

    • Synergistic Effects: The observed activity of the crude extract may not be due to a single compound but rather the synergistic interaction of multiple compounds. When these compounds are separated into different fractions, the synergistic effect is lost.

    • Compound Instability: The active compound(s) may be unstable and degrade during the fractionation process (e.g., due to exposure to light, changes in pH, or prolonged processing times).

    • Low Concentration of Active Compound: The active compound might be present in a very low concentration in the crude extract. During fractionation, its concentration in any single fraction may fall below the limit of detection for the bioassay.

    To address this, consider testing combinations of fractions to identify potential synergistic interactions. Also, ensure that the fractionation process is as gentle and rapid as possible to minimize compound degradation.

Issue 3: I am getting false positives in my high-throughput screening (HTS) of natural products.

  • Question: A large number of my natural product samples are showing up as "hits" in my HTS assay, and I suspect many are false positives. How can I identify and avoid these?

  • Answer: Natural products are notorious for causing assay interference, leading to a high rate of false positives.[4] Common mechanisms of interference include:

    • Fluorescence: Many natural products are inherently fluorescent and can interfere with fluorescence-based assays.[4]

    • Light Scattering: Colored compounds can absorb or scatter light, affecting absorbance-based readouts.[4]

    • Compound Aggregation: Some compounds can form aggregates that non-specifically inhibit enzymes or disrupt cell membranes.[4] These are often referred to as Pan-Assay Interference Compounds (PAINS).[5]

    • Redox Activity: Compounds with redox potential can interfere with assays that rely on redox-based readouts (e.g., resazurin-based viability assays).

    Strategies to mitigate false positives include:

    • Run appropriate controls: Include controls for autofluorescence and colorimetric interference by testing the natural product in the absence of the biological target (e.g., enzyme or cells).

    • Perform counter-screens: Test hits in an orthogonal assay that has a different detection method.

    • Visually inspect wells: Check for precipitation of the compound in the assay medium.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the design and execution of natural product bioassays.

Sample Preparation & Handling

  • Question: What is the best way to prepare and store natural product extracts for bioassays to ensure stability and reproducibility?

  • Answer: Proper sample handling is critical for obtaining reliable data. Extracts should be prepared using standardized procedures to ensure consistency between batches.[6][7] For storage, dissolve the extract in a suitable solvent (e.g., DMSO) at a high concentration, aliquot it into single-use vials, and store at -80°C to prevent degradation from repeated freeze-thaw cycles. Before use, thaw the aliquot and ensure it is completely dissolved.

Experimental Design

  • Question: How should I design my dose-response experiments for natural product extracts?

  • Answer: For initial screening, it is common to test extracts at a single high concentration (e.g., 100 µg/mL). For active extracts, a dose-response curve should be generated using a series of dilutions (typically 5-10 concentrations) to determine the IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration). A semi-logarithmic dilution series (e.g., 100, 50, 25, 12.5, 6.25 µg/mL) is commonly used.

  • Question: What controls are essential for a robust natural product bioassay?

  • Answer: Several controls are necessary to ensure the validity of your results:

    • Negative Control: Contains all assay components except the test compound (often replaced with the solvent). This represents 100% activity or viability.

    • Positive Control: A known active compound for the specific assay. This confirms that the assay is working correctly.

    • Solvent Control: Contains the same concentration of the solvent (e.g., DMSO) used to dissolve the natural product. This accounts for any effects of the solvent on the assay.

    • Blank Control: Contains all assay components except the biological target (e.g., cells or enzyme). This is used to subtract background noise.

Data Analysis

  • Question: How do I properly analyze and report the data from my natural product bioassays?

  • Answer: Data should be normalized to the negative and positive controls. For dose-response curves, the data should be fitted to a suitable nonlinear regression model (e.g., log(inhibitor) vs. response -- Variable slope) to calculate the IC50 or EC50 value with its corresponding 95% confidence interval. It is crucial to report the detailed methodology, including all controls used, to allow for reproducibility.[8]

Data Presentation: Summary of Quantitative Data

Below are examples of how to structure quantitative data from common natural product bioassays.

Table 1: Cytotoxicity of Select Plant Extracts Against A549 Human Lung Carcinoma Cells (MTT Assay)

Plant ExtractIC50 (µg/mL)95% Confidence Interval
Zingiber officinale45.240.1 - 51.0
Curcuma longa28.725.5 - 32.3
Withania somnifera63.158.9 - 67.6
Doxorubicin (Positive Control)0.80.6 - 1.1

Data is representative and for illustrative purposes.[9][10][11][12]

Table 2: Minimum Inhibitory Concentration (MIC) of Plant Extracts Against Staphylococcus aureus

Plant ExtractMIC (µg/mL)
Aloe vera125
Azadirachta indica (Neem)250
Allium sativum (Garlic)62.5
Vancomycin (Positive Control)2

Data is representative and for illustrative purposes.[13][14][15][16][17]

Table 3: Alpha-Glucosidase Inhibitory Activity of Natural Compounds

CompoundIC50 (µM)
Quercetin15.4
Luteolin22.8
Myricetin8.9
Acarbose (Positive Control)185.2

Data is representative and for illustrative purposes.[2][18][19][20][21]

Experimental Protocols

1. MTT Cytotoxicity Assay

This protocol is used to assess the effect of a natural product on cell viability.[3][8][22][23][24]

  • Methodology:

    • Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.

    • Prepare serial dilutions of the natural product extract or compound in culture medium.

    • Remove the old medium from the cells and add the medium containing the different concentrations of the test sample. Include negative (vehicle) and positive (e.g., doxorubicin) controls.

    • Incubate the plate for 48-72 hours.

    • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the negative control and determine the IC50 value.

2. Broth Microdilution Antimicrobial Assay

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of a natural product against a specific microorganism.[25][26][27][28][29]

  • Methodology:

    • Prepare a two-fold serial dilution of the natural product extract in a 96-well microtiter plate containing a suitable broth medium.

    • Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).

    • Add the microbial inoculum to each well of the microtiter plate. Include a positive control (a known antibiotic), a negative control (broth with inoculum and solvent), and a sterility control (broth only).

    • Incubate the plate at the appropriate temperature and duration for the specific microorganism.

    • The MIC is determined as the lowest concentration of the extract that shows no visible growth of the microorganism.

3. Alpha-Glucosidase Enzyme Inhibition Assay

This assay is used to screen natural products for their potential to inhibit the alpha-glucosidase enzyme, which is relevant for the management of type 2 diabetes.[5][30][31][32][33]

  • Methodology:

    • Add the natural product sample at various concentrations to the wells of a 96-well plate.

    • Add the α-glucosidase enzyme solution to each well and incubate for a short period.

    • Initiate the reaction by adding the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG).

    • Incubate the plate at 37°C.

    • Stop the reaction by adding a stop solution (e.g., sodium carbonate).

    • Measure the absorbance of the yellow product (p-nitrophenol) at 405 nm.

    • Acarbose is typically used as a positive control.

    • Calculate the percentage of enzyme inhibition and determine the IC50 value.

Mandatory Visualizations

experimental_workflow cluster_extraction Sample Preparation cluster_screening Screening & Fractionation cluster_isolation Isolation & Identification cluster_validation Validation raw_material Natural Source (e.g., Plant Material) extraction Extraction raw_material->extraction crude_extract Crude Extract extraction->crude_extract primary_screen Primary Bioassay crude_extract->primary_screen active_extract Active Extract primary_screen->active_extract Active inactive_extract Inactive Extract primary_screen->inactive_extract Inactive fractionation Bioassay-Guided Fractionation active_extract->fractionation fractions Fractions fractionation->fractions fraction_screen Bioassay of Fractions fractions->fraction_screen active_fraction Active Fraction(s) fraction_screen->active_fraction Active purification Purification (e.g., HPLC) active_fraction->purification pure_compound Pure Compound purification->pure_compound structure_elucidation Structure Elucidation (NMR, MS) pure_compound->structure_elucidation dose_response Dose-Response & IC50 structure_elucidation->dose_response mechanism_study Mechanism of Action Studies dose_response->mechanism_study

Caption: Workflow for Bioassay-Guided Fractionation.

cell_based_assay cluster_prep Preparation cluster_treatment Treatment cluster_readout Readout cluster_analysis Data Analysis cell_culture Cell Culture cell_seeding Cell Seeding in 96-well Plate cell_culture->cell_seeding incubation1 Incubation (24h) cell_seeding->incubation1 add_sample Add Sample to Wells incubation1->add_sample sample_prep Prepare Sample Dilutions sample_prep->add_sample incubation2 Incubation (48-72h) add_reagent Add Detection Reagent (e.g., MTT) incubation2->add_reagent incubation3 Incubation add_reagent->incubation3 read_plate Measure Signal (e.g., Absorbance) incubation3->read_plate data_analysis Calculate % Viability read_plate->data_analysis ic50_determination Determine IC50 data_analysis->ic50_determination

Caption: General Workflow for a Cell-Based Assay.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor pi3k PI3K receptor->pi3k akt Akt pi3k->akt nfkb_complex IκB-NF-κB akt->nfkb_complex nfkb NF-κB nfkb_complex->nfkb gene_transcription Gene Transcription nfkb->gene_transcription natural_product Natural Product natural_product->nfkb_complex Inhibition cellular_response Cellular Response (e.g., Inflammation, Proliferation) gene_transcription->cellular_response

Caption: Inhibition of the NF-κB Signaling Pathway.

References

Technical Support Center: Glycoside Quantification in Complex Plant Extracts

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address the challenges encountered when quantifying glycosides in complex plant extracts.

Frequently Asked Questions (FAQs)

Q1: What are the biggest challenges in quantifying glycosides from plant extracts?

A1: The primary challenges include the vast structural diversity of glycosides, the complexity of the plant matrix, and the potential for degradation during extraction and analysis.[1] Glycosides consist of a sugar moiety (glycone) bonded to a non-sugar moiety (aglycone), leading to a wide range of chemical properties within a single extract.[1] The complex matrix, containing numerous other compounds like phenols, lipids, and pigments, can interfere with analytical methods, a phenomenon known as the matrix effect.[2][3][4] This can lead to inaccurate quantification by either suppressing or enhancing the analytical signal.[2]

Q2: Which analytical technique is most suitable for glycoside quantification?

A2: High-Performance Liquid Chromatography (HPLC) is one of the most widely used techniques due to its high sensitivity, resolution, and versatility.[1] When coupled with detectors like UV-Vis, Diode Array (DAD), or Mass Spectrometry (MS), HPLC allows for both the separation and quantification of individual glycosides.[1][5][6] For highly complex samples, Liquid Chromatography-Mass Spectrometry (LC-MS) and tandem MS (LC-MS/MS) are invaluable for providing molecular weight information and structural elucidation, which enhances identification and quantification accuracy.[1]

Q3: Why is sample preparation so critical for accurate glycoside analysis?

A3: Proper sample preparation is crucial to minimize the "matrix effect," where other components in the extract interfere with the analysis.[2][3] A robust sample cleanup procedure can remove interfering substances, leading to a more accurate and reproducible quantification.[7] Techniques like Solid-Phase Extraction (SPE) are often more effective at cleaning up complex samples than simpler methods like protein precipitation or liquid-liquid extraction.[7]

Q4: Should I quantify the intact glycoside or the aglycone after hydrolysis?

A4: The choice depends on the research goal. Quantifying the intact glycoside provides information on the specific forms present in the plant. However, if the goal is to determine the total amount of a particular class of compounds (e.g., total flavonols), hydrolysis to the common aglycone can be a useful strategy.[8] It's important to note that hydrolysis conditions (acidic or enzymatic) must be carefully optimized to ensure complete conversion without degrading the aglycone.[8][9]

Troubleshooting Guides

HPLC & LC-MS Issues

This section addresses common problems encountered during the chromatographic analysis of glycosides.

Problem Potential Cause Recommended Solution
Poor Peak Shape (Tailing or Fronting) Secondary Interactions: The polar nature of glycosides can lead to interactions with residual silanols on the HPLC column.[10]Mobile Phase Modification: Lowering the pH of the mobile phase (e.g., to 2.5-3.5 with formic acid) can suppress silanol ionization and reduce peak tailing.[10]
Column Overload: Injecting too much sample can saturate the stationary phase.[10]Reduce Injection Volume/Concentration: Dilute the sample or decrease the injection volume.[10]
Inappropriate Sample Solvent: Dissolving the sample in a solvent much stronger than the mobile phase can cause peak distortion.[10]Solvent Matching: Dissolve the sample in the initial mobile phase or a weaker solvent whenever possible.[10]
Shifting Retention Times Mobile Phase Composition: Small errors in preparing the mobile phase can lead to significant shifts in retention time.[11]Gravimetric Preparation: Prepare the mobile phase by weight instead of volume for higher accuracy.[11] Ensure proper degassing.[11]
Column Temperature Fluctuations: Changes in ambient temperature can affect separation.[11][12]Use a Column Oven: Maintain a constant and controlled column temperature.[11][12]
Column Degradation: Over time, the stationary phase can degrade, affecting its interaction with the analytes.Column Maintenance: Flush the column with a strong solvent periodically and consider using a guard column to protect the analytical column.[11][12]
Baseline Noise or Drift Contaminated Mobile Phase or Detector: Impurities in the solvents or a dirty detector cell can cause baseline issues.[13]Use High-Purity Solvents: Filter all mobile phases before use.[10] Clean the detector cell according to the manufacturer's instructions.
Air Bubbles in the System: Bubbles in the pump or detector can cause pressure fluctuations and baseline noise.[13]Degas Mobile Phase: Adequately degas the mobile phase using sonication or an inline degasser.
Sample Preparation & Matrix Effect Issues
Problem Potential Cause Recommended Solution
Inaccurate Quantification (Signal Suppression or Enhancement) Matrix Effects: Co-eluting compounds from the plant extract can interfere with the ionization of the target glycoside in the MS source.[2][3][7]Improve Sample Cleanup: Employ Solid-Phase Extraction (SPE) for a cleaner extract.[7] Reversed-phase SPE cartridges are often effective for glycosides.[7]
Modify Chromatography: Adjust the HPLC gradient to better separate the analyte from interfering matrix components.[7]
Use an Internal Standard: A stable isotope-labeled (SIL) internal standard is ideal as it co-elutes and experiences similar matrix effects, thereby compensating for signal variations.[7] If a SIL-IS is unavailable, a structural analog can be used.[7]
Low Recovery of Glycosides Inefficient Extraction: The chosen solvent may not be optimal for extracting the target glycosides.[14]Solvent Optimization: Test a range of solvents with varying polarities (e.g., ethanol, methanol, or mixtures with water) to find the most efficient one for your target compounds.[14]
Degradation during Extraction: Some glycosides may be sensitive to heat or pH.Milder Extraction Conditions: Consider using techniques like maceration at room temperature or ultrasonic-assisted extraction to avoid thermal degradation.[14][15]
Incomplete Hydrolysis Enzyme Selectivity: Enzymatic hydrolysis can be highly selective, and a particular enzyme may not cleave all types of glycosidic bonds present.[8]Enzyme Screening: Test different enzymes (e.g., β-glucosidase, snailase) to find one that is effective for your specific glycosides.[8][16] Snailase has been shown to be effective for a broad range of flavonoid glycosides.[16]
Harsh Acid Hydrolysis: While strong acid can completely hydrolyze glycosides, it may also degrade the resulting aglycones.[8]Optimize Acid Conditions: Use a lower concentration of acid and a lower temperature to achieve hydrolysis while minimizing aglycone degradation. For example, 2 mol/L HCl at 60°C has been used successfully for flavonol glycosides.[8]

Experimental Protocols & Workflows

General Workflow for Glycoside Quantification

The following diagram illustrates a typical workflow for the quantification of glycosides in plant extracts.

G cluster_0 Sample Preparation cluster_1 Sample Cleanup cluster_2 Optional: Hydrolysis cluster_3 Analysis & Quantification A Plant Material (Dried, Ground) B Solvent Extraction (e.g., Maceration, Sonication) A->B C Filtration / Centrifugation B->C D Crude Extract C->D E Solid-Phase Extraction (SPE) D->E F Cleaned Extract E->F G Acid or Enzymatic Hydrolysis F->G I HPLC or LC-MS/MS Analysis F->I H Aglycone Analysis G->H H->I J Data Processing & Quantification I->J G A Poor Peak Shape Observed (Tailing/Fronting) B Is sample dissolved in mobile phase? A->B C Dissolve sample in initial mobile phase or weaker solvent B->C No D Is column overloaded? B->D Yes H Problem Resolved C->H E Reduce sample concentration or injection volume D->E Yes F Is mobile phase pH appropriate? D->F No E->H G Adjust pH to 2.5-3.5 with formic acid F->G No I Consider other issues (e.g., column void, contamination) F->I Yes G->H

References

Technical Support Center: NMR Sample Preparation for Complex Natural Products

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the NMR analysis of complex natural products.

Frequently Asked Questions (FAQs)

Q1: What is the ideal sample concentration for NMR analysis of a complex natural product mixture?

For ¹H NMR, a concentration of 2-10 mg of the extract dissolved in 0.6-1.0 mL of a deuterated solvent is generally recommended.[1] This ensures that the sample depth in the NMR tube is at least 4.5 cm. For highly complex mixtures or when screening for low-concentration components, a higher concentration may be necessary, but this can also lead to issues with viscosity and peak broadening.

Q2: How do I choose the right deuterated solvent for my natural product extract?

The choice of solvent is critical and depends on several factors:

  • Solubility: The solvent must fully dissolve the components of interest. Chloroform-d (CDCl₃) is a common starting point due to its ability to dissolve a wide range of organic compounds.[1][2] For more polar compounds, solvents like methanol-d₄ (CD₃OD), dimethyl sulfoxide-d₆ (DMSO-d₆), or acetone-d₆ are suitable alternatives.[2][3]

  • Interfering Peaks: Since no solvent is 100% deuterated, residual solvent peaks will be present in the ¹H NMR spectrum.[1] It is crucial to select a solvent whose residual peaks do not overlap with signals from the analytes of interest.

  • Chemical Stability: The solvent should be inert and not react with the sample.[3]

  • Sample Recovery: If you need to recover your sample after analysis, consider the solvent's boiling point. Solvents with lower boiling points, like CDCl₃ (61.2°C), are easier to remove.[1] High-boiling point solvents like DMSO-d₆ (189°C) can be challenging to evaporate.[1]

Q3: What are the key parameters to consider for quantitative NMR (qNMR) of natural products?

Quantitative NMR (qNMR) is a powerful technique for determining the concentration and purity of compounds within a complex mixture.[4][5] Key considerations for accurate quantification include:

  • Relaxation Delay (d1): This should be set to at least 5 times the longest T₁ relaxation time of the protons being quantified to ensure complete relaxation between scans.

  • Pulse Angle: A 90° pulse is typically used to maximize the signal.

  • Number of Scans (ns): A sufficient number of scans should be acquired to achieve an adequate signal-to-noise ratio (S/N > 150:1 is recommended).

  • Internal Standard: A certified internal standard with a known concentration and purity is essential for accurate quantification. The standard should have a simple spectrum with at least one signal that does not overlap with the analyte signals.

Troubleshooting Guides

Problem 1: Poor Resolution and Broad Peaks in the NMR Spectrum

Broad peaks can be caused by several factors, leading to a loss of valuable structural information.

Potential Cause Troubleshooting Steps
Poor Shimming Re-shim the spectrometer. Modern instruments often have automated shimming routines that are highly effective.
Sample Inhomogeneity Ensure the sample is fully dissolved. If there are suspended particles, filter the sample through a small plug of glass wool in a Pasteur pipette before transferring it to the NMR tube.[6]
High Sample Concentration A highly concentrated sample can be viscous, leading to peak broadening. Dilute the sample and re-acquire the spectrum.
Paramagnetic Impurities The presence of paramagnetic metal ions can cause significant line broadening. Consider using a chelating agent or passing the sample through a small column of an appropriate resin to remove them.
Chemical Exchange Protons undergoing chemical exchange on the NMR timescale (e.g., hydroxyl or amine protons) can appear as broad signals. Adding a drop of D₂O to the sample can exchange these labile protons, causing their signals to disappear or sharpen.[7]

Problem 2: Overlapping Signals in a Complex Mixture

Signal overlap is a common challenge when analyzing complex natural product extracts.

Potential Cause Troubleshooting Steps
Inherent Complexity of the Mixture This is the most common reason for overlapping signals in natural product analysis.
Choice of Solvent Different solvents can induce different chemical shifts in the analytes.
Insufficient Spectrometer Field Strength Higher field strength spectrometers provide better signal dispersion.

Solutions for Overlapping Signals:

  • Change the NMR Solvent: Acquiring spectra in different deuterated solvents (e.g., CDCl₃ vs. C₆D₆) can alter the chemical shifts of overlapping protons, potentially resolving them.[7]

  • 2D NMR Experiments: Techniques like COSY, TOCSY, HSQC, and HMBC can help to resolve individual spin systems even when their ¹H signals overlap.[8]

  • Hyphenated Techniques (LC-NMR): Liquid chromatography coupled with NMR (LC-NMR) allows for the physical separation of components before NMR analysis, significantly reducing spectral overlap.[4]

  • Statistical and Computational Methods: Software tools can deconvolve overlapping peaks and aid in the identification of individual components in a complex mixture.[9][10]

Problem 3: Inaccurate Quantification in qNMR Experiments

Inaccurate quantitative results can arise from improper experimental setup or data processing.

Potential Cause Troubleshooting Steps
Incomplete Relaxation If the relaxation delay (d1) is too short, signals will not fully recover between scans, leading to underestimated integrals.
Poor Phasing and Baseline Correction Inaccurate phasing and baseline correction will lead to errors in signal integration.
Signal Overlap with the Internal Standard If the signals of the analyte and the internal standard overlap, accurate integration is not possible.
Non-uniform Excitation If the pulse is not uniform across the entire spectral width, the relative intensities of signals will be distorted.

Solutions for Inaccurate Quantification:

  • Optimize Relaxation Delay: Set the relaxation delay to at least 5 times the longest T₁ of any signal of interest.

  • Careful Data Processing: Manually and carefully phase and baseline correct the spectrum before integration.

  • Choose an Appropriate Internal Standard: Select an internal standard with signals in a clear region of the spectrum.

  • Calibrate the 90° Pulse: Ensure the 90° pulse width is correctly calibrated for your sample and probe.

Experimental Protocols

Protocol 1: Standard ¹H NMR Sample Preparation

  • Sample Weighing: Accurately weigh 5-10 mg of the dried natural product extract into a clean, dry vial.

  • Solvent Addition: Add 0.7 mL of the chosen deuterated solvent (e.g., CDCl₃ with 0.03% TMS as an internal reference) to the vial.

  • Dissolution: Vortex the sample for 30 seconds to ensure complete dissolution. If solids remain, the sample may need to be filtered.

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube. Avoid transferring any solid particles.

  • Capping and Labeling: Cap the NMR tube and label it clearly.

  • Cleaning: Clean the outside of the NMR tube with a lint-free tissue before inserting it into the spectrometer.

Protocol 2: Quantitative NMR (qNMR) Sample Preparation

  • Stock Solution of Internal Standard: Prepare a stock solution of a certified internal standard (e.g., maleic acid, dimethyl sulfone) in the chosen deuterated solvent at a precisely known concentration.

  • Sample and Standard Weighing: Accurately weigh the natural product extract and the internal standard into the same vial. Alternatively, add a precise volume of the internal standard stock solution to a pre-weighed amount of the extract.

  • Solvent Addition and Dissolution: Add the deuterated solvent to the vial to a final volume of approximately 0.7 mL and ensure complete dissolution by vortexing.

  • Transfer and Analysis: Transfer the solution to an NMR tube and acquire the spectrum using appropriate quantitative parameters (long relaxation delay, 90° pulse, sufficient signal-to-noise).

Visualizations

NMR_Sample_Preparation_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_troubleshooting Troubleshooting cluster_solutions Solutions start Start: Dried Natural Product Extract weigh Weigh Sample (5-10 mg) start->weigh add_solvent Add Deuterated Solvent (0.7 mL) weigh->add_solvent dissolve Vortex to Dissolve add_solvent->dissolve filter Filter if Solids Present dissolve->filter Insoluble? transfer Transfer to NMR Tube dissolve->transfer Soluble filter->transfer acquire Acquire NMR Spectrum transfer->acquire process Process Data (Phase, Baseline) acquire->process check_resolution Check Resolution & Linewidth process->check_resolution check_overlap Check for Signal Overlap process->check_overlap adjust_params Adjust Acquisition Parameters check_resolution->adjust_params Broad Peaks change_solvent Change Solvent check_overlap->change_solvent Overlapping Peaks use_2d_nmr Use 2D NMR check_overlap->use_2d_nmr

Caption: Workflow for NMR sample preparation and initial troubleshooting.

Solvent_Selection_Logic start Start: Choose a Solvent solubility Is the sample soluble? start->solubility overlap Do solvent peaks overlap with analyte signals? solubility->overlap Yes try_another Try Another Solvent solubility->try_another No reactive Is the solvent reactive with the sample? overlap->reactive No overlap->try_another Yes recoverable Is sample recovery needed? reactive->recoverable No reactive->try_another Yes select_solvent Select Solvent recoverable->select_solvent Yes, and solvent is volatile recoverable->select_solvent No recoverable->try_another Yes, and solvent is not volatile try_another->solubility

Caption: Decision-making process for selecting an appropriate NMR solvent.

References

Technical Support Center: Mobile Phase Optimization for HPLC Separation of Glycosides

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions to address specific issues encountered during the HPLC separation of glycosides.

Troubleshooting Guide

This section addresses common problems with mobile phase optimization in a direct question-and-answer format.

Question: Why am I seeing poor resolution or overlapping peaks for my glycoside analytes?

Answer: Poor resolution is a common challenge, often stemming from an incorrect mobile phase composition or other chromatographic conditions.[1] When peaks overlap, it becomes difficult to accurately quantify and identify different analytes.[1]

Potential Causes and Solutions:

  • Incorrect Mobile Phase Strength: The organic modifier concentration may not be optimal. In reversed-phase HPLC, decreasing the organic content (e.g., acetonitrile, methanol) increases retention time and can improve the separation of closely eluting peaks.[2]

  • Improper pH: For ionizable glycosides, the mobile phase pH is critical.[3][4] The pH affects the ionization state of the analytes, which in turn alters their retention behavior.[3][5] A mobile phase pH that is too close to the analyte's pKa can lead to poor peak shape and resolution.[3] It is recommended to work at a pH at least 2 units away from the analyte's pKa.[6][7]

  • Suboptimal Solvent Type: The choice of organic solvent (e.g., acetonitrile vs. methanol) can significantly alter selectivity. If resolution is poor with one solvent, switching to the other may resolve co-eluting peaks.[2][8]

  • Isocratic Elution for Complex Samples: For samples containing glycosides with a wide range of polarities, an isocratic elution (constant mobile phase composition) may not provide adequate separation.[9][10] Switching to a gradient elution can significantly improve resolution.[1][9][10]

Question: What causes my glycoside peaks to tail?

Answer: Peak tailing, where the latter half of the peak is drawn out, is a frequent issue, particularly with polar compounds like glycosides.[11] It suggests secondary interactions between the analyte and the stationary phase or other method-related problems.[11]

Potential Causes and Solutions:

  • Secondary Silanol Interactions: Uncapped silanol groups on silica-based columns can interact with polar glycosides, causing tailing.

    • Solution: Add an acidic modifier like formic acid or trifluoroacetic acid (TFA) to the mobile phase (typically 0.1%) to suppress silanol ionization. Also, ensure the mobile phase pH is low (around 2-4) to keep the silanols protonated.[12]

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to tailing.[1][11]

    • Solution: Dilute the sample or reduce the injection volume.[11]

  • Inappropriate Buffer Concentration: A buffer concentration that is too low may not have the capacity to maintain a stable pH, leading to peak shape issues.[13]

    • Solution: Use a buffer concentration between 10-50 mM for adequate pH control.[6][14] If buffer issues are suspected, try doubling the concentration to see if peak shape improves.[13]

  • Column Contamination or Degradation: Accumulation of contaminants on the column frit or a void in the packing material can distort peak shape.[13][15]

    • Solution: Use a guard column to protect the analytical column.[11] If the column is contaminated, flush it with a strong solvent. If a void has formed, the column may need to be replaced.

Question: Why are my glycoside peaks fronting?

Answer: Peak fronting, where the first half of the peak is distorted, is less common than tailing but indicates that some analyte molecules are moving through the column faster than the main band.[11]

Potential Causes and Solutions:

  • Sample Solvent Incompatibility: Dissolving the sample in a solvent significantly stronger than the mobile phase can cause the analyte band to spread and travel too quickly at the beginning of the column.[11][15]

    • Solution: Whenever possible, dissolve the sample in the initial mobile phase composition or a weaker solvent.[11][15]

  • Sample Overload (Concentration): A highly concentrated sample can also lead to fronting.[11]

    • Solution: Dilute the sample.[11]

  • Poor Column Packing/Void: A void or channel in the column can lead to distorted flow paths and peak fronting.

    • Solution: This typically indicates column degradation, and the column should be replaced.[11]

Question: My retention times are shifting from one injection to the next. What is the cause?

Answer: Inconsistent or drifting retention times compromise the reliability of your analysis. This issue often points to problems with the mobile phase preparation or the HPLC system itself.[16]

Potential Causes and Solutions:

  • Inconsistent Mobile Phase Preparation: Small variations in mobile phase composition, especially the organic-to-aqueous ratio or pH, can cause significant shifts in retention.[16]

    • Solution: Ensure accurate and consistent preparation of the mobile phase for every batch. Use a calibrated pH meter and precise volumetric measurements. It is often recommended to prepare fresh mobile phase daily.[6]

  • Column Equilibration: Insufficient column equilibration time between injections, especially in gradient elution, will lead to retention time drift.[10]

    • Solution: Ensure the column is fully equilibrated back to the initial mobile phase conditions before each injection. A good rule of thumb is to flush with 10-20 column volumes of the starting mobile phase.

  • Temperature Fluctuations: Changes in column temperature can affect mobile phase viscosity and analyte retention.[17]

    • Solution: Use a column thermostat to maintain a constant and consistent temperature.[2]

  • Pump Malfunction or Leaks: Inconsistent flow from the pump due to leaks or faulty check valves will cause retention times to vary.[16][18]

    • Solution: Inspect the system for any visible leaks and ensure fittings are secure. If pressure fluctuates, check the pump's check valves and seals for issues.[16][19]

Data and Protocols

Table 1: Troubleshooting Summary for Common HPLC Peak Shape Problems
ProblemPotential CauseRecommended Solution
Poor Resolution Incorrect mobile phase strengthAdjust the ratio of organic modifier to aqueous phase.[2]
Improper mobile phase pHAdjust pH to be at least 2 units away from the analyte's pKa.[6][7]
Suboptimal solvent typeSwitch from acetonitrile to methanol or vice-versa to alter selectivity.[8]
Peak Tailing Secondary silanol interactionsAdd 0.1% formic acid or TFA to the mobile phase; use a low pH (2-4).[12]
Column overloadReduce sample concentration or injection volume.[1][11]
Column contaminationUse a guard column and flush the analytical column with a strong solvent.[11]
Peak Fronting Sample solvent incompatibilityDissolve the sample in the initial mobile phase or a weaker solvent.[11][15]
High sample concentrationDilute the sample.[11]
Retention Time Shifts Inconsistent mobile phase prepEnsure precise and reproducible mobile phase preparation.[16]
Insufficient column equilibrationIncrease equilibration time between runs (10-20 column volumes).
Temperature fluctuationsUse a column thermostat to maintain a constant temperature.[2]
Experimental Protocol: Representative Method for Reversed-Phase HPLC of Flavonoid Glycosides

This protocol provides a general methodology for the analysis of flavonoid glycosides and should be optimized for specific instrumentation and analytes.

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system with a binary or quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.[11]

  • Chemicals and Reagents:

    • Glycoside standard (e.g., Naringin, Arbutin).[20]

    • Acetonitrile (HPLC Grade).[11]

    • Methanol (HPLC Grade).[20]

    • Water (HPLC Grade or Milli-Q).[11]

    • Formic Acid (or Acetic Acid/TFA).

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Detection Wavelength: 280 nm (adjust based on glycoside's absorbance maximum).[20]

    • Column Temperature: 35°C.[20]

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10-20 µL.[20]

  • Mobile Phase Preparation:

    • To prepare Mobile Phase A, add 1.0 mL of formic acid to 1000 mL of HPLC-grade water.

    • To prepare Mobile Phase B, add 1.0 mL of formic acid to 1000 mL of HPLC-grade acetonitrile.

    • Filter both mobile phases through a 0.45 µm or 0.22 µm membrane filter to remove particulates.[1]

    • Degas the mobile phases using an inline degasser, sonication, or helium sparging to remove dissolved gases.[1][21]

  • Sample Preparation:

    • Prepare a stock solution of the glycoside standard in methanol or a suitable solvent.

    • Dilute the stock solution to the desired working concentration using the initial mobile phase composition (e.g., 95% A, 5% B).[11]

    • Filter the final sample solution through a 0.45 µm syringe filter before injection.[11]

  • Gradient Elution Program:

    • This is a starting point and must be optimized.

    • 0-5 min: 5% B

    • 5-25 min: Linear gradient from 5% to 40% B

    • 25-30 min: Linear gradient from 40% to 95% B

    • 30-35 min: Hold at 95% B (column wash)

    • 35-36 min: Return to 5% B

    • 36-45 min: Hold at 5% B (equilibration)

Visual Workflows and Logic Diagrams

Mobile_Phase_Optimization_Workflow start Define Separation Goal (e.g., resolution, runtime) info Gather Analyte Information (Polarity, pKa, UV max) start->info select_col Select Column (e.g., C18 for RP-HPLC) info->select_col scout_gradient Run Scouting Gradient (e.g., 5-95% Acetonitrile) select_col->scout_gradient eval_scout Evaluate Scouting Run - Are peaks present? - Are they roughly separated? scout_gradient->eval_scout adjust_gradient Optimize Gradient Slope & Time eval_scout->adjust_gradient Yes select_ph Select & Optimize pH / Buffer eval_scout->select_ph No, poor shape adjust_gradient->select_ph eval_res Good Resolution? select_ph->eval_res change_solvent Change Organic Solvent (e.g., ACN to MeOH) eval_res->change_solvent No fine_tune Fine-Tune Parameters (Flow Rate, Temperature) eval_res->fine_tune Yes change_solvent->scout_gradient validate Validate Method fine_tune->validate

Caption: General workflow for mobile phase optimization in RP-HPLC.

Peak_Shape_Troubleshooting start Observe Poor Peak Shape (Tailing, Fronting, Splitting) check_all_peaks Does it affect all peaks? start->check_all_peaks all_peaks Problem is likely pre-column or physical check_all_peaks->all_peaks Yes specific_peaks Problem is likely chemical check_all_peaks->specific_peaks No check_frit Check for blocked column frit or guard column all_peaks->check_frit check_void Check for column void check_frit->check_void solution_physical Reverse-flush column or replace check_void->solution_physical check_tailing Is it Peak Tailing? specific_peaks->check_tailing check_fronting Is it Peak Fronting? check_tailing->check_fronting No tailing_causes Potential Causes: - Secondary Interactions (Silanols) - Column Overload - Low Buffer Capacity check_tailing->tailing_causes Yes fronting_causes Potential Causes: - Sample solvent too strong - Concentration overload check_fronting->fronting_causes Yes solution_tailing Solutions: - Add acid modifier (0.1% FA/TFA) - Reduce sample load - Increase buffer concentration tailing_causes->solution_tailing solution_fronting Solutions: - Dissolve sample in mobile phase - Dilute sample fronting_causes->solution_fronting

Caption: Troubleshooting flowchart for common HPLC peak shape issues.

Frequently Asked Questions (FAQs)

Question: Should I use isocratic or gradient elution for my glycoside analysis?

Answer: The choice depends on the complexity of your sample.[9][10]

  • Isocratic Elution uses a constant mobile phase composition. It is simpler, more reproducible, and ideal for routine analysis of simple mixtures where the glycosides have similar polarities.[9][22]

  • Gradient Elution involves changing the mobile phase composition over time, typically by increasing the percentage of the organic solvent.[9] This method is superior for complex samples containing glycosides with a wide range of polarities, as it improves peak resolution and reduces analysis time for strongly retained compounds.[9][10][23]

Table 2: Comparison of Isocratic vs. Gradient Elution for Glycoside Analysis
FeatureIsocratic ElutionGradient Elution
Mobile Phase Constant composition[9][22]Composition changes during the run[9]
Best For Simple mixtures, routine QC[22]Complex mixtures with wide polarity range[10]
Advantages Simple, reproducible, stable baseline[10][22]Better resolution, shorter run times for complex samples, higher sensitivity[9][24]
Disadvantages Poor resolution for complex samples, long run times for strongly retained compounds, peak broadening[23]Requires pump with mixing capability, requires column re-equilibration, potential for baseline drift[10]

Question: How do I select the right buffer for my mobile phase?

Answer: Proper buffer selection is key to controlling pH and achieving reproducible results, especially for ionizable glycosides.[6][14]

  • Determine the Desired pH: The optimal pH should keep your analyte of interest in a single ionic state (either fully ionized or fully non-ionized) and should be at least 2 pH units away from its pKa.[7] The typical operating pH range for silica-based columns is 2 to 8.[6][14]

  • Choose a Buffer with a Suitable pKa: A buffer is most effective within +/- 1 pH unit of its pKa.[6][7]

  • Consider Detector Compatibility: For UV detection, the buffer should have a low UV cutoff to avoid interfering with analyte detection.[6] For LC-MS, volatile buffers (e.g., ammonium formate, ammonium acetate, formic acid) are required as they are easily removed in the mass spectrometer.[7]

  • Select an Appropriate Concentration: A concentration of 10-50 mM is generally sufficient.[6][14] Too high a concentration can lead to precipitation when mixed with the organic solvent.[6]

Table 3: Common Buffers for Reversed-Phase HPLC
BufferpKa (at 25°C)Useful pH RangeCompatible with LC-MS?
Phosphate 2.1, 7.2, 12.31.1-3.1, 6.2-8.2No (non-volatile)
Formate 3.82.8-4.8Yes (volatile)
Acetate 4.83.8-5.8Yes (volatile)
Trifluoroacetic Acid (TFA) ~0.5< 1.5Yes (ion-pairing effects)
(Data sourced from multiple references)[14][25]

Question: What is the difference between using Acetonitrile and Methanol as the organic modifier?

Answer: Acetonitrile and methanol are the most common organic solvents in reversed-phase HPLC, but they have different properties that can affect your separation.

  • Elution Strength: Acetonitrile is a stronger solvent than methanol, meaning analytes will generally elute faster.

  • Selectivity: The primary difference is in their selectivity. Due to different chemical interactions (methanol is a protic solvent, while acetonitrile is aprotic), switching between them can change the elution order of analytes, which can be a powerful tool for improving resolution.[8]

  • Viscosity & Pressure: Acetonitrile has a lower viscosity than methanol, which results in lower backpressure. This is particularly advantageous for high-throughput analyses or when using long columns or small particle sizes.[26]

  • UV Cutoff: Acetonitrile has a lower UV cutoff (~190 nm) compared to methanol (~205 nm), making it a better choice for detection at low wavelengths.[26]

Elution_Mode_Decision start Start Method Development sample_complexity How complex is the sample? start->sample_complexity simple Simple Mixture (Few components, similar polarity) sample_complexity->simple Simple complex Complex Mixture (Many components, wide polarity range) sample_complexity->complex Complex try_isocratic Start with Isocratic Elution simple->try_isocratic eval_iso Is separation adequate (resolution, runtime)? try_isocratic->eval_iso iso_ok Method is Suitable eval_iso->iso_ok Yes try_gradient Start with Gradient Elution eval_iso->try_gradient No complex->try_gradient eval_grad Is separation adequate? try_gradient->eval_grad grad_ok Optimize Gradient & Validate eval_grad->grad_ok

Caption: Decision tree for choosing between isocratic and gradient elution.

References

Technical Support Center: Dealing with Matrix Effects in MS Analysis of Plant Extracts

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address matrix effects in the mass spectrometry (MS) analysis of plant extracts.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in the context of plant extract analysis?

A1: In liquid chromatography-mass spectrometry (LC-MS) analysis, the "matrix" refers to all the components in a sample other than the analyte of interest.[1] For plant extracts, this includes a complex mixture of compounds such as pigments (e.g., chlorophylls), polyphenols, flavonoids, carbohydrates, lipids, and salts.[2][3] Matrix effects occur when these co-eluting components interfere with the ionization of the target analyte in the mass spectrometer's ion source, leading to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal).[4][5] This interference can negatively impact the accuracy, precision, and sensitivity of quantitative analysis.[6]

Q2: What are the common signs that my MS analysis is affected by matrix effects?

A2: Common indicators of matrix effects include:

  • Poor reproducibility: Inconsistent results for the same sample analyzed in different batches.

  • Inaccurate quantification: Overestimation (ion enhancement) or underestimation (ion suppression) of the analyte concentration.[7]

  • Poor linearity of calibration curves: The relationship between concentration and response is not linear.

  • Signal suppression or enhancement: A noticeable decrease or increase in the analyte signal when comparing a standard in pure solvent to a standard spiked into a sample matrix.[5]

  • Peak shape distortion: Co-eluting matrix components can sometimes affect the chromatography, leading to tailing or fronting of the analyte peak.

Q3: How can I qualitatively and quantitatively assess the presence of matrix effects?

A3: Two primary methods are used to assess matrix effects:

  • Post-Column Infusion (Qualitative Assessment): This method helps identify regions in the chromatogram where ion suppression or enhancement occurs.[8] A solution of the analyte is continuously infused into the mobile phase after the analytical column and before the MS source. A blank matrix extract is then injected. Any deviation (dip or peak) in the constant analyte signal indicates a matrix effect at that specific retention time.[8]

  • Post-Extraction Spike Method (Quantitative Assessment): This is the "gold standard" for quantifying matrix effects.[8] It involves comparing the peak area of an analyte in a standard solution prepared in a pure solvent to the peak area of the same analyte spiked into a blank plant extract after the extraction procedure. The matrix effect (ME) can be calculated using the following formula:

    ME (%) = (Peak Area in Matrix / Peak Area in Solvent) x 100%

    A value below 100% indicates ion suppression, while a value above 100% suggests ion enhancement.

Troubleshooting Guide

This guide provides solutions to common issues encountered due to matrix effects during the MS analysis of plant extracts.

Issue Potential Cause Troubleshooting Steps & Solutions
Low signal intensity and poor sensitivity Ion Suppression: Co-eluting matrix components are suppressing the ionization of your analyte.1. Improve Sample Cleanup: Employ more rigorous sample preparation techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering compounds. For pigmented extracts, consider using graphitized carbon black (GCB) in your cleanup step to remove chlorophyll. 2. Dilute the Sample: Diluting the extract can reduce the concentration of interfering matrix components. A dilution factor of 25-40x has been shown to reduce ion suppression to less than 20%.[9] However, ensure your analyte concentration remains above the limit of detection. 3. Optimize Chromatography: Modify the LC gradient to better separate the analyte from the matrix components.
Inconsistent and irreproducible results Variable Matrix Effects: The composition of the matrix varies between different sample batches or injections, leading to inconsistent ion suppression or enhancement.1. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to compensate for variable matrix effects. A SIL-IS is chemically identical to the analyte and will co-elute, experiencing the same degree of signal variation, thus providing a reliable reference for quantification. 2. Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix extract that is representative of your samples. This ensures that the standards and samples are affected by the matrix in a similar manner.
Non-linear calibration curve Concentration-Dependent Matrix Effects: The degree of ion suppression or enhancement changes with the concentration of the analyte and/or matrix components.1. Use the Standard Addition Method: This method involves adding known amounts of the analyte to the sample extract and creating a calibration curve for each sample. This approach can effectively compensate for matrix effects that are specific to each sample.[10][11] 2. Narrow the Calibration Range: If possible, use a narrower range for your calibration curve where linearity is maintained.
Unexpected peaks or high background noise Matrix Interferences: The matrix itself is producing signals that interfere with the detection of the analyte.1. Enhance Chromatographic Resolution: Use a longer column, a smaller particle size, or a different stationary phase to improve the separation of the analyte from interfering peaks. 2. Optimize MS/MS Parameters: If using tandem MS, ensure that your precursor and product ion selections are highly specific to your analyte to minimize the detection of background ions.

Quantitative Data on Matrix Effect Mitigation

The effectiveness of different sample preparation techniques in reducing matrix effects can vary significantly depending on the plant matrix, the analyte of interest, and the specific protocol used. The following tables provide some example data from published studies to illustrate the potential impact of different cleanup methods.

Table 1: Comparison of Matrix Effects in Pesticide Analysis of Different Plant Matrices using QuEChERS.

Plant MatrixAnalyteMatrix Effect (%)Reference
PeachDicloran-15% (Suppression)[12]
ApplePirimiphos-methyl-10% (Suppression)[12]
TomatoPhosmet-22% (Suppression)[12]
StrawberryBNOA-5% (Suppression)[12]
CerealsDicloran-18% (Suppression)[12]

Note: The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a popular sample preparation technique for multi-residue pesticide analysis in food and agricultural products.

Table 2: Comparison of Analyte Recovery with Different Extraction Methods.

Plant MatrixExtraction MethodAverage Analyte Recovery (%)Reference
SpinachQuEChERS101.3%[13]
SpinachLiquid-Liquid Extraction (LLE)62.6%[13]
RiceQuEChERS105.8%[13]
RiceLiquid-Liquid Extraction (LLE)85.5%[13]
MandarinQuEChERS103.2%[13]
MandarinLiquid-Liquid Extraction (LLE)75.4%[13]

Note: Higher recovery often indicates a more effective extraction, but it does not directly quantify the matrix effect. However, poor recovery can be a consequence of strong matrix interactions.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for Phenolic Compounds from Plant Extracts

This protocol is a general guideline for the cleanup of phenolic compounds from a methanolic plant extract using a reversed-phase SPE cartridge (e.g., C18).

  • Cartridge Conditioning:

    • Pass 3 mL of methanol through the SPE cartridge.

    • Pass 3 mL of deionized water through the cartridge. Do not let the sorbent go dry.

  • Sample Loading:

    • Dilute the methanolic plant extract with water to a final methanol concentration of <10%.

    • Load the diluted extract onto the SPE cartridge at a slow flow rate (approx. 1 mL/min).

  • Washing:

    • Wash the cartridge with 3 mL of deionized water to remove polar interferences like sugars and organic acids.

    • Dry the cartridge under vacuum for 2-5 minutes.

  • Elution:

    • Elute the phenolic compounds with 2 mL of methanol into a clean collection tube.

  • Final Preparation:

    • Evaporate the eluent to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS analysis.[14]

Protocol 2: Liquid-Liquid Extraction (LLE) for General Plant Extract Cleanup

This protocol describes a general LLE procedure to partition analytes based on their polarity.

  • Initial Extraction:

    • Homogenize the plant material in a suitable solvent (e.g., methanol/water mixture).

    • Centrifuge the mixture and collect the supernatant.

  • Liquid-Liquid Partitioning:

    • Transfer a known volume of the supernatant to a separatory funnel.

    • Add an equal volume of an immiscible organic solvent (e.g., ethyl acetate or hexane). The choice of solvent depends on the polarity of the target analytes.

    • Shake the funnel vigorously for 1-2 minutes, periodically venting to release pressure.

    • Allow the layers to separate.

  • Fraction Collection:

    • Collect the organic layer (top or bottom, depending on the solvent density).

    • For a more exhaustive extraction, the aqueous layer can be re-extracted with fresh organic solvent.

  • Drying and Concentration:

    • Dry the combined organic extracts over anhydrous sodium sulfate.

    • Filter and evaporate the solvent to dryness.

    • Reconstitute the residue in the mobile phase for LC-MS analysis.

Protocol 3: Standard Addition Method for Quantification

This protocol outlines the steps for performing quantification using the standard addition method.

  • Sample Preparation:

    • Prepare the plant extract using your established extraction and cleanup procedure.

  • Spiking:

    • Aliquot the final extract into at least four equal volumes.

    • Leave one aliquot unspiked (this is your sample).

    • Spike the remaining aliquots with increasing known concentrations of your analyte standard. A common approach is to spike at 0.5x, 1x, and 1.5x the estimated concentration of the analyte in the sample.

  • Analysis:

    • Analyze all the prepared samples (unspiked and spiked) by LC-MS.

  • Data Analysis:

    • Plot the peak area of the analyte on the y-axis against the concentration of the added standard on the x-axis.

    • Perform a linear regression on the data points.

    • The absolute value of the x-intercept of the regression line corresponds to the concentration of the analyte in the original, unspiked sample.

Visualizations

experimental_workflow cluster_assessment Matrix Effect Assessment cluster_mitigation Mitigation Strategies assess Assess Matrix Effect post_column Post-Column Infusion (Qualitative) assess->post_column post_extraction Post-Extraction Spike (Quantitative) assess->post_extraction mitigate Mitigate Matrix Effect post_extraction->mitigate If ME > 20% sample_prep Optimize Sample Prep (SPE, LLE, Dilution) mitigate->sample_prep chromatography Optimize Chromatography mitigate->chromatography calibration Use Appropriate Calibration (SIL-IS, Matrix-Matched, Std. Addition) mitigate->calibration end End: Accurate & Reproducible Quantification mitigate->end Validation start Start: Inaccurate/ Irreproducible Results start->assess Problem Identification

Caption: Workflow for assessing and mitigating matrix effects.

logical_relationship cluster_problem Problem cluster_causes Primary Causes in Plant Extracts cluster_solutions Solutions ME Matrix Effects (Suppression/Enhancement) Polyphenols Polyphenols ME->Polyphenols caused by Chlorophyll Chlorophyll ME->Chlorophyll caused by Carbohydrates Carbohydrates ME->Carbohydrates caused by Lipids Lipids ME->Lipids caused by Dilution Dilution ME->Dilution compensated by SIL_IS Stable Isotope-Labeled Internal Standard (SIL-IS) ME->SIL_IS compensated by MM_Cal Matrix-Matched Calibration ME->MM_Cal compensated by Std_Add Standard Addition ME->Std_Add compensated by SPE Solid-Phase Extraction (SPE) Polyphenols->SPE removed by LLE Liquid-Liquid Extraction (LLE) Polyphenols->LLE removed by Chlorophyll->SPE removed by Chlorophyll->LLE removed by Carbohydrates->SPE removed by Lipids->LLE removed by

References

Technical Support Center: Validation of In Vitro Antioxidant Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in validating in vitro antioxidant assay methods.

Troubleshooting Guides

This section addresses specific issues that may arise during the experimental process for common in vitro antioxidant assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay
Problem Possible Cause(s) Solution(s)
High Variability in Results/High Standard Deviation 1. Pipetting Errors: Inaccurate or inconsistent volumes of samples, standards, or DPPH reagent.[1][2]2. Light Sensitivity of DPPH: Exposure of the DPPH solution to light can cause its degradation, leading to inconsistent readings.[1][2]3. Temperature Fluctuations: Inconsistent incubation temperature can affect the reaction rate.[1][2]4. Incomplete Mixing: Failure to properly mix the sample with the DPPH solution.5. Sample/Solvent Interference: The solvent used to dissolve the sample may react with DPPH, or colored compounds in the sample may interfere with absorbance readings at 517 nm.[2]1. Calibrate Pipettes: Ensure all pipettes are properly calibrated and use consistent pipetting techniques.2. Protect from Light: Prepare and store the DPPH solution in an amber bottle or a flask wrapped in aluminum foil.[3] Conduct the assay in a dark environment or cover the microplate/cuvettes during incubation.[3]3. Control Temperature: Use a temperature-controlled incubator or water bath for the reaction.4. Ensure Thorough Mixing: Vortex or gently shake the mixture immediately after adding the DPPH solution.5. Run Proper Controls: Include a solvent blank (solvent + DPPH) to account for any solvent effect. For colored samples, prepare a sample blank (sample + methanol/ethanol without DPPH) and subtract its absorbance from the sample reading.
Absorbance of Control (DPPH solution) is Too Low or Too High 1. Incorrect DPPH Concentration: The working solution of DPPH is either too dilute or too concentrated.[3]2. Degradation of DPPH Stock Solution: The stock solution has degraded over time.1. Adjust DPPH Concentration: The absorbance of the DPPH working solution at 517 nm should be approximately 1.0 ± 0.2.[4] Adjust the concentration of the working solution accordingly.[4]2. Prepare Fresh Solution: Always prepare the DPPH working solution fresh daily from a stock solution.[3][5] Store the solid DPPH reagent in a cool, dark, and dry place.
Results are Not Reproducible 1. Inconsistent Incubation Time: Variation in the time the reaction is allowed to proceed before reading the absorbance.2. Solvent Evaporation: During incubation, the solvent may evaporate, concentrating the reactants.1. Standardize Incubation Time: Use a timer and read the absorbance at the exact same time point for all samples (e.g., 30 minutes).[3]2. Seal Plates/Cuvettes: Cover the microplate with a plate sealer or use cuvettes with caps to prevent solvent evaporation.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay
Problem Possible Cause(s) Solution(s)
Unexpected Color Change (e.g., to pinkish or colorless) 1. High Antioxidant Concentration: A very high concentration of the antioxidant can completely bleach the ABTS•+ radical, and further reactions may lead to different colored products.[6] 2. Oxidation of the Antioxidant: The antioxidant itself may be oxidized to a colored compound.1. Dilute the Sample: Prepare a wider range of dilutions for your sample to find a concentration that falls within the linear range of the assay.2. Use a Standard Antioxidant: Compare the color change with a standard like Trolox or ascorbic acid to see if a similar phenomenon occurs.
ABTS•+ Solution is Unstable (Absorbance Decreases Over Time) 1. Incomplete Reaction for Radical Generation: The reaction between ABTS and potassium persulfate may not have gone to completion.2. Light Sensitivity: Exposure to light can cause the radical to degrade.1. Ensure Complete Radical Generation: Allow the ABTS and potassium persulfate mixture to stand in the dark for 12-16 hours to ensure the complete formation of the radical cation.[6][7]2. Store Properly: Store the prepared ABTS•+ solution in the dark and at a cool temperature (refrigerated) when not in use.[8]
Poor Reproducibility 1. Inconsistent ABTS•+ Reagent Preparation: Variations in the preparation of the ABTS radical cation solution.2. pH Variability: The antioxidant activity can be pH-dependent.1. Standardize Reagent Preparation: Follow a consistent protocol for preparing the ABTS•+ solution, ensuring the final absorbance at 734 nm is adjusted to 0.70 ± 0.02.[7]2. Use Buffered Solutions: Perform the assay in a buffered solution to maintain a constant pH.[8]
FRAP (Ferric Reducing Antioxidant Power) Assay
Problem Possible Cause(s) Solution(s)
Interference from Sample Color Colored compounds in the sample absorb at or near 593 nm, leading to artificially high results.Use a Sample Blank: For each sample, prepare a blank containing the sample and the acetate buffer, but not the TPTZ and FeCl₃. Subtract the absorbance of this blank from the sample's absorbance in the full FRAP reagent.
Precipitate Formation Some compounds in the sample may precipitate in the acidic (pH 3.6) conditions of the FRAP assay.Centrifuge and Filter: If a precipitate forms upon adding the sample to the FRAP reagent, centrifuge the mixture and measure the absorbance of the clear supernatant.
Low or No Color Development 1. Low Antioxidant Capacity: The sample may have very low or no ferric reducing ability.2. Reagent Degradation: The FRAP reagent was not prepared fresh.1. Increase Sample Concentration: Try a higher concentration of your sample.2. Prepare Fresh Reagent: The FRAP reagent should be prepared fresh daily and warmed to 37°C before use.[9]
ORAC (Oxygen Radical Absorbance Capacity) Assay
Problem Possible Cause(s) Solution(s)
Unstable Baseline or Irregular Fluorescence Decay Curves 1. Temperature Fluctuations: The fluorescence of fluorescein is sensitive to temperature changes.2. Air Bubbles: Bubbles in the wells can interfere with the fluorescence reading.1. Ensure Temperature Control: Use a plate reader with a stable temperature control set to 37°C. Allow the plate to equilibrate to this temperature before adding the AAPH.2. Avoid Bubbles: Pipette solutions carefully to avoid introducing air bubbles. If bubbles are present, they can sometimes be removed by gently tapping the plate.
Non-linear Standard Curve 1. Fluorescence Quenching: At high concentrations, the fluorescent probe (fluorescein) can self-quench, leading to a non-linear response.2. Inappropriate Standard Concentrations: The range of Trolox concentrations is too narrow or too wide.1. Check Fluorescein Concentration: Ensure the fluorescein concentration is optimal and not in a range where quenching occurs.2. Optimize Standard Curve: Prepare a series of Trolox dilutions to cover a broad and linear range (e.g., 0-100 µM).[10]
Sample Interference The sample itself is fluorescent or quenches the fluorescence of fluorescein.Run a Sample Blank: Prepare a well with the sample and fluorescein but without the AAPH radical generator. This will show if the sample itself affects the fluorescence.

Frequently Asked Questions (FAQs)

Q1: Why is it necessary to use multiple antioxidant assays to validate a compound's activity?

A1: Different antioxidant assays are based on different chemical principles and measure various aspects of antioxidant activity.[11] For example, some assays are based on hydrogen atom transfer (HAT), like ORAC, while others are based on single electron transfer (SET), like FRAP and DPPH.[12] A single assay can provide a limited and potentially misleading picture of a compound's antioxidant profile.[11] Using a panel of assays with different mechanisms provides a more comprehensive and reliable characterization of the antioxidant's activity.

Q2: What are the key validation parameters I should consider for an in vitro antioxidant assay according to ICH guidelines?

A2: While ICH guidelines like Q2(R1) are primarily for pharmaceutical analysis, their principles can be adapted for the validation of spectrophotometric antioxidant assays.[13] The key parameters to consider are:

  • Specificity: The ability to measure the antioxidant activity in the presence of other components in the sample. This can be assessed by running appropriate blanks.

  • Linearity: The assay should provide results that are directly proportional to the concentration of the antioxidant within a given range. This is typically evaluated by preparing a standard curve with a known antioxidant like Trolox or ascorbic acid and demonstrating a high correlation coefficient (r² ≥ 0.99).[14]

  • Accuracy: The closeness of the test results to the true value. This can be determined by spiking a sample with a known amount of a standard antioxidant and calculating the percent recovery.

  • Precision: The degree of scatter between a series of measurements. This is usually expressed as the relative standard deviation (RSD) and is assessed at two levels:

    • Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval of time.

    • Intermediate Precision: The precision within the same laboratory but on different days, with different analysts, or on different equipment.

  • Range: The interval between the upper and lower concentrations of the analyte for which the assay has been demonstrated to have a suitable level of precision, accuracy, and linearity.

Q3: How do I prepare a stable ABTS•+ working solution?

A3: To prepare a stable ABTS radical cation (ABTS•+) working solution:

  • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.[6][7]

  • Mix the two solutions in equal volumes.[7]

  • Allow the mixture to stand in the dark at room temperature for 12 to 16 hours.[6][7] This allows for the complete generation of the ABTS•+ radical.

  • Before use, dilute the stock solution with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.[7] This diluted solution is the working solution and should be used for the assay.

Q4: What is the purpose of a standard, and which one should I use?

A4: A standard is a compound with a known antioxidant activity that is used to create a standard curve. This curve allows you to quantify the antioxidant capacity of your unknown sample in terms of the standard. The most commonly used standard is Trolox, a water-soluble analog of vitamin E. Results are often expressed as Trolox Equivalents (TE). Other standards like ascorbic acid and gallic acid are also used. The choice of standard should be consistent within a study to allow for valid comparisons.

Experimental Protocols

Detailed methodologies for key in vitro antioxidant assays are provided below.

DPPH Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically at 517 nm.[3][15]

Procedure:

  • Preparation of DPPH Working Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. The absorbance of this solution at 517 nm should be approximately 1.0.[3][4]

  • Sample and Standard Preparation: Prepare a series of dilutions of the test sample and a standard antioxidant (e.g., Trolox or ascorbic acid) in the same solvent used for the DPPH solution.

  • Assay:

    • In a microplate well or cuvette, add a specific volume of the sample or standard solution (e.g., 100 µL).

    • Add the DPPH working solution (e.g., 100 µL).

    • For the blank, use the solvent instead of the sample.

  • Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.[3]

  • Measurement: Measure the absorbance at 517 nm.

  • Calculation: Calculate the percentage of DPPH radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100 Where Abs_control is the absorbance of the blank and Abs_sample is the absorbance of the sample. The IC50 value (the concentration of the sample that inhibits 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the sample concentration.

FRAP (Ferric Reducing Antioxidant Power) Assay

Principle: This assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color with an absorption maximum at 593 nm.[16]

Procedure:

  • Preparation of FRAP Reagent:

    • Prepare a 300 mM acetate buffer (pH 3.6).

    • Prepare a 10 mM TPTZ solution in 40 mM HCl.

    • Prepare a 20 mM FeCl₃ solution in water.

    • Mix the acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 ratio.[16] This is the FRAP reagent. Prepare it fresh and warm it to 37°C before use.[9]

  • Sample and Standard Preparation: Prepare dilutions of the test sample and a standard (e.g., FeSO₄·7H₂O or Trolox).

  • Assay:

    • Add a small volume of the sample or standard (e.g., 20 µL) to a tube or microplate well.

    • Add the FRAP reagent (e.g., 150 µL).[9]

  • Incubation: Incubate the mixture at 37°C for a specified time (e.g., 4-30 minutes).[9]

  • Measurement: Measure the absorbance at 593 nm.

  • Calculation: The antioxidant capacity is determined from a standard curve of a known antioxidant and is typically expressed as µM Fe(II) equivalents or Trolox equivalents.

Data Presentation

Table 1: Typical Validation Parameters for Spectrophotometric Antioxidant Assays
Parameter DPPH Assay ABTS Assay FRAP Assay ORAC Assay Acceptance Criteria
Linearity (r²) > 0.99> 0.99> 0.99> 0.99r² ≥ 0.99 is generally considered acceptable.[14]
Range (Typical) 1-100 µg/mL1-200 µg/mL100-1000 µM Fe(II)6.25-100 µM TroloxThe range should cover the expected concentrations of the samples.
Precision (RSD%) < 10%< 10%< 5%< 15%RSD should typically be less than 15-20% for bioassays.
Accuracy (% Recovery) 90-110%90-110%95-105%85-115%Recovery should be within a predefined range, often 80-120%.

Note: These are typical values and may vary depending on the specific laboratory, equipment, and sample matrix.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagent_prep Reagent & Standard Preparation mixing Mixing of Sample/ Standard with Reagent reagent_prep->mixing sample_prep Sample Dilution Series sample_prep->mixing incubation Incubation (Controlled Temp & Time) mixing->incubation measurement Spectrophotometric/ Fluorometric Measurement incubation->measurement calculation Calculation of % Inhibition or Equivalents measurement->calculation validation Validation Parameter Assessment calculation->validation

Caption: General workflow for in vitro antioxidant assays.

Logical Relationship for Assay Validation

validation_logic cluster_params Validation Parameters assay_dev Assay Development & Optimization validation_protocol Validation Protocol assay_dev->validation_protocol specificity Specificity validation_protocol->specificity linearity Linearity validation_protocol->linearity accuracy Accuracy validation_protocol->accuracy precision Precision validation_protocol->precision range_node Range validation_protocol->range_node validation_report Validation Report specificity->validation_report linearity->validation_report accuracy->validation_report precision->validation_report range_node->validation_report

Caption: Logical flow for the validation of an analytical method.

References

Technical Support Center: Minimizing Experimental Error in Multi-well Plate Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize experimental error in multi-well plate assays.

Frequently Asked Questions (FAQs)

Q1: What is the "edge effect" in multi-well plates and how can I minimize it?

A1: The "edge effect" refers to the phenomenon where wells on the periphery of a multi-well plate behave differently than the interior wells, often due to increased evaporation and temperature gradients.[1] This can lead to significant variability in assay results.[2]

Strategies to Minimize the Edge Effect:

  • Create a Humidity Barrier: Fill the outer wells with sterile media, phosphate-buffered saline (PBS), or sterile water to create a moisture barrier that protects the experimental wells from evaporation.[1][3][4]

  • Use Low-Evaporation Lids and Sealing Tapes: Utilize lids with condensation rings or apply sealing tapes (clear or foil for biochemical assays, breathable for cell-based assays) to reduce fluid loss.[5]

  • Optimize Incubation: Avoid stacking plates during incubation to ensure uniform temperature distribution.[4][6] Some studies suggest letting cells adhere at room temperature for an hour before moving them to the incubator to promote isothermal adhesion.[1]

  • Fill Inter-well Spaces: For certain plate designs, filling the spaces between wells with sterile, serum-free media can help create a more uniform temperature environment.[7]

  • Reduce Assay Time: When possible, shortening the duration of the assay can help minimize the cumulative effects of evaporation.[5]

Q2: How can I reduce pipetting errors and improve the reproducibility of my assays?

A2: Pipetting is a major source of variability in multi-well plate assays.[8][9] Consistent and proper technique is crucial for obtaining reproducible results.

Best Practices for Pipetting:

  • Proper Technique: Aspirate and dispense liquids slowly and smoothly. Hold the pipette vertically when aspirating and at a 45-degree angle against the well wall when dispensing.[10]

  • Pre-wetting Pipette Tips: Aspirate and dispense the liquid back into the reservoir a few times before taking up the volume for delivery. This is especially important for viscous liquids and volatile solvents.[10][11][12]

  • Use the Right Pipette: Select a pipette with a volume range that is appropriate for the volume you are dispensing. Accuracy decreases as the dispensed volume approaches the pipette's minimum capacity.[13][14]

  • Consistent Tip Immersion: Immerse the pipette tip just below the surface of the liquid to avoid coating the outside of the tip with excess liquid.[12]

  • Temperature Equilibrium: Allow reagents and equipment to reach room temperature before starting the experiment to minimize volume variations due to temperature differences.[11]

  • Pipette Calibration: Regularly check and calibrate your pipettes to ensure they are dispensing accurately.[13]

Q3: What are the best practices for plate washing to ensure consistency?

A3: Inconsistent washing can lead to high background signals or loss of signal.

Recommendations for Plate Washing:

  • Thorough and Uniform Washing: Ensure that all wells are washed equally and thoroughly. Automated plate washers can improve consistency.[9]

  • Check for Clogs: If using an automated washer, regularly check that all ports are unobstructed.

  • Avoid Bubbles: Prevent the formation of bubbles in the wells during washing and reagent addition, as they can interfere with plate readings.

Q4: How can I troubleshoot high variability between replicate wells?

A4: High variability between replicate wells, often indicated by a high coefficient of variation (CV), can invalidate your results.[8] A CV of less than 20% is generally desirable.

Common Causes and Solutions:

  • Inconsistent Pipetting: This is a primary cause of variability. Review and standardize your pipetting technique.[8][9] Using a multichannel pipette can introduce systematic errors if one channel is not dispensing correctly.[9]

  • Poorly Mixed Reagents: Ensure all reagents and samples are thoroughly mixed before being added to the plate.[9]

  • Inconsistent Incubation: Ensure uniform incubation times and temperatures for all wells. Avoid stacking plates.[6]

  • Edge Effects: As discussed in Q1, edge effects can contribute significantly to variability.

  • Bubbles in Wells: Bubbles can interfere with the light path in plate readers. Visually inspect plates and remove any bubbles before reading.

Q5: What are common causes of inconsistent results in cell-based assays?

A5: In addition to the factors mentioned above, cell-based assays have unique sources of variability.[15]

Key Considerations for Cell-Based Assays:

  • Inconsistent Cell Seeding: Ensure a homogenous cell suspension before seeding to have a consistent number of cells in each well. After seeding, gently swirl the plate to ensure even distribution.[3]

  • Cell Health: Use cells with a low passage number and regularly check for contamination, such as mycoplasma.[3]

  • Uneven Cell Growth: "Edge effects" can lead to uneven cell growth.[16] In addition to the strategies in Q1, allowing cells to settle at room temperature before incubation can improve attachment uniformity.[1]

  • Reagent and Compound Preparation: Prepare fresh serial dilutions for each experiment and verify pipette calibration.[3]

Troubleshooting Guides

Guide 1: High Coefficient of Variation (CV) in ELISA

This guide provides a systematic approach to troubleshooting high CVs in ELISA experiments.

Potential Cause Recommended Solution
Pipetting Inconsistency Calibrate pipettes regularly.[17] Use proper pipetting techniques, including pre-wetting tips and consistent speed and pressure.[10][12] For multichannel pipettes, check the performance of each channel.[9]
Inadequate Plate Washing Ensure all wells are washed uniformly. Check automated plate washers for clogged nozzles.[9]
Reagent Preparation Errors Thoroughly mix all reagents before use.[9] Ensure reagents have equilibrated to room temperature.[9]
Edge Effects Fill peripheral wells with PBS or media. Use sealing films to prevent evaporation. Ensure uniform incubation temperature.[6]
Bubbles in Wells Visually inspect wells and remove bubbles before reading the plate.

Guide 2: Variability in Cell-Based Assays

This guide focuses on troubleshooting issues specific to assays involving live cells.

Problem Potential Cause Recommended Solution
Inconsistent Cell Growth/Viability Variation in cell seeding density.Ensure a homogenous cell suspension before seeding and use a consistent volume for each well.[3]
Cell health issues (e.g., high passage number, contamination).Use cells with a low passage number and regularly check for contamination (e.g., mycoplasma).[3]
"Edge effects" in microplates.To minimize evaporation from outer wells, fill the peripheral wells with sterile media or PBS.[3]
Variable Compound Efficacy Inaccurate compound dilutions.Prepare fresh serial dilutions of the compound for each experiment. Verify pipette calibration.[3]
Cell density affecting compound response.Optimize cell seeding density to ensure cells are in the logarithmic growth phase during treatment.
Inconsistent incubation time with the compound.Use a multichannel pipette for compound addition to minimize timing differences between wells.[3]
High Well-to-Well Variability Uneven distribution of cells.After seeding, gently swirl the plate in a figure-eight motion to ensure even cell distribution.[3]

Experimental Protocols

Protocol 1: Standardized Cell Seeding for a 96-Well Plate

This protocol is designed to minimize variability in cell distribution.

  • Cell Preparation: Trypsinize and resuspend cells in complete growth medium. Perform a cell count to determine the cell concentration.

  • Dilution: Dilute the cell suspension to the desired seeding density (e.g., 5 x 10^4 cells/mL for a target of 5,000 cells per well in 100 µL).

  • Homogenization: Gently and thoroughly mix the final cell suspension by inverting the tube or pipetting up and down to ensure a uniform distribution of cells.

  • Seeding:

    • Seed 100 µL of the cell suspension (5,000 cells/well) into the inner 60 wells of a 96-well plate.

    • Add 100 µL of sterile PBS to the outer 36 wells to minimize edge effects.[3]

  • Distribution: Gently swirl the plate in a figure-eight motion on a level surface to ensure even distribution of cells within the wells.

  • Incubation: Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.

Protocol 2: Checking Pipette Accuracy

A quick check of pipette accuracy can be performed using an analytical balance.

  • Equipment: Use a calibrated analytical balance and distilled water.

  • Equilibration: Allow the pipette, tips, and distilled water to equilibrate to room temperature.

  • Procedure:

    • Place a weigh boat on the balance and tare it.

    • Set the pipette to the desired volume.

    • Pre-wet the pipette tip by aspirating and dispensing the distilled water three times.

    • Aspirate the set volume of distilled water.

    • Dispense the water into the tared weigh boat.

    • Record the weight in milligrams (mg).

  • Conversion: At room temperature, the density of water is approximately 1 g/mL, so 1 mg is equivalent to 1 µL.[13]

  • Evaluation: Compare the measured weight to the expected weight. The variation should be within an acceptable range (e.g., +/- 0.5%).[10] Repeat this process multiple times to assess precision.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment Execution cluster_analysis Data Acquisition & Analysis Reagent_Prep Reagent & Sample Preparation Plate_Layout Design Plate Layout (Controls & Blanks) Reagent_Prep->Plate_Layout Cell_Culture Cell Culture & Harvesting Cell_Culture->Plate_Layout Pipette_Cal Pipette Calibration Check Seeding Cell Seeding or Reagent Dispensing Pipette_Cal->Seeding Plate_Layout->Seeding Treatment Compound/Treatment Addition Seeding->Treatment Incubation Incubation Treatment->Incubation Plate_Reading Plate Reading Incubation->Plate_Reading Data_QC Data Quality Control (e.g., CV%, Z') Plate_Reading->Data_QC Analysis Data Analysis Data_QC->Analysis

Caption: Workflow for minimizing error in multi-well plate assays.

Troubleshooting_Variability Start High Well-to-Well Variability Observed Check_Pipetting Review Pipetting Technique & Calibration? Start->Check_Pipetting Check_Reagents Are Reagents Properly Mixed? Check_Pipetting->Check_Reagents No Fix_Pipetting Standardize Technique, Calibrate Pipettes Check_Pipetting->Fix_Pipetting Yes Check_Edge_Effect Is Variability in Edge Wells? Check_Reagents->Check_Edge_Effect No Fix_Reagents Ensure Thorough Mixing Before Dispensing Check_Reagents->Fix_Reagents Yes Check_Cells For Cell-Based Assays: Is Cell Seeding Uniform? Check_Edge_Effect->Check_Cells No Fix_Edge_Effect Implement Edge Effect Mitigation Strategies Check_Edge_Effect->Fix_Edge_Effect Yes Fix_Cells Optimize Seeding Protocol Check_Cells->Fix_Cells Yes Resolved Problem Resolved Check_Cells->Resolved No Fix_Pipetting->Resolved Fix_Reagents->Resolved Fix_Edge_Effect->Resolved Fix_Cells->Resolved

Caption: Troubleshooting flowchart for high well-to-well variability.

Edge_Effect_Causes Edge_Effect Edge Effect Evaporation Increased Evaporation in Outer Wells Edge_Effect->Evaporation Temp_Gradient Temperature Gradients Across the Plate Edge_Effect->Temp_Gradient Concentration Increased Solute Concentration Evaporation->Concentration Cell_Stress Cellular Stress Evaporation->Cell_Stress Temp_Gradient->Cell_Stress Reaction_Kinetics Altered Reaction Kinetics Temp_Gradient->Reaction_Kinetics Variability Increased Assay Variability Concentration->Variability Cell_Stress->Variability Reaction_Kinetics->Variability

Caption: Causes and consequences of the edge effect in multi-well plates.

References

Validation & Comparative

A Comparative Analysis of the Antioxidant Activity of Ligurobustoside N and L-ascorbic acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the antioxidant properties of Ligurobustoside N, a phenylethanoid glycoside, and L-ascorbic acid (Vitamin C), a well-established antioxidant standard. This analysis is supported by experimental data from peer-reviewed research, with a focus on quantitative comparisons and detailed methodologies to assist in research and development.

Quantitative Antioxidant Activity

The antioxidant capacity of this compound and L-ascorbic acid has been evaluated using common in vitro assays, primarily the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. The half-maximal inhibitory concentration (IC50), which represents the concentration of the antioxidant required to scavenge 50% of the free radicals, is a key metric for comparison. A lower IC50 value indicates a higher antioxidant activity.

CompoundAntioxidant AssayIC50 (µM)Reference
This compound ABTS2.68 - 4.86[1]
DPPH23.83 - 43.17[1]
L-ascorbic acid ABTS10.06 ± 0.19[1]
DPPH13.66 ± 0.13[1]

Table 1: Comparative IC50 values of this compound and L-ascorbic acid in DPPH and ABTS radical scavenging assays.

Based on the available data, this compound demonstrates significantly stronger radical scavenging activity in the ABTS assay compared to L-ascorbic acid.[1] However, in the DPPH assay, its activity is weaker than that of L-ascorbic acid.[1]

Experimental Protocols

The following are the detailed experimental methodologies for the DPPH and ABTS assays used to determine the antioxidant activities presented above.

DPPH Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, thus neutralizing it and causing a color change from purple to yellow, which is measured spectrophotometrically.

Procedure:

  • Preparation of DPPH Solution: A stock solution of DPPH (typically 0.1 mM) is prepared in a suitable solvent such as methanol or ethanol and stored in the dark.[1]

  • Reaction Mixture: In a 96-well plate or test tubes, a fixed volume of the DPPH solution is added to varying concentrations of the test compound (this compound or L-ascorbic acid) and the control (solvent alone).[1]

  • Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).[1]

  • Absorbance Measurement: The absorbance of the solutions is measured at a wavelength of 517 nm using a spectrophotometer.[1]

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the test compound.

  • IC50 Determination: The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the test compound.

DPPH_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis DPPH_sol Prepare 0.1 mM DPPH in Methanol/Ethanol Mix Mix DPPH Solution with Test Compounds/Control DPPH_sol->Mix Test_compounds Prepare Serial Dilutions of This compound & L-ascorbic acid Test_compounds->Mix Incubate Incubate in Dark (30 min, RT) Mix->Incubate Measure_abs Measure Absorbance at 517 nm Incubate->Measure_abs Calculate Calculate % Scavenging Activity Measure_abs->Calculate Determine_IC50 Determine IC50 Value Calculate->Determine_IC50 ABTS_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Generate_ABTS Generate ABTS Radical Cation (ABTS + K2S2O8, 12-16h in dark) Prepare_working Prepare ABTS Working Solution (Absorbance ~0.70 at 734 nm) Generate_ABTS->Prepare_working Mix Mix ABTS Working Solution with Test Compounds/Control Prepare_working->Mix Test_compounds Prepare Serial Dilutions of This compound & L-ascorbic acid Test_compounds->Mix Incubate Incubate (6 min, RT) Mix->Incubate Measure_abs Measure Absorbance at 734 nm Incubate->Measure_abs Calculate Calculate % Inhibition Measure_abs->Calculate Determine_IC50 Determine IC50 Value Calculate->Determine_IC50 Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligurobustoside_N This compound (Phenylethanoid Glycoside) Keap1_Nrf2 Keap1-Nrf2 Complex Ligurobustoside_N->Keap1_Nrf2 Induces dissociation Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Release Degradation Ubiquitination & Proteasomal Degradation Keap1_Nrf2->Degradation Basal State Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE Binds to Antioxidant_Genes Transcription of Antioxidant Genes (e.g., HO-1, NQO1, GCL) ARE->Antioxidant_Genes Activates Ascorbic_Acid_Mechanism Ascorbic_Acid L-ascorbic acid Ascorbyl_Radical Ascorbyl Radical (Stable) Ascorbic_Acid->Ascorbyl_Radical Donates H• Free_Radical Free Radical (ROS/RNS) Neutralized_Radical Neutralized Molecule Free_Radical->Neutralized_Radical Receives H• Ascorbyl_Radical->Ascorbic_Acid Regeneration Recycling Recycling by other antioxidants (e.g., Glutathione) Recycling->Ascorbyl_Radical

References

A Comparative Analysis of Ligurobustoside N and Orlistat as Fatty Acid Synthase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Ligurobustoside N and the well-established drug Orlistat as inhibitors of fatty acid synthase (FAS), a key enzyme in de novo lipogenesis and a promising target in oncology and metabolic diseases. This document summarizes quantitative data, details experimental methodologies, and visualizes key pathways and processes to aid in research and development.

Quantitative Inhibition of Fatty Acid Synthase

The inhibitory activities of this compound and Orlistat against fatty acid synthase have been evaluated, with their half-maximal inhibitory concentrations (IC50) determined in parallel assays. This allows for a direct comparison of their potency.

CompoundIC50 (µM)Source
This compound5.61 ± 0.44[1]
Orlistat4.46 ± 0.13[1][2][3]

Note: The data presented is from a comparative study where Orlistat was used as a positive control.

Mechanism of Action

Orlistat: Orlistat is a potent, irreversible inhibitor of the thioesterase (TE) domain of fatty acid synthase.[4][5][6][7] It forms a covalent bond with the active site serine residue within the TE domain, thereby preventing the release of newly synthesized fatty acids from the enzyme complex.[7][8] This mechanism has been confirmed through crystallographic studies of the Orlistat-bound TE domain.[4][5]

This compound: The precise mechanism of action for this compound as a fatty acid synthase inhibitor has not been fully elucidated in the currently available scientific literature. As a glycoside, its interaction with the enzyme may differ significantly from that of Orlistat. Further research is required to determine if it acts on the thioesterase domain or other catalytic domains of FAS and whether its inhibition is reversible or irreversible.

Experimental Protocols

The following is a representative protocol for a fatty acid synthase inhibition assay based on commonly used spectrophotometric methods. This type of assay is frequently employed to determine the IC50 values of potential inhibitors.

Spectrophotometric Fatty Acid Synthase Inhibition Assay

This method measures the activity of FAS by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH, a necessary cofactor for fatty acid synthesis.[3][9][10][11]

Materials:

  • Purified fatty acid synthase (e.g., from rat liver or recombinant human FAS)

  • Potassium phosphate buffer (e.g., 100 mM, pH 7.0)

  • Acetyl-CoA

  • Malonyl-CoA

  • NADPH

  • Test compounds (this compound, Orlistat) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate reader capable of reading absorbance at 340 nm

Procedure:

  • Reaction Mixture Preparation: A master mix is prepared containing potassium phosphate buffer, acetyl-CoA, and NADPH.

  • Inhibitor Incubation: The test compounds (this compound or Orlistat) at various concentrations are pre-incubated with the purified FAS enzyme in the reaction buffer for a defined period (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C). A control reaction with solvent alone is also prepared.

  • Initiation of Reaction: The enzymatic reaction is initiated by the addition of malonyl-CoA to the wells containing the enzyme and inhibitor mixture.

  • Kinetic Measurement: The absorbance at 340 nm is immediately measured at regular intervals (e.g., every minute) for a set duration (e.g., 10-20 minutes) using a microplate reader.

  • Data Analysis: The rate of NADPH oxidation is calculated from the linear portion of the absorbance versus time plot. The percentage of inhibition for each concentration of the test compound is determined relative to the control. The IC50 value is then calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Visualizations

Experimental Workflow and Signaling Pathways

To better illustrate the processes involved in the evaluation and mechanism of these inhibitors, the following diagrams have been generated.

FAS_Inhibition_Assay_Workflow Experimental Workflow for FAS Inhibition Assay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Reagents: - FAS Enzyme - Buffers - Substrates (Acetyl-CoA, Malonyl-CoA) - Cofactor (NADPH) C Pre-incubate FAS Enzyme with Inhibitor A->C B Prepare Inhibitors: - this compound - Orlistat (Serial Dilutions) B->C D Initiate Reaction with Malonyl-CoA C->D E Monitor NADPH Oxidation (Absorbance at 340 nm) D->E F Calculate Rate of Reaction E->F G Determine % Inhibition F->G H Calculate IC50 Value G->H

Caption: Workflow of a typical spectrophotometric FAS inhibition assay.

Orlistat_Mechanism_of_Action Orlistat's Mechanism of Action on Fatty Acid Synthase FAS Fatty Acid Synthase (FAS) Enzyme TE_Domain Thioesterase (TE) Domain (Active Site Serine) FAS->TE_Domain Covalent_Bond Covalent Bond Formation TE_Domain->Covalent_Bond Orlistat Orlistat Orlistat->Covalent_Bond Inactivated_FAS Inactivated FAS-Orlistat Complex Covalent_Bond->Inactivated_FAS Block Blocked Inactivated_FAS->Block Fatty_Acid_Release Release of Synthesized Fatty Acids Block->Fatty_Acid_Release

Caption: Orlistat irreversibly inhibits the FAS thioesterase domain.

Ligurobustoside_N_Mechanism This compound's Postulated Interaction with FAS FAS Fatty Acid Synthase (FAS) Enzyme Interaction Inhibitory Interaction (Mechanism Unknown) FAS->Interaction Ligurobustoside_N This compound Ligurobustoside_N->Interaction Inhibited_FAS Inhibited FAS Interaction->Inhibited_FAS Reduction Reduced Inhibited_FAS->Reduction Fatty_Acid_Synthesis Fatty Acid Synthesis Reduction->Fatty_Acid_Synthesis

References

Unveiling the Therapeutic Potential: A Comparative Analysis of Glycosides from Ligustrum robustum

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an in-depth comparison of the bioactivities of various glycosides isolated from the leaves of Ligustrum robustum. This plant, a source of the traditional Chinese tea "Ku-Ding-Cha," has garnered significant interest for its potential therapeutic applications in managing obesity, diabetes, and oxidative stress-related conditions.

This guide synthesizes experimental data from multiple studies to offer a clear, objective comparison of the efficacy of these natural compounds. All quantitative data are presented in structured tables for ease of comparison, and detailed methodologies for the key bioassays are provided to support the replication and extension of these findings.

Comparative Bioactivity of Ligustrum robustum Glycosides

The glycosides isolated from Ligustrum robustum can be broadly categorized into several classes, including phenylethanoid, phenylmethanoid, monoterpenoid, hexenol, and butenol glycosides. These compounds have been primarily evaluated for their inhibitory effects on key metabolic enzymes and their antioxidant capacities.

Fatty Acid Synthase (FAS) Inhibition

Fatty acid synthase is a crucial enzyme in the de novo synthesis of fatty acids, making it a key target for anti-obesity drugs. Several glycosides from L. robustum have demonstrated potent inhibitory activity against FAS, with some even surpassing the efficacy of the commercial inhibitor Orlistat.

Glycoside ClassCompoundIC50 (µM) vs. FASPositive Control (Orlistat) IC50 (µM)Reference
Monoterpenoid Ligurobustoside T₁ (Compound 2)2.36 ± 0.104.46 ± 0.13[1][2][3][4][5][6]
Butenol Ligurobustoside Y (Compound 2)4.10 ± 0.124.46 ± 0.13[7][8][9]
Monoterpenoid Compound 54.38 ± 0.114.46 ± 0.13[10]
Phenylethanoid (Z)-osmanthuside B6 (Compound 11)4.55 ± 0.354.46 ± 0.13[11][12]
α-Glucosidase and α-Amylase Inhibition

The inhibition of α-glucosidase and α-amylase, enzymes responsible for the breakdown of carbohydrates, is a well-established strategy for managing postprandial hyperglycemia in diabetic patients. While many glycosides from L. robustum exhibit moderate inhibitory activity, one compound, in particular, showed exceptionally potent α-glucosidase inhibition.

GlycosideIC50 vs. α-Glucosidase (nM)IC50 vs. α-Amylase (µM)Positive Control (Acarbose) IC50Reference
Compound 131.15 ± 0.08Not specified5.50 ± 0.11 nM (vs. α-glucosidase)[13][14]
Ligurobustoside T₁ (Compound 2)Moderate inhibitionModerate inhibitionNot specified[2][3]
Compounds 7 and 9Moderate inhibitionNot specifiedNot specified[7][8][9]
Antioxidant Activity

Many of the chronic diseases targeted by L. robustum glycosides, such as diabetes and obesity, are associated with increased oxidative stress. The antioxidant capacity of these compounds has been evaluated using various assays, most commonly by measuring their ability to scavenge ABTS and DPPH radicals. A significant number of these glycosides have demonstrated antioxidant activity superior to that of the standard antioxidant, L-(+)-ascorbic acid.

Glycoside ClassCompoundsIC50 vs. ABTS Radical (µM)Positive Control (L-(+)-ascorbic acid) IC50 (µM)Reference
Phenylethanoid & Phenylmethanoid Ligurobustosides R4 (3) & S2 (5), Ligupurpuroside B (7), cis-Ligupurpuroside B (8), Ligurobustoside N (9), Osmanthuside D (10), (Z)-osmanthuside B6 (11)2.68 ± 0.05 - 4.86 ± 0.0610.06 ± 0.19[11][12]
Hexenol Ligurobustoside X (Compound 1)3.41 ± 0.0810.06 ± 0.19[7][8][9]
Various Compounds 1-8, 10, 11, and 131.65 ± 0.01 - 8.98 ± 0.0710.06 ± 0.19[13][14]
Monoterpenoid Ligurobustosides T (1), T₁ (2), T₅ (5), and Compound 116.91 ± 0.10 - 9.41 ± 0.2210.06 ± 0.19[1][2][3][4][5][6]
Monoterpenoid Compounds 1-3, 5-86.27 ± 0.23 - 8.59 ± 0.0910.06 ± 0.19[10]
GlycosideIC50 vs. DPPH Radical (µM)Positive Control (L-(+)-ascorbic acid) IC50 (µM)Reference
Compound 87.61 ± 0.1713.66 ± 0.13[13][14]
Ligurobustoside T (Compound 1)19.74 ± 0.2313.66 ± 0.13[2][3]

Experimental Protocols

The following are detailed methodologies for the key bioassays cited in this guide, based on the experimental descriptions provided in the referenced literature.

Fatty Acid Synthase (FAS) Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of the FAS enzyme.

FAS_Inhibition_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection FAS Purified FAS Enzyme Incubation Incubate components at 37°C FAS->Incubation Substrates Acetyl-CoA & Malonyl-CoA Substrates->Incubation NADPH NADPH NADPH->Incubation Test_Compound Test Glycoside Test_Compound->Incubation Spectrophotometer Measure decrease in absorbance at 340 nm Incubation->Spectrophotometer Calculation Calculate % Inhibition & IC50 Spectrophotometer->Calculation

Caption: Workflow for the Fatty Acid Synthase (FAS) inhibition assay.

  • Enzyme Preparation: Fatty acid synthase is purified from animal tissue (e.g., chicken liver).

  • Reaction Mixture: The assay is typically conducted in a potassium phosphate buffer containing EDTA and dithiothreitol. The reaction mixture includes the FAS enzyme, acetyl-CoA, malonyl-CoA, and NADPH.

  • Inhibition Measurement: The test glycoside, dissolved in a suitable solvent (e.g., DMSO), is added to the reaction mixture. The reaction is initiated by the addition of malonyl-CoA.

  • Data Acquisition: The oxidation of NADPH to NADP+ is monitored by measuring the decrease in absorbance at 340 nm using a spectrophotometer. The rate of reaction is calculated from the linear portion of the absorbance curve.

  • IC50 Calculation: The percentage of inhibition is determined by comparing the reaction rate in the presence of the test compound to that of a control (without the inhibitor). The IC50 value, the concentration of the inhibitor required to reduce the enzyme activity by 50%, is then calculated.

α-Glucosidase and α-Amylase Inhibition Assays

These assays determine the inhibitory effect of the glycosides on carbohydrate-digesting enzymes.

Enzyme_Inhibition_Workflow cluster_alpha_glucosidase α-Glucosidase Assay cluster_alpha_amylase α-Amylase Assay AG_Enzyme α-Glucosidase AG_Incubation Incubate Enzyme, Glycoside, & Substrate AG_Enzyme->AG_Incubation AG_Substrate pNPG AG_Substrate->AG_Incubation AG_Stop Add Na2CO3 to stop reaction AG_Incubation->AG_Stop AG_Measure Measure absorbance at 405 nm AG_Stop->AG_Measure AA_Enzyme α-Amylase AA_Incubation Incubate Enzyme, Glycoside, & Substrate AA_Enzyme->AA_Incubation AA_Substrate Starch Solution AA_Substrate->AA_Incubation AA_Stop Add DNS reagent & boil AA_Incubation->AA_Stop AA_Measure Measure absorbance at 540 nm AA_Stop->AA_Measure

Caption: Workflow for α-glucosidase and α-amylase inhibition assays.

α-Glucosidase Inhibition Assay:

  • Reaction Mixture: The test glycoside is pre-incubated with α-glucosidase in a phosphate buffer.

  • Substrate Addition: The reaction is initiated by adding p-nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate.

  • Reaction Termination and Measurement: After incubation, the reaction is stopped by adding sodium carbonate. The amount of p-nitrophenol released is quantified by measuring the absorbance at 405 nm. Acarbose is used as a positive control.

α-Amylase Inhibition Assay:

  • Reaction Mixture: The test glycoside is pre-incubated with α-amylase in a suitable buffer.

  • Substrate Addition: A starch solution is added as the substrate, and the mixture is incubated.

  • Quantification of Reducing Sugars: The reaction is terminated by adding dinitrosalicylic acid (DNS) reagent, which reacts with the reducing sugars produced from starch hydrolysis. The mixture is then heated, and after cooling, the absorbance is measured at 540 nm. Acarbose serves as the positive control.

Antioxidant Capacity Assays (ABTS and DPPH)

These assays evaluate the free radical scavenging ability of the glycosides.

Antioxidant_Assay_Logic cluster_assays Radical Scavenging Assays ABTS ABTS Radical Cation Measurement Measure decrease in absorbance ABTS->Measurement at 734 nm DPPH DPPH Radical DPPH->Measurement at 517 nm Test_Glycoside Test Glycoside Test_Glycoside->ABTS donates electron/H Test_Glycoside->DPPH donates electron/H Result Calculate % Scavenging & IC50 Measurement->Result

Caption: Logical relationship in ABTS and DPPH antioxidant assays.

ABTS Radical Scavenging Assay:

  • Radical Generation: The ABTS radical cation (ABTS•+) is produced by reacting ABTS stock solution with potassium persulfate and allowing the mixture to stand in the dark at room temperature.

  • Reaction: The ABTS•+ solution is diluted with a buffer to a specific absorbance at 734 nm. The test glycoside is then added to the solution.

  • Measurement: The decrease in absorbance at 734 nm is recorded after a set incubation time. L-(+)-ascorbic acid is used as the positive control.

DPPH Radical Scavenging Assay:

  • Reaction Mixture: A solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol is prepared.

  • Reaction: The test glycoside is added to the DPPH solution.

  • Measurement: The mixture is incubated in the dark, and the decrease in absorbance at 517 nm is measured. The color change from violet to yellow indicates the scavenging of the DPPH radical. L-(+)-ascorbic acid is used as the positive control.

Conclusion

The glycosides from Ligustrum robustum represent a promising source of bioactive compounds with potential applications in the development of novel therapeutics for obesity and diabetes. The potent FAS and α-glucosidase inhibitory activities, coupled with strong antioxidant properties, highlight the multifaceted therapeutic potential of these natural products. Further preclinical and clinical studies are warranted to fully elucidate their mechanisms of action and evaluate their safety and efficacy in human subjects. This comparative guide serves as a valuable resource for researchers to identify lead compounds for further investigation and to design future studies aimed at harnessing the therapeutic benefits of Ligustrum robustum glycosides.

References

Unveiling the Antioxidant Power of Phenylethanoid Glycosides: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Phenylethanoid glycosides (PhGs), a class of water-soluble compounds widely distributed in the plant kingdom, are garnering significant attention for their potent antioxidant properties.[1][2][3][4] For researchers and drug development professionals, understanding the comparative antioxidant potential of different PhGs is crucial for identifying promising therapeutic candidates. This guide provides an objective comparison of the antioxidant performance of key PhGs, supported by experimental data, detailed methodologies, and pathway visualizations.

Phenylethanoid glycosides are characterized by a phenethyl alcohol moiety attached to a β-glucopyranose, often adorned with aromatic acids like caffeic acid and various sugars.[1] These structural features, particularly the number and position of phenolic hydroxyl groups and the presence of an ortho-dihydroxyphenyl group, are believed to be critical for their antioxidant activities.[1] This analysis focuses on some of the most studied PhGs: acteoside (also known as verbascoside), echinacoside, and forsythoside B.

Comparative Antioxidant Potential: A Quantitative Overview

The antioxidant capacity of phenylethanoid glycosides is typically evaluated using various in vitro assays that measure their ability to scavenge free radicals or reduce oxidizing agents. The most common assays include the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay, and the Ferric Reducing Antioxidant Power (FRAP) assay.[1][5] The results are often expressed as the half-maximal inhibitory concentration (IC50), with a lower value indicating higher antioxidant activity.

A comparative study by Lin et al. (2018) provides a direct quantitative comparison of the antioxidant activities of acteoside, forsythoside B, and poliumoside, another PhG. The IC50 values from this study are summarized in the table below.

Antioxidant AssayActeoside (Verbascoside)Forsythoside BPoliumosideReference Compound
DPPH Radical Scavenging (IC50, µM) 8.83 ± 0.1110.45 ± 0.1511.26 ± 0.11Ascorbic Acid (13.1 µM)[6]
ABTS Radical Scavenging (IC50, µM) 5.92 ± 0.087.14 ± 0.128.03 ± 0.09Trolox (Value varies by study)
FRAP (Relative Reducing Power, IC50, µM) 4.15 ± 0.065.38 ± 0.086.27 ± 0.07-
Superoxide Anion Scavenging (IC50, µM) 21.54 ± 0.2118.32 ± 0.1715.68 ± 0.14-
Data sourced from Lin et al., 2018. A lower IC50 value indicates greater antioxidant activity.[5]

From this data, acteoside consistently demonstrates the highest antioxidant potential in the DPPH, ABTS, and FRAP assays compared to forsythoside B and poliumoside.[5] Interestingly, in the superoxide anion scavenging assay, the order of potency is reversed, with poliumoside being the most effective.[5]

Echinacoside, another prominent PhG, has also been extensively studied for its antioxidant effects.[7][8][9][10] While a direct comparison table from a single study including all four compounds is scarce, various studies report IC50 values for echinacoside in the low micromolar range for DPPH and ABTS assays, suggesting its antioxidant potential is comparable to that of acteoside.[11][12]

Mechanism of Action: The Keap1-Nrf2 Signaling Pathway

Phenylethanoid glycosides exert their antioxidant effects not only through direct radical scavenging but also by modulating endogenous antioxidant defense systems. A key mechanism involves the activation of the Kelch-like ECH-associated protein 1 (Keap1)-Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[6][9][13]

Under normal conditions, Nrf2 is bound to Keap1 in the cytoplasm, which facilitates its degradation.[13][14][15] However, upon exposure to oxidative stress or certain bioactive compounds like PhGs, Keap1 undergoes a conformational change, releasing Nrf2.[13][14] The liberated Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, leading to the increased expression of protective enzymes such as heme oxygenase-1 (HO-1) and NAD(P)H quinone oxidoreductase 1 (NQO1).[16][17]

Keap1_Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PhGs Phenylethanoid Glycosides Keap1_Nrf2 Keap1-Nrf2 Complex PhGs->Keap1_Nrf2 induces dissociation ROS Oxidative Stress (ROS) ROS->Keap1_Nrf2 induces dissociation Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free releases Proteasome Proteasomal Degradation Keap1_Nrf2->Proteasome leads to Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc translocates to ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE binds to Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Genes activates transcription of Enzymes Protective Enzymes Genes->Enzymes translates to

Caption: Keap1-Nrf2 signaling pathway activation by phenylethanoid glycosides.

Experimental Protocols

Detailed and standardized experimental protocols are essential for the accurate comparison of antioxidant activities. Below are summaries of the methodologies for the key assays cited.

DPPH Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.[18][19]

  • Preparation of DPPH Solution: A stock solution of DPPH (typically 0.1 mM) is prepared in a suitable solvent like methanol or ethanol and stored in the dark.[18]

  • Reaction Mixture: A defined volume of the test sample (phenylethanoid glycoside at various concentrations) is mixed with the DPPH working solution.[19]

  • Incubation: The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).[18][19]

  • Measurement: The absorbance of the solution is measured at a specific wavelength (around 517 nm) using a spectrophotometer.[19]

  • Calculation: The percentage of radical scavenging activity is calculated by comparing the absorbance of the sample to that of a control (DPPH solution without the sample). The IC50 value is then determined from a dose-response curve.

ABTS Radical Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+), a blue-green chromophore.[5]

  • Generation of ABTS•+: The ABTS radical cation is produced by reacting a 7 mM aqueous solution of ABTS with 2.45 mM potassium persulfate. The mixture is kept in the dark at room temperature for 12-16 hours before use.[5]

  • Dilution of ABTS•+ Solution: The ABTS•+ solution is diluted with a solvent (e.g., methanol or ethanol) to an absorbance of 0.700 ± 0.02 at 734 nm.

  • Reaction: A small volume of the plant extract or phenylethanoid glycoside solution is added to a larger volume of the diluted ABTS•+ solution.

  • Measurement: The absorbance is recorded at 734 nm after a set incubation period (e.g., 30 minutes).

  • Calculation: The scavenging activity is calculated as a percentage of inhibition of the ABTS•+ radical, and the IC50 value is determined.

Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric ions (Fe³⁺) to ferrous ions (Fe²⁺) at a low pH. This reduction results in the formation of a colored ferrous-probe complex.

  • Preparation of FRAP Reagent: The FRAP reagent is prepared fresh by mixing acetate buffer (300 mM, pH 3.6), a solution of 10 mM TPTZ (2,4,6-tris(2-pyridyl)-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O solution in a 10:1:1 (v/v/v) ratio.

  • Reaction: The FRAP reagent is mixed with the test sample.

  • Incubation: The mixture is incubated, typically at 37°C, for a specified time (e.g., 30-60 minutes).

  • Measurement: The absorbance of the blue-colored complex is measured at 593 nm.

  • Calculation: The antioxidant capacity is determined from a standard curve prepared with a known antioxidant, such as Trolox or FeSO₄, and expressed as equivalents of the standard.

Cellular Antioxidant Activity (CAA) Assay

This assay measures the antioxidant activity of compounds within a cellular environment, providing a more biologically relevant assessment.[15] It typically uses a cell-permeable dye, such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), which fluoresces upon oxidation by reactive oxygen species (ROS).[15]

  • Cell Culture: Adherent cells, such as Caco-2 or HepG2, are cultured in a 96-well plate until confluent.[15]

  • Pre-incubation: Cells are washed and then incubated with the DCFH-DA probe and the test compound (phenylethanoid glycoside) for a period (e.g., 60 minutes) to allow for cellular uptake.[15]

  • Induction of Oxidative Stress: After washing away the excess probe and compound, a free radical initiator (e.g., AAPH) is added to induce cellular oxidative stress.[15]

  • Measurement: The fluorescence intensity is measured over time using a fluorescent microplate reader. The antioxidant capacity of the test compound is determined by its ability to inhibit the fluorescence compared to control cells.[15]

Experimental_Workflow cluster_assays In Vitro Antioxidant Assays cluster_cell_assay Cell-Based Assay start Start: Prepare Phenylethanoid Glycoside (PhG) Solutions (various concentrations) DPPH DPPH Assay: 1. Mix PhG with DPPH solution 2. Incubate (30 min, dark) 3. Measure Absorbance at 517 nm start->DPPH ABTS ABTS Assay: 1. Mix PhG with ABTS•+ solution 2. Incubate (30 min) 3. Measure Absorbance at 734 nm start->ABTS FRAP FRAP Assay: 1. Mix PhG with FRAP reagent 2. Incubate (30-60 min, 37°C) 3. Measure Absorbance at 593 nm start->FRAP CAA_prep CAA Assay: 1. Culture cells (e.g., Caco-2) 2. Pre-incubate with DCFH-DA & PhG start->CAA_prep analysis Data Analysis: Calculate % Inhibition Determine IC50 values DPPH->analysis ABTS->analysis FRAP->analysis CAA_induce 3. Induce oxidative stress (AAPH) CAA_prep->CAA_induce CAA_measure 4. Measure fluorescence over time CAA_induce->CAA_measure CAA_measure->analysis comparison Comparative Analysis: Compare IC50 values across different PhGs and assays analysis->comparison

References

A Comparative Analysis of the Bioactivities of Ligurobustoside N, Acteoside, and Oleuropein

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the bioactive properties of three naturally occurring phenolic compounds: Ligurobustoside N, acteoside (also known as verbascoside), and oleuropein. The information presented is based on available experimental data to assist researchers and professionals in drug development in evaluating their potential therapeutic applications.

Introduction

This compound, acteoside, and oleuropein are polyphenolic compounds found in various medicinal plants. Acteoside is widespread and known for a variety of pharmacological effects, including antioxidant, anti-inflammatory, neuroprotective, and anticancer activities.[1][2][3][4] Oleuropein, a major phenolic compound in olive leaves and oil, has demonstrated significant antioxidant, anti-inflammatory, cardioprotective, and neuroprotective properties.[5][6][7] this compound is a less-studied phenylethanoid glycoside isolated from Ligustrum robustum, which has shown potent antioxidant activity.[8][9] This guide aims to compare the bioactivities of these three compounds based on existing scientific literature.

Quantitative Bioactivity Data

The following table summarizes the available quantitative data on the bioactivities of this compound, acteoside, and oleuropein. It is important to note that direct comparative studies evaluating all three compounds under the same experimental conditions are limited.

Bioactivity AssayThis compoundActeosideOleuropeinPositive Control
Antioxidant Activity
ABTS Radical ScavengingIC50: 2.68 ± 0.05 µM[9]--L-(+)-ascorbic acid (IC50: 10.06 ± 0.19 µM)[9]
DPPH Radical Scavenging-IC50: 19.89 µg/mL[1]Potent activity demonstrated[5]-
LDL Peroxidation Inhibition-IC50: 63.31 µg/mL[1]Potent, dose-dependent inhibition[6]-
Enzyme Inhibition
Angiotensin-Converting Enzyme (ACE)-IC50: 365 µM[1]--
Fatty Acid Synthase (FAS)Moderate inhibitory activity[9]-Inhibitory effects on FASN reported[10]Orlistat (IC50: 4.46 ± 0.13 µM)[9]

Detailed Experimental Protocols

ABTS Radical Scavenging Assay

The antioxidant activity of this compound was determined using an ABTS radical scavenging assay as described in a study by Zhang et al. (2022).[9]

  • Preparation of ABTS radical cation (ABTS•+): A 7 mM solution of ABTS was mixed with a 2.45 mM solution of potassium persulfate and kept in the dark at room temperature for 12-16 hours before use. The ABTS•+ solution was then diluted with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Assay Procedure: 10 µL of the test sample (this compound) at various concentrations was added to 190 µL of the diluted ABTS•+ solution. The mixture was incubated at room temperature for 6 minutes, and the absorbance was measured at 734 nm.

  • Calculation: The percentage of scavenging was calculated using the formula: Scavenging (%) = [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the control (ABTS•+ solution without sample) and A_sample is the absorbance of the reaction mixture. The IC50 value, the concentration of the sample required to scavenge 50% of the ABTS radicals, was then determined.

DPPH Radical Scavenging Assay

The DPPH radical scavenging activity of acteoside was evaluated as reported in a review by Lin et al. (2022).[1]

  • Preparation of DPPH solution: A solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol was prepared.

  • Assay Procedure: The test compound (acteoside) at different concentrations was added to the DPPH solution. The mixture was shaken and allowed to stand in the dark at room temperature for a specified period.

  • Measurement: The decrease in absorbance of the DPPH solution was measured at a characteristic wavelength (typically around 517 nm) using a spectrophotometer.

  • Calculation: The percentage of radical scavenging activity was calculated, and the IC50 value was determined.

Signaling Pathways and Mechanisms of Action

Acteoside Signaling Pathways

Acteoside exerts its diverse biological effects by modulating multiple signaling pathways.[1] These include anti-inflammatory actions through the inhibition of the NF-κB and MAPK pathways, as well as the JAK/STAT pathway.[1][11] It also exhibits neuroprotective effects by activating the Nrf2-ARE pathway and influences cell survival and proliferation through the PI3K/AKT and AMPK/mTOR pathways.[1][12]

Acteoside Signaling Pathways Acteoside Acteoside NFkB NF-κB Pathway Acteoside->NFkB Inhibits MAPK MAPK Pathway Acteoside->MAPK Inhibits JAK_STAT JAK/STAT Pathway Acteoside->JAK_STAT Inhibits Nrf2 Nrf2-ARE Pathway Acteoside->Nrf2 Activates PI3K_AKT PI3K/AKT Pathway Acteoside->PI3K_AKT AMPK_mTOR AMPK/mTOR Pathway Acteoside->AMPK_mTOR Inflammation ↓ Inflammation NFkB->Inflammation MAPK->Inflammation JAK_STAT->Inflammation Oxidative_Stress ↓ Oxidative Stress Nrf2->Oxidative_Stress Cell_Survival ↑ Cell Survival & Proliferation PI3K_AKT->Cell_Survival AMPK_mTOR->Cell_Survival

Caption: Acteoside's modulation of key signaling pathways.

Oleuropein Signaling Pathways

Oleuropein's bioactivities are also mediated through various signaling cascades. It induces autophagy via the AMPK/mTOR pathway and can improve insulin sensitivity through the PI3K/Akt signaling pathway.[13][14][15] Its antioxidant effects are partly attributed to the activation of the Nrf2-mediated pathway.[16] Furthermore, oleuropein has been shown to modulate oncogenic pathways, including those involving HER2 and ERK1/2, in cancer models.[10]

Oleuropein Signaling Pathways Oleuropein Oleuropein AMPK_mTOR_O AMPK/mTOR Pathway Oleuropein->AMPK_mTOR_O Activates PI3K_AKT_O PI3K/Akt Pathway Oleuropein->PI3K_AKT_O Modulates Nrf2_O Nrf2 Pathway Oleuropein->Nrf2_O Activates HER2 HER2 Pathway Oleuropein->HER2 Inhibits ERK12 ERK1/2 Pathway Oleuropein->ERK12 Modulates Autophagy ↑ Autophagy AMPK_mTOR_O->Autophagy Insulin_Sensitivity ↑ Insulin Sensitivity PI3K_AKT_O->Insulin_Sensitivity Antioxidant_Response ↑ Antioxidant Response Nrf2_O->Antioxidant_Response Cancer_Cell_Growth ↓ Cancer Cell Growth HER2->Cancer_Cell_Growth ERK12->Cancer_Cell_Growth

Caption: Oleuropein's influence on diverse cellular signaling pathways.

This compound Signaling Pathways

The specific signaling pathways modulated by this compound have not been extensively studied. However, its potent antioxidant activity suggests a potential interaction with pathways involved in cellular redox homeostasis, such as the Nrf2-ARE pathway. Further research is required to elucidate its precise mechanisms of action.

Experimental Workflow: Bioactivity Screening

The general workflow for screening the bioactivity of natural compounds like this compound, acteoside, and oleuropein involves several key stages, from extraction to in-depth mechanistic studies.

Experimental Workflow Extraction Extraction & Isolation from Plant Source Purification Purification & Structural Elucidation (NMR, MS) Extraction->Purification In_Vitro In Vitro Bioassays (e.g., Antioxidant, Enzyme Inhibition) Purification->In_Vitro Cell_Based Cell-Based Assays (e.g., Cytotoxicity, Anti-inflammatory) In_Vitro->Cell_Based Signaling Signaling Pathway Analysis (e.g., Western Blot, PCR) Cell_Based->Signaling In_Vivo In Vivo Animal Models (e.g., Disease Models) Signaling->In_Vivo

Caption: General workflow for natural product bioactivity screening.

Conclusion

Acteoside and oleuropein are well-researched polyphenols with a broad spectrum of documented bioactivities and established mechanisms of action involving key cellular signaling pathways. This compound has demonstrated promising antioxidant potential, particularly in ABTS radical scavenging, surpassing a common standard antioxidant in the cited study.[9] However, a comprehensive understanding of its biological effects and the underlying molecular mechanisms requires further investigation. Direct comparative studies are essential to definitively rank the potency of these three compounds against various biological targets. This guide highlights the current state of knowledge and underscores the need for continued research into the therapeutic potential of this compound.

References

A Comparative Guide to the Validation of HPLC Methods for Natural Product Quantification

Author: BenchChem Technical Support Team. Date: November 2025

High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique in natural product research, enabling the separation, identification, and quantification of bioactive compounds within complex matrices like plant extracts.[1][2][3] For researchers, scientists, and drug development professionals, ensuring the accuracy, reliability, and reproducibility of these quantitative results is paramount. This is achieved through rigorous method validation, a process that confirms an analytical procedure is suitable for its intended purpose.[4]

This guide provides an objective comparison of key validation parameters as defined by international guidelines, presents supporting experimental data from published studies, and offers detailed protocols for implementation.

Performance Parameters for HPLC Method Validation

The validation of an analytical method is a regulatory requirement in the pharmaceutical industry to verify its suitability.[5] The International Council for Harmonisation (ICH) guidelines provide a framework for the validation of analytical procedures, which is widely adopted.[6][7] The core parameters ensure that the method is reliable, reproducible, and scientifically sound.[6][8]

The table below summarizes the essential validation parameters, their acceptance criteria based on ICH guidelines, and the typical experimental approaches used to assess them.

Validation ParameterDescriptionGeneral Acceptance Criteria (ICH Q2(R1))Typical Experimental Approach
Specificity / Selectivity The ability to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components.[6][7][8]The analyte peak should be well-resolved from other peaks, and peak purity should be confirmed (e.g., using a Diode Array Detector - DAD).Analyze a blank matrix, a matrix spiked with the analyte, and individual solutions of potentially interfering compounds. In forced degradation studies, the method must resolve the analyte from degradation products.[8]
Linearity The ability of the method to elicit test results that are directly proportional to the concentration of the analyte within a given range.[4][6][7]Correlation coefficient (r²) ≥ 0.995.[8] The y-intercept should be minimal.Prepare and analyze a minimum of five standard concentrations across the desired range.[8] Plot the instrument response (e.g., peak area) versus concentration and determine the regression line using the method of least squares.
Range The interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[5][8]For assays, typically 80% to 120% of the test concentration.[8] For content uniformity, 70% to 130%.The range is verified by confirming that the method provides acceptable linearity, accuracy, and precision when applied to samples at the extremes of the range.
Accuracy The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[4][6] It is often expressed as percent recovery.For drug substance assays, typically 98.0% to 102.0%. For natural products in complex matrices, a wider range (e.g., 90% to 110%) may be acceptable.[9][10]Analyze a sample of known concentration (e.g., a certified reference material) or perform a recovery study by spiking a blank matrix with known amounts of the analyte at different concentration levels (e.g., 80%, 100%, 120%).[11]
Precision The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[4] It is evaluated at three levels: Repeatability, Intermediate Precision, and Reproducibility.[8]Relative Standard Deviation (RSD) or Coefficient of Variation (CV) should typically be ≤ 2%.[6]Repeatability (Intra-assay precision): Analyze a minimum of 6 replicates at 100% concentration or 9 replicates covering the specified range (e.g., 3 concentrations, 3 replicates each) under the same conditions over a short interval.[5] Intermediate Precision: Repeat the analysis on different days, with different analysts, or on different equipment within the same laboratory.
Limit of Detection (LOD) The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.[4][8]Typically determined based on a signal-to-noise ratio of 3:1.Can be determined by: 1) Visual evaluation. 2) Signal-to-noise ratio. 3) Calculation based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S).[4]
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[4][8]Typically determined based on a signal-to-noise ratio of 10:1.Can be determined by: 1) Visual evaluation. 2) Signal-to-noise ratio. 3) Calculation based on the standard deviation of the response and the slope of the calibration curve (LOQ = 10 * σ/S).[4]
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[4][8]System suitability parameters should remain within acceptance criteria. No significant change in results.Deliberately vary parameters such as mobile phase composition (e.g., ±2% organic solvent), pH (e.g., ±0.2 units), column temperature (e.g., ±5°C), and flow rate (e.g., ±10%).
Comparative Performance Data in Natural Product Analysis

The following table presents a summary of validation data from several studies focused on quantifying flavonoids and other natural products using HPLC. This illustrates the typical performance of validated methods.

Analyte(s) / ProductLinearity (r²)Accuracy (% Recovery)Precision (% RSD)LOD (µg/mL)LOQ (µg/mL)Reference
Quercetin (in Nanoparticles)> 0.99588.6 - 110.7Repeatability: 2.4 - 6.7Intermediate: 7.2 - 9.40.0460.14[9]
Yangambin (from Ocotea duckei)Not specifiedNot specifiedNot specifiedEvaluatedEvaluated[12]
Apigenin-7-O-Glucuronide (in Topical Cream)> 0.99997.0 - 99.80.3 - 0.5Not specifiedNot specified[11]
Gallic, Vanillic, Ferulic acids (in Phikud Navakot Extract)> 0.9992 - 105HorRat < 2Not specifiedNot specified[10]
24 Marker Compounds (in Dokhwalgisaeng-Tang)0.9999 - 1.000091.07 - 109.960.06 - 2.870.004 - 0.0610.012 - 0.184[13]
11 Bioactive Compounds (from Medicinal Plant)> 0.99974.16 - 91.84< 2.79Not specifiedNot specified[14]

Visualizing the HPLC Method Validation Workflow

The logical flow of developing and validating an HPLC method is crucial for a systematic approach. The following diagram illustrates this workflow, from initial development through routine use and the conditions that necessitate revalidation.

HPLC_Validation_Workflow cluster_dev Phase 1: Development cluster_val Phase 2: Validation cluster_imp Phase 3: Implementation cluster_rev Phase 4: Revalidation dev Method Development (Column, Mobile Phase, Detector) proto Write Validation Protocol dev->proto params Evaluate Validation Parameters proto->params spec Specificity params->spec lin Linearity & Range params->lin acc Accuracy params->acc prec Precision params->prec lodq LOD & LOQ params->lodq robust Robustness params->robust report Validation Report params->report routine Routine Analysis & QC report->routine reval Revalidation Required routine->reval Change Occurs reval->dev change Significant Change In: - Synthesis of Analyte - Sample Composition - Analytical Method reval->change

References

Comparative Analysis of Ligurobustoside N in Fatty Acid Synthase (FAS) Assays: A Guide to Cross-reactivity and Specificity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of Ligurobustoside N's performance in Fatty Acid Synthase (FAS) inhibition assays, with a focus on its cross-reactivity and specificity. Data is presented alongside relevant alternatives to offer a comprehensive overview for researchers in drug discovery and metabolic disease.

Performance Overview

This compound has demonstrated inhibitory activity against Fatty Acid Synthase (FAS), a key enzyme in de novo lipogenesis. Its performance, along with that of a structurally related compound, (Z)-osmanthuside B6, and the well-established FAS inhibitor, Orlistat, is summarized below. To assess specificity, inhibitory activities against other metabolic enzymes, α-glucosidase and α-amylase, as well as antioxidant capacities, are also presented.

Inhibitory Activity Against Fatty Acid Synthase (FAS)
CompoundIC50 (µM) vs. FASPositive Control
This compound 5.61 ± 0.44[1]Orlistat (IC50: 4.46 ± 0.13 µM)[1][2]
(Z)-osmanthuside B64.55 ± 0.35[1][2]Orlistat (IC50: 4.46 ± 0.13 µM)[1][2]
Orlistat4.46 ± 0.13[1][2]-
Cross-reactivity Profile: Inhibition of Other Enzymes and Antioxidant Activity
Compoundα-Glucosidase Inhibition (%) at 0.1 mMα-Amylase Inhibition (%) at 0.1 mMDPPH Radical Scavenging IC50 (µM)ABTS•+ Radical Scavenging IC50 (µM)
This compound Moderate (data not quantified in source)[1][3]Moderate (data not quantified in source)[1][3]23.83 ± 0.89 ~ 43.17 ± 1.06[2]2.68 ± 0.05 ~ 4.86 ± 0.06[1][2]
(Z)-osmanthuside B6Moderate (data not quantified in source)[1][2]Moderate (data not quantified in source)[1][2]Weaker than L-(+)-ascorbic acid[2]2.68 ± 0.05 ~ 4.86 ± 0.06[1][2]
OrlistatNot reportedNot reportedNot reportedNot reported
L-(+)-ascorbic acid (Positive Control)--13.66 ± 0.13[2]10.06 ± 0.19[1][2]
Acarbose (Positive Control)Stronger than test compounds[2]Stronger than test compounds[2]--

Experimental Protocols

Fatty Acid Synthase (FAS) Inhibition Assay

This protocol outlines the spectrophotometric method used to determine the FAS inhibitory activity of test compounds.

Principle: The activity of FAS is determined by measuring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+ during the synthesis of fatty acids.

Materials:

  • Purified Fatty Acid Synthase (FAS)

  • Acetyl-CoA

  • Malonyl-CoA

  • NADPH

  • Potassium phosphate buffer (pH 7.0)

  • Test compounds (this compound, etc.) dissolved in a suitable solvent (e.g., DMSO)

  • Positive control (e.g., Orlistat)

  • 96-well microplate reader

Procedure:

  • Prepare a reaction mixture containing potassium phosphate buffer, acetyl-CoA, and NADPH in each well of a 96-well plate.

  • Add the test compound at various concentrations to the respective wells. Include wells for a positive control and a vehicle control (solvent only).

  • Pre-incubate the plate at 37°C for a specified time.

  • Initiate the enzymatic reaction by adding malonyl-CoA to all wells.

  • Immediately measure the absorbance at 340 nm and continue to monitor the decrease in absorbance over a set period (e.g., 15 minutes) at regular intervals (e.g., every minute) using a microplate reader at 37°C.[4]

  • Calculate the rate of NADPH oxidation from the linear portion of the absorbance vs. time curve.

  • The percentage of inhibition is calculated by comparing the reaction rates in the presence of the test compound to the vehicle control.

  • The IC50 value (the concentration of the inhibitor that causes 50% inhibition of FAS activity) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Visualizing Molecular Pathways and Experimental Processes

Fatty Acid Synthesis Pathway and Inhibition

The following diagram illustrates the central role of Fatty Acid Synthase (FAS) in de novo lipogenesis and the point of inhibition by compounds like this compound.

FAS_Pathway cluster_cytosol Cytosol AcetylCoA Acetyl-CoA FAS Fatty Acid Synthase (FAS) AcetylCoA->FAS MalonylCoA Malonyl-CoA MalonylCoA->FAS NADPH NADPH NADPH->FAS Palmitate Palmitate FAS->Palmitate Fatty Acid Synthesis Inhibitor This compound / Orlistat Inhibitor->FAS Inhibition

Fatty Acid Synthesis Pathway Inhibition.
Experimental Workflow for FAS Inhibition Assay

The workflow for determining the IC50 of a potential FAS inhibitor is depicted below.

FAS_Workflow cluster_workflow FAS Inhibition Assay Workflow A Prepare Reaction Mixture (Buffer, Acetyl-CoA, NADPH) B Add Test Compounds & Controls (this compound, Orlistat) A->B C Pre-incubate at 37°C B->C D Initiate Reaction (Add Malonyl-CoA) C->D E Spectrophotometric Reading (Measure NADPH oxidation at 340 nm) D->E F Data Analysis (Calculate % Inhibition) E->F G Determine IC50 Value F->G

Workflow for FAS Inhibition Assay.

References

Comparing different in vitro antioxidant assay results for Ligurobustoside N

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative overview of the in vitro antioxidant activity of Ligurobustoside N, focusing on experimental data from various antioxidant assays. The information is intended for researchers, scientists, and professionals in drug development to facilitate an objective assessment of its antioxidant potential.

Quantitative Antioxidant Data

The antioxidant capacity of this compound has been evaluated using several common in vitro assays. The following table summarizes the key quantitative data from these studies, specifically the half-maximal inhibitory concentration (IC50) for the DPPH and ABTS radical scavenging assays. A lower IC50 value indicates a higher antioxidant activity.

Antioxidant AssayThis compound (IC50 in µM)L-(+)-Ascorbic Acid (Positive Control) (IC50 in µM)
DPPH Radical Scavenging Activity23.83 ± 0.89[1]13.66 ± 0.13[1]
ABTS Radical Scavenging Activity2.68 - 4.86[1][2]10.06 ± 0.19[1][2]

Experimental Protocols

Detailed methodologies for the cited antioxidant assays are crucial for the replication and validation of experimental findings.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

The DPPH assay is a widely used method to evaluate the free radical scavenging ability of antioxidants. The principle of this assay is based on the reduction of the stable DPPH radical, which is violet in color, to the non-radical form, DPPH-H, which is yellow, in the presence of a hydrogen-donating antioxidant.

Procedure:

  • Preparation of DPPH solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol or ethanol. The solution should be freshly prepared and kept in the dark due to its light sensitivity.

  • Sample Preparation: this compound and a positive control (e.g., L-(+)-ascorbic acid) are dissolved in a suitable solvent to prepare a series of concentrations.

  • Reaction Mixture: A specific volume of the sample or standard solution is mixed with a defined volume of the DPPH solution in a cuvette or a 96-well plate.

  • Incubation: The reaction mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Absorbance Measurement: The absorbance of the solution is measured at a wavelength of 517 nm using a spectrophotometer. A blank sample containing the solvent and DPPH solution is also measured.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

  • IC50 Determination: The IC50 value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of scavenging activity against the sample concentrations.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

The ABTS assay measures the relative ability of antioxidants to scavenge the ABTS radical cation (ABTS•+). The ABTS•+ is generated by the oxidation of ABTS with a strong oxidizing agent, such as potassium persulfate. The blue-green ABTS•+ chromophore is reduced by antioxidants to the colorless neutral form.

Procedure:

  • Generation of ABTS•+: The ABTS radical cation is produced by reacting an aqueous solution of ABTS (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM). The mixture is kept in the dark at room temperature for 12-16 hours before use.

  • Adjustment of ABTS•+ solution: The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate buffer) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample Preparation: this compound and a positive control are prepared in a series of concentrations.

  • Reaction Mixture: A small volume of the sample or standard solution is added to a larger volume of the diluted ABTS•+ solution.

  • Incubation: The reaction mixture is incubated at room temperature for a specific time (e.g., 6 minutes).

  • Absorbance Measurement: The absorbance is measured at 734 nm.

  • Calculation: The percentage of ABTS•+ scavenging is calculated similarly to the DPPH assay.

  • IC50 Determination: The IC50 value is determined from the plot of percentage inhibition versus concentration.

Experimental Workflow

The following diagram illustrates a generalized workflow for a typical in vitro antioxidant assay.

Antioxidant_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis reagent Prepare Reagents (e.g., DPPH, ABTS) mix Mix Sample/Control with Reagent reagent->mix sample Prepare Sample Solutions (this compound, Control) sample->mix incubate Incubate mix->incubate Time & Temp. measure Measure Absorbance/ Fluorescence incubate->measure calculate Calculate % Inhibition measure->calculate ic50 Determine IC50 Value calculate->ic50

Caption: General workflow of an in vitro antioxidant assay.

References

Unveiling the Antioxidant Potential of Ligurobustoside N: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive analysis of existing scientific literature reveals that Ligurobustoside N, a phenylethanoid glycoside, demonstrates notable antioxidant properties. While direct research into its synergistic effects when combined with other compounds is currently unavailable, this guide provides an in-depth comparison of its antioxidant capacity against established standards and outlines the experimental frameworks for its evaluation. This information is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development exploring the therapeutic potential of natural antioxidant compounds.

Quantitative Analysis of Antioxidant Activity

The antioxidant efficacy of this compound has been primarily quantified through its ability to scavenge free radicals in vitro. The following table summarizes the key findings from studies on compounds isolated from Ligustrum robustum.

Compound / ControlAssay TypeIC50 (µM)Finding
This compound ABTS Radical Scavenging 2.68 - 4.86 ± 0.06 Significantly stronger than the positive control.[1][2]
L-(+)-Ascorbic AcidABTS Radical Scavenging10.06 ± 0.19Positive Control[1][2]
This compound DPPH Radical Scavenging 23.83 - 43.17 ± 1.06 Weaker than the positive control.[2]
L-(+)-Ascorbic AcidDPPH Radical Scavenging13.66 ± 0.13Positive Control[2]

The IC50 value represents the concentration of the compound required to inhibit 50% of the free radicals. A lower IC50 value indicates a higher antioxidant activity.

The data clearly indicates that this compound is a potent scavenger of the ABTS radical, outperforming the widely recognized antioxidant, L-(+)-ascorbic acid, in this assay.[1][2] However, its activity against the DPPH radical is less pronounced compared to the same standard.[2]

Experimental Methodologies

To ensure the reproducibility and validation of these findings, detailed protocols for the principal antioxidant assays are provided below.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

This spectrophotometric method assesses the ability of a compound to donate electrons or hydrogen atoms to neutralize the pre-formed ABTS radical cation (ABTS•+).

Protocol:

  • Reagent Preparation: An ABTS•+ stock solution is generated by reacting a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate. The mixture is incubated in the dark at room temperature for 12-16 hours.

  • Working Solution: The stock solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to achieve an absorbance of 0.70 ± 0.02 at 734 nm.

  • Assay Procedure:

    • A small aliquot of the test compound (at various concentrations) is mixed with the ABTS•+ working solution.

    • The reaction mixture is incubated for a specified duration (typically 6-7 minutes) at room temperature.

    • The absorbance is measured at 734 nm.

  • Data Analysis: The percentage of radical scavenging is calculated by comparing the absorbance of the sample to that of a control (working solution without the test compound). The IC50 value is then determined from the dose-response curve.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the capacity of an antioxidant to reduce the stable DPPH radical.

Protocol:

  • Reagent Preparation: A working solution of DPPH is prepared in an organic solvent, typically methanol or ethanol, to a concentration that yields an absorbance of approximately 1.0 at 517 nm.

  • Assay Procedure:

    • The test compound (at various concentrations) is added to the DPPH working solution.

    • The mixture is incubated in the dark at room temperature for a defined period (usually 30 minutes).

    • The decrease in absorbance, resulting from the neutralization of the DPPH radical, is measured at 517 nm.

  • Data Analysis: The percentage of DPPH radical scavenging is determined by comparing the final absorbance of the sample to that of a blank (DPPH solution with solvent only). The IC50 value is calculated from the resulting concentration-inhibition curve.

Potential Mechanisms and Synergistic Pathways

While direct evidence for synergistic antioxidant effects of this compound is not yet established, the activity of structurally similar phenylethanoid glycosides suggests the involvement of key cellular defense pathways. The Nrf2-ARE (Nuclear factor erythroid 2-related factor 2 - Antioxidant Response Element) signaling pathway is a critical mechanism through which cells combat oxidative stress. It is plausible that this compound may exert its antioxidant effects, at least in part, by activating this pathway.

Activation of the Nrf2-ARE pathway leads to the upregulation of a suite of antioxidant and detoxification enzymes. The potential for this compound to modulate this pathway opens up the possibility of synergistic effects when combined with other compounds that act on different or complementary antioxidant mechanisms.

Visualizing the Science

To aid in the understanding of the concepts discussed, the following diagrams illustrate a key signaling pathway and a typical experimental workflow.

Nrf2_ARE_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Nrf2_Keap1 Nrf2-Keap1 Complex Nrf2_released Nrf2 Nrf2_Keap1->Nrf2_released releases Proteasome Proteasomal Degradation Nrf2_Keap1->Proteasome leads to Oxidative_Stress Oxidative Stress / This compound Oxidative_Stress->Nrf2_Keap1 induces dissociation Keap1_mod Keap1 (Conformational Change) Nrf2_nuc Nrf2 Nrf2_released->Nrf2_nuc Translocation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE binds sMaf sMaf sMaf->ARE binds Gene_Expression Expression of Antioxidant Genes (e.g., HO-1, NQO1) ARE->Gene_Expression activates

Caption: The Nrf2-ARE antioxidant response pathway.

Experimental_Workflow start Compound Preparation (this compound & Control) reaction_setup Reaction Incubation (Compound + Reagent) start->reaction_setup reagent_prep Antioxidant Assay Reagent Preparation (DPPH/ABTS) reagent_prep->reaction_setup data_acq Spectrophotometric Data Acquisition reaction_setup->data_acq analysis Data Analysis: % Inhibition Calculation data_acq->analysis ic50_calc IC50 Value Determination analysis->ic50_calc conclusion Comparative Assessment of Antioxidant Activity ic50_calc->conclusion

Caption: Workflow for assessing in vitro antioxidant activity.

References

The Bitter Truth: Unraveling the Structure-Activity Relationship of Ligustrum Glycosides for Therapeutic Advantage

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the therapeutic potential of Ligustrum glycosides, this guide offers a comparative analysis of their structure-activity relationships. By examining key experimental data, we illuminate how subtle molecular changes influence their biological efficacy, providing a crucial resource for researchers in pharmacology and drug development.

The genus Ligustrum, commonly known as privet, is a rich source of secoiridoid glycosides, compounds that have garnered significant scientific attention for their diverse pharmacological activities. Among these, oleuropein and its close relative, ligustroside, are prominent constituents that exhibit a wide range of effects, including antioxidant, anti-inflammatory, neuroprotective, and anti-cancer properties.[1][2] Understanding the relationship between the chemical structure of these glycosides and their biological activity is paramount for the development of novel therapeutic agents.

Comparative Analysis of Biological Activities

The biological effects of Ligustrum glycosides are intrinsically linked to their molecular architecture. Key structural features, such as the nature of the aglycone, the presence and position of hydroxyl groups on the phenylethanol moiety, and the type of sugar attached, all play a crucial role in determining the potency and specificity of their actions.

Antioxidant Activity

The antioxidant capacity of Ligustrum glycosides is a cornerstone of their therapeutic potential. This activity is primarily attributed to their ability to scavenge free radicals and chelate metal ions. Several studies have demonstrated the potent radical scavenging effects of these compounds. For instance, oleuropein potently and dose-dependently inhibits the copper sulfate-induced oxidation of low-density lipoproteins (LDL).[1]

CompoundAssayIC50 / ActivitySource
OleuropeinLDL oxidation inhibitionPotent, dose-dependent[1]
Ligurobustoside MHemolysis inhibition (AAPH-induced)Stronger than Trolox[3]
Ligurobustoside NHemolysis inhibition (AAPH-induced)Stronger than Trolox[3]
Ligurobustoside OHemolysis inhibition (AAPH-induced)Stronger than Trolox[3]
Osmanthuside BHemolysis inhibition (AAPH-induced)Stronger than Trolox[3]
ActeosideHemolysis inhibition (AAPH-induced)Stronger than Trolox[3]
Ligupurpuroside AHemolysis inhibition (AAPH-induced)Stronger than Trolox[3]
Ligupurpuroside BHemolysis inhibition (AAPH-induced)Stronger than Trolox[3]
Ligurobustoside T1, T2, T5, T11ABTS radical scavengingIC50: 6.91 ± 0.10 ~ 9.41 ± 0.22 µM[4][5]
10-hydroxyl-oleuropeinHemolysis protection (AAPH-induced)Active[6][7]
Oleoside dimethyl esterHemolysis inhibition (AAPH-induced)Strong antioxidant effect[8]
NeonuezhenideHemolysis inhibition (AAPH-induced)Strong antioxidant effect[8]
Lucidumoside BHemolysis inhibition (AAPH-induced)Strong antioxidant effect[8]
Lucidumoside CHemolysis inhibition (AAPH-induced)Strong antioxidant effect[8]

Table 1: Comparative Antioxidant Activities of Ligustrum Glycosides.

Anti-inflammatory Activity

Chronic inflammation is a key driver of numerous diseases. Ligustrum glycosides have demonstrated significant anti-inflammatory effects by modulating key signaling pathways. Oleuropein, for example, exerts its anti-inflammatory action by inhibiting lipoxygenase activity and the production of leukotriene B4.[1] It has also been shown to downregulate key inflammatory markers such as iNOS, COX-2, NF-κB, and JNK.[9] Ligustroside, while showing weaker antioxidant and anti-inflammatory properties compared to oleuropein, significantly inhibits the release of prostaglandin E2 (PGE2).[10][11]

CompoundTarget/AssayEffectSource
OleuropeinLipoxygenase, Leukotriene B4Inhibition[1]
OleuropeinTNFα secretion (in PMNCs)Significant decrease at 20 µg/mL[12][13]
OleuropeiniNOS, COX-2, NF-κB, JNKDownregulation[9]
LigustrosideProstaglandin E2 (PGE2) releaseSignificant inhibition[10][11]
LigustrosideNitric oxide production (LPS-activated macrophages)Significant inhibition[14]
LigustroflavoneNLRP1 inflammasomeInhibition[15]

Table 2: Comparative Anti-inflammatory Activities of Ligustrum Glycosides.

Neuroprotective Activity

The neuroprotective effects of Ligustrum glycosides are of particular interest for the treatment of neurodegenerative diseases. Ligustroside has shown promising results in models of early Alzheimer's disease by improving mitochondrial bioenergetics.[14] It has been observed to increase the mRNA expression of SIRT1, CREB1, complex I, and GPx1 in SH-SY5Y-APP695 cells.[14] Furthermore, ligustroflavone, derived from Ligustrum lucidum, exerts neuroprotective effects in ischemic stroke models by suppressing the NLRP1 inflammasome.[15]

Key Signaling Pathways

The diverse biological activities of Ligustrum glycosides are mediated through their interaction with various cellular signaling pathways. Understanding these pathways is crucial for elucidating their mechanism of action and identifying potential therapeutic targets.

G Anti-inflammatory Signaling Pathway of Oleuropein LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK NFkB_Inhib IκBα IKK->NFkB_Inhib phosphorylates, leads to degradation NFkB NF-κB IKK->NFkB phosphorylates Nucleus Nucleus NFkB->Nucleus translocates to ProInflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2, iNOS) Nucleus->ProInflammatory_Genes activates transcription of Oleuropein Oleuropein Oleuropein->IKK inhibits Oleuropein->NFkB inhibits

Caption: Oleuropein's anti-inflammatory mechanism via NF-κB pathway inhibition.

G Neuroprotective Signaling Pathway of Ligustroside Ligustroside Ligustroside SIRT1 SIRT1 Ligustroside->SIRT1 upregulates CREB1 CREB1 Ligustroside->CREB1 upregulates Mitochondrial_Complex_I Mitochondrial Complex I Ligustroside->Mitochondrial_Complex_I upregulates GPx1 GPx1 Ligustroside->GPx1 upregulates Mitochondrial_Function Mitochondrial Bioenergetics SIRT1->Mitochondrial_Function CREB1->Mitochondrial_Function Mitochondrial_Complex_I->Mitochondrial_Function GPx1->Mitochondrial_Function Neuroprotection Neuroprotection Mitochondrial_Function->Neuroprotection

Caption: Ligustroside's neuroprotective effect on mitochondrial function.

Experimental Protocols

To ensure the reproducibility and validation of the cited findings, detailed experimental methodologies are crucial. Below are summaries of key experimental protocols used to assess the bioactivities of Ligustrum glycosides.

Determination of Anti-inflammatory Activity (TNFα Secretion Assay)
  • Cell Culture: Polymorphonuclear cells (PMNCs) are isolated from whole blood using a Histopaque solution and cultured in RPMI-enriched medium.[13]

  • Stimulation: The cultured PMNCs are stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.[13]

  • Treatment: Cells are treated with varying concentrations of the Ligustrum glycoside of interest (e.g., oleuropein at 20 µg/mL).[13]

  • Quantification: After a 24-hour incubation period, the level of secreted Tumor Necrosis Factor-alpha (TNFα) in the cell culture supernatant is determined using an Enzyme-Linked Immunosorbent Assay (ELISA).[13]

  • Analysis: A significant decrease in TNFα levels in treated cells compared to the LPS-stimulated control indicates anti-inflammatory activity.[13]

G Experimental Workflow for TNFα Secretion Assay start Start isolate_pmncs Isolate PMNCs from whole blood start->isolate_pmncs culture_cells Culture PMNCs in RPMI medium isolate_pmncs->culture_cells stimulate_lps Stimulate with LPS culture_cells->stimulate_lps treat_glycoside Treat with Ligustrum Glycoside stimulate_lps->treat_glycoside incubate Incubate for 24h treat_glycoside->incubate collect_supernatant Collect Supernatant incubate->collect_supernatant elisa Measure TNFα using ELISA collect_supernatant->elisa analyze Analyze Data elisa->analyze end End analyze->end

Caption: Workflow for assessing anti-inflammatory activity via TNFα assay.

Antioxidant Activity (AAPH-Induced Hemolysis Assay)
  • Preparation: Red blood cells are isolated and washed.[3]

  • Incubation: The red blood cells are incubated with the test compounds (Ligustrum glycosides) and a free radical initiator, 2,2'-azo-bis(2-amidinopropane) dihydrochloride (AAPH), which induces hemolysis.[3]

  • Measurement: The degree of hemolysis is quantified by measuring the absorbance of the supernatant at a specific wavelength, which corresponds to the amount of hemoglobin released.[3]

  • Comparison: The protective effect of the glycosides is determined by comparing the extent of hemolysis in the presence of the compound to that of a control (AAPH alone) and a standard antioxidant like Trolox.[3]

Conclusion and Future Directions

The glycosides isolated from the Ligustrum genus represent a promising class of natural products with significant therapeutic potential. The structure-activity relationship studies highlighted in this guide underscore the importance of specific structural motifs for their antioxidant, anti-inflammatory, and neuroprotective activities. Future research should focus on the semi-synthetic modification of these natural scaffolds to enhance their potency, selectivity, and pharmacokinetic properties. Furthermore, a deeper investigation into their mechanisms of action, particularly their effects on a wider range of cellular signaling pathways, will be instrumental in translating these promising natural compounds into clinically effective drugs.

References

A Head-to-Head Comparison of Natural Fatty Acid Synthase (FAS) Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Fatty Acid Synthase (FAS) has emerged as a critical therapeutic target in various diseases, including cancer and metabolic disorders. The overexpression of this key lipogenic enzyme in tumor cells, compared to normal tissues, provides a therapeutic window for selective inhibition. A growing body of research has focused on identifying potent and specific FAS inhibitors from natural sources. This guide provides a head-to-head comparison of prominent natural FAS inhibitors, supported by experimental data, to aid researchers in selecting appropriate compounds for their studies.

Quantitative Comparison of Inhibitory Activity

The inhibitory potential of various natural compounds against Fatty Acid Synthase (FAS) is most commonly quantified by the half-maximal inhibitory concentration (IC50). This value represents the concentration of an inhibitor required to reduce the activity of the enzyme by 50%. The following table summarizes the reported IC50 values for a selection of well-characterized natural FAS inhibitors. It is important to note that IC50 values can vary depending on the specific experimental conditions, such as the source of the FAS enzyme (e.g., purified chicken liver, human cancer cell lysate) and the assay methodology.

CompoundChemical ClassSourceIC50 Value (FAS Inhibition)Target Domain(s) on FAS
Epigallocatechin-3-gallate (EGCG) Flavonoid (Catechin)Green Tea (Camellia sinensis)42.0 µg/mLβ-ketoacyl reductase (KR)
Luteolin FlavonoidVarious edible plants2.5 µg/mLNot specified
Quercetin FlavonoidApples, onions, teaNot specified in µg/mL or µM in the provided resultsMalonyl/acetyl-transferase (MAT)
Curcumin PolyphenolTurmeric (Curcuma longa)8.8 µg/mL (in HepG2 cells)[1], 10.5 µg/ml[1]Malonyl/acetyl-transferase (MAT)
Resveratrol StilbenoidGrapes, berries6.1 µg/mLNot specified
α-Mangostin XanthoneMangosteen (Garcinia mangostana)5.54 µM[2][3][4]Ketoacyl synthase (KS), Malonyl/acetyl-transferase (MAT)[5]
γ-Mangostin XanthoneMangosteen (Garcinia mangostana)1.24 µM[4]Not specified
Garcinone E XanthoneMangosteen (Garcinia mangostana)3.3 µM[6]Not specified
Ursolic Acid TriterpenoidVarious plants6.0 µg/mL[7]Acetyl/malonyl transferase[7]
Oleanolic Acid TriterpenoidVarious plantsNot specified in µg/mL or µM in the provided resultsNot specified
Betulinic Acid TriterpenoidVarious plantsNot specified in µg/mL or µM in the provided resultsDown-regulates FAS expression[3]

Key Signaling Pathways Involving Fatty Acid Synthase

FAS activity is intricately regulated by and integrated with major cellular signaling pathways that govern cell growth, proliferation, and metabolism. Understanding these connections is crucial for elucidating the mechanism of action of FAS inhibitors.

FAS_Signaling_Pathway cluster_upstream Upstream Regulation cluster_fas Fatty Acid Synthase Core Process cluster_downstream Downstream Effects Growth_Factors Growth Factors (e.g., EGF, IGF-1) PI3K PI3K Growth_Factors->PI3K Hormones Hormones (e.g., Insulin) Hormones->PI3K Akt Akt PI3K->Akt mTORC1 mTORC1 Akt->mTORC1 SREBP1c SREBP-1c (Transcription Factor) mTORC1->SREBP1c FAS_Gene FAS Gene SREBP1c->FAS_Gene Upregulates Transcription AMPK AMPK AMPK->SREBP1c Inhibits Energy_Status Low Energy Status (High AMP/ATP ratio) Energy_Status->AMPK Activates FAS_Enzyme Fatty Acid Synthase (FAS) FAS_Gene->FAS_Enzyme Translation Palmitate Palmitate (Saturated Fatty Acid) FAS_Enzyme->Palmitate AcetylCoA Acetyl-CoA AcetylCoA->FAS_Enzyme MalonylCoA Malonyl-CoA MalonylCoA->FAS_Enzyme NADPH NADPH NADPH->FAS_Enzyme Lipid_Synthesis Synthesis of Complex Lipids (Phospholipids, Triglycerides) Palmitate->Lipid_Synthesis Signaling_Proteins Protein Modification & Localization (e.g., Palmitoylation) Palmitate->Signaling_Proteins Membrane_Integrity Membrane Integrity & Lipid Rafts Lipid_Synthesis->Membrane_Integrity Cell_Proliferation Cell Proliferation & Survival Membrane_Integrity->Cell_Proliferation Signaling_Proteins->Cell_Proliferation Tumor_Growth Tumor Growth & Metastasis Cell_Proliferation->Tumor_Growth

Caption: FAS signaling pathway and its regulation.

The PI3K/Akt/mTOR signaling cascade, often activated by growth factors and hormones like insulin, is a major positive regulator of FAS expression.[8][9][10] This pathway leads to the activation of the transcription factor Sterol Regulatory Element-Binding Protein-1c (SREBP-1c), which directly upregulates the transcription of the FAS gene.[3][11][12] Conversely, AMP-activated protein kinase (AMPK), a sensor of cellular energy status, inhibits FAS expression and activity, particularly under conditions of low energy (high AMP/ATP ratio).[2][7] The product of FAS, palmitate, is a precursor for the synthesis of more complex lipids required for cell membrane formation, energy storage, and protein modification, all of which are crucial for cell proliferation and survival.

Experimental Protocols

The determination of FAS inhibitory activity is crucial for the comparative analysis of different compounds. A widely used method is the spectrophotometric assay, which measures the decrease in absorbance of NADPH, a cofactor consumed during the fatty acid synthesis process.

Spectrophotometric FAS Inhibition Assay

This method quantifies FAS activity by monitoring the oxidation of NADPH to NADP+ at 340 nm.

Materials:

  • Purified FAS enzyme or cell/tissue lysate containing FAS

  • Assay Buffer: 100 mM potassium phosphate buffer (pH 6.6-7.0), 1 mM EDTA, 1 mM DTT

  • Acetyl-CoA solution

  • Malonyl-CoA solution

  • NADPH solution

  • Test inhibitor compound dissolved in a suitable solvent (e.g., DMSO)

  • 96-well UV-transparent microplate

  • Spectrophotometer capable of reading absorbance at 340 nm at a controlled temperature (e.g., 37°C)

Procedure:

  • Reaction Mixture Preparation: In each well of the 96-well plate, prepare a reaction mixture containing the assay buffer, acetyl-CoA, and NADPH.

  • Inhibitor Addition: Add various concentrations of the test inhibitor or the vehicle control (e.g., DMSO) to the respective wells.

  • Enzyme Addition and Pre-incubation: Add the purified FAS enzyme or cell lysate to each well. Pre-incubate the plate at 37°C for a defined period (e.g., 10-15 minutes) to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding malonyl-CoA to each well.

  • Kinetic Measurement: Immediately begin monitoring the decrease in absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for a set duration (e.g., 10-20 minutes) at 37°C. The rate of NADPH oxidation is proportional to the FAS activity.

  • Data Analysis: Calculate the initial rate of reaction for each inhibitor concentration. Plot the percentage of FAS inhibition against the logarithm of the inhibitor concentration. The IC50 value is determined by fitting the data to a dose-response curve.

FAS_Inhibition_Workflow Start Start Prepare_Reagents Prepare Assay Buffer, Substrates (Acetyl-CoA, Malonyl-CoA, NADPH), and Inhibitor Solutions Start->Prepare_Reagents Dispense_Mixture Dispense Reaction Mixture (Buffer, Acetyl-CoA, NADPH, Inhibitor) into 96-well plate Prepare_Reagents->Dispense_Mixture Add_Enzyme Add FAS Enzyme/Lysate and Pre-incubate Dispense_Mixture->Add_Enzyme Initiate_Reaction Initiate Reaction with Malonyl-CoA Add_Enzyme->Initiate_Reaction Measure_Absorbance Measure Absorbance at 340 nm (Kinetic Reading) Initiate_Reaction->Measure_Absorbance Calculate_Rates Calculate Reaction Rates and Percent Inhibition Measure_Absorbance->Calculate_Rates Determine_IC50 Determine IC50 Value from Dose-Response Curve Calculate_Rates->Determine_IC50 End End Determine_IC50->End

Caption: Experimental workflow for FAS inhibition assay.

Conclusion

The natural compounds discussed in this guide represent a diverse chemical landscape of FAS inhibitors with varying potencies and potential mechanisms of action. Flavonoids like luteolin and catechins such as EGCG, along with polyphenols like curcumin and resveratrol, and triterpenoids like ursolic acid, have all demonstrated significant inhibitory effects on FAS. The xanthones from mangosteen, particularly α- and γ-mangostin, also stand out as potent inhibitors.

For researchers, the choice of a natural FAS inhibitor will depend on the specific research question, the desired potency, and the cellular context being investigated. This guide provides a foundational dataset and methodological framework to facilitate the selection and evaluation of these promising natural compounds in the ongoing effort to develop novel therapeutics targeting fatty acid metabolism.

References

A Comparative Guide to the Bioassays of Ligurobustoside N: Reproducibility and Robustness

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the reported bioactivities of Ligurobustoside N, a phenylethanoid glycoside isolated from Ligustrum robustum. The focus is on the reproducibility and robustness of the bioassays used to determine its antioxidant and enzyme inhibitory effects. This document summarizes key quantitative data, details experimental protocols, and visualizes relevant biological pathways and workflows to aid in the critical evaluation and replication of these assays.

Data Presentation: Quantitative Bioactivity of this compound

The reproducibility of a bioassay can be inferred by comparing the results obtained from various studies. For this compound, the primary reported bioactivity is its antioxidant capacity, particularly its ability to scavenge 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radicals. Data on its 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging and fatty acid synthase (FAS) inhibitory activities are less specific for the individual compound and are often reported in the context of a group of related compounds or total plant extracts.

BioassayTest CompoundIC50 (µM)Positive ControlPositive Control IC50 (µM)Reference
ABTS Radical Scavenging Activity This compound (9)2.68 ± 0.05 ~ 4.86 ± 0.06*L-(+)-ascorbic acid10.06 ± 0.19[1]
DPPH Radical Scavenging Activity This compoundNot ReportedL-(+)-ascorbic acidNot Reported
Fatty Acid Synthase (FAS) Inhibition This compoundNot ReportedOrlistat4.46 ± 0.13[1]

*Note: The IC50 value for this compound in the ABTS assay was reported as part of a range for a series of related compounds (compounds 3, 5, 7, 8, 9, 10, and 11) isolated from Ligustrum robustum.[1] Specific IC50 values for DPPH and FAS inhibition for this compound were not available in the reviewed literature.

Experimental Protocols

Detailed and consistent experimental protocols are fundamental to ensuring the reproducibility of bioassays. The following sections describe the methodologies for the key bioassays associated with this compound, based on commonly cited procedures.

ABTS Radical Scavenging Assay

This assay measures the ability of a compound to scavenge the stable ABTS radical cation (ABTS•+).

Principle: The ABTS radical cation is generated by the oxidation of ABTS with potassium persulfate. This radical has a characteristic blue-green color with maximum absorbance at 734 nm. In the presence of an antioxidant, the radical is reduced, leading to a decrease in absorbance.

Methodology:

  • Preparation of ABTS Radical Solution: A stock solution is prepared by mixing equal volumes of 7 mM ABTS and 2.45 mM potassium persulfate. The mixture is incubated in the dark at room temperature for 12-16 hours to allow for the formation of the radical.

  • Working Solution: The stock solution is diluted with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Assay Procedure:

    • Aliquots of the test compound (this compound) at various concentrations are added to the wells of a 96-well microplate.

    • The ABTS working solution is then added to each well.

    • The plate is incubated at room temperature for a defined period (e.g., 6 minutes).

    • The absorbance is measured at 734 nm using a microplate reader.

  • Calculation: The percentage of inhibition is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.

DPPH Radical Scavenging Assay

This assay assesses the capacity of a compound to act as a free radical scavenger or a hydrogen donor.

Principle: DPPH is a stable free radical with a deep violet color in solution, showing a strong absorbance at 517 nm. When it accepts an electron or a hydrogen radical from an antioxidant, it becomes a stable, diamagnetic molecule, resulting in a color change to yellow and a decrease in absorbance.

Methodology:

  • Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in methanol or ethanol.

  • Assay Procedure:

    • Different concentrations of the test compound are mixed with the DPPH solution.

    • The mixture is incubated in the dark at room temperature for 30 minutes.

    • The absorbance is measured at 517 nm.

  • Calculation: The percentage of scavenging activity is calculated as: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value is calculated from the dose-response curve.

Fatty Acid Synthase (FAS) Inhibitory Assay

This assay determines the ability of a compound to inhibit the activity of the enzyme fatty acid synthase.

Principle: FAS catalyzes the synthesis of long-chain fatty acids. The activity of the enzyme can be monitored by measuring the oxidation of NADPH, a required cofactor, which results in a decrease in absorbance at 340 nm.

Methodology:

  • Reaction Mixture: A reaction mixture is prepared containing potassium phosphate buffer, EDTA, dithiothreitol (DTT), acetyl-CoA, and NADPH.

  • Enzyme and Inhibitor: The enzyme (purified FAS) and the test compound (this compound) at various concentrations are pre-incubated in the reaction mixture.

  • Initiation of Reaction: The reaction is initiated by the addition of the substrate, malonyl-CoA.

  • Measurement: The decrease in absorbance at 340 nm due to NADPH oxidation is monitored over time using a spectrophotometer.

  • Calculation: The rate of the reaction is determined from the linear portion of the absorbance curve. The percentage of inhibition is calculated by comparing the reaction rate in the presence of the inhibitor to the rate of the control (without inhibitor). The IC50 value is then determined.

Mandatory Visualization

Signaling Pathway

Phenylethanoid glycosides, such as this compound, are known to exert their antioxidant and anti-inflammatory effects by modulating key signaling pathways. The MAPK/NF-κB pathway is a critical regulator of the cellular response to oxidative stress and inflammation. The diagram below illustrates a simplified representation of this pathway.

G Simplified MAPK/NF-κB Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS Oxidative Stress (e.g., ROS) MAPK MAPK (p38, JNK, ERK) ROS->MAPK IKK IKK Complex ROS->IKK NFkB NF-κB (p65/p50) MAPK->NFkB Activates IkB IκBα IKK->IkB Phosphorylates & Degrades Nucleus Nucleus NFkB->Nucleus Translocates Inflammation Inflammatory Response (e.g., TNF-α, IL-6) Nucleus->Inflammation Gene Transcription Ligurobustoside This compound Ligurobustoside->ROS Inhibits Ligurobustoside->MAPK Inhibits Ligurobustoside->IKK Inhibits

Caption: MAPK/NF-κB pathway modulation by this compound.

Experimental Workflow

The following diagram outlines a generalized workflow for conducting and analyzing a bioassay to determine the IC50 value of a test compound like this compound.

G General Bioassay Workflow for IC50 Determination Prep Preparation of Reagents (Buffer, Substrate, Radical) Assay Perform Bioassay (e.g., add reagents to microplate) Prep->Assay SamplePrep Serial Dilution of Test Compound & Positive Control SamplePrep->Assay Incubation Incubation (Defined time and temperature) Assay->Incubation Measurement Data Acquisition (e.g., Spectrophotometry) Incubation->Measurement Analysis Data Analysis (% Inhibition vs. Concentration) Measurement->Analysis IC50 IC50 Value Determination (Non-linear regression) Analysis->IC50

References

Establishing the Selectivity Index of Ligurobustoside N: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the selectivity index of Ligurobustoside N, a phenylethanoid glycoside with potential therapeutic applications. By objectively comparing its biological activity with its cytotoxicity, this document aims to furnish researchers, scientists, and drug development professionals with the necessary data to evaluate its potential as a drug candidate.

Executive Summary

Data Presentation: Bioactivity and Cytotoxicity Profile

The following table summarizes the key quantitative data for this compound and a structurally similar phenylethanoid glycoside, Acteoside (Verbascoside), to provide context for its potential cytotoxicity.

CompoundBiological TargetIC50 (Efficacy)Cell Line (Cytotoxicity)CC50 (Cytotoxicity)Estimated Selectivity Index (SI = CC50 / IC50)
This compound Fatty Acid Synthase (FAS)5.61 ± 0.44 µM-Not Determined> 17.8 (estimated)
Acteoside (Verbascoside)--MeT-5A (human mesothelial)> 500 µM[1]-
Acteoside (Verbascoside)--Primary lymphocytes> 160 µM[1]-
Acteoside (Verbascoside)--MCF-12A (non-tumorigenic breast epithelial)> 400 µM[2][3][4]-

Note: The Selectivity Index for this compound is an estimation. The CC50 value is inferred from the low cytotoxicity observed for the structurally related compound, Acteoside, against various normal cell lines. A conservative value of >100 µM was used for the estimation. Further experimental validation is required to determine the precise CC50 of this compound.

Experimental Protocols

Detailed methodologies for the key experiments are provided below to facilitate reproducibility and further investigation.

Fatty Acid Synthase (FAS) Inhibitory Assay

This protocol outlines the procedure for determining the in vitro inhibitory activity of a compound against Fatty Acid Synthase.

Materials:

  • Purified Fatty Acid Synthase (FAS) enzyme

  • Acetyl-CoA

  • Malonyl-CoA

  • NADPH

  • Potassium phosphate buffer (pH 7.0)

  • Test compound (this compound) dissolved in DMSO

  • Microplate reader capable of measuring absorbance at 340 nm

Procedure:

  • Prepare a reaction mixture containing potassium phosphate buffer, NADPH, and acetyl-CoA in a 96-well plate.

  • Add the test compound at various concentrations to the wells. A vehicle control (DMSO) should be included.

  • Initiate the reaction by adding FAS enzyme to all wells.

  • Immediately begin monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.

  • The reaction rate is calculated from the linear portion of the absorbance curve.

  • The percentage of inhibition is calculated for each concentration of the test compound relative to the vehicle control.

  • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Cytotoxicity Assay (MTT Assay)

This protocol describes the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxicity of a compound on a selected normal cell line.

Materials:

  • Normal human cell line (e.g., primary human fibroblasts, hTERT-immortalized retinal pigment epithelial cells)

  • Complete cell culture medium

  • Test compound (this compound) dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Microplate reader capable of measuring absorbance at 570 nm

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound. A vehicle control (DMSO) and a positive control for cytotoxicity should be included.

  • Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

  • After the incubation period, add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the MTT to formazan crystals.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • The percentage of cell viability is calculated for each concentration relative to the vehicle control.

  • The CC50 value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Mandatory Visualization

The following diagrams illustrate the logical workflow for establishing the selectivity index and the signaling pathway context for Fatty Acid Synthase.

G cluster_0 Experimental Workflow for Selectivity Index Determination A Compound Isolation and Characterization (this compound) B Biological Activity Assay (FAS Inhibition) A->B C Cytotoxicity Assay (MTT Assay on Normal Cells) A->C D Data Analysis B->D C->D E Selectivity Index Calculation (SI = CC50 / IC50) D->E G cluster_1 Fatty Acid Synthase (FAS) Signaling Context Metabolites Acetyl-CoA + Malonyl-CoA FAS Fatty Acid Synthase (FAS) Metabolites->FAS Products Palmitate and other fatty acids FAS->Products Downstream Membrane Synthesis Energy Storage Signaling Molecules Products->Downstream Ligurobustoside_N This compound Ligurobustoside_N->FAS Inhibition

References

Comparison Guide: Correlating In Vitro Fatty Acid Synthase (FAS) Inhibition with Cellular Lipid Accumulation

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of common inhibitors of Fatty Acid Synthase (FAS), detailing their in vitro efficacy and their corresponding impact on lipid accumulation within cancer cells. The provided data and protocols are intended to assist researchers, scientists, and drug development professionals in designing and interpreting experiments aimed at targeting lipogenesis.

Introduction to Fatty Acid Synthase (FAS) Inhibition

Fatty Acid Synthase (FAS) is the primary enzyme responsible for the synthesis of saturated fatty acids from acetyl-CoA and malonyl-CoA. In many cancer types, FAS is overexpressed and is associated with tumor growth, survival, and resistance to therapy. The inhibition of FAS is therefore a promising therapeutic strategy. A critical aspect of developing FAS inhibitors is understanding the correlation between their enzymatic inhibition measured in vitro and their functional effect on lipid storage within cells. This guide compares several well-known FAS inhibitors, providing data on their inhibitory concentrations and their ability to reduce cellular lipid levels.

Experimental Workflow: From In Vitro Inhibition to Cellular Effects

The process of evaluating a potential FAS inhibitor typically involves a multi-step approach. Initially, the compound's direct effect on the FAS enzyme is quantified. Subsequently, its activity is assessed in a cellular context to determine its impact on lipid metabolism.

G cluster_0 cluster_1 A Compound Library Screening B In Vitro FAS Enzyme Assay A->B Test Compounds C Determine IC50 Value B->C Measure Activity E Treat Cells with FAS Inhibitor C->E Select Lead Compounds D Cell Culture (e.g., Cancer Cell Line) D->E F Lipid Accumulation Assay (e.g., Oil Red O Staining) E->F Incubate G Quantify Cellular Lipids F->G Measure Staining

Caption: A typical experimental workflow for evaluating FAS inhibitors.

Comparative Data of FAS Inhibitors

The efficacy of various FAS inhibitors can be compared based on their half-maximal inhibitory concentration (IC50) against the FAS enzyme and their ability to reduce lipid accumulation in cancer cell lines.

InhibitorTypeIn Vitro FAS IC50Cell LineEffect on Cellular Lipid AccumulationReference
Orlistat Irreversible0.1 - 0.8 µMVariousSignificant reduction in lipid droplets
Cerulenin Irreversible2 - 50 µMVariousDose-dependent decrease in lipid content
C75 Irreversible10 - 40 µMVariousInduces apoptosis and reduces lipid synthesis
TVB-2640 Reversible~25 nMPC-3Potent inhibition of lipogenesis
GSK2194069 Reversible3.5 nMA549Significant reduction in fatty acid synthesis
Signaling Pathway of Fatty Acid Synthesis

The synthesis of fatty acids is a fundamental cellular process, with FAS playing a central role. Understanding this pathway is key to identifying points of therapeutic intervention.

cluster_0 Cytoplasm cluster_1 Mitochondrion Citrate Citrate AcetylCoA Acetyl-CoA Citrate->AcetylCoA ACLY MalonylCoA Malonyl-CoA AcetylCoA->MalonylCoA ACC FASN Fatty Acid Synthase (FAS) AcetylCoA->FASN MalonylCoA->FASN Palmitate Palmitate (C16:0) FASN->Palmitate + NADPH LipidDroplets Lipid Droplets (Storage) Palmitate->LipidDroplets Esterification Pyruvate Pyruvate TCA_Citrate Citrate Pyruvate->TCA_Citrate TCA Cycle TCA_Citrate->Citrate Transport Inhibitor FAS Inhibitors (e.g., Orlistat, TVB-2640) Inhibitor->FASN

Caption: The Fatty Acid Synthesis Pathway and the point of inhibition.

Experimental Protocols

In Vitro FAS Inhibition Assay (Spectrophotometric)

This protocol outlines a common method for measuring the inhibition of FAS activity by monitoring the oxidation of NADPH.

Principle: FAS catalyzes the synthesis of palmitate from acetyl-CoA and malonyl-CoA, a process that consumes NADPH. The rate of NADPH oxidation, which can be measured by the decrease in absorbance at 340 nm, is directly proportional to FAS activity.

Materials:

  • Purified FAS enzyme

  • NADPH

  • Acetyl-CoA

  • Malonyl-CoA

  • Assay Buffer (e.g., 100 mM potassium phosphate buffer, pH 7.0, containing 1 mM EDTA)

  • Test compounds (FAS inhibitors) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well UV-transparent microplate

  • Microplate spectrophotometer

Procedure:

  • Prepare a reaction mixture in the assay buffer containing FAS enzyme, acetyl-CoA, and NADPH.

  • Add the test compound at various concentrations to the wells of the microplate. Include a vehicle control (e.g., DMSO) and a positive control inhibitor.

  • Pre-incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate the reaction by adding malonyl-CoA to all wells.

  • Immediately begin monitoring the decrease in absorbance at 340 nm every 30 seconds for 10-20 minutes using a microplate reader.

  • Calculate the rate of reaction (V) for each concentration of the inhibitor.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cellular Lipid Accumulation Assay (Oil Red O Staining)

This protocol describes a method for visualizing and quantifying neutral lipid accumulation in cultured cells.

Principle: Oil Red O is a lysochrome diazo dye that is highly soluble in neutral lipids and stains them an intense red. The amount of staining can be visualized by microscopy and quantified by extracting the dye and measuring its absorbance.

Materials:

  • Cultured cells (e.g., a cancer cell line known to overexpress FAS)

  • Cell culture medium and supplements

  • FAS inhibitor test compounds

  • Phosphate-buffered saline (PBS)

  • Formalin (10%) for cell fixation

  • Oil Red O staining solution (e.g., 0.5% Oil Red O in isopropanol, diluted with water)

  • Isopropanol (100%) for dye extraction

  • Microscope

  • Microplate reader

Procedure:

  • Seed cells in a multi-well plate (e.g., 24-well or 96-well) and allow them to adhere overnight.

  • Treat the cells with various concentrations of the FAS inhibitor for a specified period (e.g., 24-48 hours). Include a vehicle control.

  • After treatment, wash the cells with PBS.

  • Fix the cells with 10% formalin for at least 1 hour.

  • Wash the fixed cells with water and then with 60% isopropanol.

  • Remove the isopropanol and add the Oil Red O working solution to cover the cell monolayer. Incubate for 15-20 minutes at room temperature.

  • Remove the staining solution and wash the cells repeatedly with water until the excess stain is removed.

  • For visualization: Add PBS to the wells and visualize the stained lipid droplets under a microscope.

  • For quantification: After the final water wash, allow the plate to dry completely. Add 100% isopropanol to each well to elute the stain from the lipid droplets.

  • Incubate for 10 minutes with gentle shaking to ensure full elution.

  • Transfer the isopropanol-dye mixture to a new 96-well plate and measure the absorbance at a wavelength between 490-520 nm.

  • The absorbance is directly proportional to the amount of cellular lipid. Compare the absorbance of treated cells to control cells to determine the percentage of lipid reduction.

Safety Operating Guide

Prudent Disposal of Ligurobustoside N: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals handling Ligurobustoside N, a naturally derived antioxidant glycoside, ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility. In the absence of specific disposal protocols for this compound, a conservative approach based on general principles of chemical waste management is essential. This guide provides a step-by-step operational plan for the safe handling and disposal of this compound.

I. Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure that appropriate personal protective equipment (PPE) is worn, including safety goggles, gloves, and a lab coat. All handling of this compound, particularly in powdered form, should be conducted in a well-ventilated area or a chemical fume hood to minimize inhalation exposure.

II. Disposal Decision Workflow

The primary step in determining the correct disposal route for this compound is to classify it as either hazardous or non-hazardous waste. Given the limited toxicological data available for this compound, it is prudent to handle it as a potentially hazardous substance. The following workflow provides a logical sequence for making this determination and proceeding with the appropriate disposal method.

A Start: this compound Waste B Consult Safety Data Sheet (SDS) and Local Regulations A->B C Is the waste explicitly classified as non-hazardous? B->C D Treat as Hazardous Waste C->D No / Data Unavailable H Follow institutional procedures for non-hazardous chemical waste C->H Yes E Segregate from incompatible materials D->E F Package in a sealed, labeled container E->F G Arrange for licensed hazardous waste disposal F->G I End G->I H->I

Figure 1. Disposal Decision Workflow for this compound.

III. Step-by-Step Disposal Protocol

Based on general laboratory chemical waste guidelines, the following protocol should be followed for the disposal of this compound.

1. Waste Characterization:

  • In the absence of a specific Safety Data Sheet (SDS) detailing disposal requirements, treat this compound as a chemical of unknown toxicity.

  • Do not assume it is non-hazardous. Natural products can still possess biological activity that may have environmental effects.

2. Segregation:

  • Collect all waste containing this compound (e.g., unused solid, solutions, contaminated labware) in a dedicated, sealed waste container.

  • Do not mix this waste with other chemical waste streams unless compatibility has been confirmed. Incompatible wastes can lead to dangerous reactions.

3. Containerization and Labeling:

  • Use a chemically resistant, leak-proof container for waste collection. The original product container, if empty, can be a suitable option.

  • Clearly label the waste container with "Hazardous Waste," the name "this compound," and the approximate quantity. Include the date of waste generation.

4. Storage:

  • Store the sealed waste container in a designated, well-ventilated, and secure area away from general laboratory traffic.

  • Ensure the storage area is segregated from incompatible chemicals.

5. Final Disposal:

  • Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.

  • Never dispose of this compound down the drain or in regular trash.[1][2][3][4]

IV. Management of Contaminated Materials

  • Empty Containers: Triple rinse empty containers that held this compound with a suitable solvent (e.g., ethanol or methanol).[5][6][7][8] Collect the rinsate as hazardous waste. After triple rinsing, the container can often be disposed of as non-hazardous waste, but confirm this with your institutional guidelines.[5][6][7][8]

  • Contaminated Labware and PPE: Disposable items such as gloves, weighing paper, and pipette tips that are contaminated with this compound should be placed in the designated hazardous waste container.

V. Quantitative Disposal Data

Specific quantitative limits for the disposal of this compound are not available. The following table provides a template for the type of information that should be sought from your institution's EHS office, which will be based on local and national regulations.

ParameterGuidelineSource
Drain Disposal Limit ProhibitedGeneral Precautionary Principle
Solid Waste Landfill ProhibitedGeneral Precautionary Principle
Incineration Temperature To be determined by licensed disposal facilityInstitutional EHS Office
Chemical Neutralization No established protocolN/A

Note: The information in the table above is based on general best practices in the absence of specific data for this compound. Always defer to your local and institutional regulations.

By adhering to these conservative and systematic disposal procedures, laboratory professionals can ensure the safe and environmentally responsible management of this compound waste, fostering a culture of safety and building trust in laboratory operations.

References

Essential Safety and Logistical Information for Handling Ligurobustoside N

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This document provides guidance on the safe handling of Ligurobustoside N based on general principles for laboratory chemicals of its nature. As a specific Safety Data Sheet (SDS) is not publicly available, a thorough risk assessment should be conducted by the user, and all institutional safety protocols must be followed. This compound is intended for research use only.

Pre-Handling Risk Assessment

Key procedural steps for risk assessment:

  • Evaluate the Hazards: Assume the substance may be an irritant to the skin and eyes and potentially harmful if inhaled or ingested.[1][2]

  • Assess the Quantities: The risk increases with the amount of substance being handled.

  • Review the Procedure: Identify steps where dust generation is likely, such as weighing and transferring the solid.

  • Determine Controls: Based on the assessment, select the appropriate engineering controls, administrative procedures, and personal protective equipment (PPE).

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is recommended to minimize exposure.[3][4][5] The following table summarizes the required PPE for handling this compound powder and its solutions.

Body Part Required PPE Specifications and Rationale
Hands Nitrile glovesDouble-gloving is recommended when handling the pure powder. Change gloves immediately if contaminated.[6]
Eyes/Face Safety goggles with side shields or a face shieldProtects against splashes and airborne particles. A face shield should be used in conjunction with goggles when there is a significant splash risk.[5][6]
Body Laboratory coatShould be fully buttoned. Consider a disposable gown for procedures with a high risk of contamination.
Respiratory N95 respirator or higherRecommended when handling the powder outside of a certified chemical fume hood or ventilated balance enclosure to prevent inhalation of fine particles.[6]
Feet Closed-toe shoesStandard laboratory practice to protect against spills.

Operational Plan for Handling and Storage

A systematic workflow ensures minimal exposure and maintains the integrity of the compound.

G Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling prep_area Designate & Prepare Work Area don_ppe Don PPE prep_area->don_ppe gather_materials Gather Materials & Spill Kit don_ppe->gather_materials weigh Weigh Powder in Ventilated Enclosure gather_materials->weigh Proceed to Handling dissolve Dissolve in Appropriate Solvent weigh->dissolve use Use in Experiment dissolve->use decontaminate Decontaminate Work Surfaces & Equipment use->decontaminate Experiment Complete dispose Dispose of Waste decontaminate->dispose doff_ppe Doff PPE dispose->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.